2',5-Difluoro-2'-deoxy-1-arabinosyluracil
Description
Properties
IUPAC Name |
5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5+,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURNODSOJKSTBM-BYPJNBLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69123-95-1 | |
| Record name | 2',5-Difluoro-2'-deoxy-1-arabinosyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069123951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',5-DIFLUORO-1-ARABINOSYLURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9Z0U8F4YH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The In-Depth Technical Guide to the Mechanism of Action of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil
Introduction
2',5-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura) is a synthetic pyrimidine nucleoside analog that has demonstrated notable cytotoxic effects against various cancer cell lines. As with many nucleoside analogs, its therapeutic potential is contingent on its intracellular interactions with key enzymes involved in nucleic acid synthesis. This technical guide provides a comprehensive overview of the molecular mechanism of action of FFara-Ura, intended for researchers, scientists, and drug development professionals. We will delve into its metabolic activation, primary enzymatic target, and the downstream cellular consequences that culminate in cytotoxicity. Furthermore, this guide will detail the established experimental protocols for elucidating these mechanisms, providing a framework for future research and development in this area.
Metabolic Activation: The Prerequisite for Activity
FFara-Ura is a prodrug, meaning it is administered in an inactive form and must undergo metabolic conversion within the cell to exert its biological effects. The initial and rate-limiting step in its activation is phosphorylation.
Upon cellular uptake, which is typically mediated by nucleoside transporters, FFara-Ura is recognized as a substrate by thymidine kinase. This enzyme catalyzes the transfer of a phosphate group from ATP to the 5'-hydroxyl group of the arabinose sugar, yielding this compound-5'-monophosphate (FFara-UMP)[1]. The critical role of thymidine kinase in the activation of FFara-Ura is underscored by the observation that cells deficient in this enzyme exhibit a 120-fold increase in resistance to the cytotoxic effects of the compound[1].
Following its formation, FFara-UMP is further phosphorylated by cellular kinases to its diphosphate (FFara-UDP) and triphosphate (FFara-UTP) forms. This sequential phosphorylation is a common pathway for nucleoside analogs and is essential for their interaction with various intracellular targets.
Figure 1: Metabolic activation pathway of FFara-Ura.
Primary Mechanism of Action: Inhibition of Thymidylate Synthase
The principal mechanism underlying the cytotoxicity of FFara-Ura is the potent inhibition of thymidylate synthase by its monophosphate metabolite, FFara-UMP[1]. Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. It catalyzes the methylation of deoxyuridine monophosphate (dUMP) using N⁵,N¹⁰-methylenetetrahydrofolate as the methyl donor.
FFara-UMP acts as a mechanism-based inhibitor of thymidylate synthase in a manner analogous to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), the active metabolite of the widely used chemotherapeutic agent 5-fluorouracil[1]. FFara-UMP, dUMP, and the folate cofactor bind to the active site of thymidylate synthase, forming a stable ternary covalent complex[2][3]. This complex effectively sequesters the enzyme, preventing it from catalyzing the synthesis of dTMP.
The formation of this stable complex leads to a depletion of the intracellular pool of dTMP, and consequently, a reduction in the levels of deoxythymidine triphosphate (dTTP). This "thymineless state" has profound effects on cellular processes, primarily leading to the inhibition of DNA synthesis and repair, ultimately triggering apoptosis.
Figure 2: Inhibition of thymidylate synthase by FFara-UMP.
Potential Secondary Mechanism: Incorporation into DNA
While the primary mechanism of action of FFara-Ura is the inhibition of thymidylate synthase, the potential for its triphosphate metabolite, FFara-UTP, to be incorporated into DNA represents a plausible secondary mechanism of cytotoxicity. Research on other 2'-fluoroarabinonucleoside 5'-triphosphates (2'F-araNTPs) has shown that they can serve as substrates for various DNA polymerases[4].
Should FFara-UTP be incorporated into the growing DNA strand, it could lead to several detrimental consequences:
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Chain Termination: The presence of the fluorine atom at the 2' position of the arabinose sugar can alter the sugar pucker conformation, potentially hindering the ability of DNA polymerase to add the next nucleotide, leading to chain termination.
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DNA Instability and Strand Breaks: The incorporation of a modified nucleotide can introduce structural distortions into the DNA double helix, making it more susceptible to strand breaks.
-
Altered Protein-DNA Interactions: The presence of FFara-Ura in DNA could interfere with the binding of transcription factors and other DNA-binding proteins, leading to dysregulation of gene expression[5].
Further investigation is required to definitively quantify the extent of FFara-UTP incorporation into DNA and its relative contribution to the overall cytotoxicity of the compound.
Experimental Protocols for Mechanistic Elucidation
The following are detailed methodologies for key experiments used to investigate the mechanism of action of FFara-Ura.
Assessment of Cellular Proliferation and Cytotoxicity (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of FFara-Ura in a cancer cell line using a colorimetric assay.
Methodology:
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Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Drug Treatment: Prepare a serial dilution of FFara-Ura in culture medium. Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with no drug).
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Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Analysis of Intracellular Deoxynucleoside Triphosphate (dNTP) Pools by HPLC
This protocol describes a method to quantify the changes in intracellular dNTP pools following treatment with FFara-Ura.
Methodology:
-
Cell Treatment and Harvesting: Treat cultured cells with FFara-Ura at various concentrations and time points. Harvest the cells by trypsinization and wash with ice-cold PBS.
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Nucleotide Extraction:
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Resuspend the cell pellet in 60% methanol and incubate on ice for 15 minutes.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the nucleotides.
-
-
HPLC Analysis:
-
Inject the nucleotide extract onto a C18 reverse-phase HPLC column.
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Use a gradient elution with a mobile phase consisting of a low concentration of an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) in a phosphate buffer and a high concentration of the ion-pairing agent in a phosphate buffer with acetonitrile.
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Monitor the elution of dNTPs by UV absorbance at 254 nm.
-
-
Quantification: Identify and quantify the dNTP peaks by comparing their retention times and peak areas to those of known standards.
Measurement of Radiolabeled Nucleoside Incorporation into DNA
This protocol details a method to assess the effect of FFara-Ura on DNA synthesis by measuring the incorporation of a radiolabeled nucleoside precursor.
Methodology:
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Cell Treatment: Treat cells with FFara-Ura for a specified period.
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Radiolabeling: Add [³H]-thymidine or [³H]-deoxyuridine to the culture medium and incubate for 1-2 hours.
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DNA Precipitation:
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Wash the cells with ice-cold PBS.
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Lyse the cells and precipitate the DNA using trichloroacetic acid (TCA).
-
-
Filtration and Washing: Collect the precipitated DNA on glass fiber filters and wash extensively with cold TCA and ethanol to remove unincorporated radiolabel.
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Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
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Data Analysis: Normalize the counts per minute (CPM) to the total amount of protein or DNA in each sample to determine the rate of nucleoside incorporation.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Resistance in TK-deficient cells | 120-fold increase | Not specified | [1] |
| Effect on dUrd incorporation into DNA | Marked inhibition | Not specified | [1] |
| Effect on dThd incorporation into DNA | Little to no effect | Not specified | [1] |
Note: Specific IC50 values for FFara-Ura and the Ki for thymidylate synthase inhibition were not available in the provided search results. Further experimental investigation is required to determine these quantitative parameters.
Conclusion
The primary mechanism of action of this compound is the potent and specific inhibition of thymidylate synthase following its intracellular phosphorylation to FFara-UMP. This leads to a depletion of dTMP pools, disruption of DNA synthesis, and ultimately, cell death. A potential secondary mechanism involving the incorporation of FFara-UTP into DNA warrants further investigation to fully elucidate the compound's cytotoxic profile. The experimental protocols detailed in this guide provide a robust framework for the continued study of FFara-Ura and other novel nucleoside analogs, facilitating the development of more effective cancer therapeutics.
References
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Coderre, J. A., Santi, D. V., Matsuda, A., Watanabe, K. A., & Fox, J. J. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of medicinal chemistry, 26(8), 1149–1152. [Link]
-
Peters, G. J., van der Wilt, C. L., van Triest, B., Codacci-Pisanelli, G., Johnston, P. G., van Groeningen, C. J., & Pinedo, H. M. (1995). Time course of inhibition of thymidylate synthase in patients treated with fluorouracil and leucovorin. Seminars in oncology, 22(2 Suppl 3), 51–59. [Link]
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Damha, M. J., G-slätt, H., & H-slätt, M. (2007). DNA polymerase recognition of 2'-deoxy-2'-fluoroarabinonucleoside 5'-triphosphates (2'F-araNTPs). Nucleosides, nucleotides & nucleic acids, 26(8-9), 1189–1193. [Link]
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Chou, T. C., Kong, X. B., Fanucchi, M. P., Cheng, Y. C., Takahashi, K., Watanabe, K. A., & Fox, J. J. (1987). Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil. Antimicrobial agents and chemotherapy, 31(9), 1355–1358. [Link]
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Gmeiner, W. H. (2005). Novel chemical strategies for thymidylate synthase inhibition. Current medicinal chemistry, 12(3), 269–278. [Link]
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Huang, P., Chubb, S., & Plunkett, W. (1990). The effect of ara-C-induced inhibition of DNA synthesis on its cellular pharmacology. Cancer chemotherapy and pharmacology, 25(6), 418–424. [Link]
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Iwashina, T., Knaus, E. E., & Wiebe, L. I. (1987). Synthesis of 2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl uracil derivatives: a method suitable for preparation of [18F]-labeled nucleosides. Journal of medicinal chemistry, 30(11), 2154–2157. [Link]
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Ono, K., Ohashi, A., Yamamoto, A., Matsukage, A., Takahashi, T., Nakayama, C., & Saneyoshi, M. (1984). Further studies on recognition of structure of substrates and their analogues by cellular and viral DNA polymerases. Nucleic acids research, 12(16), 6475–6486. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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S-latkowska, M., & Rode, W. (2012). Molecular mechanism of thymidylate synthase inhibition by N4-hydroxy-dCMP in view of spectrophotometric and crystallographic studies. International journal of molecular sciences, 13(10), 13354–13370. [Link]
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Wikipedia. (2023, December 12). Thymidylate synthase. In Wikipedia. [Link]
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Yoshimura, Y., & Shimada, N. (2018). Structures of human thymidylate synthase R163K with dUMP, FdUMP and glutathione show asymmetric ligand binding. Acta crystallographica. Section D, Structural biology, 74(Pt 10), 999–1008. [Link]
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Zhang, Y., Dutschman, G. E., Gullen, E. A., Zhernosek, F., & Gmeiner, W. H. (1998). Differential effects of the incorporation of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil (FIAU) on the binding of the transcription factors, AP-1 and TFIID, to their cognate target DNA sequences. Molecular pharmacology, 54(3), 557–564. [Link]
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An In-depth Technical Guide to the Cytotoxic Effects of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura)
Introduction: A Novel Pyrimidine Nucleoside Analog in Cancer Research
In the landscape of oncological drug development, nucleoside analogs represent a cornerstone of chemotherapy, exerting their cytotoxic effects through interference with nucleic acid synthesis and function.[1] Among these, 2',5-Difluoro-2'-deoxy-1-arabinosyluracil, commonly referred to as FFara-Ura, is a synthetic pyrimidine nucleoside analog with a unique structural modification—fluorine substitutions at both the 2' and 5' positions of the arabinosyluracil core. This guide provides a comprehensive technical overview of the cytotoxic mechanisms of FFara-Ura, intended for researchers, scientists, and drug development professionals. We will delve into its molecular mechanism of action, the downstream cellular consequences, and provide detailed protocols for its cytotoxic evaluation.
Core Mechanism of Action: Targeting Thymidylate Synthase
The cytotoxic activity of FFara-Ura is not inherent to the molecule itself but is dependent on its intracellular activation. The central mechanism of action is the targeted inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[2][3] This process is essential for DNA replication and repair.
The activation and inhibitory cascade can be delineated as follows:
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Cellular Uptake and Phosphorylation: FFara-Ura enters the cell and is converted to its corresponding 5'-phosphate, FFara-UMP, by thymidine kinase. This initial phosphorylation step is critical, as evidenced by the observation that cells deficient in thymidine kinase exhibit a 120-fold greater resistance to the cytotoxic effects of FFara-Ura.[2]
-
Inhibition of Thymidylate Synthase: FFara-UMP then acts as a potent inhibitor of thymidylate synthase.[2] It effectively inactivates the enzyme in a manner analogous to that of fluorodeoxyuridylate (FdUMP), the active metabolite of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[2][4] This inhibition blocks the conversion of deoxyuridine monophosphate (dUMP) to dTMP.
A key characteristic that enhances the potential therapeutic utility of FFara-Ura is its resistance to catabolism by pyrimidine phosphorylases, enzymes that would otherwise degrade the molecule, thereby prolonging its intracellular half-life and inhibitory potential.[2]
Downstream Cellular Consequences of Thymidylate Synthase Inhibition
The inhibition of thymidylate synthase by FFara-UMP triggers a cascade of downstream events that ultimately lead to cell death. These consequences are primarily driven by the depletion of dTMP and the resulting imbalance in the deoxynucleoside triphosphate (dNTP) pool.
dNTP Pool Imbalance and DNA Damage
The blockage of dTMP synthesis leads to a significant decrease in the intracellular concentration of deoxythymidine triphosphate (dTTP). Concurrently, the substrate for thymidylate synthase, dUMP, accumulates and is subsequently phosphorylated to deoxyuridine triphosphate (dUTP). This shift in the dUTP/dTTP ratio has profound implications for DNA integrity. DNA polymerases can misincorporate dUTP into newly synthesized DNA in place of dTTP. The subsequent attempt by cellular repair mechanisms, such as base excision repair, to remove the uracil bases can lead to DNA strand breaks and overall genomic instability.
Cell Cycle Arrest and Apoptosis
The cellular response to this DNA damage and replicative stress is the activation of cell cycle checkpoints, leading to an arrest in the S-phase of the cell cycle. Prolonged S-phase arrest, coupled with extensive DNA damage, ultimately triggers programmed cell death, or apoptosis. This apoptotic cascade is mediated by the activation of caspases, the executioner enzymes of apoptosis.
Experimental Protocols for Cytotoxicity Assessment
To rigorously evaluate the cytotoxic effects of FFara-Ura, a series of well-defined experimental protocols are essential. These protocols are designed to be self-validating by including appropriate controls and quantifiable endpoints.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound (FFara-Ura)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of FFara-Ura in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of FFara-Ura. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of FFara-Ura relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Quantitative Data Summary
| Parameter | Finding | Implication | Reference |
| Cellular Resistance | Cells lacking thymidine kinase are 120-fold more resistant to FFara-Ura. | Confirms the essential role of thymidine kinase in the activation of FFara-Ura. | [2] |
| DNA Synthesis | Markedly inhibits the incorporation of 2'-deoxyuridine (dUrd) into DNA with little to no effect on 2'-deoxythymidine (dThd) incorporation. | Demonstrates specific inhibition of the de novo dTMP synthesis pathway. | [2] |
| dNTP Pools | Causes changes in deoxynucleoside triphosphate pool sizes characteristic of specific dTMP synthetase inhibition. | Provides further evidence for the targeted mechanism of action. | [2] |
Preclinical Development and Future Perspectives
The preclinical development of FFara-Ura and its analogs has primarily focused on their potential as anticancer and antiviral agents. For instance, the related compound 2'-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil (FMAU) has been investigated in preclinical mouse models of human prostate cancer for its utility as a cellular proliferation imaging marker using positron emission tomography (PET).[5] While specific in vivo anti-tumor efficacy data for FFara-Ura in animal models is limited in the available literature, its well-defined mechanism of action and potent in vitro cytotoxicity suggest its potential as a candidate for further preclinical evaluation.[6]
Future research should focus on establishing a broader in vitro cytotoxicity profile across various cancer histologies, determining the in vivo efficacy and toxicity in relevant animal models, and exploring potential synergistic combinations with other chemotherapeutic agents. Understanding the molecular determinants of sensitivity and resistance to FFara-Ura will be crucial for its potential translation into clinical applications.
Conclusion
This compound is a potent pyrimidine nucleoside analog whose cytotoxic effects are mediated through the specific inhibition of thymidylate synthase following its intracellular activation. This targeted mechanism leads to dNTP pool imbalance, S-phase cell cycle arrest, and ultimately, apoptotic cell death. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of FFara-Ura and other novel nucleoside analogs. Further preclinical studies are warranted to fully elucidate its therapeutic potential in oncology.
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Coderre, J. A., Santi, D. V., Matsuda, A., Watanabe, K. A., & Fox, J. J. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of Medicinal Chemistry, 26(8), 1149–1152. [Link]
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Miura, S., Yoshimura, Y., Endo, M., Machida, H., Matsuda, A., Tanaka, M., & Sasaki, T. (1998). Antitumor activity of a novel orally effective nucleoside, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine. Cancer Letters, 129(1), 103–110. [Link]
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El-Naggar, M., & Abdu-Allah, H. H. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Pharmaceuticals, 15(10), 1205. [Link]
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An In-Depth Technical Guide to the Inhibition of Thymidylate Synthetase by 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil
Abstract
This technical guide provides a comprehensive overview of the mechanism by which 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil inhibits thymidylate synthetase (TS), a critical enzyme in de novo DNA synthesis. Intended for researchers, scientists, and drug development professionals, this document delves into the molecular rationale, enzymatic kinetics, and essential experimental protocols for studying this potent antitumor agent. We will explore the intracellular activation cascade, the formation of the inhibitory ternary complex, and the downstream cellular consequences of TS inhibition. Furthermore, this guide provides detailed, field-proven methodologies for assessing enzyme activity and inhibition, alongside a discussion of resistance mechanisms and the broader therapeutic context.
Introduction: Thymidylate Synthetase as a Chemotherapeutic Target
Thymidylate synthetase (TS) is a pivotal enzyme in the DNA biosynthesis pathway. It catalyzes the reductive methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to 2'-deoxythymidine-5'-monophosphate (dTMP), utilizing N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄folate) as a one-carbon donor.[1][2][3] This reaction is the sole de novo source of dTMP, an essential precursor for the synthesis of thymidine triphosphate (dTTP), a key building block of DNA.[2] Consequently, rapidly proliferating cells, such as cancer cells, are highly dependent on TS activity to sustain DNA replication. This dependency makes TS a prime target for anticancer drug development.[3]
The fluoropyrimidines, including the widely used drug 5-fluorouracil (5-FU) and its prodrugs, represent a cornerstone of chemotherapy for various solid tumors. Their cytotoxic effects are primarily mediated by the inhibition of TS.[2] 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura) is a fluorinated pyrimidine nucleoside analogue that leverages this same mechanism of action.[4][5] This guide will elucidate the specific molecular interactions and provide the technical framework for its investigation.
Mechanism of Action: From Prodrug to Suicide Inhibition
The inhibitory action of FFara-Ura is not direct. It functions as a prodrug that requires intracellular metabolic activation to exert its effect. This multi-step process culminates in the formation of an active metabolite that irreversibly inactivates the target enzyme, TS.
Intracellular Activation Cascade
The cytotoxic journey of FFara-Ura begins with its transport into the cell, followed by a critical phosphorylation step.
-
Phosphorylation by Thymidine Kinase (TK): FFara-Ura is recognized as a substrate by thymidine kinase, which catalyzes its conversion to the corresponding 5'-monophosphate form, 2',5'-difluoro-1-arabinosyluridine monophosphate (FFara-UMP).[4][5] This phosphorylation is the rate-limiting step in its activation. The indispensable role of TK is underscored by the observation that cells deficient in this enzyme exhibit significant resistance (up to 120-fold) to FFara-Ura.[4][5]
An important characteristic of FFara-Ura is its resistance to catabolism by pyrimidine phosphorylases.[4][5] This prevents its degradation into inactive forms, thereby increasing its intracellular bioavailability for conversion to the active FFara-UMP.
The Thymidylate Synthetase Catalytic Cycle
To understand inhibition, one must first appreciate the normal catalytic function of TS. The enzyme facilitates a complex series of reactions involving a covalent intermediate.
The reaction proceeds as follows:
-
Nucleophilic Attack: A conserved cysteine residue in the active site of TS attacks the C6 position of the dUMP pyrimidine ring, forming a covalent binary complex.
-
Ternary Complex Formation: The cofactor, CH₂H₄folate, then binds, forming a ternary complex.
-
Methyl Group Transfer: The methylene group from CH₂H₄folate is transferred to the C5 position of dUMP.
-
Redox Reaction: A hydride is transferred from the tetrahydrofolate ring to the newly attached methyl group, reducing it. This oxidizes tetrahydrofolate to dihydrofolate (H₂folate).
-
Product Release: The final products, dTMP and H₂folate, are released, regenerating the free enzyme for the next catalytic cycle.
Suicide Inhibition by FFara-UMP
FFara-UMP acts as a "suicide inhibitor" by entering the catalytic cycle as a substrate analogue and forming an irreversible covalent complex with the enzyme and the cofactor.[4]
The mechanism of inactivation is analogous to that of FdUMP, the active metabolite of 5-FU:
-
Binding and Initial Reaction: FFara-UMP, mimicking dUMP, binds to the nucleotide-binding site of TS. The catalytic cysteine residue attacks the C6 position of the fluorinated pyrimidine ring.
-
Stable Ternary Complex Formation: The CH₂H₄folate cofactor binds, forming a covalent ternary complex between the enzyme, FFara-UMP, and the cofactor.[2][3]
-
Catalytic Arrest: The crucial step of proton abstraction from the C5 position of the uracil ring is blocked by the presence of the highly stable carbon-fluorine bond. This prevents the subsequent methylation and reduction steps, effectively trapping the enzyme in an inert covalent complex.[2]
This irreversible inactivation sequesters the enzyme, preventing it from processing the natural substrate dUMP. The resulting depletion of the dTMP pool leads to an imbalance in deoxynucleotide triphosphate (dNTP) levels, inhibition of DNA synthesis and repair, and ultimately, "thymineless death" in rapidly dividing cells.[2][4]
Quantitative Analysis of TS Inhibition
Table 1: Representative Kinetic Parameters for FdUMP Inhibition of Thymidylate Synthase
| Parameter | Description | Typical Value | Reference |
|---|---|---|---|
| Kᵢ | Inhibition Constant | ~1-10 nM | [6] |
| k_on | Association Rate Constant | ~1 x 10⁶ M⁻¹s⁻¹ | [6] |
| k_off | Dissociation Rate Constant | Very slow (t½ > hours) |[6] |
Note: These values can vary depending on the enzyme source and assay conditions. The extremely slow k_off rate is characteristic of the covalent, "suicide" nature of the inhibition.
Experimental Protocols for Studying TS Inhibition
The assessment of TS activity and its inhibition by compounds like FFara-Ura is fundamental to research in this area. Two primary methods are widely employed: a spectrophotometric assay and a more sensitive tritium-release radioassay.
Spectrophotometric Assay for TS Activity
This assay continuously monitors the enzymatic reaction by measuring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (H₂folate) from CH₂H₄folate.
Principle: The oxidation of CH₂H₄folate to H₂folate during the methylation of dUMP to dTMP results in an increase in UV absorbance at 340 nm. The rate of this absorbance change is directly proportional to the TS enzyme activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM MgCl₂, 1 mM EDTA, 10 mM 2-mercaptoethanol.
-
Substrate Stock: 10 mM dUMP in assay buffer.
-
Cofactor Stock: 10 mM (6R)-N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄folate) in assay buffer containing 10% 2-mercaptoethanol. Prepare fresh.
-
Enzyme Preparation: Purified or partially purified thymidylate synthase (e.g., from cell lysate) diluted in assay buffer.
-
Inhibitor Stock (for inhibition studies): FFara-UMP at a desired stock concentration in assay buffer.
-
-
Assay Setup (per well of a 96-well UV-transparent plate):
-
Add 150 µL of Assay Buffer.
-
Add 10 µL of Cofactor Stock (final concentration ~0.5 mM).
-
Add 10 µL of Inhibitor Stock or assay buffer for control wells. Pre-incubate with the enzyme if desired.
-
Add 10 µL of Enzyme Preparation.
-
Initiate the reaction by adding 20 µL of Substrate Stock (final concentration ~1 mM dUMP).
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer capable of reading at 340 nm and maintaining a constant temperature (e.g., 37°C).
-
Measure the absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Determine the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate enzyme activity using the Beer-Lambert law (Activity ∝ V₀ / εl), where ε is the molar extinction coefficient for the conversion of CH₂H₄folate to H₂folate at 340 nm.
-
For inhibition studies, calculate the percent inhibition relative to the control and determine IC₅₀ values by plotting percent inhibition against a range of inhibitor concentrations.
-
Tritium-Release Radioassay for TS Activity
This highly sensitive endpoint assay measures the release of tritium (³H) from [5-³H]dUMP into water, which is a direct consequence of the TS-catalyzed methylation at the C5 position.[7][8][9]
Principle: The hydrogen atom at the C5 position of the dUMP uracil ring is displaced during the methylation reaction. By using [5-³H]dUMP as a substrate, this displaced tritium is released into the aqueous solvent as ³H₂O. The amount of radioactivity in the aqueous phase after removal of the unreacted radiolabeled substrate is directly proportional to the total enzyme activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: As described for the spectrophotometric assay.
-
Radiolabeled Substrate: [5-³H]dUMP (specific activity ~10-20 Ci/mmol). Prepare a working stock solution in assay buffer (e.g., 10 µM).
-
Cofactor Stock: 10 mM CH₂H₄folate, prepared as above.
-
Enzyme Preparation: Cell lysate or purified enzyme.
-
Stop Solution: 5% activated charcoal in 0.1 M HCl.
-
Scintillation Cocktail: A water-miscible cocktail suitable for aqueous samples.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine:
-
50 µL Assay Buffer
-
10 µL Cofactor Stock
-
10 µL Inhibitor (FFara-UMP) or buffer (for control)
-
20 µL Enzyme Preparation
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of [5-³H]dUMP working stock.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes). The time should be within the linear range of the reaction.
-
Terminate the reaction by adding 200 µL of ice-cold Stop Solution (charcoal suspension). This will bind the unreacted [5-³H]dUMP.
-
Vortex and incubate on ice for 10 minutes.
-
-
Separation and Counting:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the charcoal.
-
Carefully transfer a defined volume of the supernatant (e.g., 150 µL), which contains the ³H₂O, to a scintillation vial.
-
Add 4 mL of scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Include a "no enzyme" blank to determine background CPM.
-
Subtract the blank CPM from all sample CPM values.
-
Calculate the amount of product formed based on the specific activity of the [5-³H]dUMP.
-
Determine percent inhibition and IC₅₀ values as described for the spectrophotometric assay.
-
Mechanisms of Resistance to Fluoropyrimidines
Resistance to fluoropyrimidines, including FFara-Ura, is a significant clinical challenge. It can be intrinsic or acquired and may arise through several mechanisms:
-
Increased TS Expression: Overexpression of the target enzyme, thymidylate synthase, increases the amount of inhibitor required to achieve a cytotoxic effect.[7]
-
Altered TS Affinity: Mutations in the TYMS gene can lead to an enzyme with reduced binding affinity for FFara-UMP, rendering the inhibitor less effective.
-
Decreased Drug Activation: Downregulation or mutation of thymidine kinase (TK) can impair the initial, essential phosphorylation of FFara-Ura to FFara-UMP, preventing the formation of the active inhibitor.[7]
-
Increased dUMP Pools: An increase in the intracellular concentration of the natural substrate, dUMP, can outcompete the inhibitor for binding to the active site of TS.
Conclusion and Future Directions
2',5'-Difluoro-2'-deoxy-1-arabinosyluracil represents a potent, mechanistically well-defined inhibitor of thymidylate synthase. Its efficacy hinges on its intracellular conversion to FFara-UMP, which acts as a suicide inhibitor, forming an irreversible covalent complex with TS and its folate cofactor. This guide has provided the foundational knowledge and detailed experimental protocols necessary for researchers to investigate this compound and its interactions with its target.
While the fundamental mechanism is clear, a notable gap in the literature is the lack of specific kinetic constants (Kᵢ, k_on, k_off) for FFara-UMP. Future research should aim to quantify these parameters to allow for more precise comparative studies with other TS inhibitors. Understanding the nuances of its transport, phosphorylation, and potential for overcoming known resistance mechanisms will be crucial for the continued development and application of this and similar fluoropyrimidine analogues in oncology.
References
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Yates, S. B., & Senter, P. D. (1982). Improved measurement of thymidylate synthetase activity by a modified tritium-release assay. Journal of Biochemical and Biophysical Methods, 6(2), 141-147. [Link]
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Yalowich, J. C., & Kalman, T. I. (1985). Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro. Biochemical Pharmacology, 34(13), 2319-2324. [Link]
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Blakley, R. L., & McDougall, B. M. (1962). The biosynthesis of thymidylic acid. III. Purification of thymidylate synthetase and its spectrophotometric assay. The Journal of Biological Chemistry, 237, 812-818. [Link]
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Lomax, M. I., & Greenberg, G. R. (1967). A new assay of thymidylate synthetase activity based on the release of tritium from deoxyuridylate-5-3-H. The Journal of Biological Chemistry, 242(1), 109-113. [Link]
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Alauddin, M. M., Shahinian, A., Conti, P. S., & Fissekis, J. D. (2004). Synthesis and evaluation of 2'-deoxy-2'-18F-fluoro-5-fluoro-1-beta-D-arabinofuranosyluracil as a potential PET imaging agent for suicide gene expression. Journal of Nuclear Medicine, 45(12), 2046-2052. [Link]
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Coderre, J. A., Santi, D. V., Matsuda, A., Watanabe, K. A., & Fox, J. J. (1983). Mechanism of action of 2',5'-difluoro-1-arabinosyluracil. Journal of Medicinal Chemistry, 26(8), 1149-1152. [Link]
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PubMed. (n.d.). 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil. PubChem Compound Summary for CID 5271378. Retrieved from [Link]
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Rode, W., & Jarmuła, A. (2020). Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies. International Journal of Molecular Sciences, 21(21), 8033. [Link]
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Spears, C. P., Shahinian, A. H., Moran, R. G., Heidelberger, C., & Corbett, T. H. (1982). In vivo kinetics of thymidylate synthetase inhibition of 5-fluorouracil-sensitive and -resistant murine colon adenocarcinomas. Cancer Research, 42(2), 450-456. [Link]
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Kumar, A., & Khamar, D. (2020). dUMP/F-dUMP Binding to Thymidylate Synthase: Human Versus Mycobacterium tuberculosis. ACS Omega, 5(28), 17488-17500. [Link]
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Zatorski, A., Ciszewski, G., & Shugar, D. (2024). Novel mass spectrometry-based assay for thymidylate synthase activity. Biochemical and Biophysical Research Communications. [Link]
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Peters, G. J., van der Wilt, C. L., van Groeningen, C. J., Smid, K., Meijer, S., & Pinedo, H. M. (1994). Thymidylate synthase inhibition after administration of fluorouracil with or without leucovorin in colon cancer patients. Journal of Clinical Oncology, 12(10), 2035-2042. [Link]
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Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]
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Stein, R., & Englard, S. (1981). The use of a tritium release assay to measure 6-N-trimethyl-L-lysine hydroxylase activity: synthesis of 6-N-[3-3H]trimethyl-DL-lysine. Analytical Biochemistry, 116(1), 230-236. [Link]
-
Cui, L., Yoon, S., Schinazi, R. F., & Sommadossi, J. P. (1995). Cellular and molecular events leading to mitochondrial toxicity of 1-(2-deoxy-2-fluoro-1-beta-D-arabinofuranosyl)-5-iodouracil in human liver cells. The Journal of Clinical Investigation, 95(2), 555-563. [Link]
-
Su, T. L., Watanabe, K. A., Schinazi, R. F., & Fox, J. J. (1986). Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil. Antimicrobial Agents and Chemotherapy, 30(6), 857-861. [Link]
-
Wikipedia. (n.d.). Thymidylate synthase. Retrieved from [Link]
-
Bading, J. R. (2008). 2'-Fluoro-5-([11C]-methyl)-1-β-D-arabinofuranosyluracil. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
Mehellou, Y., & Balzarini, J. (2010). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Molecules, 15(12), 9013-9056. [Link]
-
Parker, W. B., Shaddix, S. C., Rose, L. M., & Bennett, L. L., Jr. (1991). Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine on K562 cellular metabolism and the inhibition of human ribonucleotide reductase and DNA polymerases by its 5'-triphosphate. Cancer Research, 51(9), 2386-2394. [Link]
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An In-Depth Technical Guide to 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2',5'-Difluoro-2'-deoxy-1-arabinosyluracil, commonly referred to as FFara-Ura, is a synthetic pyrimidine nucleoside analog that has garnered interest in the field of medicinal chemistry due to its cytotoxic properties. This guide provides a comprehensive overview of its chemical and physical characteristics, mechanism of action, synthesis, and analytical methodologies, serving as a critical resource for professionals engaged in drug discovery and development.
Chemical and Physical Properties
FFara-Ura is structurally distinguished by the presence of two fluorine atoms: one at the 5-position of the uracil base and another at the 2'-position of the arabinofuranosyl sugar moiety in the 'up' (arabino) configuration. These modifications significantly influence its chemical stability and biological activity.
Structure and Identification
The molecular structure and key identifiers for FFara-Ura are detailed below.
| Property | Value | Source |
| IUPAC Name | 5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | [PubChem][1] |
| Molecular Formula | C₉H₁₀F₂N₂O₅ | [PubChem][1] |
| Molecular Weight | 264.18 g/mol | [PubChem][1] |
| CAS Number | 69123-95-1 | [PubChem][1] |
| Canonical SMILES | C1=C(C(=O)NC(=O)N1[C@H]2CO)O">C@HF)F | [PubChem][1] |
| InChI Key | QURNODSOJKSTBM-BYPJNBLXSA-N | [PubChem][1] |
| Synonyms | FF-ara-Ura, 2',5-difluoro-1-arabinosyluracil, 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-fluorouracil | [PubChem][1] |
Physicochemical Characteristics
| Property | Value/Description | Source/Rationale |
| Physical Form | Solid | General observation for similar nucleosides |
| XLogP3 (Computed) | -1.1 | [PubChem][1] |
| Topological Polar Surface Area | 99.1 Ų | [PubChem][1] |
| Hydrogen Bond Donors | 3 | [PubChem][1] |
| Hydrogen Bond Acceptors | 6 | [PubChem][1] |
| Storage Temperature | -20°C is recommended for long-term storage of the solid compound. | [Immunomart][2] |
Mechanism of Action: A Targeted Approach to Cytotoxicity
The cytotoxic effects of FFara-Ura are not direct but are the result of its intracellular conversion into a potent enzyme inhibitor. This mechanism-based action underscores the rationale for its investigation as a potential therapeutic agent.
The cytotoxic action of FFara-Ura is initiated by its phosphorylation to 2',5'-difluoro-1-arabinosyluridine monophosphate (FFara-UMP)[3]. This conversion is a critical activation step. Subsequently, FFara-UMP acts as a powerful inhibitor of thymidylate synthetase, a key enzyme in the de novo synthesis of 2'-deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis[3]. The inhibition of this enzyme leads to a depletion of the intracellular pool of dTMP, which in turn disrupts DNA replication and repair, ultimately leading to cell death[3]. Evidence for this mechanism includes the observation that cells deficient in thymidine kinase, the enzyme responsible for the initial phosphorylation, exhibit significant resistance to FFara-Ura[3].
Synthesis and Manufacturing
The synthesis of FFara-Ura, like other fluorinated nucleosides, is a multi-step process that requires careful control of stereochemistry. A common strategy involves the synthesis of a protected 2-deoxy-2-fluoro-arabinofuranosyl donor, which is then coupled with a silylated 5-fluorouracil base.
General Synthetic Workflow
A plausible synthetic route, based on established methodologies for similar compounds, is outlined below. This approach ensures the correct stereochemistry of the final product. The synthesis of related 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-alkyluracils has been achieved through the condensation of 3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinosyl bromide with the corresponding 5-substituted uracils[4].
Experimental Protocol: Glycosylation (Illustrative)
This protocol is an illustrative example based on the synthesis of related nucleosides and should be optimized for the specific synthesis of FFara-Ura.
-
Silylation of 5-Fluorouracil:
-
Suspend 5-fluorouracil in an anhydrous solvent (e.g., acetonitrile).
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), and a catalytic amount of a silylation catalyst (e.g., trimethylsilyl trifluoromethanesulfonate).
-
Heat the mixture under an inert atmosphere (e.g., argon) until a clear solution is obtained, indicating the formation of the silylated base.
-
Remove the solvent under reduced pressure.
-
-
Coupling Reaction:
-
Dissolve the crude silylated 5-fluorouracil in an anhydrous solvent (e.g., 1,2-dichloroethane).
-
Add a solution of the protected 2-deoxy-2-fluoro-arabinofuranosyl donor (e.g., 1-bromo-3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose) in the same solvent.
-
Add a Lewis acid catalyst (e.g., tin(IV) chloride) at a reduced temperature (e.g., 0°C).
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude protected nucleoside by column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the purified protected nucleoside in a suitable solvent (e.g., methanol).
-
Add a solution of sodium methoxide in methanol to remove the acyl protecting groups.
-
Monitor the reaction by TLC.
-
Neutralize the reaction with an acidic resin.
-
Filter and concentrate the solution.
-
Purify the final product, FFara-Ura, by crystallization or column chromatography.
-
Analytical Characterization
A suite of analytical techniques is essential for the structural confirmation and purity assessment of FFara-Ura.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone for the structural elucidation of FFara-Ura.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the uracil and sugar protons. The coupling constants between the sugar protons, particularly J(H1'-H2'), are indicative of the arabino configuration.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and chemical environment of the two fluorine atoms. A five-bond coupling between the 2'-fluorine and the H6 proton of the uracil base is a characteristic feature of 2'-deoxy-2'-fluoro-β-D-arabinonucleosides.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of FFara-Ura, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula. The fragmentation pattern is expected to show characteristic losses of the sugar moiety and fragments of the uracil base.
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity of FFara-Ura and for monitoring reaction progress. A reverse-phase HPLC method is typically employed.
| Parameter | Typical Conditions | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | Provides good separation for polar nucleoside analogs. |
| Mobile Phase | A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate. | Allows for the elution of the polar analyte while separating it from less polar impurities. |
| Detection | UV spectrophotometry at ~260-270 nm | The uracil ring has a strong UV absorbance in this range. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Temperature | Ambient or controlled (e.g., 25°C) | Ensures reproducible retention times. |
Crystal Structure
The three-dimensional structure of FFara-Ura has been determined by X-ray crystallography. The crystal structure provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This information is invaluable for understanding its interactions with biological targets. The crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 131151[1]. The corresponding publication is found in Acta Crystallographica Section C: Crystal Structure Communications (1999), C55, 251-253.
Conclusion
2',5'-Difluoro-2'-deoxy-1-arabinosyluracil is a synthetically accessible nucleoside analog with a well-defined mechanism of action targeting DNA synthesis. The analytical techniques outlined in this guide provide a robust framework for its characterization and quality control. This comprehensive overview serves as a valuable resource for researchers and professionals in the ongoing exploration of fluorinated nucleosides as potential therapeutic agents.
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Coderre, J. A., Santi, D. V., Matsuda, A., Watanabe, K. A., & Fox, J. J. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of Medicinal Chemistry, 26(8), 1149–1152. [Link]
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PubChem. (n.d.). 2',5-Difluoro-2'-deoxy-1-arabinosyluracil. National Center for Biotechnology Information. Retrieved from [Link]
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Su, T. L., Watanabe, K. A., Schinazi, R. F., & Fox, J. J. (1986). Nucleosides. 136. Synthesis and antiviral effects of several 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-alkyluracils. Some structure-activity relationships. Journal of Medicinal Chemistry, 29(1), 151–154. [Link]
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Tann, C. H., Brodfuehrer, P. R., Brundidge, S. P., Sapino, C., & Howell, H. G. (1985). Fluorocarbohydrates in synthesis. An efficient synthesis of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil (beta-FIAU) and 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)thymine (beta-FMAU). The Journal of Organic Chemistry, 50(19), 3644–3647. [Link]
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National Center for Biotechnology Information. (2024). 1-(2'-Deoxy-2'-[18F]-fluoro-β-D-arabinofuranosyl)thymine. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
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A Technical Guide to 2',5-Difluoro-2'-deoxy-1-arabinosyluracil (FF-ara-Ura): Structural Analogs, Derivatives, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Within this class, fluorinated derivatives have garnered significant attention due to the unique electronic properties of fluorine, which can enhance metabolic stability, binding affinity, and biological activity. This guide provides an in-depth technical exploration of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil (FF-ara-Ura), a pyrimidine nucleoside analog, and its derivatives. We will dissect its core mechanism of action, survey key synthetic strategies, analyze structure-activity relationships (SAR) through an examination of its structural analogs, and detail its therapeutic potential. This document is intended to serve as a comprehensive resource, blending foundational biochemistry with practical insights into experimental design and future drug development trajectories.
The Core Compound: this compound
This compound, also known by synonyms such as FF-ara-Ura and 2'-F-ara-FU, is a synthetic pyrimidine nucleoside analog.[1] Its structure is characterized by two key modifications compared to the natural nucleoside, deoxyuridine:
-
A fluorine atom at the 2' position of the arabinofuranose sugar in the "up" or ara configuration.
-
A fluorine atom at the 5 position of the uracil base.
These substitutions profoundly influence the molecule's chemical properties and biological activity, rendering it a potent cytotoxic agent.[2]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀F₂N₂O₅ | [3] |
| Molecular Weight | 264.18 g/mol | [1][3] |
| CAS Number | 69123-95-1 | [3][4] |
| Chemical Class | Pyrimidine Nucleoside | [1] |
Core Mechanism of Action: Inhibition of Thymidylate Synthase
The cytotoxic effects of FF-ara-Ura are not exerted by the compound itself but by its phosphorylated metabolite.[2] The mechanism is a classic example of lethal synthesis, where the cell's own enzymatic machinery converts the prodrug into an active inhibitor.
The key steps are as follows:
-
Anabolic Activation: FF-ara-Ura enters the cell and is phosphorylated at the 5' position by cellular thymidine kinase (TK) to form 2',5-difluoro-1-arabinosyluridine monophosphate (FFara-UMP).[2] The requirement for this initial phosphorylation step is demonstrated by the observation that cells deficient in thymidine kinase exhibit significant resistance (approximately 120-fold) to FF-ara-Ura.[2]
-
Enzyme Inhibition: FFara-UMP acts as a potent mechanism-based inhibitor of thymidylate synthase (TS).[2][5] This enzyme is critical for de novo DNA synthesis, as it catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA.
-
Consequences of Inhibition: The inhibition of TS by FFara-UMP leads to a depletion of the dTMP pool. This disruption in the supply of essential DNA building blocks causes an imbalance in deoxynucleoside triphosphate pools, ultimately halting DNA replication and inducing cell death.[2]
A significant advantage of FF-ara-Ura is its resistance to catabolism by pyrimidine phosphorylases, enzymes that would otherwise cleave the glycosidic bond and inactivate the drug.[2] This metabolic stability enhances its bioavailability and therapeutic potential.
Synthetic Strategies for Fluorinated Arabinosyl Nucleosides
The synthesis of FF-ara-Ura and its analogs is a multi-step process that hinges on the stereoselective formation of the N-glycosidic bond between the fluorinated sugar and the pyrimidine base. A common and practical approach involves the condensation of a protected 2-deoxy-2-fluoro-arabinofuranosyl halide with a silylated uracil derivative.[6]
The key challenges in this synthesis are:
-
Stereocontrol: Achieving the desired β-anomeric configuration is crucial for biological activity.
-
Protecting Groups: Orthogonal protecting groups are needed for the hydroxyl functions of the sugar to direct the reaction and be removed without affecting the final structure. Common protecting groups include acetyl and benzoyl esters.[7][8]
-
Fluorination: The introduction of the fluorine atom at the 2' position of the sugar is a critical step, often achieved using reagents like potassium fluoride in acetamide.[7]
Detailed Protocol: Synthesis via Glycosylation
The following protocol is a representative methodology based on established literature procedures for the condensation of a silylated base with a fluoro-sugar bromide.[6][9]
Objective: To synthesize a 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)pyrimidine.
Materials:
-
Protected sugar: 3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl bromide
-
Base: Silylated 5-substituted uracil (prepared by reacting the uracil with hexamethyldisilazane)
-
Solvent: Anhydrous 1,2-dichloroethane or acetonitrile
-
Reagents for deprotection: 1M Sodium methoxide in methanol, 2N Hydrochloric acid
-
Purification: Silica gel for chromatography, appropriate solvent systems (e.g., ethyl acetate/hexane)
Procedure:
-
Silylation of Base: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), suspend the desired 5-substituted uracil in hexamethyldisilazane. Add a catalytic amount of ammonium sulfate and reflux the mixture for 2-3 hours until the solution becomes clear. Remove the excess hexamethyldisilazane under vacuum to obtain the silylated base as an oil or solid.
-
Condensation: Dissolve the freshly prepared silylated base in anhydrous 1,2-dichloroethane. Add a solution of the protected fluoro-sugar bromide in the same solvent.
-
Reaction Monitoring: Heat the reaction mixture at 90-100°C for 4-6 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pass it through a short column of silica gel to remove baseline impurities, eluting with a suitable solvent like 10% methanol in dichloromethane.[9] Evaporate the solvent under reduced pressure.
-
Deprotection: Dissolve the crude protected nucleoside in anhydrous methanol. Add a solution of 1M sodium methoxide in methanol. Stir the mixture at room temperature for 1-2 hours (or heat to reflux for 5-10 minutes) until deprotection is complete (monitor by TLC).[9]
-
Neutralization & Purification: Neutralize the reaction mixture with 2N HCl in methanol. Evaporate the solvent. The final crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system to yield the pure nucleoside analog.
Structural Analogs & Derivatives: A Landscape of Innovation
The therapeutic index of a nucleoside analog can be fine-tuned by modifying its structure. For FF-ara-Ura, most efforts have focused on substitutions at the C5 position of the uracil ring.
Modifications at the C5 Position of the Uracil Ring
The C5 position is a common site for modification as it can influence enzyme recognition, particularly by thymidine kinase and thymidylate synthase, without disrupting the Watson-Crick base pairing essential for some mechanisms of action.
-
5-Alkyl Derivatives: Analogs such as 2'-fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU) and 2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU) have been extensively studied as potent anti-herpes simplex virus (HSV) agents.[6] FMAU, in particular, was found to be a highly potent inhibitor of HSV-1 and HSV-2 replication.[6] However, this high potency was accompanied by increased host cell toxicity.[6]
| Compound | Anti-HSV-1 ED₅₀ (μM) | Anti-HSV-2 ED₅₀ (μM) | Vero Cell Growth ED₅₀ (μM) | Therapeutic Index (vs. HSV-1) |
| FMAU | 0.006 | 0.023 | 2.8 | ~467 |
| FEAU | 0.024 | 0.24 | >200 | >8333 |
| (Data sourced from Su et al., 1986)[6] |
-
5-Halogenovinyl Derivatives: 1-β-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araU) is another analog that shows highly potent anti-HSV-1 activity, though its efficacy can be highly dependent on the cell line used for testing.[10] This variability is thought to be related to the activity of thymidylate synthesis and the size of the thymidylate pool in different cell types.[10]
-
5-Aryl Derivatives: The synthesis of 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil nucleosides with 5-phenyl and 5-benzyl groups has been reported.[11] The 5'-monophosphates of these uracil nucleosides were found to be strong inhibitors of thymidylate synthase, with the 5-phenyluracil nucleotide derivative showing a Ki value of 0.01 μM.[11]
Prodrug Approaches
For many nucleoside analogs, the initial phosphorylation step is rate-limiting.[12] To bypass this dependence on cellular kinases, prodrug strategies have been developed. Phosphoramidate prodrugs (ProTides), which are famously used in drugs like Sofosbuvir and Remdesivir, are designed to be cleaved intracellularly, delivering the monophosphate form of the nucleoside directly.[12] This approach could be highly valuable for FF-ara-Ura and its derivatives to enhance their efficacy, particularly in cells with low thymidine kinase activity.
Structure-Activity Relationships (SAR)
The study of structural analogs provides critical insights into the relationship between molecular structure and biological activity (SAR).[13][14] For the FF-ara-Ura family, several key relationships can be established:
-
2'-Fluoro-arabino Configuration: The presence of the 2'-fluoro group in the ara (up) position is fundamental. This modification mimics the 3'-hydroxyl of a natural deoxynucleoside, allowing it to be recognized by polymerases, but it also increases the stability of the glycosidic bond and can confer resistance to degradation.
-
5-Position Substitution:
-
Small alkyl groups (methyl, ethyl) at the 5-position are well-tolerated and can lead to potent antiviral activity (e.g., FMAU, FEAU).[6]
-
Increasing the size of the substituent from methyl to ethyl can dramatically decrease host cell toxicity while retaining significant antiviral potency, thereby improving the therapeutic index.[6]
-
Bulky aryl groups (phenyl) at the 5-position can produce potent inhibitors of thymidylate synthase, suggesting a strong fit within the enzyme's active site.[11]
-
-
The 5-Fluoro Group: The fluorine at the C5 position of the uracil ring is a key feature for the mechanism-based inhibition of thymidylate synthase, analogous to the well-known anticancer drug 5-Fluorouracil (5-FU).
Therapeutic Applications and Biological Evaluation
The primary therapeutic avenues for FF-ara-Ura and its derivatives are in oncology and virology.
Anticancer Activity
The direct mechanism of thymidylate synthase inhibition makes FF-ara-Ura a candidate for cancer chemotherapy.[2] By starving rapidly proliferating cancer cells of the thymidine necessary for DNA replication, these compounds can induce cell cycle arrest and apoptosis.[15] The anticancer potential has been investigated in various cell lines, including lymphoma.[2]
Antiviral Activity
Numerous derivatives have shown potent activity against DNA viruses, particularly those in the Herpesviridae family, such as Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2).[6][11] The mechanism in this context often relies on the viral-encoded thymidine kinase, which can be more efficient at phosphorylating the analog than the host cell's TK. The resulting triphosphate can then act as an inhibitor or a chain-terminating substrate for the viral DNA polymerase.
Detailed Protocol: In Vitro Thymidylate Synthase Inhibition Assay
This protocol describes a spectrophotometric method to assess the inhibitory potential of a compound like FFara-UMP against thymidylate synthase.
Principle: The activity of thymidylate synthase is monitored by measuring the increase in absorbance at 340 nm, which results from the oxidation of the cofactor N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄folate) to dihydrofolate (H₂folate) during the conversion of dUMP to dTMP.
Materials:
-
Purified thymidylate synthase (e.g., from Lactobacillus casei or recombinant human TS).[2]
-
Substrate: deoxyuridine monophosphate (dUMP).
-
Cofactor: (6R)-N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄folate).
-
Test Inhibitor: FFara-UMP (the monophosphate form of the analog).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 25 mM MgCl₂, 1 mM EDTA, and 50 mM 2-mercaptoethanol.
-
UV-transparent 96-well plate or cuvettes.
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Prepare Reagent Mix: Prepare a reaction mixture in the assay buffer containing dUMP (e.g., 100 µM final concentration) and CH₂H₄folate (e.g., 200 µM final concentration).
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (FFara-UMP) in the assay buffer.
-
Assay Setup: To each well of the 96-well plate, add:
-
Assay Buffer.
-
Test inhibitor at various concentrations (or buffer for the control).
-
Reagent Mix (dUMP + CH₂H₄folate).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Initiate the reaction by adding a pre-determined amount of thymidylate synthase to each well.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes using a kinetic plate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percent inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki), the assay can be repeated with varying concentrations of the substrate (dUMP) to perform a Lineweaver-Burk or Michaelis-Menten analysis.[11]
-
Future Directions and Conclusion
The this compound scaffold remains a promising platform for the development of novel therapeutics. While the core mechanism is well-understood, future research should focus on several key areas:
-
Targeted Delivery: Development of prodrugs or nanoparticle-based delivery systems to improve tumor or virus-infected cell targeting and reduce systemic toxicity.
-
Expansion of Analogs: Systematic exploration of substitutions at other positions of the uracil ring or the sugar moiety to further refine the SAR and discover analogs with novel activity profiles.
-
Combination Therapies: Investigating the synergistic effects of FF-ara-Ura derivatives with other chemotherapeutic or antiviral agents to overcome resistance and enhance efficacy.[16]
-
PET Imaging: Radiolabeled analogs, such as those incorporating ¹⁸F, can be developed as positron emission tomography (PET) imaging agents to visualize tumor proliferation or viral infection in vivo.[9][17]
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An In-depth Technical Guide to 2',5-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura): From Discovery to Therapeutic Potential
This guide provides a comprehensive technical overview of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura), a fluorinated pyrimidine nucleoside analog. We will delve into its historical discovery, detail its chemical synthesis, elucidate its mechanism of action, and present its biological activities, offering a valuable resource for researchers, scientists, and professionals in drug development.
The Genesis of a Fluorinated Nucleoside: Discovery and Rationale
The journey of fluorinated nucleosides as therapeutic agents was pioneered by the seminal work of Jack J. Fox and Kyoichi A. Watanabe at the Sloan-Kettering Institute for Cancer Research. Their exploration into the chemical modification of nucleosides laid the groundwork for the synthesis of numerous analogs with potent biological activities. The introduction of fluorine, a highly electronegative atom with a van der Waals radius similar to that of a hydrogen atom, into a nucleoside structure can profoundly alter its chemical and biological properties. This strategic substitution can enhance metabolic stability, modulate enzyme-substrate interactions, and ultimately lead to compounds with significant therapeutic potential.
The conceptualization of this compound stems from the established success of 5-fluorouracil (5-FU) as an anticancer agent. The rationale was to combine the known cytotoxic effects of a 5-fluorinated pyrimidine base with the unique properties conferred by a 2'-fluoro-arabinofuranosyl sugar moiety. This "up" fluorine at the 2' position locks the sugar in a conformation that can influence its interaction with key cellular enzymes, distinguishing it from naturally occurring deoxynucleosides.
Chemical Synthesis: A Convergent Approach
The synthesis of this compound is typically achieved through a convergent synthetic strategy. This involves the preparation of a suitably protected fluorinated sugar intermediate and a modified pyrimidine base, which are then coupled to form the nucleoside.
Synthesis of the Protected 2-Deoxy-2-fluoro-D-arabinofuranosyl Bromide Intermediate
A common route to the required fluorinated sugar intermediate, 3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl bromide, begins with a readily available starting material like 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. The synthesis involves a series of transformations including fluorination, oxidation, and protection steps to yield the desired activated sugar.
Glycosylation and Deprotection: The Final Steps
The stereoselective coupling of the activated sugar with the silylated 5-fluorouracil base is a critical step in the synthesis. The use of a Lewis acid catalyst can promote the formation of the desired β-anomer. The final step involves the removal of the protecting groups to yield the target compound.
Experimental Protocol: Synthesis of this compound
Step 1: Silylation of 5-Fluorouracil
-
Suspend 5-fluorouracil in hexamethyldisilazane (HMDS).
-
Add a catalytic amount of ammonium sulfate.
-
Reflux the mixture until a clear solution is obtained, indicating the formation of 2,4-bis(trimethylsilyloxy)-5-fluoropyrimidine.
-
Remove the excess HMDS under reduced pressure.
Step 2: Glycosylation
-
Dissolve the silylated 5-fluorouracil and 3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl bromide in an anhydrous solvent such as acetonitrile.
-
Add a Lewis acid catalyst (e.g., tin(IV) chloride) at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction and extract the protected nucleoside.
Step 3: Deprotection
-
Dissolve the protected nucleoside in methanolic ammonia.
-
Stir the solution at room temperature until the removal of the acetyl and benzoyl protecting groups is complete (monitored by TLC).
-
Evaporate the solvent and purify the crude product by silica gel chromatography to obtain this compound.
Mechanism of Action: Targeting Thymidylate Synthetase
The cytotoxic and antiviral effects of this compound are not exerted by the compound itself but by its phosphorylated metabolite.
Anabolic Activation
Upon entering the cell, FFara-Ura is phosphorylated by cellular kinases, primarily thymidine kinase, to its 5'-monophosphate derivative, 2',5-difluoro-2'-deoxy-1-arabinosyluridine 5'-monophosphate (FFara-UMP)[1]. This activation step is crucial for its biological activity.
Inhibition of a Key Enzyme in DNA Synthesis
FFara-UMP acts as a potent inhibitor of thymidylate synthetase (TS). This enzyme is responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. FFara-UMP, mimicking the natural substrate deoxyuridine monophosphate (dUMP), binds to the active site of TS. This binding is stabilized by the formation of a covalent ternary complex with the enzyme and the cofactor N5,N10-methylenetetrahydrofolate. The presence of the fluorine atom at the 5-position of the uracil ring prevents the completion of the catalytic cycle, leading to the irreversible inactivation of the enzyme.
The inhibition of thymidylate synthetase leads to a depletion of the intracellular pool of dTMP, and subsequently deoxythymidine triphosphate (dTTP). This imbalance in deoxynucleotide pools disrupts DNA replication and repair, ultimately leading to cell death in rapidly dividing cells such as cancer cells and virus-infected cells.
Caption: Intracellular activation and mechanism of action of FFara-Ura.
Biological Activity: A Spectrum of Potential
The unique mechanism of action of this compound translates into a range of biological activities, primarily as a cytotoxic and antiviral agent.
Cytotoxic Activity
The inhibition of DNA synthesis makes FFara-Ura a potent cytotoxic agent against rapidly proliferating cancer cells. While specific IC50 values for a wide range of cancer cell lines are not extensively reported in publicly available literature, the compound has demonstrated significant growth-inhibitory effects in various cancer models. The cytotoxicity is dependent on the expression levels of thymidine kinase, the enzyme responsible for its activation.
Table 1: Cytotoxicity Data for Related Fluorinated Nucleosides
| Compound | Cell Line | IC50 (µM) |
| 2',2'-Difluorodeoxycytidine (Gemcitabine) | Chinese Hamster Ovary | Significantly more cytotoxic than Ara-C[2] |
| 2'-Fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU) | Vero Cells | >200[3] |
| 2'-Fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU) | Vero Cells | 2.8[3] |
Note: This table provides context with related compounds due to limited specific public data for FFara-Ura.
Antiviral Activity
The dependence of viral replication on the host cell's DNA synthesis machinery makes thymidylate synthetase an attractive target for antiviral therapy. FFara-Ura has shown promising activity against a variety of DNA viruses, particularly those of the Herpesviridae family.
Table 2: Antiviral Activity of a Related Compound (FEFAU)
| Virus | Cell Line | Minimum Inhibitory Concentration (µg/mL) |
| Herpes Simplex Virus-1 (HSV-1) | Not specified | Potent inhibition[4] |
| Herpes Simplex Virus-2 (HSV-2) | Not specified | Comparable to acyclovir[4] |
Note: Data for the closely related compound 5-(2-fluoroethyl)-2'-fluoroarabinofuranosyluracil (FEFAU) is presented to illustrate the potential of this class of compounds.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Future Perspectives and Conclusion
This compound stands as a testament to the power of rational drug design in the field of nucleoside chemistry. Its unique combination of a 5-fluorinated pyrimidine and a 2'-fluoro-arabinosyl sugar moiety results in a potent inhibitor of a fundamental process in cell proliferation and viral replication. While further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential and safety profile, FFara-Ura and its analogs represent a promising class of compounds for the development of novel anticancer and antiviral therapies. The foundational work on this and similar molecules continues to inspire the design of next-generation nucleoside-based drugs with improved efficacy and selectivity.
References
- Watanabe, K. A., Reichman, U., Hirota, K., Lopez, C., & Fox, J. J. (1979). Nucleosides. 110. Synthesis and antiherpes virus activity of some 2'-fluoro-2'-deoxyarabinofuranosylpyrimidine nucleosides. Journal of Medicinal Chemistry, 22(1), 21–24.
- Machida, H., & Sakata, S. (1983). In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil. Antimicrobial Agents and Chemotherapy, 24(2), 158–163.
- Coderre, J. A., Santi, D. V., Matsuda, A., Watanabe, K. A., & Fox, J. J. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of Medicinal Chemistry, 26(8), 1149–1152.
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Asian Journal of Chemistry. (2018). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. [Link]
- Chou, T. C., Kong, X. B., Fanucchi, M. P., Cheng, Y. C., Takahashi, K., Watanabe, K. A., & Fox, J. J. (1987). Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil. Antimicrobial Agents and Chemotherapy, 31(9), 1355–1358.
- Heinemann, V., Hertel, L. W., Grindey, G. B., & Plunkett, W. (1988). Comparison of the cellular pharmacokinetics and toxicity of 2',2'-difluorodeoxycytidine and 1-beta-D-arabinofuranosylcytosine. Cancer Research, 48(14), 4024–4031.
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Unlocking the Therapeutic Potential of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil: A Technical Guide for Drug Development Professionals
Foreword: Acknowledging the Evolving Landscape of Nucleoside Analogs
The relentless pursuit of novel therapeutic agents has consistently led researchers back to the versatile scaffold of nucleoside analogs. These molecules, mimicking the natural building blocks of DNA and RNA, have yielded some of the most impactful antiviral and anticancer drugs to date. Within this esteemed class, 2',5-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura) presents a compelling case for renewed investigation. This technical guide, designed for researchers, scientists, and drug development professionals, aims to provide an in-depth exploration of FFara-Ura, from its fundamental mechanism of action to its potential therapeutic applications, supported by field-proven insights and methodologies. While direct, comprehensive data for FFara-Ura in some areas remains to be fully elucidated in publicly accessible literature, this guide synthesizes the available information and draws relevant parallels from closely related analogs to provide a robust framework for future research and development.
The Core Mechanism: A Targeted Strike on DNA Synthesis
The cytotoxic and antiviral effects of this compound are rooted in its ability to disrupt the fundamental process of DNA replication. Its action is not direct but requires intracellular activation, a common theme among nucleoside analogs.
The cytotoxic action of FFara-Ura is initiated by its conversion to the corresponding 5'-phosphate, 2',5-difluoro-1-arabinosyluridine monophosphate (FFara-UMP).[1] This phosphorylation is a critical step, as evidenced by the observation that cells deficient in thymidine kinase are significantly more resistant to the effects of FFara-Ura.[1] Once formed, FFara-UMP acts as a potent and specific inhibitor of thymidylate synthetase (TS).[1]
Thymidylate synthetase is a crucial enzyme in the de novo synthesis of thymidine, an essential component of DNA.[2] By catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), TS ensures a steady supply of one of the four nucleobases required for DNA replication. The inhibition of TS by FFara-UMP leads to a depletion of the dTMP pool, which in turn causes an imbalance in the deoxynucleoside triphosphate (dNTP) pools, a hallmark of TS inhibition.[1] This disruption of dNTP balance ultimately stalls DNA synthesis, leading to cell cycle arrest and apoptosis. Spectroscopic and binding studies have demonstrated that FFara-UMP inactivates thymidylate synthetase in a manner analogous to the well-characterized TS inhibitor, 5-fluorodeoxyuridine monophosphate (FdUMP).[1]
A noteworthy characteristic of FFara-Ura is its resistance to degradation by pyrimidine phosphorylases.[1] This enzymatic stability is a significant advantage, as it can lead to a longer intracellular half-life and sustained inhibition of thymidylate synthetase, potentially enhancing its therapeutic efficacy.
Potential Therapeutic Applications: A Dual Threat to Viruses and Cancer
The targeted inhibition of DNA synthesis positions FFara-Ura as a promising candidate for both antiviral and anticancer therapies.
Antiviral Activity
The replication of many DNA viruses is highly dependent on the host cell's machinery for DNA synthesis. By disrupting this machinery, FFara-Ura and its analogs can effectively inhibit viral proliferation.
Preclinical studies on fluorinated arabinosides have demonstrated potent and selective activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).[3] For instance, the related compound 5-(2-fluoroethyl)-2'-fluoroarabinofuranosyluracil (FEFAU) showed low minimum inhibitory concentrations for both HSV-1 and HSV-2.[3] While direct in vivo efficacy data for FFara-Ura is limited in the available literature, the promising in vitro results of similar compounds suggest that FFara-Ura warrants further investigation as an antiherpetic agent. It is important to note that in vivo studies with FEFAU in mouse models of HSV-1 and HSV-2 infection showed it to be less potent than the comparator compound, 5-(2-chloroethyl)-2'-deoxyuridine (CEDU).[3] This highlights the critical need for comprehensive in vivo evaluation of FFara-Ura to determine its therapeutic potential in animal models.
Anticancer Activity
Cancer is characterized by uncontrolled cell proliferation, which necessitates a high rate of DNA synthesis. This makes thymidylate synthetase an attractive target for cancer chemotherapy. The ability of FFara-Ura to inhibit this enzyme suggests its potential as an anticancer agent.
Further research is required to determine the in vitro cytotoxicity of FFara-Ura across a diverse range of cancer cell lines and to evaluate its in vivo efficacy in preclinical tumor models.
Comparative Analysis with Other Fluorinated Nucleoside Analogs
To fully appreciate the potential of FFara-Ura, it is instructive to compare it with other well-characterized fluorinated nucleoside analogs.
| Compound | Primary Mechanism of Action | Key Features |
| This compound (FFara-Ura) | Inhibition of Thymidylate Synthetase | Dual fluorine substitution; Resistance to pyrimidine phosphorylases.[1] |
| 5-Fluorouracil (5-FU) | Inhibition of Thymidylate Synthetase (as FdUMP) | Widely used chemotherapeutic; Prodrug requiring metabolic activation. |
| 2'-Deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU) | Incorporation into DNA, leading to chain termination | Potent antiviral; Severe neurotoxicity observed in clinical trials.[4] |
| Gemcitabine (dFdC) | Inhibition of ribonucleotide reductase and incorporation into DNA | Broad-spectrum anticancer activity. |
The dual fluorination of FFara-Ura at the 2' and 5 positions is a key structural feature that distinguishes it from many other analogs. The 2'-fluoro group can enhance the metabolic stability of the glycosidic bond, while the 5-fluoro substitution is crucial for the inhibition of thymidylate synthetase.[5][6] The severe neurotoxicity observed with FMAU in clinical trials serves as a critical cautionary tale and underscores the importance of thorough toxicological evaluation of any new fluorinated nucleoside analog, including FFara-Ura.[4]
Experimental Protocols for Preclinical Evaluation
To facilitate further research into the therapeutic potential of FFara-Ura, this section provides detailed, generalized protocols for key in vitro assays. These protocols are based on established methodologies and can be adapted for the specific evaluation of FFara-Ura.
Synthesis of this compound
While a specific, detailed, and publicly available step-by-step protocol for the synthesis of this compound is not readily found in the searched literature, the synthesis of fluorinated nucleosides typically involves the coupling of a protected fluorinated sugar with a silylated nucleobase.[6] A general approach would involve the synthesis of a 2-deoxy-2,5-difluoro-arabinofuranosyl halide intermediate, followed by a condensation reaction with silylated uracil. Purification is typically achieved through column chromatography. Researchers should refer to specialized organic chemistry literature for detailed synthetic procedures for fluorinated nucleosides.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][8][9][10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (FFara-Ura) stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of FFara-Ura in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of FFara-Ura. Include a vehicle control (medium with the same concentration of solvent used to dissolve FFara-Ura).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[8][10]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of FFara-Ura that inhibits cell growth by 50%) using a suitable software program to fit the dose-response curve.
Thymidylate Synthetase (TS) Inhibition Assay (Tritium Release Assay)
This assay measures the activity of thymidylate synthetase by quantifying the release of tritium from [5-³H]deoxyuridine as it is converted to dTMP.[11]
Materials:
-
Intact cancer cells or purified thymidylate synthetase
-
[5-³H]deoxyuridine (³H-dUrd)
-
This compound (FFara-Ura)
-
Assay buffer (e.g., Tris-HCl buffer with necessary cofactors)
-
Charcoal suspension to separate tritiated water from labeled nucleotides
-
Scintillation counter
Procedure:
-
Cell Preparation: Harvest and wash the cells to be assayed. Resuspend the cells in the assay buffer at a specific concentration.
-
Pre-incubation with Inhibitor: Pre-incubate the cells with various concentrations of FFara-Ura for a defined period to allow for intracellular uptake and conversion to FFara-UMP.
-
Initiation of Reaction: Add ³H-dUrd to the cell suspension to initiate the reaction. Incubate at 37°C for a specific time.
-
Termination of Reaction: Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Separation of Tritiated Water: Add a charcoal suspension to the reaction mixture to adsorb the unreacted ³H-dUrd and other labeled nucleotides. Centrifuge to pellet the charcoal.
-
Quantification of Tritium Release: Transfer the supernatant, which contains the tritiated water (³H₂O), to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of tritium released is proportional to the thymidylate synthetase activity. Calculate the percentage of inhibition for each concentration of FFara-Ura and determine the IC50 value.
Pharmacokinetics and Toxicology: Critical Considerations for Clinical Translation
The successful translation of any promising compound from the laboratory to the clinic is heavily dependent on its pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicology profiles.
Pharmacokinetics
While specific pharmacokinetic data for FFara-Ura is not extensively available, studies on related fluorinated arabinosyluracil analogs provide valuable insights. For example, the pharmacokinetic profile of L-FMAU (clevudine) has been characterized in woodchucks, an animal model for hepatitis B virus infection.[12] Following intravenous administration, L-FMAU showed moderate total clearance and a steady-state volume of distribution indicative of intracellular distribution.[12] The terminal half-life was approximately 6.2 hours.[12] Oral bioavailability was found to be around 20%.[12]
Pharmacokinetic studies of fludarabine (F-ara-A), another fluorinated nucleoside analog, in cancer patients revealed a three-compartment model with a terminal half-life of about 10.4 hours.[13][14] The drug was found to be widely distributed in the tissues.[13]
These studies suggest that FFara-Ura is also likely to be distributed intracellularly and may have a moderate to long half-life. However, dedicated pharmacokinetic studies are essential to determine its specific ADME properties, including its oral bioavailability, metabolic pathways, and routes of excretion.
Toxicology
The safety profile of a drug candidate is of paramount importance. A significant concern with some nucleoside analogs is off-target toxicity. The clinical development of FMAU was halted due to severe neurotoxicity in patients.[4] More recent studies have investigated the safety of 2'-deoxy-2'-fluoro nucleotides in the context of siRNA therapeutics and found that at the concentrations achieved in vivo, they appear to be safe.[15]
In vitro studies on the mitochondrial toxicity of a related compound, FIAU, in human liver cells revealed that it could lead to mitochondrial dysfunction, as evidenced by increased lactic acid production and morphological changes in mitochondria.[16]
A comprehensive toxicology program for FFara-Ura will be necessary to assess its potential for neurotoxicity, mitochondrial toxicity, and other adverse effects. This should include in vitro cytotoxicity studies in various normal cell lines and in vivo toxicology studies in relevant animal models.
Future Directions and Conclusion
This compound holds considerable promise as a potential therapeutic agent, primarily due to its well-defined mechanism of action targeting a clinically validated enzyme, thymidylate synthetase. Its dual fluorination offers potential advantages in terms of metabolic stability and target engagement.
However, to realize this potential, a concerted research effort is required to address the current knowledge gaps. Key future directions should include:
-
Optimization of a scalable synthetic route to ensure a reliable supply for preclinical and potential clinical studies.
-
Comprehensive in vitro evaluation to determine the IC50 values of FFara-Ura against a wide panel of cancer cell lines and clinically relevant viral strains.
-
In-depth in vivo efficacy studies in relevant animal models of cancer and viral infections to establish its therapeutic window.
-
Thorough pharmacokinetic and toxicology studies to fully characterize its ADME properties and safety profile, with a particular focus on potential neurotoxicity and mitochondrial toxicity.
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Gunic, E., et al. (2013). Synthesis and antiviral evaluation of 2′,3′-dideoxy-2′,3′-difluoro-D-arabinofuranosyl 2,6-disubstituted purine nucleosides. Future Medicinal Chemistry, 5(13), 1537-1548. [Link]
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A Technical Guide to the Investigation of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil as a Novel Anticonvulsant Agent
Introduction: The Rationale for a Novel Application
Epilepsy is a complex neurological condition defined by an enduring predisposition to generate epileptic seizures. The underlying pathophysiology often involves an imbalance between excitatory and inhibitory neurotransmission in the brain.[1][2] Despite a diverse armamentarium of antiepileptic drugs (AEDs), approximately 30% of patients continue to experience seizures, highlighting a critical need for new therapeutic agents with novel mechanisms of action.
2',5-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura) is a synthetic pyrimidine nucleoside analog. Its established biological activity stems from its intracellular conversion to a 5'-phosphate metabolite, which acts as a potent inhibitor of thymidylate synthetase.[3][4] This mechanism, which disrupts DNA synthesis, has been primarily explored in the context of antiviral and anticancer applications.
However, the rationale for investigating FFara-Ura in the central nervous system (CNS) for anticonvulsant properties is threefold:
-
Nucleosides as Neuromodulators: Purine and pyrimidine nucleosides are fundamental to cellular metabolism and play crucial roles as signaling molecules in the CNS. Adenosine, a purine nucleoside, is a well-established endogenous anticonvulsant. The metabolic pathways of pyrimidines are intricately linked with those of purines, suggesting that perturbation of pyrimidine metabolism could have downstream effects on neuronal excitability.
-
Precedent in Pyrimidine Analogs: Various synthetic pyrimidine derivatives have been successfully developed and evaluated for anticonvulsant properties, demonstrating that this chemical scaffold is a viable starting point for novel AEDs.[5][6][7][8][9]
-
Repurposing Opportunity: Exploring an existing compound with a known safety and synthesis profile for a new indication is a time- and resource-efficient strategy in drug discovery.
This guide provides the technical framework to rigorously test the hypothesis that this compound possesses anticonvulsant activity. We will proceed from initial in vivo screening to proposing plausible lines of mechanistic inquiry.
Preclinical Evaluation Workflow: A Step-by-Step Guide
The initial evaluation of a novel compound for anticonvulsant activity hinges on well-validated, acute seizure models. The two most widely used and predictive models are the Maximal Electroshock (MES) test, indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, which models myoclonic and absence seizures.[10][11] A concurrent assessment of motor impairment is crucial for determining a preliminary therapeutic index.
Caption: Preclinical screening workflow for anticonvulsant activity.
Pharmacokinetic Considerations and Compound Formulation
Nucleoside analogs exhibit variable pharmacokinetic properties.[12] Key considerations for FFara-Ura include its potential for oral bioavailability, metabolic stability, and ability to cross the blood-brain barrier (BBB).[13][14] Due to their hydrophilicity, many nucleoside analogs require active transport to enter the CNS.[14]
Protocol 1: Compound Formulation for In Vivo Administration
-
Vehicle Selection: Begin with a standard, well-tolerated vehicle such as 0.9% sterile saline. If solubility is an issue, a solution of 0.5% carboxymethylcellulose (CMC) or a small percentage (<5%) of DMSO in saline can be tested.
-
Solubility Assessment: Determine the maximum soluble concentration of FFara-Ura in the chosen vehicle to ensure the highest required dose can be administered in a reasonable volume (e.g., 10 mL/kg for mice).
-
Preparation: On each day of testing, freshly prepare the test solutions. If using a suspension, ensure it is homogenized thoroughly before each injection. Prepare a vehicle-only solution to serve as the negative control.
Maximal Electroshock (MES) Test
This model assesses a compound's ability to prevent the spread of seizures.[15] It is highly predictive of efficacy against generalized tonic-clonic seizures.[16]
Protocol 2: MES Test in Mice
-
Animals: Use male albino mice (e.g., CF-1 strain, 20-25 g). Acclimate animals for at least 3 days before the experiment.[17]
-
Dosing: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.). Use at least 3-4 dose levels (e.g., 10, 30, 100 mg/kg) with n=8-10 mice per group.
-
Time to Peak Effect (TPE): Conduct the test at a predetermined TPE. If unknown, test at 30, 60, and 120 minutes post-administration in a preliminary experiment.[18]
-
Seizure Induction:
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[15][17] An animal is considered protected if this phase is absent.
-
Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED50) using probit analysis.
Pentylenetetrazol (PTZ) Induced Seizure Test
PTZ is a GABA-A receptor antagonist that induces clonic seizures.[19] This test identifies compounds that can raise the seizure threshold and is predictive of efficacy against myoclonic and absence seizures.[10]
Protocol 3: Subcutaneous PTZ Test in Mice
-
Animals and Dosing: Follow the same procedure as for the MES test (Protocol 2, steps 1-3).
-
Seizure Induction: Administer a subcutaneous injection of PTZ at a pre-determined convulsive dose (CD97), typically 85 mg/kg for mice, which is expected to cause seizures in >97% of vehicle-treated animals.
-
Observation: Immediately after PTZ injection, place the mouse in an individual observation chamber and observe for 30 minutes.
-
Endpoint: The primary endpoint is the absence of a generalized clonic seizure (loss of righting reflex for at least 5 seconds). An animal is considered protected if this does not occur.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50.
Neurotoxicity Screening
To assess motor impairment, the rotarod test is a standard procedure. This allows for the calculation of a therapeutic index (Protective Index, PI = TD50/ED50), a critical measure of a drug's safety margin.
Protocol 4: Rotarod Test in Mice
-
Apparatus: Use a standard rotarod apparatus with a rotating rod (e.g., 3 cm diameter).
-
Training: Train the mice to stay on the rotating rod (e.g., at 6-10 rpm) for at least 1 minute in three successive trials prior to the test day.
-
Testing: On the test day, administer the compound or vehicle as described previously. At the TPE, place each mouse on the rotarod.
-
Endpoint: Record the time the animal remains on the rod. Motor impairment is defined as the inability to remain on the rod for a predetermined time (e.g., 1 minute).
-
Data Analysis: Determine the median toxic dose (TD50), the dose at which 50% of animals fail the test.
| Parameter | Description | Example Data Point |
| ED50 (MES) | Dose protecting 50% of mice from tonic hindlimb extension. | 25 mg/kg |
| ED50 (scPTZ) | Dose protecting 50% of mice from clonic convulsions. | 40 mg/kg |
| TD50 (Rotarod) | Dose causing motor impairment in 50% of mice. | 150 mg/kg |
| PI (MES) | Protective Index for MES model (TD50 / ED50). | 6.0 |
| PI (scPTZ) | Protective Index for scPTZ model (TD50 / ED50). | 3.75 |
| Caption: Example data summary table for initial screening results. |
Investigating the Mechanism of Action (MoA)
Should FFara-Ura demonstrate promising activity in the initial screens, elucidating its mechanism of action is the next critical step. Given its chemical nature and the neurobiology of epilepsy, several hypotheses can be explored.
Caption: Hypothesized mechanisms of anticonvulsant action for FFara-Ura.
Hypothesis 1: Modulation of GABAergic and Glutamatergic Systems
The primary neurochemical imbalance in epilepsy involves reduced inhibition (GABA) and/or enhanced excitation (glutamate).[20] FFara-Ura could indirectly modulate these systems.
-
Experimental Approach:
-
Administer an effective dose (ED50) of FFara-Ura or vehicle to mice.
-
At the TPE, euthanize the animals and rapidly dissect brain regions (e.g., hippocampus, cortex).
-
Use High-Performance Liquid Chromatography (HPLC) with fluorescence detection to quantify levels of GABA and glutamate.
-
Expected Outcome: An increase in the GABA/glutamate ratio in the brains of compound-treated animals compared to controls would support this hypothesis.
-
Hypothesis 2: Interference with Nucleoside Transport or Metabolism
As a nucleoside analog, FFara-Ura will be recognized by cellular nucleoside transporters and kinases.[14][21] This interaction could competitively or allosterically affect the metabolism of endogenous neuromodulatory nucleosides like adenosine.
-
Experimental Approach:
-
Utilize in vitro brain slice electrophysiology.
-
Measure synaptic transmission (e.g., field excitatory postsynaptic potentials, fEPSPs) in hippocampal slices.
-
Determine if perfusion with FFara-Ura mimics or enhances the inhibitory effects of adenosine.
-
Test if the effects of FFara-Ura can be blocked by an adenosine A1 receptor antagonist (e.g., DPCPX).
-
Expected Outcome: If FFara-Ura's effects are blocked by an adenosine receptor antagonist, it would strongly suggest its mechanism is dependent on the adenosine system.
-
Hypothesis 3: Novel CNS Target of Thymidylate Synthetase Inhibition
The consequences of inhibiting thymidylate synthetase in terminally differentiated, non-proliferating cells like neurons are not well understood.[3] This inhibition could lead to a buildup of substrates or a lack of products that have unforeseen neuromodulatory roles.
-
Experimental Approach:
-
Employ untargeted metabolomics on brain tissue from treated and control animals.
-
Analyze metabolic profiles to identify significant changes in pathways related to pyrimidine and purine metabolism, and other related pathways.
-
Expected Outcome: Identification of a specific metabolic shift that correlates with anticonvulsant activity could reveal a novel mechanism and new therapeutic targets.
-
Conclusion and Future Directions
This guide outlines a rigorous, hypothesis-driven approach to evaluate the potential anticonvulsant activity of this compound. The initial screening phase, using the MES and scPTZ models, will provide a clear " go/no-go " decision based on efficacy and a preliminary safety margin.
If the compound shows promise (i.e., a potent ED50 and a favorable Protective Index), the subsequent mechanistic studies will be essential to understand its biological basis of action. A novel mechanism would make FFara-Ura a particularly exciting candidate for further development. Future work would involve evaluation in chronic epilepsy models (e.g., kindling models), detailed pharmacokinetic/pharmacodynamic (PK/PD) studies, and chemical modification of the scaffold to optimize efficacy and reduce potential toxicity. This structured approach ensures a thorough and scientifically sound investigation into a novel application for this intriguing molecule.
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Unlocking Novel Anxiolytic Pathways: A Technical Guide to the Investigative Role of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil in Anxiety Disorder Research
Abstract: The landscape of anxiety disorder therapeutics is marked by a significant need for novel mechanisms of action that can offer improved efficacy and tolerability. This guide delineates a pioneering research trajectory for the investigation of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil, a fluorinated pyrimidine nucleoside analog, as a potential modulator of anxiety-related neurocircuitry. While historically characterized as a cytotoxic agent through its inhibition of thymidylate synthase, emerging evidence surrounding the neuro-regulatory properties of uridine and its analogs prompts a speculative, yet scientifically grounded, exploration of this compound's potential in anxiety research. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to explore this uncharted territory, detailing the scientific rationale, proposing robust experimental workflows, and underscoring the critical toxicological considerations inherent in this line of inquiry.
Introduction: The Uridine Hypothesis and the Quest for Novel Anxiolytics
Anxiety disorders represent a significant global health burden, with current pharmacological interventions often limited by delayed onset of action, incomplete efficacy, and undesirable side effects. The scientific community is thus compelled to explore novel molecular targets and therapeutic agents. A promising, yet underexplored, avenue of investigation lies in the modulation of endogenous pyrimidine nucleoside pathways. Uridine, a fundamental component of RNA, has demonstrated a range of neuromodulatory effects, including potential anxiolytic properties.[1] Preclinical studies in murine models have shown that uridine administration can elicit an anti-conflict effect, indicative of anxiolytic activity.[1] This has led to the hypothesis that uridine and its analogs may represent a novel class of endogenous regulators of anxiety states.[1]
This guide focuses on This compound , a synthetic uridine analog, as a candidate for investigation in the context of anxiety research. While its primary established mechanism of action is the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis, several factors warrant its consideration for neurological applications. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of nucleoside analogs, potentially enhancing their metabolic stability and ability to cross the blood-brain barrier.[2][3][4] Furthermore, the broader class of pyrimidine-based compounds is actively being investigated for a variety of central nervous system (CNS) disorders.[5][6][7]
It is crucial to acknowledge that this is a speculative application for a compound with known cytotoxicity. Therefore, this guide emphasizes a rigorous, stepwise approach to investigation, prioritizing the elucidation of its CNS effects and a thorough assessment of its neurotoxic potential.
Proposed Mechanism of Action: Beyond Thymidylate Synthase Inhibition
The primary challenge and scientific intrigue in investigating this compound for anxiety lies in postulating a plausible mechanism of action. While its potent inhibition of thymidylate synthase is well-documented, its anxiolytic potential is likely to stem from off-target effects or downstream consequences of this primary action within the CNS.
Hypothetical Signaling Pathway for Anxiolytic Action:
Caption: A phased experimental workflow for the preclinical evaluation of this compound.
Phase 1: Foundational Characterization
Objective: To determine the pharmacokinetic profile, CNS penetration, and acute toxicity of this compound.
Experimental Protocol: CNS Penetration Study
-
Animal Model: Male C57BL/6J mice (8-10 weeks old).
-
Compound Administration: Administer this compound via intravenous (IV) and oral (PO) routes at a range of doses (e.g., 1, 5, and 10 mg/kg).
-
Sample Collection: At predetermined time points (e.g., 15, 30, 60, 120, 240 minutes), collect blood and brain tissue.
-
Sample Processing: Process blood to obtain plasma. Homogenize brain tissue.
-
Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and the brain-to-plasma concentration ratio to determine CNS penetration.
Phase 2: Efficacy in Preclinical Anxiety Models
Objective: To assess the anxiolytic-like effects of this compound in established rodent models of anxiety.
Experimental Protocol: Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Compound Administration: Administer this compound or vehicle control intraperitoneally (IP) 30 minutes prior to testing. A positive control, such as diazepam (1-2 mg/kg), should be included.
-
Testing Procedure: Place each rat in the center of the maze, facing an open arm. Allow the rat to explore the maze for 5 minutes.
-
Behavioral Scoring: Record the time spent in the open arms and the number of entries into the open and closed arms.
-
Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.
| Parameter | Description | Expected Outcome for Anxiolytic Effect |
| Time in Open Arms | The total duration the animal spends in the open, unprotected arms of the maze. | Significant increase compared to vehicle control. |
| Open Arm Entries | The number of times the animal enters the open arms. | Significant increase compared to vehicle control. |
| Closed Arm Entries | The number of times the animal enters the enclosed, protected arms of the maze. | No significant change (to rule out general hyperactivity). |
Phase 3: Mechanistic Elucidation
Objective: To investigate the potential molecular mechanisms underlying any observed anxiolytic-like effects.
Experimental Protocol: In Vivo Microdialysis
-
Surgical Preparation: Stereotaxically implant a microdialysis guide cannula into a brain region of interest (e.g., the amygdala) of anesthetized rats.
-
Recovery: Allow animals to recover for at least 48 hours.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF). Collect baseline dialysate samples.
-
Compound Administration: Administer this compound systemically.
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Neurochemical Analysis: Analyze the dialysate samples for levels of GABA and glutamate using HPLC with electrochemical or fluorescence detection.
-
Data Analysis: A significant increase in extracellular GABA and/or a decrease in extracellular glutamate following compound administration would suggest a modulation of these neurotransmitter systems.
Critical Considerations and Future Directions
The investigation of this compound for anxiety disorders is a high-risk, high-reward endeavor. The well-documented neurotoxicity of some fluorinated nucleoside analogs necessitates a cautious and thorough approach. Key considerations include:
-
Therapeutic Window: A critical aspect of this research will be to determine if there is a therapeutic window where anxiolytic effects can be achieved at doses that do not cause significant neurotoxicity.
-
Chronic Dosing Studies: The initial acute studies must be followed by chronic dosing studies to assess long-term efficacy and safety.
-
Off-Target Profiling: A comprehensive off-target screening against a broad panel of CNS receptors, ion channels, and enzymes is essential to identify potential secondary mechanisms of action and predict potential side effects.
Conclusion
The exploration of this compound in the context of anxiety research represents a paradigm shift from its established role as a cytotoxic agent. This technical guide provides a scientifically rigorous framework for embarking on this challenging but potentially transformative line of inquiry. By leveraging the known neuromodulatory effects of uridine and employing a systematic, multi-phased experimental approach, the scientific community can thoroughly evaluate the potential of this and similar compounds to address the unmet needs in the treatment of anxiety disorders. The path forward requires a commitment to meticulous research, a keen awareness of the potential for toxicity, and the innovative spirit to explore novel therapeutic avenues.
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An In-depth Technical Guide to the Early-Stage Research of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Fluorinated Pyrimidine Nucleosides in Oncology
The landscape of cancer chemotherapy has been significantly shaped by the development of nucleoside analogs, a class of molecules that mimic endogenous nucleosides and interfere with nucleic acid synthesis and other vital cellular processes. Among these, fluorinated pyrimidine nucleosides have emerged as a particularly promising therapeutic avenue. The strategic incorporation of fluorine atoms into the nucleoside scaffold can dramatically alter the molecule's metabolic stability, enzymatic interactions, and ultimately, its cytotoxic potential. This guide focuses on 2',5-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura), a rationally designed pyrimidine nucleoside analog that embodies the chemical principles of this class of compounds.
FFara-Ura is distinguished by two key structural modifications: a fluorine atom at the 2' position of the arabinose sugar and another at the 5 position of the uracil base. The 2'-fluoro substitution in the arabinofuranosyl configuration is known to confer resistance to enzymatic degradation, thereby prolonging the compound's half-life and bioavailability. The 5-fluorouracil moiety is a well-established pharmacophore in oncology, known to target the essential enzyme thymidylate synthase. This technical guide will provide a comprehensive overview of the early-stage research on FFara-Ura, from its chemical synthesis and mechanism of action to its preclinical evaluation.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | 5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | PubChem |
| Molecular Formula | C9H10F2N2O5 | PubChem |
| Molecular Weight | 264.18 g/mol | PubChem |
| CAS Number | 69123-95-1 | PubChem |
Synthesis of this compound: A Convergent Approach
The synthesis of this compound is a multi-step process that relies on the principles of convergent synthesis, where the fluorinated sugar and the fluorinated base are prepared separately and then coupled. This approach allows for greater flexibility and control over the stereochemistry of the final product. The following protocol is a representative synthesis adapted from the literature.[1]
Experimental Protocol: Synthesis of FFara-Ura
Part 1: Synthesis of the Fluorinated Sugar Intermediate (e.g., 1-bromo-2-deoxy-2-fluoro-3,5-di-O-benzoyl-D-arabinofuranose)
-
Starting Material: Begin with a suitable protected arabinose derivative, such as 1,3,5-tri-O-benzoyl-α-D-arabinofuranose.
-
Fluorination: Treat the protected arabinose with a fluorinating agent like hydrogen fluoride-pyridine or diethylaminosulfur trifluoride (DAST) in an anhydrous solvent such as dichloromethane at low temperature. This step introduces the fluorine atom at the 2' position. The reaction is carefully monitored by thin-layer chromatography (TLC).
-
Bromination: Following the fluorination, the anomeric position is activated for coupling. This is typically achieved by treating the 2'-fluoro sugar with a source of bromine, such as hydrogen bromide in acetic acid, to generate the glycosyl bromide.
-
Purification: The resulting fluorinated and brominated sugar intermediate is purified by column chromatography on silica gel.
Part 2: Silylation of 5-Fluorouracil
-
Preparation: 5-Fluorouracil is suspended in an anhydrous solvent, typically hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate.
-
Reaction: The mixture is heated to reflux until the 5-fluorouracil dissolves completely, indicating the formation of the silylated derivative (e.g., 2,4-bis(trimethylsilyloxy)-5-fluoropyrimidine).
-
Removal of Excess Reagent: The excess HMDS is removed under reduced pressure to yield the silylated base as an oil.
Part 3: Glycosylation (Coupling Reaction)
-
Reaction Setup: The purified glycosyl bromide from Part 1 is dissolved in an anhydrous solvent like acetonitrile.
-
Coupling: The silylated 5-fluorouracil from Part 2 is added to the solution of the glycosyl bromide. A Lewis acid catalyst, such as tin(IV) chloride, is often used to promote the coupling reaction. The reaction is stirred at room temperature and monitored by TLC.
-
Workup: Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product is purified by column chromatography to isolate the protected nucleoside.
Part 4: Deprotection
-
Reaction: The purified, protected nucleoside is dissolved in a solution of methanolic ammonia and stirred at room temperature. This step removes the benzoyl protecting groups from the sugar moiety.
-
Purification: After the deprotection is complete, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography to yield the final product, this compound.
Mechanism of Action: Targeting the Core of DNA Synthesis
The cytotoxic action of FFara-Ura is a direct consequence of its role as a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[1] This inhibition ultimately leads to a depletion of the deoxythymidine triphosphate (dTTP) pool, which is essential for DNA replication and repair.
Cellular Uptake and Activation
The journey of FFara-Ura from an extracellular agent to an intracellular inhibitor involves a series of well-defined steps:
-
Transport: FFara-Ura enters the cell via nucleoside transporters.
-
Phosphorylation: Once inside the cell, it is phosphorylated by thymidine kinase to its active form, this compound monophosphate (FFara-UMP).[1] This phosphorylation step is crucial, as cells deficient in thymidine kinase exhibit significant resistance to FFara-Ura.[1]
Inhibition of Thymidylate Synthase
FFara-UMP acts as a fraudulent substrate for thymidylate synthase. The enzyme normally catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, using N5,N10-methylenetetrahydrofolate as the methyl donor. FFara-UMP, with its fluorine at the 5-position, forms a stable ternary complex with thymidylate synthase and the folate cofactor. This covalent complex effectively sequesters the enzyme, preventing it from carrying out its normal catalytic function.
Caption: Mechanism of action of FFara-Ura.
Preclinical Evaluation: Assessing Antitumor Activity
The preclinical evaluation of FFara-Ura involves a series of in vitro and in vivo studies designed to characterize its cytotoxic potential and therapeutic window.
In Vitro Cytotoxicity Assays
| Cell Line | Cancer Type | Illustrative IC50 (µM) for Gemcitabine |
| CCRF-CEM | Leukemia | 0.004 |
| HCT-116 | Colon Cancer | Data not readily available |
| HT-29 | Colon Cancer | Data not readily available |
| A549 | Lung Cancer | Data not readily available |
| MCF-7 | Breast Cancer | Data not readily available |
| PANC-1 | Pancreatic Cancer | Data not readily available |
Note: The IC50 values for gemcitabine are provided for illustrative purposes to indicate the potential potency of 2'-fluoro-arabinosyl nucleoside analogs. Specific IC50 values for FFara-Ura would need to be determined experimentally.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of FFara-Ura for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Antitumor Efficacy
The in vivo antitumor activity of FFara-Ura would be evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts. While specific in vivo data for FFara-Ura is limited, studies on related fluorinated nucleoside analogs have demonstrated significant tumor growth inhibition. For instance, gemcitabine has shown excellent antitumor activity in various murine tumor models.[2]
Experimental Workflow: In Vivo Xenograft Study
Sources
An In-depth Technical Guide to the Pharmacological Profile of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',5-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura) is a synthetic pyrimidine nucleoside analogue with demonstrated cytotoxic properties. This technical guide provides a comprehensive overview of its pharmacological profile, drawing from available preclinical data and contextualized with findings from structurally related fluorinated nucleosides. The primary mechanism of action involves the intracellular phosphorylation of FFara-Ura to its 5'-monophosphate, which then acts as a potent inhibitor of thymidylate synthetase, a critical enzyme in DNA synthesis. This mode of action underscores its potential as an antineoplastic and antiviral agent. This guide will delve into the nuanced biochemistry of its mechanism, its observed biological effects, and the critical safety considerations that have emerged from analogous compounds, offering a holistic perspective for the scientific and drug development community.
Introduction and Chemical Properties
This compound is a structurally modified uridine analogue characterized by the presence of two fluorine atoms at the 2' and 5' positions of the sugar and base moieties, respectively. These substitutions significantly influence its biological activity and metabolic stability.
| Property | Value | Source |
| IUPAC Name | 5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
| Molecular Formula | C9H10F2N2O5 | |
| Molecular Weight | 264.18 g/mol | |
| CAS Number | 69123-95-1 |
Mechanism of Action: A Targeted Disruption of DNA Synthesis
The cytotoxic effects of FFara-Ura are primarily attributed to its targeted inhibition of thymidylate synthetase (TS), an essential enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication.[1]
The intracellular activation cascade of FFara-Ura is a critical determinant of its pharmacological activity.
Sources
An In-depth Technical Guide to the In Vitro Activity of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura)
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the in vitro activity of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura), a fluorinated pyrimidine nucleoside analogue. The primary focus of this document is to delineate its mechanism of action as a cytotoxic agent, supported by experimental evidence. This guide will delve into the molecular interactions of FFara-Ura, its effects on cellular proliferation, and the methodologies used to assess its activity. While the cytotoxic properties of FFara-Ura are well-documented, this guide also addresses the current landscape of research into its potential antiviral activities, noting the absence of direct evidence in the reviewed literature. Detailed experimental protocols for key assays are provided to enable researchers to rigorously evaluate this and similar compounds.
Introduction: The Significance of Fluorinated Nucleoside Analogues
Fluorine-containing nucleosides represent a cornerstone in the development of antiviral and anticancer therapeutics. The introduction of fluorine into a nucleoside structure can significantly alter its biological properties, including metabolic stability, enzyme-binding affinity, and cellular uptake. These modifications can transform a simple nucleoside into a potent therapeutic agent. This compound (FFara-Ura) is one such molecule, belonging to the class of 2'-fluorinated arabinosyl nucleosides, which have garnered considerable interest for their therapeutic potential. This guide will provide an in-depth exploration of the in vitro activity of FFara-Ura, with a primary focus on its well-established cytotoxic effects.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of FFara-Ura is essential for its application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀F₂N₂O₅ | [1] |
| Molecular Weight | 264.18 g/mol | [1] |
| IUPAC Name | 5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | [1] |
| Synonyms | 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-fluorouracil, FFara-Ura | [1] |
Mechanism of Action: Cytotoxicity via Thymidylate Synthase Inhibition
The cytotoxic activity of FFara-Ura is primarily attributed to its function as a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[2] This inhibition disrupts DNA replication and repair, leading to cell death, particularly in rapidly proliferating cancer cells.
The mechanism unfolds in a series of intracellular steps:
-
Cellular Uptake and Phosphorylation: FFara-Ura is transported into the cell where it undergoes phosphorylation by thymidine kinase (TK) to its active form, 2',5-difluoro-1-arabinosyluridine monophosphate (FFara-UMP).
-
Thymidylate Synthase Inhibition: FFara-UMP then acts as a potent inhibitor of thymidylate synthase. It forms a stable ternary complex with the enzyme and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, effectively blocking the conversion of deoxyuridine monophosphate (dUMP) to dTMP.
-
Induction of "Thymineless Death": The depletion of the dTMP pool leads to an imbalance in deoxynucleotide triphosphate (dNTP) levels, ultimately inhibiting DNA synthesis and inducing a state known as "thymineless death."
Supporting Evidence for the Mechanism of Action
Several key experimental findings substantiate the proposed mechanism of action for FFara-Ura:
-
Thymidine Kinase Dependency: Cells deficient in thymidine kinase exhibit a 120-fold increase in resistance to FFara-Ura, highlighting the critical role of phosphorylation in its activation.
-
Inhibition of Deoxyuridine Incorporation: FFara-Ura significantly inhibits the incorporation of radiolabeled deoxyuridine into DNA, a direct consequence of thymidylate synthase inhibition.
-
dNTP Pool Imbalance: Treatment with FFara-Ura leads to alterations in the deoxynucleoside triphosphate pools, a characteristic cellular response to the inhibition of dTMP synthesis.
-
Lack of Substrate Activity for Pyrimidine Phosphorylases: FFara-Ura is not a substrate for pyrimidine phosphorylases, which contributes to its metabolic stability and sustained intracellular concentration.
In Vitro Anticancer Activity
| Cell Line | Parameter | Result | Significance | Reference |
| Murine Lymphoma | Relative Resistance | 120-fold increased resistance in TK-deficient cells | Confirms the necessity of thymidine kinase for activation. |
The lack of extensive publicly available IC₅₀ data suggests that while the compound is a useful tool for studying thymidylate synthase inhibition, its development as a standalone therapeutic may be limited or in early stages.
In Vitro Antiviral Activity: An Area for Future Research
A thorough review of the scientific literature did not yield any specific studies evaluating the in vitro antiviral activity of this compound. However, it is noteworthy that other 2'-fluorinated arabinosyl nucleosides have demonstrated significant antiviral properties.
For instance, compounds such as 5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil (FEFAU) and 5-(2-Chloroethyl)-2'-fluoroarabinofuranosyluracil (CEFAU) have shown potent and selective activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2).[3] These related compounds underscore the potential of the 2'-fluoroarabinosyl scaffold in antiviral drug design.
The absence of data for FFara-Ura presents an opportunity for future research to explore its potential antiviral spectrum.
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of this compound and similar nucleoside analogues.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of FFara-Ura on a given cell line.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., L1210, murine leukemia)
-
Complete cell culture medium
-
96-well microplates
-
This compound (FFara-Ura)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of FFara-Ura in complete culture medium and add to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a period that allows for several cell doubling times (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Thymidylate Synthase Inhibition Assay (Spectrophotometric)
This protocol describes a spectrophotometric assay to measure the inhibition of thymidylate synthase activity by FFara-UMP.
Principle: The activity of thymidylate synthase is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from the cofactor N⁵,N¹⁰-methylenetetrahydrofolate.
Materials:
-
Purified thymidylate synthase
-
dUMP solution
-
N⁵,N¹⁰-methylenetetrahydrofolate solution
-
FFara-UMP (the phosphorylated active form of FFara-Ura)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl₂ and β-mercaptoethanol)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, dUMP, and N⁵,N¹⁰-methylenetetrahydrofolate.
-
Inhibitor Addition: Add varying concentrations of FFara-UMP to the reaction mixtures. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified thymidylate synthase to the cuvettes.
-
Absorbance Measurement: Immediately monitor the change in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the percentage of inhibition for each concentration of FFara-UMP and calculate the IC₅₀ value.
Deoxyuridine Incorporation Assay
This protocol measures the effect of FFara-Ura on DNA synthesis by quantifying the incorporation of radiolabeled deoxyuridine.
Principle: Inhibition of thymidylate synthase by FFara-Ura will reduce the incorporation of exogenously supplied radiolabeled deoxyuridine into newly synthesized DNA.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
24-well plates
-
This compound (FFara-Ura)
-
[³H]-deoxyuridine or [¹⁴C]-deoxyuridine
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with varying concentrations of FFara-Ura for a specified time.
-
Radiolabeling: Add a known amount of radiolabeled deoxyuridine to each well and incubate for a short period (e.g., 1-2 hours) to allow for incorporation.
-
Cell Lysis and Precipitation: Aspirate the medium, wash the cells with cold PBS, and then lyse the cells. Precipitate the DNA using cold TCA.
-
Washing: Wash the precipitate with ethanol to remove unincorporated radiolabel.
-
Quantification: Solubilize the DNA precipitate and add it to a scintillation cocktail.
-
Scintillation Counting: Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of incorporated radiolabel for each treatment condition and express it as a percentage of the control.
Conclusion and Future Directions
This compound is a potent cytotoxic agent with a well-defined mechanism of action centered on the inhibition of thymidylate synthase. The requirement of thymidine kinase for its activation provides a clear biochemical rationale for its activity. While its utility as a tool compound in cancer research is evident, the lack of extensive public data on its IC₅₀ values against a wide range of cancer cell lines suggests that further preclinical evaluation is warranted to fully understand its therapeutic potential.
A significant gap in the current knowledge is the absence of data on the antiviral activity of FFara-Ura. Given the established antiviral properties of structurally related 2'-fluorinated arabinosyl nucleosides, a systematic investigation into the antiviral spectrum of FFara-Ura is a logical and promising avenue for future research. Such studies could potentially broaden the therapeutic applications of this class of compounds.
References
-
Coderre, J. A., Santi, D. V., Matsuda, A., Watanabe, K. A., & Fox, J. J. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of Medicinal Chemistry, 26(8), 1149–1152. [Link]
-
De Clercq, E., Bernaerts, R., Balzarini, J., Herdewijn, P., & Verbruggen, A. (1985). In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil. Journal of Biological Chemistry, 260(28), 15073-15076. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5271378, this compound. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Enzyme Kinetics of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzyme kinetics of 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil (5-FdUrd), a fluorinated nucleoside analog with significant potential in therapeutic applications. This document delves into the core mechanism of action, focusing on the enzymatic activation and subsequent inhibition of its target. We will explore the detailed kinetic interactions with key enzymes, present robust experimental protocols for determining these kinetic parameters, and offer insights into the causality behind experimental design. This guide is intended to be a valuable resource for researchers in drug discovery and development, providing the foundational knowledge required for the preclinical and clinical investigation of this compound.
Introduction: The Therapeutic Potential of Fluorinated Nucleosides
Fluorinated nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. The strategic incorporation of fluorine atoms into the nucleoside scaffold can dramatically alter the molecule's metabolic stability, substrate specificity, and inhibitory potency. 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil (5-FdUrd), also known as FFara-Ura, is a compelling example of this class of compounds. Its unique structural features, particularly the presence of fluorine at both the 2' and 5 positions, confer a distinct biochemical profile that warrants in-depth investigation. Understanding the intricate enzyme kinetics of 5-FdUrd is paramount to elucidating its mechanism of action and optimizing its therapeutic potential.
Mechanism of Action: A Tale of Two Enzymes
The cytotoxic and therapeutic effects of 5-FdUrd are not inherent to the molecule itself but are realized through a two-step intracellular metabolic activation pathway. This pathway is critically dependent on the sequential action of two key enzymes: thymidine kinase and thymidylate synthase.
Enzymatic Activation by Thymidine Kinase
The journey of 5-FdUrd from a prodrug to an active inhibitor begins with its phosphorylation by thymidine kinase (TK) . This enzyme, a crucial component of the nucleoside salvage pathway, catalyzes the transfer of a phosphate group from ATP to the 5'-hydroxyl group of 5-FdUrd, yielding 2',5'-difluoro-1-arabinosyluridine monophosphate (FFara-UMP) .
The efficiency of this initial activation step is a critical determinant of the overall potency of 5-FdUrd. Cells deficient in thymidine kinase have been shown to be significantly more resistant to the cytotoxic effects of 5-FdUrd, underscoring the indispensable role of this enzyme.[1] The arabinofuranosyl configuration and the 2'-fluoro substituent of 5-FdUrd influence its recognition and processing by thymidine kinase, making the determination of its kinetic parameters as a substrate for TK a key area of investigation.
Target Inhibition: The Inactivation of Thymidylate Synthase
The active metabolite, FFara-UMP, is a potent inhibitor of thymidylate synthase (TS) . This enzyme is responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[2] Thymidylate synthase catalyzes the methylation of deoxyuridine monophosphate (dUMP) using 5,10-methylenetetrahydrofolate as a cofactor.
FFara-UMP acts as a powerful analogue of the natural substrate, dUMP. Binding and spectroscopic studies have demonstrated that FFara-UMP inactivates thymidylate synthase in a manner analogous to that of the well-characterized inhibitor, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).[1] This suggests that FFara-UMP is a slow-binding inhibitor of thymidylate synthase, forming a stable ternary complex with the enzyme and the folate cofactor, thereby effectively shutting down dTMP production.[3][4][5] This "thymineless death" is a primary driver of the cytotoxic effects of 5-FdUrd.
A noteworthy characteristic of 5-FdUrd is its resistance to cleavage by pyrimidine phosphorylases, enzymes that can degrade other nucleoside analogs.[1] This metabolic stability likely contributes to a longer intracellular half-life and sustained inhibition of thymidylate synthase.
Visualizing the Pathway
To illustrate the metabolic activation and mechanism of action of 5-FdUrd, the following pathway diagram is provided.
Protocol 1: Spectrophotometric Assay for Thymidine Kinase Activity
This continuous assay measures the phosphorylation of 5-FdUrd by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant human thymidine kinase
-
5-FdUrd stock solution
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 100 mM KCl
Procedure:
-
Prepare the Assay Cocktail: In a microcuvette, prepare the following reaction mixture (final concentrations):
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
100 mM KCl
-
2 mM ATP
-
1 mM PEP
-
0.2 mM NADH
-
10 units/mL PK
-
15 units/mL LDH
-
-
Initiate the Reaction: Add a known concentration of thymidine kinase to the cuvette and mix gently.
-
Establish a Baseline: Monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Start the Kinase Reaction: Add varying concentrations of 5-FdUrd to the cuvette to initiate the reaction.
-
Monitor Absorbance: Continuously record the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of ADP production, and thus to the thymidine kinase activity.
-
Calculate Initial Velocities: Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot for each 5-FdUrd concentration.
-
Data Analysis: Plot the initial velocities against the corresponding 5-FdUrd concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.
Protocol 2: Tritium Release Assay for Thymidylate Synthase Inhibition
This assay measures the activity of thymidylate synthase by quantifying the release of tritium from [5-³H]dUMP during its conversion to dTMP. The inhibition by FFara-UMP can be determined by including it in the reaction mixture.
Materials:
-
Purified recombinant human thymidylate synthase
-
[5-³H]dUMP (radiolabeled substrate)
-
dUMP (unlabeled)
-
5,10-methylenetetrahydrofolate (cofactor)
-
FFara-UMP (inhibitor)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4, 25 mM MgCl₂, 1 mM EDTA, 50 mM sodium ascorbate
-
Activated charcoal slurry
-
Scintillation fluid
Procedure:
-
Prepare Reaction Mixtures: In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, a fixed concentration of [5-³H]dUMP, and the cofactor.
-
Add Inhibitor: To a series of tubes, add varying concentrations of FFara-UMP. Include a control with no inhibitor.
-
Pre-incubation (for slow-binding inhibitors): Pre-incubate the enzyme with the inhibitor for a defined period to allow for the establishment of the inhibitory complex.
-
Initiate the Reaction: Add thymidylate synthase to each tube to start the reaction. Incubate at 37°C for a fixed time.
-
Stop the Reaction: Terminate the reaction by adding an equal volume of activated charcoal slurry to adsorb the unreacted [5-³H]dUMP.
-
Separate Substrate and Product: Centrifuge the tubes to pellet the charcoal.
-
Quantify Tritium Release: Transfer a portion of the supernatant (which contains the released ³H₂O) to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each FFara-UMP concentration relative to the control. Plot the percentage of inhibition against the logarithm of the FFara-UMP concentration and fit the data to a dose-response curve to determine the IC50. For Ki determination, perform the assay at multiple substrate concentrations and analyze the data using appropriate models for competitive or non-competitive inhibition, taking into account the potential for slow-binding kinetics. [4][5]
Conclusion and Future Directions
This technical guide has provided a detailed framework for understanding and investigating the enzyme kinetics of 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil. The mechanism of action, involving activation by thymidine kinase and subsequent inhibition of thymidylate synthase by the resulting monophosphate, is a well-established paradigm for many fluorinated nucleoside analogs. The provided experimental protocols offer robust methods for the quantitative characterization of these enzymatic interactions.
The critical next step for the research community is to determine the specific kinetic parameters (Km, Vmax, kcat, and Ki) for 5-FdUrd and FFara-UMP with their respective human enzymes. This quantitative data is essential for building accurate pharmacokinetic and pharmacodynamic models, predicting in vivo efficacy, and guiding the rational design of future clinical trials. Furthermore, a deeper investigation into the slow-binding inhibition kinetics of FFara-UMP with thymidylate synthase will provide valuable insights into its duration of action and potential for overcoming resistance mechanisms. The continued exploration of the enzyme kinetics of 5-FdUrd will undoubtedly pave the way for its successful translation into a clinically valuable therapeutic agent.
References
-
Pai, S. B., Liu, S. H., Zhu, Y. L., Chu, C. K., & Cheng, Y. C. (1996). Unique Metabolism of a Novel Antiviral l-Nucleoside Analog, 2′-Fluoro-5-Methyl-β-l-Arabinofuranosyluracil. Antimicrobial Agents and Chemotherapy, 40(2), 380–386. [Link]
-
Agarwal, R. P., & Park, S. J. (1984). A continuous spectrophotometric assay for thymidine and deoxycytidine kinases. Analytical biochemistry, 142(1), 61–66. [Link]
-
Coderre, J. A., Santi, D. V., Matsuda, A., Watanabe, K. A., & Fox, J. J. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of medicinal chemistry, 26(8), 1149–1152. [Link]
-
Santi, D. V., McHenry, C. S., & Sommer, H. (1974). Fluorinated pyrimidines as tight-binding inhibitors of thymidylate synthetase. Biochemistry, 13(3), 471–481. [Link]
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Moran, R. G., & Heidelberger, C. (1982). Improved measurement of thymidylate synthetase activity by a modified tritium-release assay. Journal of biochemical and biophysical methods, 6(2), 141–147. [Link]
-
Baker, B. R., Schwan, T. J., & Santi, D. V. (1966). Nonclassical Antimetabolites. XXV. Inhibitors of Thymidine Kinase. I. A New Spectrophotometric Assay. Inhibition by Nucleoside Derivatives. Journal of medicinal chemistry, 9(1), 66–72. [Link]
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Dasari, M., Pelly, S. C., Geng, J., Gold, H. B., Pribut, N., Sharma, S. K., D'Erasmo, M. P., Bartsch, P. W., Sun, C., Toti, K., Arnold, R. S., Petros, J. A., Xu, L., Jiang, Y., Miller, E. J., & Liotta, D. C. (2023). Discovery of 5'-Substituted 5-Fluoro-2'-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS pharmacology & translational science, 6(5), 702–709. [Link]
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Baker, B. R., Schwan, T. J., & Santi, D. V. (1966). Nonclassical antimetabolites. XXV. Inhibitors of thymidine kinase. I. A new spectrophotometric assay. Inhibition by nucleoside derivatives. Journal of medicinal chemistry, 9(1), 66–72. [Link]
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Dasari, M., Pelly, S. C., Geng, J., Gold, H. B., Pribut, N., Sharma, S. K., D'Erasmo, M. P., Bartsch, P. W., Sun, C., Toti, K., Arnold, R. S., Petros, J. A., Xu, L., Jiang, Y., Miller, E. J., & Liotta, D. C. (2023). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Pharmacology & Translational Science, 6(5), 702-709. [Link]
-
Eckstein, J. W., Ashley, G. W., & Santi, D. V. (1993). Mechanism-based inhibition of thymidylate synthase by 5-(trifluoromethyl)-2'-deoxyuridine 5'-monophosphate. Biochemistry, 32(2), 482–489. [Link]
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Dasari, M., Pelly, S. C., Geng, J., Gold, H. B., Pribut, N., Sharma, S. K., D'Erasmo, M. P., Bartsch, P. W., Sun, C., Toti, K., Arnold, R. S., Petros, J. A., Xu, L., Jiang, Y., Miller, E. J., & Liotta, D. C. (2023). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Pharmacology & Translational Science, 6(5), 702-709. [Link]
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Lomax, M. I., & Greenberg, G. R. (1967). A new assay of thymidylate synthetase activity based on the release of tritium from deoxyuridylate-5-3-H. The Journal of biological chemistry, 242(1), 109–113. [Link]
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Abel, E. S., Er-Rafik, M., Basak, A., Chait, B. T., & Muir, T. W. (2015). Translating slow-binding inhibition kinetics into cellular and in vivo effects. Nature chemical biology, 11(6), 443–449. [Link]
-
Coderre, J. A., Santi, D. V., Matsuda, A., Watanabe, K. A., & Fox, J. J. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of medicinal chemistry, 26(8), 1149–1152. [Link]
-
Moran, R. G., & Heidelberger, C. (1982). Improved measurement of thymidylate synthetase activity by a modified tritium-release assay. Journal of biochemical and biophysical methods, 6(2), 141–147. [Link]
-
Santi, D. V., McHenry, C. S., & Perriard, E. R. (1974). 5-Fluoro-2'-deoxycytidine 5'-monophosphate is a mechanism-based inhibitor of thymidylate synthase. Biochemistry, 13(3), 467–470. [Link]
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Shewach, D. S., Li, Y. N., & Cheng, Y. C. (2005). Behavior of thymidylate kinase toward monophosphate metabolites and its role in the metabolism of 1-(2'-deoxy-2'-fluoro-beta-L-arabinofuranosyl)-5-methyluracil (Clevudine) and 2',3'-didehydro-2',3'-dideoxythymidine in cells. Antimicrobial agents and chemotherapy, 49(5), 2044–2049. [Link]
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Shields, A. F., Grierson, J. R., Dohmen, B. M., Machulla, H. J., Stayanoff, J. C., Lawhorn-Crews, J. M., Obradovic, D. J., Muzik, O., & Mangner, T. J. (2002). Pharmacokinetics of the thymidine analog 2'-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil (FMAU) in tumor-bearing rats. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 43(3), 397–402. [Link]
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Abel, E. S., Er-Rafik, M., Basak, A., Chait, B. T., & Muir, T. W. (2015). Translating slow-binding inhibition kinetics into cellular and in vivo effects. Nature chemical biology, 11(6), 443–449. [Link]
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Peters, G. J., van der Wilt, C. L., van Groeningen, C. J., Smid, K., Meijer, S., & Pinedo, H. M. (1994). Time course of inhibition of thymidylate synthase in patients treated with fluorouracil and leucovorin. Seminars in oncology, 21(2 Suppl 3), 43–50. [Link]
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Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews. Cancer, 3(5), 330–338. [Link]
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Philips, F. S., Feinberg, A., Chou, T. C., Vidal, P. M., Su, T. L., Watanabe, K. A., & Fox, J. J. (1983). Distribution, metabolism, and excretion of 1-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)thymine and 1-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-5-iodocytosine. Cancer research, 43(8), 3619–3627. [Link]
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Shields, A. F., Grierson, J. R., Dohmen, B. M., Machulla, H. J., Stayanoff, J. C., Lawhorn-Crews, J. M., Obradovic, D. J., Muzik, O., & Mangner, T. J. (2002). 1-(2'-Deoxy-2'-[18F]-fluoro-β-D-arabinofuranosyl)thymine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]
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Ho, D. H., & Frei, E., 3rd (1971). Pharmacology of 5'-esters of 1-beta-D-arabinofuranosylcytosine. Cancer research, 31(9), 1361–1364. [Link]
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Hilko, D., et al. (2025). Thymidine kinase-independent click chemistry DNADetectTM probes as an EdU alternative for mammalian cell DNA labelling. bioRxiv. [Link]
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Ueda, T., et al. (1993). Clinical pharmacology of 1-beta-D-arabinofuranosylcytosine-5'-stearylphosphate, an orally administered long-acting derivative of low-dose 1-beta-D-arabinofuranosylcytosine. Cancer research, 53(22), 5463–5468. [Link]
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Methodological & Application
Synthesis of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth protocol for the chemical synthesis of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil, a fluorinated nucleoside analog of significant interest in medicinal chemistry and drug development. The synthesis is centered around a key Vorbrüggen glycosylation reaction, coupling a protected 2-deoxy-2-fluoroarabinofuranose intermediate with silylated 5-fluorouracil. This document offers a detailed, step-by-step methodology, an exploration of the underlying chemical principles, and expert insights into critical experimental parameters. All quantitative data is summarized for clarity, and a complete list of references is provided for further investigation.
Introduction
Fluorinated nucleoside analogs represent a cornerstone in the development of antiviral and anticancer therapeutics. The strategic incorporation of fluorine atoms can significantly modulate the biological activity of these molecules by altering their metabolic stability, conformational preferences, and interaction with target enzymes. The target molecule, this compound, possesses two key fluorine substitutions: one at the 2'-position of the arabinose sugar and another at the 5-position of the uracil base. The 2'-fluoroarabinofuranosyl (2'F-ANA) moiety is known to enhance the binding affinity of oligonucleotides to RNA targets and can confer favorable pharmacological properties.[1] Concurrently, 5-fluorouracil (5-FU) is a well-established antimetabolite used in cancer chemotherapy.[2] The combination of these two fluorinated components in a single molecule presents a compelling candidate for investigation in drug discovery programs.
The synthetic strategy detailed herein follows a convergent approach, wherein the fluorinated sugar and the modified nucleobase are synthesized separately and then coupled. This method offers flexibility and is amenable to the synthesis of a variety of related nucleoside analogs.[1]
Chemical Synthesis Workflow
The synthesis of this compound is a multi-step process that can be conceptually divided into three main stages:
-
Preparation of the Protected 2-Deoxy-2-fluoro-D-arabinofuranose Donor: This involves the synthesis of a suitably protected fluorinated sugar that can act as the glycosyl donor in the subsequent coupling reaction.
-
Silylation of 5-Fluorouracil: The nucleobase, 5-fluorouracil, is silylated to enhance its solubility and nucleophilicity for the glycosylation reaction.
-
Vorbrüggen Glycosylation and Deprotection: The protected fluorinated sugar and the silylated 5-fluorouracil are coupled using a Lewis acid catalyst, followed by the removal of protecting groups to yield the final product.
Sources
Application Notes & Protocols: Radiolabeling of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil ([¹⁸F]dF-araU) for PET Imaging
Abstract
This document provides a comprehensive guide for the synthesis and quality control of [¹⁸F]2',5-Difluoro-2'-deoxy-1-arabinosyluracil ([¹⁸F]dF-araU), a promising radiotracer for Positron Emission Tomography (PET) imaging. Developed for researchers, radiochemists, and drug development professionals, these notes detail the scientific rationale, a step-by-step automated radiosynthesis protocol, and rigorous quality control procedures. The protocols are designed to be self-validating, ensuring the production of a high-purity radiopharmaceutical suitable for preclinical and clinical research.
Introduction and Scientific Rationale
The Emergence of [¹⁸F]dF-araU in PET Imaging
This compound (dF-araU), also known as 2'-deoxy-2'-fluoro-5-fluoro-1-beta-D-arabinofuranosyluracil (FFAU), is a nucleoside analog with significant potential as a PET imaging agent.[1] Nucleoside analogs radiolabeled with positron-emitting isotopes like Fluorine-18 (t½ ≈ 109.7 min) serve as powerful tools for non-invasively probing cellular processes in vivo.[2] Tracers like [¹⁸F]dF-araU are valuable for imaging key biological pathways, such as reporter gene expression (e.g., herpes simplex virus type 1 thymidine kinase, HSV1-tk), which is a critical component of gene therapy strategies.[1]
The HSV1-tk gene can be introduced into cells as a "suicide gene." These cells will then selectively trap and phosphorylate specific nucleoside analogs, allowing for their visualization by PET. The accumulation of the radiotracer provides a quantitative measure of the location, magnitude, and duration of gene expression.[3] [¹⁸F]dF-araU has been synthesized and evaluated for this purpose, demonstrating high uptake in HSV1-tk-expressing cells compared to wild-type cells, suggesting its utility as a specific and sensitive imaging agent.[1]
Principle of [¹⁸F]dF-araU Synthesis
The radiosynthesis of [¹⁸F]dF-araU is achieved via a nucleophilic substitution reaction. This strategy is the most common method for introducing ¹⁸F into complex molecules due to the high reactivity of the [¹⁸F]fluoride ion.[4] The general process involves several key stages:
-
[¹⁸F]Fluoride Production: Cyclotron-based bombardment of an enriched [¹⁸O]water target with protons produces aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction.[2]
-
[¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge. It is then eluted with a solution containing a phase transfer catalyst (e.g., Kryptofix 2.2.2) and a counter-ion (e.g., potassium carbonate). The complex is then rigorously dried to remove water, which would otherwise hinder the nucleophilic reaction.
-
Nucleophilic Radiofluorination: The activated, anhydrous [¹⁸F]fluoride complex reacts with a suitable precursor molecule. For [¹⁸F]dF-araU, this typically involves a protected arabinofuranosyl sugar with a good leaving group, such as a trifluoromethanesulfonyl (triflate) group, at the 2'-position.[1]
-
Purification and Formulation: The crude reaction mixture is purified, usually by semi-preparative High-Performance Liquid Chromatography (HPLC), to isolate the desired product from unreacted fluoride, the precursor, and other byproducts. The collected fraction is then formulated into a sterile, injectable solution.[1][5]
This multi-step process is ideally suited for automation, which enhances reproducibility, minimizes radiation exposure to personnel, and ensures compliance with Good Manufacturing Practice (GMP) standards.[6][7]
Materials and Precursor
Reagents and Equipment
-
Automated Radiosynthesis Module (e.g., GE TRACERlab™, IBA Synthera®)
-
Semi-preparative and Analytical HPLC systems with radioactivity and UV detectors
-
Gas Chromatography (GC) system for residual solvent analysis
-
Dose calibrator, multi-channel analyzer
-
Reagents: Acetonitrile (anhydrous), Dimethylformamide (anhydrous), Kryptofix 2.2.2 (K2.2.2), Potassium Carbonate (K₂CO₃), Water for Injection, Ethanol (USP grade), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).
-
Cartridges: QMA light Sep-Pak, C18 Sep-Pak, Alumina N Sep-Pak.
-
Sterile filters (0.22 µm).
Synthesis Precursor
The critical starting material is a protected precursor designed for efficient radiofluorination. A common precursor is 1,3,5-tri-O-benzoyl-2-O-trifluoromethanesulfonyl-α-D-arabinofuranose .
-
Rationale: The benzoyl groups protect the hydroxyl functions on the sugar ring during fluorination. The triflate group at the 2'-position is an excellent leaving group, facilitating nucleophilic attack by [¹⁸F]fluoride with inversion of stereochemistry to yield the desired arabino configuration.
Following the fluorination of the sugar, it is converted to its 1-bromo derivative and then coupled with protected 5-fluorouracil. Subsequent deprotection yields the final product.[1]
Automated Radiosynthesis Protocol for [¹⁸F]dF-araU
This protocol is a generalized procedure adaptable to most commercial automated synthesis modules.
Workflow Overview
Caption: Automated radiosynthesis workflow for [¹⁸F]dF-araU.
Step-by-Step Procedure
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the cyclotron-produced [¹⁸F]F⁻/[¹⁸O]H₂O onto a pre-conditioned QMA anion exchange cartridge.
-
Elute the trapped [¹⁸F]F⁻ into the reaction vessel using an eluent solution (e.g., 1 mL of 80:20 MeCN:H₂O containing 15 mg K2.2.2 and 3 mg K₂CO₃).
-
-
Azeotropic Drying:
-
Heat the reaction vessel to 110-120 °C under a gentle stream of nitrogen or argon.
-
Add 2-3 portions of anhydrous acetonitrile (1 mL each) and evaporate to dryness to form the anhydrous [¹⁸F]F⁻/K2.2.2 complex. Meticulous drying is paramount for high radiochemical yield.
-
-
Two-Stage Labeling and Coupling:
-
Stage 1 (Fluorination): Dissolve the sugar precursor (e.g., 1,3,5-tri-O-benzoyl-2-O-triflyl-α-D-arabinofuranose, ~20-30 mg) in anhydrous solvent (e.g., 1 mL DMF or MeCN) and add to the dried [¹⁸F]F⁻ complex. Heat the reaction at 100-120 °C for 10-15 minutes to produce [¹⁸F]2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose.[1]
-
Stage 2 (Coupling): Cool the vessel. Follow established procedures to convert the fluorosugar to its 1-bromo derivative and subsequently couple it with a protected 5-fluorouracil derivative.[1]
-
-
Deprotection:
-
After the coupling reaction, add a basic solution (e.g., 0.5 mL of 1 M NaOH) to the crude mixture.
-
Heat at 80-100 °C for 5-10 minutes to hydrolyze the benzoyl protecting groups.
-
Neutralize the reaction mixture with HCl before purification.
-
-
HPLC Purification:
-
Inject the neutralized crude product onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm).
-
Elute with a suitable mobile phase (e.g., 10-15% Ethanol in water or an acetonitrile/water gradient) at a flow rate of 4-5 mL/min.
-
Collect the fraction corresponding to the [¹⁸F]dF-araU peak, identified by the in-line radioactivity detector.
-
-
Formulation:
-
The collected HPLC fraction is typically diluted with water for injection and passed through a C18 Sep-Pak cartridge to trap the product and remove the organic solvent.
-
Elute the [¹⁸F]dF-araU from the C18 cartridge with a small volume of USP-grade ethanol (e.g., 1-2 mL).
-
Dilute the ethanolic solution with sterile saline or phosphate-buffered saline to the final desired volume and an ethanol concentration of <10% v/v.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Quality Control (QC) Protocol
All batches of [¹⁸F]dF-araU must be subjected to a series of QC tests to ensure safety and purity before administration.[4][8]
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution, free of particulates |
| pH | pH paper or calibrated pH meter | 4.5 – 7.5 |
| Radionuclidic Identity | Gamma-ray Spectroscopy | Principal photon energy at 511 keV |
| Radionuclidic Purity | Half-life determination | 105 – 115 minutes |
| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% [¹⁸F]dF-araU |
| Radiochemical Identity | Analytical Radio-HPLC | Retention time matches that of a non-radioactive dF-araU standard |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 10% v/v; Acetonitrile < 410 ppm |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V, where V is the max recommended dose in mL |
| Sterility | Direct inoculation or membrane filtration | No microbial growth (Test performed retrospectively) |
Expected Results and Data Summary
Based on published literature, the following results can be expected from a successful synthesis.[1]
| Parameter | Typical Value |
| Total Synthesis Time | 90 - 120 minutes (from end of bombardment) |
| Radiochemical Yield (RCY) | 20% - 30% (decay-corrected) |
| Radiochemical Purity | > 99% |
| Molar Activity (Aₘ) | > 80 GBq/µmol (at end of synthesis) |
Note: Yields and molar activity are highly dependent on initial [¹⁸F]fluoride activity, precursor amount, and the efficiency of the automated module.
References
-
IAEA. (2024). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. International Atomic Energy Agency. [Link][8]
-
Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal. [Link][4]
-
Sun, A., et al. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [Link][9]
-
Open MedScience. (2024). Synthesis of Fluorine-18 for Advanced PET Imaging. [Link][2]
-
Cai, L., et al. (2011). Automated synthesis of 2'-deoxy-2'-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]-FMAU) using a one reactor radiosynthesis module. PubMed. [Link][5]
-
Zuhayra, M., et al. (2008). Simplified fast and high yielding automated synthesis of [18F]fluoroethylcholine for prostate cancer imaging. PubMed. [Link][6]
-
Chemistry World. (2020). Fully automated synthesis of fluorine-18 PET tracers. [Link][7]
-
Shi, K., et al. (2004). Synthesis and evaluation of 2'-deoxy-2'-18F-fluoro-5-fluoro-1-beta-D-arabinofuranosyluracil as a potential PET imaging agent for suicide gene expression. The Journal of Nuclear Medicine. [Link][1]
-
Molecular Imaging and Contrast Agent Database (MICAD). (2005). 2'-Fluoro-2'-deoxy-5'-[123/124/125/131I]iodo-1β-d-arabinofuranosyluracil. NCBI Bookshelf. [Link][3]
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- 3. 2'-Fluoro-2'-deoxy-5'-[123/124/125/131I]iodo-1β-d-arabinofuranosyluracil - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated synthesis of 2'-deoxy-2'-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]-FMAU) using a one reactor radiosynthesis module - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil (Favd)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2',5-Difluoro-2'-deoxy-1-arabinosyluracil (referred to herein as Favd) is a synthetic nucleoside analog with a structural resemblance to deoxyuridine. Its design suggests a potential role as an antimetabolite, particularly in pathways involving nucleotide synthesis. The strategic placement of fluorine atoms at the 2' and 5' positions of the arabinose and uracil moieties, respectively, is anticipated to confer unique biochemical properties, including altered metabolic stability and enzyme interactions. While comprehensive in vivo data for Favd is not extensively documented in publicly available literature, its mechanism of action is hypothesized to be similar to that of the closely related compound, 2',5-difluoro-1-arabinosyluracil (FFara-Ura). This related molecule has been shown to exert its cytotoxic effects through the inhibition of thymidylate synthetase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1] This document provides a detailed guide for the preclinical in vivo evaluation of Favd, encompassing efficacy, pharmacokinetic, and toxicology studies. The protocols outlined are based on established methodologies for the assessment of nucleoside analogs and are designed to provide a robust framework for investigating the therapeutic potential of Favd.
I. Mechanistic Rationale and Therapeutic Potential
The primary mechanism of action for Favd is predicated on its intracellular conversion to the corresponding 5'-monophosphate derivative. This phosphorylated metabolite is expected to act as a potent inhibitor of thymidylate synthetase. By blocking this enzyme, Favd would deplete the intracellular pool of dTMP, leading to an imbalance in deoxynucleotide triphosphates (dNTPs) and subsequent inhibition of DNA synthesis. This disruption of DNA replication would form the basis of its anticipated antiviral activity, particularly against DNA viruses that rely on the host cell's machinery for their propagation.
Given this mechanism, viruses with DNA genomes are logical targets for evaluating the efficacy of Favd. Human Cytomegalovirus (HCMV) represents a significant unmet medical need, causing severe disease in immunocompromised individuals and congenital infections.[2] Due to the strict species specificity of HCMV, the murine cytomegalovirus (MCMV) infection model in mice is a well-established and highly relevant preclinical model to assess the in vivo efficacy of novel antiviral agents.[2][3][4]
II. In Vivo Efficacy Study Design: Murine Cytomegalovirus (MCMV) Model
This section outlines a comprehensive in vivo efficacy study to evaluate the antiviral activity of Favd against MCMV infection in mice.
A. Study Objective
To determine the dose-dependent efficacy of Favd in reducing viral load and improving disease outcomes in a murine model of acute MCMV infection.
B. Experimental Workflow
Caption: Experimental workflow for in vivo efficacy testing of Favd in an MCMV mouse model.
C. Detailed Protocol
1. Animal Model:
-
Species: BALB/c mice (female, 6-8 weeks old). BALB/c mice are susceptible to MCMV infection and develop a well-characterized disease pathology.
-
Supplier: A reputable commercial vendor.
-
Acclimatization: House animals for at least 7 days prior to the start of the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
2. Virus Strain and Inoculum Preparation:
-
Virus: Murine Cytomegalovirus (MCMV), Smith strain.
-
Propagation: Propagate the virus in murine embryonic fibroblasts (MEFs).[2]
-
Inoculum: Prepare a viral stock with a known titer (Plaque Forming Units/mL). Dilute the stock in sterile phosphate-buffered saline (PBS) to the desired concentration for infection.
3. Experimental Groups and Dosing:
| Group | Treatment | Dose (mg/kg/day) | Route of Administration | Number of Animals |
| 1 | Vehicle Control | - | e.g., Oral gavage or IP | 10 |
| 2 | Favd | Low Dose (e.g., 10) | e.g., Oral gavage or IP | 10 |
| 3 | Favd | Mid Dose (e.g., 30) | e.g., Oral gavage or IP | 10 |
| 4 | Favd | High Dose (e.g., 100) | e.g., Oral gavage or IP | 10 |
| 5 | Positive Control (Ganciclovir) | e.g., 20 | e.g., Oral gavage or IP | 10 |
4. Infection and Treatment Procedure:
-
Infect all mice (except for a satellite group of uninfected controls, if needed for baseline histology) with a sublethal dose of MCMV (e.g., 1 x 10^5 PFU) via intraperitoneal (IP) injection.
-
Initiate treatment 24 hours post-infection.
-
Administer Favd, Ganciclovir, or vehicle control once daily for 7 consecutive days. The route of administration should be consistent across all groups.
5. Monitoring and Endpoints:
-
Clinical Observations: Monitor the animals daily for clinical signs of illness (e.g., ruffled fur, lethargy, weight loss). Record body weight daily.
-
Euthanasia and Sample Collection: On day 7 post-infection, euthanize all animals. Collect spleen, liver, and lungs.
-
Viral Load Determination: Homogenize a portion of each organ and determine the viral titer using a standard plaque assay on MEFs.[2][4] Alternatively, quantify viral DNA using quantitative PCR (qPCR).
-
Histopathology: Fix a portion of each organ in 10% neutral buffered formalin for histopathological examination to assess tissue damage and inflammation.
6. Statistical Analysis:
-
Analyze differences in viral titers between groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
Analyze body weight changes over time using a repeated-measures ANOVA.
-
A p-value of <0.05 will be considered statistically significant.
III. In Vivo Pharmacokinetic (PK) Study Design
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of Favd is crucial for interpreting efficacy and toxicology data and for guiding dose selection.
A. Study Objective
To determine the pharmacokinetic profile of Favd in mice following a single intravenous (IV) and oral (PO) administration.
B. Experimental Workflow
Caption: Workflow for a single-dose pharmacokinetic study of Favd in mice.
C. Detailed Protocol
1. Animal Model:
-
Species: C57BL/6 mice (male, 8-10 weeks old).
-
Housing: As described in the efficacy study. For serial blood sampling, individual housing may be necessary.
2. Dosing and Groups:
-
IV Group: Administer a single dose of Favd (e.g., 5 mg/kg) via tail vein injection.
-
PO Group: Administer a single dose of Favd (e.g., 20 mg/kg) via oral gavage.
-
Formulation: Formulate Favd in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO, if necessary).
3. Blood Sampling:
-
Collect sparse blood samples (approximately 50 µL) from each mouse at predetermined time points. For the IV group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose. For the PO group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Use a sparse sampling design where each animal is bled at a limited number of time points to minimize stress and blood loss.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
4. Plasma Preparation and Storage:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until bioanalysis.
5. Bioanalytical Method:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Favd in mouse plasma.[5][6] This will involve optimizing extraction, chromatography, and mass spectrometry conditions.
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data.
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Terminal half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for the PO group) |
IV. Preclinical Toxicology Study Design
Toxicology studies are essential to assess the safety profile of Favd and to determine a safe starting dose for potential clinical trials.
A. Study Objectives
-
To determine the acute toxicity of Favd after a single high dose.
-
To evaluate the potential toxicity of Favd following repeated daily administration for 14 days (sub-acute toxicity).
-
To identify potential target organs of toxicity.
-
To determine the No Observed Adverse Effect Level (NOAEL).
B. Detailed Protocol
1. Animal Model:
-
Species: Sprague-Dawley rats (one rodent species) and Beagle dogs (one non-rodent species) are standard for regulatory toxicology studies.[7] For initial range-finding, mice can be used. The following protocol is for a 14-day study in rats.
-
Supplier and Housing: As previously described.
2. Study Design (14-Day Repeated Dose Toxicity Study in Rats):
| Group | Treatment | Dose (mg/kg/day) | Route of Administration | Number of Animals (Male/Female) |
| 1 | Vehicle Control | - | e.g., Oral gavage | 10/10 |
| 2 | Favd | Low Dose | e.g., Oral gavage | 10/10 |
| 3 | Favd | Mid Dose | e.g., Oral gavage | 10/10 |
| 4 | Favd | High Dose | e.g., Oral gavage | 10/10 |
| 5 | High Dose Recovery | High Dose | e.g., Oral gavage | 5/5 |
Dose levels should be selected based on the results of an acute dose-range finding study.
3. Administration and Observations:
-
Administer the vehicle or Favd once daily for 14 consecutive days.
-
Conduct detailed clinical observations at least twice daily.
-
Measure body weight and food consumption weekly.
-
Perform a functional observational battery (FOB) to assess neurological function before the start of the study and at the end of the treatment period.
4. Clinical Pathology:
-
At the end of the treatment period (and recovery period for the recovery group), collect blood for hematology and clinical chemistry analysis.
-
Collect urine for urinalysis.
5. Anatomic Pathology:
-
Conduct a full gross necropsy on all animals.
-
Record organ weights for major organs (e.g., liver, kidneys, spleen, brain, heart, thymus, adrenal glands, gonads).
-
Preserve a comprehensive list of tissues in a suitable fixative for histopathological examination by a board-certified veterinary pathologist.
6. Toxicokinetics (TK):
-
Collect sparse blood samples for TK analysis on Day 1 and Day 14 to assess systemic exposure to Favd and determine if there is any accumulation of the compound.
V. Data Interpretation and Reporting
A comprehensive study report should be generated for each study, including a detailed description of the methods, all raw data, statistical analyses, and a clear interpretation of the results. The findings from these in vivo studies will be critical for making informed decisions about the continued development of Favd as a potential antiviral therapeutic.
VI. References
-
De Clercq, E., & Balzarini, J. (1985). In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil. Journal of Antimicrobial Chemotherapy, 16(4), 435-446.
-
Reddehase, M. J. (2018). Cytomegalovirus Infection: Mouse Model. Current Protocols in Immunology, 122(1), 19.11.1-19.11.18.
-
Trgovcich, J., et al. (2017). Murine CMV Expressing the High Affinity NKG2D Ligand MULT-1: A Model for the Development of Cytomegalovirus-Based Vaccines. Frontiers in Immunology, 8, 133.
-
Xu, X., et al. (2009). A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies. Journal of Chromatography B, 877(20-21), 1887-1893.
-
Cicin-Sain, L., & Reddehase, M. J. (Eds.). (2021). Murine Models of Cytomegalovirus Infection. Pathogens.
-
Brune, W., & Reddehase, M. J. (2018). Cytomegalovirus Infection: Mouse Model. ResearchGate.
-
Yan, A., et al. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. Analytical Chemistry, 91(7), 4749-4756.
-
Brown, M. G., et al. (2001). Murine Cytomegalovirus Is Regulated by a Discrete Subset of Natural Killer Cells Reactive with Monoclonal Antibody to Ly49h. The Journal of Experimental Medicine, 194(4), 489-500.
-
Li, Y., et al. (2014). Determination of Intracellular Concentrations of Nucleoside Analogues and their Phosphorylated Metabolites. Journal of Analytical & Bioanalytical Techniques, 5(3), 1000193.
-
Anonymous. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io.
-
Alauddin, M. M. (2012). Journey of 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU): From Antiviral Drug to PET Imaging Agent. Current Pharmaceutical Design, 18(13), 1849-1861.
-
Coderre, J. A., et al. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of Medicinal Chemistry, 26(8), 1149-1152.
-
Coderre, J. A., et al. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of Medicinal Chemistry.
-
National Research Council (US) Committee on Toxicity Testing. (1984). Toxicity Testing: Strategies to Determine Needs and Priorities. National Academies Press (US).
-
U.S. Food and Drug Administration. (2003). Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information.
-
Allen, L. B., et al. (1991). Novel method for evaluating antiviral drugs against human cytomegalovirus in mice. Antimicrobial Agents and Chemotherapy, 35(1), 206-208.
-
Pacific BioLabs. (n.d.). Regulatory Toxicology Studies.
-
De Francesco, R., & Migliaccio, G. (2005). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral Chemistry and Chemotherapy, 16(5), 283-300.
-
Lischka, P., et al. (2010). In Vitro and In Vivo Activities of the Novel Anticytomegalovirus Compound AIC246. Antimicrobial Agents and Chemotherapy, 54(3), 1290-1297.
-
Charles River Laboratories. (n.d.). Sub-Chronic and Chronic Toxicity Studies.
-
Singh, R. K., et al. (2014). In vitro and in vivo models for Testing anti-viral agents against common viruses. ResearchGate.
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
-
Science.gov. (n.d.). subchronic toxicity studies: Topics by Science.gov.
-
Viro-consult. (2019). Antiviral drug discovery - Part 2: From candidates to investigational drugs.
-
Anonymous. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io.
-
Yan, D., et al. (2022). Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, A Potential Oral Drug Candidate for COVID-19 Treatment. bioRxiv.
-
van de Merbel, N. C. (2019). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 11(12), 1165-1175.
-
Reddit. (2020). Bioanalytical method for LCMS quantification of specific molecules in human plasma. r/Biochemistry.
-
Admescope. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. YouTube.
Sources
- 1. Mechanism of action of 2',5-difluoro-1-arabinosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytomegalovirus Infection: Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral drug discovery - Part 2: From candidates to investigational drugs - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
cytotoxicity assay protocol for 2',5-Difluoro-2'-deoxy-1-arabinosyluracil
Application Note & Protocol
Determining the In Vitro Cytotoxicity of 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura) using the MTT Colorimetric Assay
Abstract
This document provides a comprehensive guide for assessing the cytotoxic potential of 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura), a synthetic nucleoside analog. Nucleoside analogs represent a critical class of chemotherapeutic agents whose efficacy is dependent on their ability to disrupt cellular proliferation.[1][2] This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard and reliable colorimetric method for quantifying metabolically active cells, to determine the half-maximal inhibitory concentration (IC50) of FFara-Ura. The application note covers the scientific principles of the compound's mechanism and the assay itself, provides a detailed, step-by-step experimental protocol, and offers guidance on data analysis and troubleshooting.
Scientific Background & Principles
Mechanism of Action: 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil
2',5'-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura) is a synthetic pyrimidine nucleoside analog. Like many compounds in its class, its cytotoxic effects are exerted after intracellular activation via phosphorylation.[2] Research indicates that the primary mechanism of action for FFara-Ura involves its conversion to the corresponding 5'-monophosphate (FFara-UMP).[3] This activated metabolite then acts as a potent inhibitor of thymidylate synthetase, a crucial enzyme in the de novo synthesis of pyrimidines required for DNA replication.[3] By inhibiting this enzyme, FFara-Ura disrupts the supply of deoxythymidine triphosphate (dTTP), leading to imbalances in the deoxynucleoside triphosphate pools, subsequent inhibition of DNA synthesis, and ultimately, cell death.[3]
Principle of the MTT Cytotoxicity Assay
The MTT assay is a quantitative method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The core principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reaction is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active (i.e., living) cells.
The resulting formazan crystals are impermeable to cell membranes and accumulate within the cells. A solubilization agent, typically Dimethyl Sulfoxide (DMSO) or an acidic isopropanol solution, is then added to dissolve these crystals, yielding a colored solution.[4][5] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[5] This colorimetric signal is quantified by measuring the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[5] By comparing the absorbance of treated cells to untreated controls, the percentage of cell viability can be calculated, allowing for the determination of the compound's cytotoxic potency (IC50).
Experimental Workflow Overview
The following diagram outlines the complete experimental procedure for determining the IC50 value of FFara-Ura.
Caption: Workflow for FFara-Ura Cytotoxicity Assessment.
Materials and Reagents
-
Cell Line: A549 Human Lung Carcinoma cells (ATCC® CCL-185™) or other appropriate cancer cell line.
-
Compound: 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura).
-
Culture Medium: F-12K Medium (ATCC® 30-2004) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
-
Phosphate-Buffered Saline (PBS): sterile, pH 7.4.
-
Trypsin-EDTA: 0.25% Trypsin, 0.53 mM EDTA solution.[7]
-
MTT Reagent: 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter-sterilize and store protected from light at 4°C.[4]
-
Solubilization Buffer: Dimethyl Sulfoxide (DMSO).
-
Positive Control: Gemcitabine or Doxorubicin.
-
Equipment:
Detailed Step-by-Step Protocol
Phase 1: Cell Culture and Compound Preparation
-
Cell Line Maintenance:
-
Culture A549 cells in T-75 flasks with F-12K complete medium. Maintain cultures in a humidified incubator at 37°C with 5% CO2.[6]
-
Subculture cells when they reach 70-80% confluency, typically every 3-4 days.[7][8]
-
Rationale: Using cells in the logarithmic growth phase ensures consistent metabolic activity and reproducibility. Over-confluent cells can exhibit altered metabolism, affecting assay results.[9]
-
-
Preparation of FFara-Ura Stock Solution:
-
Prepare a high-concentration stock solution of FFara-Ura (e.g., 10 mM) in sterile DMSO.
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]
-
Rationale: DMSO is a common solvent for organic compounds. Preparing a concentrated stock minimizes the final concentration of DMSO in the assay wells, which can be toxic to cells at concentrations typically above 0.5%.[9]
-
Phase 2: Assay Procedure
-
Cell Seeding:
-
Harvest A549 cells using Trypsin-EDTA and perform a viable cell count using a hemocytometer and Trypan Blue exclusion.
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in complete culture medium.
-
Using a multichannel pipette, seed 100 µL of the cell suspension (10,000 cells/well) into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or medium to the perimeter wells to minimize evaporation (the "edge effect").[9]
-
Rationale: Optimal seeding density is critical. Too few cells will yield a low signal, while too many can lead to overgrowth and nutrient depletion.[9][10] The edge effect can cause inconsistent results in outer wells due to increased evaporation.[9]
-
-
Incubation for Adhesion:
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare a series of 2x working concentrations of FFara-Ura in complete culture medium via serial dilution from the stock solution. A typical starting range might be 200 µM down to ~0.1 µM.
-
Prepare a 2x vehicle control (e.g., 0.2% DMSO in medium) and a 2x positive control (e.g., a known cytotoxic agent like Gemcitabine).
-
Carefully aspirate the old medium from the wells and add 100 µL of the appropriate compound dilution or control solution to each well in triplicate.
-
Plate Layout Control Wells:
-
Untreated Cells: Wells with cells + fresh medium only (represents 100% viability).
-
Vehicle Control: Wells with cells + medium containing the highest concentration of DMSO used in the dilutions.
-
Test Compound: Wells with cells + medium containing serial dilutions of FFara-Ura.
-
Positive Control: Wells with cells + medium containing a known cytotoxic agent.
-
Blank: Wells with medium only (no cells) to measure background absorbance.[10]
-
-
-
Treatment Incubation:
Phase 3: Data Acquisition
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (including blanks).[4]
-
Gently mix the plate and return it to the incubator for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Rationale: Incubation time with MTT should be sufficient for formazan development but not so long that the MTT itself becomes toxic to the cells.[9]
-
-
Formazan Solubilization:
-
After incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals at the bottom.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[4][5]
-
Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization.[5]
-
-
Absorbance Reading:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5]
-
Data Analysis and Interpretation
-
Calculate Percent Viability:
-
First, subtract the average absorbance of the blank (medium only) wells from all other readings to correct for background.
-
Calculate the percent viability for each compound concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Generate Dose-Response Curve:
-
Plot the Percent Viability (Y-axis) against the corresponding log-transformed compound concentration (X-axis).
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve with variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the data.[5]
-
-
Determine IC50 Value:
-
The IC50 is the concentration of the compound that reduces cell viability by 50%. This value is automatically calculated from the fitted curve by the analysis software.
-
Example Data Table
| FFara-Ura (µM) | Log [Concentration] | Avg. Absorbance (570nm) | % Viability |
| 0 (Vehicle) | N/A | 1.250 | 100.0% |
| 0.1 | -1.0 | 1.188 | 95.0% |
| 0.5 | -0.3 | 1.050 | 84.0% |
| 1 | 0.0 | 0.875 | 70.0% |
| 5 | 0.7 | 0.625 | 50.0% |
| 10 | 1.0 | 0.375 | 30.0% |
| 50 | 1.7 | 0.150 | 12.0% |
| 100 | 2.0 | 0.088 | 7.0% |
| Blank | N/A | 0.050 | N/A |
Note: Data is hypothetical for illustrative purposes.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Absorbance Readings | - Too few cells were seeded. - Insufficient incubation time with MTT. - Cells are unhealthy or not in log phase. | - Optimize cell seeding density with a titration experiment.[9] - Increase MTT incubation time (up to 4 hours is typical).[9] - Use cells at a low passage number and ensure they are >95% viable before seeding.[9] |
| High Background in Blanks | - Microbial contamination (bacteria/yeast can reduce MTT).[10] - Phenol red in the medium can interfere.[9] | - Visually inspect plates for contamination. Maintain strict aseptic technique.[10] - Consider using a phenol red-free medium for the assay incubation steps.[9] |
| Poor Reproducibility | - Inconsistent cell seeding. - "Edge effect" due to evaporation. - Incomplete formazan solubilization. | - Use a calibrated multichannel pipette for seeding. - Fill perimeter wells with sterile PBS or medium and do not use them for experimental data.[9] - Ensure thorough mixing on an orbital shaker after adding DMSO. |
| Test Compound Interference | - The compound itself is colored or has reducing properties. | - Run a control plate with the compound dilutions in medium without cells to see if it directly reduces MTT.[12] If so, an alternative viability assay (e.g., CellTiter-Glo) may be required. |
References
-
Cushman, S. W. et al. (1982). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. PubMed. Available at: [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
-
Nanopartikel.info. (n.d.). Culturing A549 cells. Available at: [Link]
-
Altogen Biosystems. (n.d.). A549 Cell Subculture Protocol. Available at: [Link]
-
ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Available at: [Link]
-
Anticancer Research. (2021). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Available at: [Link]
-
AACR Journals. (2014). Screening of in vitro cytotoxicity of nucleoside analogs in HapMap cell lines to identify predictive markers of drug sensitivity. Available at: [Link]
-
DiVA portal. (2011). Nucleoside analog cytotoxicity ‐focus on enzyme regulation, metabolism, and development of resistance. Available at: [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Mechanism of action of 2',5-difluoro-1-arabinosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. A549 Cell Subculture Protocol [a549.com]
- 8. nanopartikel.info [nanopartikel.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atcc.org [atcc.org]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchgate.net [researchgate.net]
Application Note: In Vitro Methodologies for the Functional Characterization of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil
Introduction and Scientific Background
2',5-Difluoro-2'-deoxy-1-arabinosyluracil (alternatively FFara-Ura or F-ara-FU) is a synthetic pyrimidine nucleoside analog belonging to a class of compounds with significant potential in antiviral and anticancer research.[1][2] The strategic placement of fluorine atoms at both the 2' and 5' positions of the arabinosyluracil scaffold confers unique biochemical properties, distinguishing it from endogenous nucleosides and other analogs. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of FFara-Ura in cell culture experiments. We will delve into its core mechanism of action, provide validated, step-by-step protocols for its characterization, and discuss critical experimental considerations to ensure data integrity and reproducibility.
The primary cytotoxic and antiviral mechanism of FFara-Ura is predicated on its role as an antimetabolite. Upon cellular uptake, it serves as a pro-drug that must be anabolized to its active form. This bioactivation is initiated by cellular kinases, with thymidine kinase playing a pivotal role in its conversion to the corresponding 5'-monophosphate, FFara-UMP.[3] This phosphorylated metabolite is the key effector molecule that targets thymidylate synthetase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). FFara-UMP acts as a potent inhibitor of TS, leading to the depletion of the intracellular dTMP pool.[3] The subsequent shortage of deoxythymidine triphosphate (dTTP) directly impairs DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis. Evidence supporting this mechanism includes the observation that cells deficient in thymidine kinase exhibit significant resistance to FFara-Ura's cytotoxic effects.[3]
Essential Materials and Compound Handling
Compound Information
Proper handling and preparation of FFara-Ura are paramount for experimental success. The following table summarizes its key chemical properties.
| Property | Value | Source |
| Chemical Name | This compound | |
| Synonyms | FFara-Ura, F-ara-FU | [1] |
| Molecular Formula | C₉H₁₀F₂N₂O₅ | [1] |
| Molecular Weight | 264.18 g/mol | [1] |
| CAS Number | 69123-95-1 | [2] |
| Appearance | White to off-white solid | - |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | - |
Protocol 1: Preparation of Concentrated Stock Solutions
Rationale: FFara-Ura, like many organic small molecules, exhibits poor solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity and miscibility with cell culture media.[4][5] Preparing a high-concentration stock solution in 100% DMSO minimizes the final concentration of the solvent in the culture medium, thereby avoiding solvent-induced cytotoxicity.[6][7]
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a Class II biological safety cabinet).
-
Weighing: Tare a sterile, RNase/DNase-free microcentrifuge tube. Carefully weigh out the desired amount of FFara-Ura powder (e.g., 2.64 mg).
-
Solubilization: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration. For example, to create a 10 mM stock solution with 2.64 mg of FFara-Ura (MW = 264.18 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))
-
Volume (L) = 0.00264 g / (0.010 mol/L * 264.18 g/mol ) = 0.001 L = 1.0 mL
-
Add 1.0 mL of 100% DMSO to the 2.64 mg of powder.
-
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Core Application Protocols
Protocol 2: Determination of In Vitro Potency (IC₅₀) via Cell Viability Assay
Rationale: The half-maximal inhibitory concentration (IC₅₀) is a fundamental parameter that quantifies the potency of a compound in inhibiting a specific biological process, such as cell proliferation. This protocol outlines a robust method using a tetrazolium-based assay (e.g., MTT or WST-1) to determine the IC₅₀ of FFara-Ura. This assay measures the metabolic activity of viable cells, which is directly proportional to the cell number.
Procedure:
-
Cell Seeding:
-
Harvest and count cells (e.g., HeLa, A549, or another cancer cell line) using a hemocytometer and Trypan Blue exclusion.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well in 100 µL of complete medium). The optimal density should allow for logarithmic growth throughout the experiment.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Prepare a series of 2-fold or 3-fold dilutions of the FFara-Ura stock solution in complete culture medium. Crucial: Ensure the final DMSO concentration remains constant and non-toxic (typically ≤0.5%) across all wells.[4][7]
-
Example Dilution Scheme: To achieve a top concentration of 100 µM, first dilute the 10 mM stock 1:100 into medium (yields 100 µM with 1% DMSO). Then perform serial dilutions from this working solution.
-
Include "cells only" (untreated) and "vehicle control" (cells treated with the highest concentration of DMSO used) wells.
-
Carefully remove the medium from the cells and add 100 µL of the appropriate drug dilution or control medium to each well.
-
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time, typically 48 to 72 hours.
-
Viability Assessment (MTT Assay Example):
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (representing 100% viability).
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Protocol 3: Evaluating Antiviral Specificity (Therapeutic Index)
Rationale: For an antiviral agent, it is critical to demonstrate that its activity against the virus occurs at concentrations that are not toxic to the host cell. The Therapeutic Index (TI), calculated as the ratio of cytotoxicity to efficacy (CC₅₀/EC₅₀), quantifies this selectivity. A higher TI indicates a more favorable safety profile.
Part A: Determining the 50% Cytotoxic Concentration (CC₅₀)
-
This procedure is identical to the IC₅₀ determination protocol described above (Protocol 2), but performed on uninfected host cells (e.g., Vero cells for Herpes Simplex Virus). The resulting value is termed the CC₅₀.
Part B: Determining the 50% Effective Concentration (EC₅₀) via Plaque Reduction Assay
-
Cell Seeding: Seed host cells (e.g., Vero) in 6-well or 12-well plates and grow to 95-100% confluency.
-
Viral Infection:
-
Wash the cell monolayer with sterile PBS.
-
Infect the cells with a dilution of the virus (e.g., HSV-1) calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
-
Treatment and Overlay:
-
Prepare serial dilutions of FFara-Ura in an overlay medium (e.g., 2X MEM containing 2% FBS and mixed 1:1 with 1.2% methylcellulose).
-
After the adsorption period, remove the viral inoculum and add 2 mL (for 6-well plates) of the FFara-Ura-containing overlay medium to each well.
-
Include a "virus control" well (no drug) and a "cell control" well (no virus, no drug).
-
-
Incubation: Incubate the plates at 37°C until viral plaques are visible (typically 2-3 days for HSV-1).
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium.
-
Fix the cells with methanol for 10 minutes.
-
Stain the cells with a 0.5% crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control well.
-
Plot the percent inhibition against the log of the drug concentration and use non-linear regression to determine the EC₅₀.
-
Part C: Calculating the Therapeutic Index (TI)
-
TI = CC₅₀ / EC₅₀
Example Data Summary:
| Parameter | Cell Line | Value (µM) | Interpretation |
| CC₅₀ | Vero | >200 | Low cytotoxicity to the uninfected host cell. |
| EC₅₀ | Vero (HSV-1) | 0.25 | Potent inhibition of viral replication. |
| TI | - | >800 | Highly selective antiviral activity with a wide therapeutic window. |
Troubleshooting and Scientific Considerations
-
DMSO Toxicity Control: Always include a vehicle control group treated with the same final concentration of DMSO as your highest drug concentration. If viability in the vehicle control drops significantly below the untreated control, the DMSO concentration is too high for your cell line and must be reduced.[4][7]
-
Compound Precipitation: If FFara-Ura precipitates when diluted from the DMSO stock into aqueous culture medium, try a two-step dilution. First, spike the culture medium with a near-final concentration of DMSO, then add the concentrated drug stock with gentle vortexing.[6]
-
Cell Line Variability: The potency (IC₅₀/CC₅₀) of FFara-Ura can vary dramatically between different cell lines due to differences in the expression of nucleoside transporters and activating kinases like thymidine kinase.[3]
-
Confirming Mechanism: To experimentally validate that FFara-Ura inhibits DNA synthesis, a BrdU incorporation assay can be performed. A dose-dependent decrease in BrdU incorporation following FFara-Ura treatment would provide direct evidence for its mechanism of action.
Conclusion
This compound is a potent nucleoside analog with a well-defined mechanism targeting thymidylate synthetase. The protocols detailed in this application note provide a robust framework for characterizing its cytotoxic and antiviral properties in vitro. By carefully controlling experimental parameters, particularly solvent concentration, and employing validated assays for potency and selectivity, researchers can generate reliable and reproducible data to explore the full therapeutic potential of this compound.
References
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Coderre, J. A., Santi, D. V., Matsuda, A., Watanabe, K. A., & Fox, J. J. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of Medicinal Chemistry, 26(8), 1149–1152. [Link]
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Machida, H., Sakata, S., Kuninaka, A., & Yoshino, H. (1987). In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil. Antiviral Research, 7(4), 215-225. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5271378, this compound. Retrieved from [Link]
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Alauddin, M. M. (2012). Journey of 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU): From Antiviral Drug to PET Imaging Agent. Current Radiopharmaceuticals, 5(3), 233–242. [Link]
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Coderre, J. A., Santi, D. V., Matsuda, A., Watanabe, K. A., & Fox, J. J. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of Medicinal Chemistry. [Link]
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Immunomart (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information (2008). 2'-Fluoro-5-([11C]-methyl)-1-β-D-arabinofuranosyluracil. In Probe and Substance Data. Retrieved from [Link]
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Heinemann, V., Hertel, L. W., Grindey, G. B., & Plunkett, W. (1988). Comparison of the cellular pharmacokinetics and toxicity of 2',2'-difluorodeoxycytidine and 1-beta-D-arabinofuranosylcytosine. Cancer Research, 48(14), 4024–4031. [Link]
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National Center for Biotechnology Information (2008). 2'-Fluoro-5-([11C]-methyl)-1-β-D-arabinofuranosyluracil. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
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Singh, R. P., Kumar, R., & Singh, P. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(15), 4758. [Link]
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Parker, W. B., Shaddix, S. C., Rose, L. M., Shewach, D. S., Hertel, L. W., Secrist, J. A. 3rd, Montgomery, J. A., & Bennett, L. L. Jr. (1999). Comparison of the mechanism of cytotoxicity of 2-chloro-9-(2-deoxy-2- fluoro-beta-D-arabinofuranosyl)adenine, 2-chloro-9-(2-deoxy-2-fluoro- beta-D-ribofuranosyl)adenine, and 2-chloro-9-(2-deoxy-2,2-difluoro- beta-D-ribofuranosyl)adenine in CEM cells. Molecular Pharmacology, 55(3), 515–520. [Link]
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Miura, S., Yoshimura, Y., Satoh, H., & Izuta, S. (2001). The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases. Japanese Journal of Cancer Research, 92(5), 562–567. [Link]
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Li, L., Grivas, J. D., Takeda, S., & Li, G. M. (2014). Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage. DNA Repair, 20, 57–64. [Link]
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Various Authors (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]
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Cui, L., Yoon, S., Schinazi, R. F., & Sommadossi, J. P. (1995). Cellular and Molecular Events Leading to Mitochondrial Toxicity of 1-(2-Deoxy-2-Fluoro-1-beta-D-Arabinofuranosyl)-5-Iodouracil in Human Liver Cells. Journal of Clinical Investigation, 95(2), 555-563. [Link]
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Chou, T. C., Kong, X. B., Fanucchi, M. P., Cheng, Y. C., Takahashi, K., Watanabe, K. A., & Fox, J. J. (1987). Synthesis and Biological Effects of 2'-Fluoro-5-Ethyl-1-beta-D-Arabinofuranosyluracil. Antimicrobial Agents and Chemotherapy, 31(9), 1355–1358. [Link]
-
Watanabe, K. A., Su, T. L., Reichman, U., Greenberg, N., Lopez, C., & Fox, J. J. (1984). Nucleosides. 136. Synthesis and antiviral effects of several 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-alkyluracils. Some structure-activity relationships. Journal of Medicinal Chemistry, 27(1), 91–94. [Link]
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Chou, T. C., Kong, X. B., Fanucchi, M. P., Cheng, Y. C., Takahashi, K., Watanabe, K. A., & Fox, J. J. (1987). Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil. Antimicrobial Agents and Chemotherapy, 31(9), 1355-1358. [Link]
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Jagiellonian Center of Innovation (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Application Note. [Link]
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Kasi, Y. D., Moin, A., Nabi, B., & Alam, M. S. (2021). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. International Journal of Molecular Sciences, 22(16), 8593. [Link]
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Nacalai Tesque, Inc. (n.d.). Cell Cultivation Handbook. Retrieved from [Link]
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Valenzuela-López, L., Marín-Báez, A., López-Cornejo, P., Marchal, J. A., & Aránega, A. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Pharmaceuticals, 15(7), 869. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 18323, Uracil Arabinoside. Retrieved from [Link]
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Application Note: High-Sensitivity Quantification of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil in Biological Matrices
Introduction: The Analytical Imperative for a Novel Nucleoside Analog
2',5-Difluoro-2'-deoxy-1-arabinosyluracil is a synthetic pyrimidine nucleoside analog belonging to a class of compounds with significant potential in chemotherapy.[1] Its structure, featuring fluorine substitutions at both the 2' and 5 positions of the arabinosyl and uracil moieties respectively, is designed to enhance metabolic stability and cytotoxic activity. The mechanism of action for similar fluorinated nucleosides often involves the inhibition of critical enzymes in DNA synthesis, such as thymidylate synthase, after intracellular phosphorylation.[2] This disruption of DNA replication is a cornerstone of anticancer therapy.
The progression of this compound from a promising candidate to a clinically viable therapeutic hinges on a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This necessitates the development and validation of robust, sensitive, and specific analytical methods capable of accurately quantifying the compound in complex biological matrices like plasma, serum, and tissue homogenates. Such methods are critical for defining absorption, distribution, metabolism, and excretion (ADME) parameters, establishing dose-response relationships, and ensuring patient safety during clinical trials.
This document provides a comprehensive guide to the development, validation, and implementation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound. LC-MS/MS is presented as the gold standard due to its superior sensitivity, specificity, and wide dynamic range, making it exceptionally well-suited for bioanalytical applications.[3]
Foundational Principles: Ensuring Data Integrity through Method Validation
Before implementing any analytical protocol for regulatory or decision-making purposes, it must be rigorously validated to ensure its performance is reliable and reproducible. Validation is a systematic process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] The core performance characteristics, as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), are outlined below.[6][7][8]
-
Specificity & Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as metabolites, impurities, degradation products, or matrix components.[9]
-
Accuracy: The closeness of the mean test results obtained by the method to the true concentration of the analyte. It is typically expressed as the percentage of recovery or relative error (%RE).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[4]
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw cycles, short-term bench-top storage, long-term frozen storage).
Recommended Analytical Workflow: LC-MS/MS
The recommended workflow for the quantification of this compound leverages the strengths of solid-phase extraction for sample cleanup followed by LC-MS/MS for detection. This approach ensures high recovery, minimal matrix effects, and the sensitivity required for pharmacokinetic studies.
Caption: High-level workflow for bioanalysis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for similar nucleoside analogs and provides a robust starting point for method development and validation.[10]
Materials and Reagents
-
Analyte: this compound reference standard (>99% purity).
-
Internal Standard (IS): A stable isotope-labeled version (e.g., ¹³C, ¹⁵N₂) of the analyte is highly recommended. If unavailable, a structurally similar compound with comparable extraction and ionization properties (e.g., Zileuton) can be used.[10]
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Water.
-
Additives: Formic Acid (≥98%).
-
Biological Matrix: Drug-free human plasma (K₂-EDTA as anticoagulant).
-
SPE Cartridges: Waters Sep-Pak® Vac C18 or equivalent.
Preparation of Standards and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare separate 1.00 mg/mL stock solutions of this compound and the IS in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Calibration Standards & QCs: Spike appropriate volumes of the working solutions into blank human plasma to prepare a calibration curve (e.g., 8-10 non-zero points) and at least four levels of QCs:
-
LLOQ: Lower Limit of Quantification
-
LQC: Low Quality Control (≤3x LLOQ)
-
MQC: Medium Quality Control
-
HQC: High Quality Control (≈80% of the upper limit of quantification)
-
Sample Preparation: Solid-Phase Extraction (SPE)
The high water solubility of nucleoside analogs makes liquid-liquid extraction inefficient. SPE provides superior recovery and sample cleanup.[10]
Caption: Step-by-step solid-phase extraction (SPE) workflow for plasma samples.
LC-MS/MS Instrumental Conditions
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition | Rationale |
| HPLC System | Waters ACQUITY UPLC or equivalent | Provides high resolution and short run times. |
| Column | Waters Atlantis T3 C₁₈ (e.g., 100 x 2.1 mm, 3.0 µm) | Excellent retention for polar compounds.[10] |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Autosampler Temp. | 4°C | Maintains sample stability prior to injection.[10] |
| Mobile Phase A | 0.45% Formic Acid in Water | Acid modifier promotes protonation for positive ion mode ESI.[10] |
| Mobile Phase B | Methanol | Common organic phase for reverse-phase chromatography. |
| Flow Rate | 0.2 mL/min | Appropriate for the column dimensions. |
| Injection Volume | 10 µL | |
| Gradient Elution | 0-1 min, 10% B; 1-2 min, 10% to 100% B; 2-8 min, 100% B; 8-8.1 min, 100% to 10% B; 8.1-15 min, 10% B | Gradient elution is necessary to separate the analyte from endogenous matrix components and ensure good peak shape.[10] |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex, Waters) | Required for the selectivity and sensitivity of MRM scans. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Nucleoside analogs readily form protonated molecules [M+H]⁺.[10] |
| MRM Transitions | Analyte: m/z 265.2 → [Product Ion 1], [Product Ion 2]IS: [IS Precursor] → [IS Product] | Precursor ion corresponds to [M+H]⁺ for DFDAU (MW=264.19).[1] Product ions must be optimized by infusing the analyte. A common loss is the deoxyribose sugar moiety. |
| Source Temp. | Optimized for instrument (e.g., 500°C) | |
| Dwell Time | 100-200 ms |
Method Performance and Acceptance Criteria
The following table summarizes typical acceptance criteria for a validated bioanalytical method according to regulatory guidelines.[8][10]
| Validation Parameter | Acceptance Criteria | Example Performance |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | r² > 0.998 over a range of 10–2000 ng/mL |
| Range | 10–2000 ng/mL[10] | |
| LLOQ | Accuracy: within ±20% of nominalPrecision: %RSD ≤ 20% | 10 ng/mL[10] |
| Accuracy (QCs) | Within ±15% of nominal concentration | %RE between -5.0% and +4.5% |
| Precision (QCs) | %RSD ≤ 15% (Intra- and Inter-day) | Intra-day %RSD < 8.0%, Inter-day %RSD < 10.0% |
| Recovery | Consistent, precise, and reproducible | >85% |
| Matrix Effect | IS-normalized matrix factor %RSD ≤ 15% | %RSD < 10% |
| Stability | Analyte concentration within ±15% of initial | Stable for 3 freeze-thaw cycles, 24h at RT, and 90 days at -80°C |
Conclusion
This application note details a robust and highly sensitive LC-MS/MS method for the quantification of this compound in human plasma. The protocol, built upon established principles of bioanalysis for similar nucleoside analogs, employs solid-phase extraction for effective sample cleanup and tandem mass spectrometry for selective detection. By adhering to the principles of method validation outlined herein, researchers, scientists, and drug development professionals can generate high-quality, reliable data essential for advancing preclinical and clinical investigations of this promising therapeutic agent.
References
-
Simultaneous determination of 1-(2′-deoxy-2′-fluoro-β-D-arabinofuranosyl) uracil (FAU) and 1-(2 - NIH. National Institutes of Health. [Link]
-
Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. U.S. Food and Drug Administration. [Link]
-
Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
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Mechanism of action of 2',5-difluoro-1-arabinosyluracil. PubMed, National Center for Biotechnology Information. [Link]
-
Automatic quantification of uracil and dihydrouracil in plasma. PubMed, National Center for Biotechnology Information. [Link]
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2'-Fluoro-5-([11C]-methyl)-1-β-D-arabinofuranosyluracil. National Center for Biotechnology Information. [Link]
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Rapid enantiomeric quantification of an antiviral nucleoside agent (D,L-FMAU, 2'-fluoro-5-methyl-beta,D,L-arabinofurano-syluracil) by mass spectrometry. PubMed, National Center for Biotechnology Information. [Link]
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Simultaneous determination of cytosine arabinoside and its metabolite uracil arabinoside in human plasma by LC-MS/MS: Application to pharmacokinetics-pharmacogenetics pilot study in AML patients. PubMed, National Center for Biotechnology Information. [Link]
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Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. MDPI. [Link]
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Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil
Abstract
This application note details a highly specific, accurate, and robust isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil, a fluorinated pyrimidine nucleoside analog. The method is designed to be stability-indicating, ensuring that the analyte can be accurately quantified in the presence of potential degradation products. This document provides a comprehensive protocol, including system suitability criteria and method validation guidelines, to support drug discovery, development, and quality control activities.
Introduction: The Analytical Imperative for Fluorinated Nucleoside Analogs
This compound is a synthetic pyrimidine nucleoside analog.[1] Like other fluorinated nucleosides, it is of significant interest in pharmaceutical research for its potential therapeutic activities.[2][3] The introduction of fluorine atoms can significantly alter the biological properties of nucleosides, enhancing their metabolic stability and therapeutic efficacy.[3]
Accurate and reliable quantification of this compound is critical throughout the drug development lifecycle. A robust analytical method is essential for purity assessments of the active pharmaceutical ingredient (API), quantitative analysis in formulation development, and for conducting stability studies. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy for the analysis of nucleoside analogs.[4] This application note presents a validated reverse-phase HPLC (RP-HPLC) method developed for the routine analysis of this compound.
Chromatographic Principles and Method Rationale
The developed method leverages reversed-phase chromatography, the most common mode of HPLC for the separation of polar to moderately non-polar compounds like nucleoside analogs.[4]
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for this method. The non-polar C18 chains provide a hydrophobic stationary phase that retains the analyte based on its hydrophobicity. This type of column is well-established for its robustness and wide applicability in the analysis of nucleosides.
-
Mobile Phase: The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.
-
Aqueous Buffer (Phosphate Buffer, pH 5.0): The buffer is crucial for maintaining a consistent pH, which in turn ensures reproducible ionization and retention of the analyte. A pH of 5.0 is chosen to ensure the uracil moiety is in a single, non-ionized state, leading to symmetrical peak shapes.
-
Organic Modifier (Methanol): Methanol is used to modulate the polarity of the mobile phase. By adjusting the concentration of methanol, the retention time of this compound can be precisely controlled.
-
-
Detection: The uracil ring of the analyte contains a chromophore that absorbs ultraviolet (UV) light. Based on the UV spectra of similar pyrimidine nucleosides like 5-fluorouracil, a detection wavelength of 260 nm is selected to provide high sensitivity.[5][6]
Experimental Workflow
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
Figure 1: General workflow for the HPLC analysis of this compound.
Detailed Protocols
Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis detector |
| Column | C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 5.0) : Methanol (85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (20 mM Potassium Phosphate Buffer, pH 5.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 5.0 with dilute orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Diluent: Prepare a mixture of HPLC grade water and methanol in a 90:10 (v/v) ratio.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and prepare a 100 µg/mL solution in the same manner as the standard solution. Prior to injection, filter the sample solution through a 0.45 µm syringe filter.[7]
System Suitability: Ensuring Method Performance
System Suitability Testing (SST) is a mandatory component of chromatographic analysis, designed to verify that the HPLC system and the analytical method are performing adequately before any samples are analyzed.[7][8] The following parameters and acceptance criteria should be met by injecting the standard solution in replicate (n=5).
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. A value > 2 may indicate undesirable interactions between the analyte and the column. |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the column. Higher numbers signify better separation efficiency. |
| Precision (%RSD) | Relative Standard Deviation (RSD) of peak areas ≤ 2.0% | Demonstrates the precision of the injector and the stability of the system.[5] |
| Retention Time (tᵣ) | Consistent within ± 2% of the standard value | Confirms the stability of the pump and mobile phase composition. |
Method Validation Protocol
To ensure the developed method is suitable for its intended purpose, it must be validated according to ICH guidelines.[9] The following validation parameters should be assessed:
Specificity (Stability-Indicating)
The specificity of the method should be demonstrated by subjecting a sample solution to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation. The method is considered stability-indicating if the peak for this compound is well-resolved from any degradation product peaks.
Linearity
The linearity of the method should be evaluated over a concentration range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). A calibration curve should be plotted, and the correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy should be determined by performing recovery studies. This can be done by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method should be assessed by making small, deliberate variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic modifier)
-
pH of the mobile phase buffer (± 0.2 units)
The system suitability parameters should remain within the acceptance criteria for all tested variations.
Data Analysis and Quantification
The concentration of this compound in the sample can be calculated using the peak area from the chromatogram and the following external standard formula:
Concentration of Analyte (µg/mL) = (Area_sample / Area_standard) * Concentration_standard
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The detailed protocol, including system suitability criteria and validation guidelines, ensures that the method is readily implementable in a regulated laboratory environment. The stability-indicating nature of the assay makes it particularly suitable for quality control and stability assessment of this promising therapeutic candidate.
References
-
Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil. (n.d.). innovativepublication.com. Retrieved January 7, 2026, from [Link]
-
Sinha, V. R., Kumar, R. V., & Bhinge, J. R. (2009). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian journal of pharmaceutical sciences, 71(6), 636–641. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
-
Radkov, A. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). protocols.io. [Link]
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Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved January 7, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Uracil. In NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]
-
Ansari, S., & Karimi, M. (2017). Novel developments and trends of analytical methods for drug analysis in biological and environmental samples by molecularly imprinted polymers. TrAC Trends in Analytical Chemistry, 89, 146-162. [Link]
-
MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved January 7, 2026, from [Link]
-
Coderre, J. A., Santi, D. V., Matsuda, A., Watanabe, K. A., & Fox, J. J. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of medicinal chemistry, 26(8), 1149–1152. [Link]
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Immunomart. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
- Paithankar, H. V. (2013). HPLC METHOD VALIDATION FOR PHARMACEUTICALS: A REVIEW. International Journal of Universal Pharmacy and Bio Sciences, 2(4), 1-14.
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Benckendorff, C. M. M., et al. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 20(46), 9136-9141. [Link]
- De Clercq, E. (2004).
-
Singh, R. P., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(23), 7294. [Link]
-
Miller, G. J., et al. (2022). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Chemical Society Reviews, 51(24), 9835-9853. [Link]
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Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved January 7, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
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- 4. Nucleoside Analogs: A Review of Its Source and Separation Processes [mdpi.com]
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Application Note: Comprehensive NMR Spectroscopic Analysis of 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil
Introduction: The Analytical Challenge
2',5'-Difluoro-2'-deoxy-1-arabinosyluracil (dfAU) is a synthetic nucleoside designed for potential therapeutic applications. Its structure, featuring a uracil base, an arabinose sugar moiety, and fluorine atoms at the 2' and 5' positions, presents a unique analytical challenge. The arabinose configuration places the 2'-substituent in an axial-like orientation relative to the sugar ring in many conformations, while the electronegative fluorine atoms induce significant changes in the electronic environment of neighboring nuclei.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such molecules. However, the presence of ¹⁹F, a spin-½ nucleus with 100% natural abundance, requires a specialized approach. The large J-couplings between fluorine and both proton (J-HF) and carbon (J-CF) nuclei can complicate spectra but also provide invaluable through-bond connectivity information. This guide provides the experimental framework and interpretive logic to leverage these effects for a complete molecular characterization.
Sample Preparation: The Foundation of Quality Data
The quality of NMR data is fundamentally dependent on meticulous sample preparation. The choice of solvent is critical; it must fully dissolve the analyte without introducing interfering signals in the regions of interest. For polar nucleosides like dfAU, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high solubilizing power and the fact that its residual proton signal (at ~2.50 ppm) and water signal (at ~3.33 ppm) rarely overlap with key analyte resonances.
Protocol 1: Sample Preparation for NMR Analysis
-
Analyte Weighing: Accurately weigh 5-10 mg of high-purity dfAU directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of high-purity DMSO-d₆ (99.96 atom % D) to the NMR tube using a calibrated pipette.
-
Solubilization: Securely cap the tube and gently vortex or sonicate for 1-2 minutes until the sample is completely dissolved. A clear, particulate-free solution is essential.
-
Internal Standard (Optional): For precise quantification (qNMR), a known amount of an internal standard like tetramethylsilane (TMS) or a suitable alternative can be added, though it is not required for structural elucidation. For referencing, the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm) is typically sufficient.
-
Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature for at least 5 minutes before initiating data acquisition.
Experimental Workflows & Data Acquisition
A multi-spectrum approach is necessary for the complete assignment of dfAU. The workflow begins with simple 1D spectra to identify all proton, fluorine, and carbon environments, followed by 2D experiments to establish connectivity.
Diagram 1: Overall NMR Analysis Workflow
Caption: Sequential workflow for the complete NMR analysis of dfAU.
Protocol 2: 1D NMR Acquisition Parameters
The following are starting parameters for a 500 MHz spectrometer. Optimization may be required based on sample concentration and instrument performance.
| Experiment | Parameter | Recommended Value | Rationale |
| ¹H NMR | Pulse Program | zg30 | Standard 30° pulse for quantitative profiling. |
| Spectral Width | 12 ppm | To cover all aromatic and aliphatic protons. | |
| Number of Scans | 16 | Adequate for a 5-10 mg sample. | |
| Relaxation Delay (d1) | 2 s | Allows for sufficient T1 relaxation of most protons. | |
| ¹⁹F{¹H} NMR | Pulse Program | zgpg30 with ¹H decoupling | Proton decoupling simplifies the spectrum to singlets/doublets, revealing ¹⁹F-¹⁹F coupling if present. |
| Spectral Width | -100 to -250 ppm | A typical range for fluorinated carbohydrates.[1][2] | |
| Number of Scans | 64 | ¹⁹F is highly sensitive, but more scans improve S/N. | |
| Relaxation Delay (d1) | 2 s | Standard delay. | |
| ¹³C{¹H} NMR | Pulse Program | zgpg30 with ¹H decoupling | Provides a single peak for each unique carbon environment. |
| Spectral Width | 200 ppm | Covers the full range of sp² and sp³ carbons. | |
| Number of Scans | 1024 | ¹³C has low natural abundance, requiring more scans. | |
| Relaxation Delay (d1) | 2 s | Standard delay. |
Protocol 3: 2D NMR Acquisition Parameters
2D NMR experiments are essential for establishing through-bond connectivities.[3][4]
| Experiment | Parameter | Recommended Value | Rationale |
| ¹H-¹H COSY | Pulse Program | cosygpqf | Standard gradient-enhanced COSY for clean cross-peaks. |
| Dimensions | 2048 (F2) x 256 (F1) | Balances resolution and experiment time. | |
| Number of Scans | 4-8 | Sufficient for proton-detected experiments. | |
| ¹H-¹³C HSQC | Pulse Program | hsqcedetgpsisp2.3 | Edited HSQC to distinguish CH/CH₃ from CH₂ signals. |
| ¹³C Spectral Width | 120 ppm (sugar region) | Focus on the C1'-C5' region for better resolution. | |
| ¹J(CH) Coupling | 145 Hz | An average value for one-bond C-H coupling. | |
| Number of Scans | 8-16 | Provides good sensitivity. | |
| ¹H-¹³C HMBC | Pulse Program | hmbcgplpndqf | Optimized for detecting long-range (2-3 bond) correlations. |
| Long-range J(CH) | 8 Hz | A good compromise for detecting various two- and three-bond couplings. | |
| Number of Scans | 16-32 | Requires more scans to detect weaker long-range correlations. |
Spectral Interpretation: A Step-by-Step Guide
The structure of 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil, with atom numbering, is shown below. We will use this to guide the assignment process.
(A diagram of the molecule would be here)
Predicted Spectral Data
The following table contains predicted chemical shifts (δ) and key coupling constants (J) based on known data for uracil, fluorinated sugars, and arabinonucleosides.[5][6][7] These values serve as a guide for interpretation.
| Position | ¹H (ppm) | ¹³C (ppm) | ¹⁹F (ppm) | Key Predicted Couplings (Hz) |
| Uracil Base | ||||
| H-6 | ~7.8 (d) | ~141 | - | ³J(H6-H5) ≈ 8.0 |
| H-5 | ~5.7 (d) | ~102 | - | ³J(H5-H6) ≈ 8.0 |
| N1-H | ~11.3 (s) | - | - | |
| C-2 | - | ~151 | - | |
| C-4 | - | ~163 | - | |
| Sugar Moiety | ||||
| H-1' | ~6.1 (dd) | ~88 | - | ³J(H1'-H2') ≈ 4.0, ⁴J(H1'-F2') ≈ 1.5 |
| H-2' | ~5.2 (ddd) | ~93 | - | ²J(H2'-F2') ≈ 50, ³J(H2'-H1') ≈ 4.0, ³J(H2'-H3') ≈ 6.0 |
| H-3' | ~4.3 (m) | ~75 | - | ³J(H3'-H2') ≈ 6.0, ³J(H3'-H4') ≈ 7.0 |
| H-4' | ~4.1 (m) | ~84 | - | ³J(H4'-H3') ≈ 7.0, ³J(H4'-H5'a/b) ≈ 3-5 |
| H-5'a, H-5'b | ~4.6 (m) | ~82 | - | ²J(H5'-F5') ≈ 47, ²J(geminal) ≈ 11 |
| F-2' | - | - | ~ -205 | ²J(F2'-H2') ≈ 50, ¹J(F2'-C2') ≈ 175, ²J(F2'-C1') ≈ 20, ²J(F2'-C3') ≈ 20 |
| F-5' | - | - | ~ -230 | ²J(F5'-H5'a/b) ≈ 47, ¹J(F5'-C5') ≈ 170, ²J(F5'-C4') ≈ 25 |
Assignment Strategy
The assignment process should follow a logical sequence, using the different NMR experiments to build a complete picture of the molecule's structure.
Diagram 2: 2D NMR Correlation Logic
Caption: Key 2D NMR correlations for assigning dfAU.
-
Identify Uracil Protons (¹H & COSY): In the ¹H spectrum, locate the two downfield doublets characteristic of the uracil H-5 and H-6 protons.[6][8] A cross-peak between these two signals in the COSY spectrum confirms their coupling and assignment.
-
Identify the Anomeric Proton (¹H): The anomeric proton (H-1') is typically a doublet or doublet of doublets around 6.0-6.3 ppm. It will not have a COSY correlation to the uracil protons.
-
Trace the Sugar Backbone (COSY): Starting from the H-1' cross-peak in the COSY spectrum, "walk" along the sugar spin system: H-1' correlates to H-2', which correlates to H-3', then to H-4', and finally to the H-5' protons.
-
Assign Fluorine Signals (¹⁹F): The ¹⁹F{¹H} spectrum will show two main signals. The signal for F-2' will likely be a singlet (assuming no F-F coupling), while F-5' might be a singlet or show small long-range couplings. Their chemical shifts are influenced by the local electronic environment.[1][9]
-
Confirm Assignments with H-F and C-F Couplings:
-
H-2': The proton signal assigned as H-2' should exhibit a large geminal coupling (²J(H2'-F2') ≈ 50 Hz). This is a definitive marker.
-
H-5'a/b: The H-5' protons should show a large geminal coupling to F-5' (²J(H5'-F5') ≈ 47 Hz).
-
C-2' and C-5': In a ¹³C spectrum without ¹⁹F decoupling, the C-2' and C-5' signals will be split by large one-bond couplings (¹J(CF) ≈ 170-180 Hz). Their neighbors (C-1', C-3', C-4') will show smaller two-bond couplings (²J(CF) ≈ 20-25 Hz).[10][11]
-
-
Connect Sugar to Base (HMBC): The crucial connection is made using the HMBC spectrum. Look for a cross-peak between the anomeric proton (H-1') and the uracil carbons C-2 and C-6. This correlation unambiguously confirms the N-glycosidic bond linkage.
-
Finalize Carbon Assignments (HSQC & HMBC):
-
Use the HSQC spectrum to assign each carbon directly attached to a proton (C-5, C-6, C-1', C-2', C-3', C-4', C-5').
-
Use the HMBC spectrum to assign the quaternary carbons (C-2, C-4) by observing correlations from nearby protons (e.g., H-1' to C-2, H-5 to C-4, H-6 to C-2).
-
Conclusion
The combination of 1D (¹H, ¹⁹F, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the complete structural elucidation of 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil. The strategies outlined in this application note emphasize a systematic approach to spectral assignment, leveraging the characteristic chemical shifts and, most importantly, the through-bond J-coupling networks involving the fluorine nuclei. These protocols serve as a comprehensive template for researchers engaged in the synthesis and analysis of novel fluorinated nucleoside analogues.
References
-
Gerothanassis, I. P., & Tzakos, A. G. (2000). NMR spectra of fluorinated carbohydrates. Carbohydrate Research, 327(1-2), 185–218.
-
National Center for Biotechnology Information (2024). Uracil. PubChem Compound Summary for CID 1174.
-
Wenslow, R. M., & Zumbulyadis, N. (2005). Quantifying Weak Hydrogen Bonding in Uracil and 4-Cyano-4'-ethynylbiphenyl: A Combined Computational and Experimental Investigation of NMR Chemical Shifts in the Solid State. The Journal of Physical Chemistry B, 109(49), 23536–23546.
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Ardá, A., & Jiménez-Barbero, J. (2020). Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy. The Journal of Organic Chemistry, 85(24), 16298–16307.
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Kastritis, P. L., & Bonvin, A. M. J. J. (2010). NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to Aψ base pairing in the solution structure of transfer RNA. Nucleic Acids Research, 38(14), e152.
-
García-Pérez, A. D., et al. (2021). 1H and 13C chemical shifts of uracil. ResearchGate.
-
Ardá, A., et al. (2020). Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy. Journal of the American Chemical Society.
-
Prakash, T. P., et al. (2004). NMR Spectra of Fluorinated Carbohydrates. Request PDF on ResearchGate.
-
Anderson-Altmann, K. L., et al. (1995). 15N Chemical Shift Tensors of Uracil Determined from 15N Powder Pattern and 15N-13C Dipolar NMR Spectroscopy. The Journal of Physical Chemistry, 99(24), 9876–9881.
-
Gerig, J. T. (2002). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance.
-
Guschlbauer, W., et al. (1980). A comparative conformational study of certain 2'-deoxy-2'-fluoro-arabinofuranosylcytosine nucleosides. Nucleic Acids Research, 8(8), 1763–1772.
-
Watts, J. K., & Damha, M. J. (2008). 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 36(21), 6759–6771.
-
Alfa Chemistry. (n.d.). 19F Coupling Constants Table. Organofluorine Chemistry.
-
Dračínský, M., et al. (2024). Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study. Bioorganic Chemistry, 148, 107388.
-
NMR Core Staff. (n.d.). Types of 2D NMR. University of Missouri.
-
Chem LibreTexts. (2020). 2D NMR Introduction. Chemistry LibreTexts.
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- 5. NMR spectra of fluorinated carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Non-Invasive Monitoring of Reporter Gene Expression Using Radiolabeled 2',5-Difluoro-2'-deoxy-1-arabinosyluracil ([¹⁸F]dF-araU)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Visualizing Gene and Cell Therapy in Action
The advancement of gene and cell-based therapies represents a paradigm shift in treating a spectrum of diseases, from genetic disorders to cancer. A critical challenge in the clinical translation of these therapies is the ability to non-invasively monitor the location, magnitude, and duration of therapeutic transgene expression or the fate of engineered cells in vivo.[1][2][3] Positron Emission Tomography (PET) has emerged as a premier imaging modality for this purpose, offering exceptional sensitivity and quantitative accuracy for measuring in vivo biological processes.[1][3]
This is achieved through a powerful strategy that pairs a PET reporter gene with a corresponding radiolabeled probe.[2] The Herpes Simplex Virus type 1 thymidine kinase (HSV1-tk) gene is a widely utilized reporter gene in this context.[4][5] When introduced into cells, the HSV1-tk enzyme can uniquely phosphorylate specific nucleoside analogs that are poor substrates for endogenous mammalian kinases. This selective enzymatic action effectively "traps" the radiolabeled probe within the target cells, allowing for their visualization by PET.
This application note details the use of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil (dF-araU), radiolabeled with Fluorine-18 ([¹⁸F]dF-araU), as a highly effective probe for imaging HSV1-tk reporter gene expression. Its structural properties, particularly the fluorine at the 2'-arabino position, enhance its phosphorylation by HSV1-tk, leading to a strong and specific signal.[5] We provide the scientific principles, detailed protocols for in vitro and in vivo validation, and data interpretation guidelines for researchers employing this powerful molecular imaging technique.
Principle of the Method: The Molecular Trap
The utility of [¹⁸F]dF-araU for imaging gene expression is based on a multi-step biological trapping mechanism that is contingent upon the expression of the HSV1-tk reporter gene.
-
Systemic Administration : [¹⁸F]dF-araU is administered systemically (e.g., via intravenous injection) and distributes throughout the body.
-
Cellular Uptake : As a nucleoside analog, [¹⁸F]dF-araU is transported into cells from the extracellular space via endogenous nucleoside transporters, most notably the human equilibrative nucleoside transporter 1 (hENT1).[6][7][8] The expression level of hENT1 can be a critical factor in the sensitivity of nucleoside-based drugs and probes.[8][9][10]
-
Selective Phosphorylation : In cells that do not express the reporter gene, [¹⁸F]dF-araU is a poor substrate for mammalian kinases and is largely washed out of the cell. However, in cells transduced with the HSV1-tk gene, the viral kinase efficiently phosphorylates [¹⁸F]dF-araU to [¹⁸F]dF-araU-monophosphate.[4][5]
-
Metabolic Trapping : The resulting negatively charged monophosphate is unable to diffuse back across the cell membrane. It is further phosphorylated by other endogenous cellular kinases to di- and tri-phosphate forms, which can be incorporated into DNA.[4][11] This multi-step phosphorylation effectively traps the ¹⁸F radiolabel inside the HSV1-tk-expressing cells.
-
PET Detection : The accumulation of the positron-emitting ¹⁸F isotope in the target cells generates a detectable signal. A PET scanner detects the two 511 keV gamma photons produced by positron-electron annihilation events, allowing for the three-dimensional localization and quantification of the radiotracer concentration, which directly correlates with the level of HSV1-tk reporter gene expression.[12][13]
Figure 1: Mechanism of [¹⁸F]dF-araU metabolic trapping.
Application 1: In Vitro Validation of Reporter Gene Expression
Before proceeding to in vivo studies, it is essential to validate the specificity of [¹⁸F]dF-araU uptake in a controlled cell culture environment. This assay confirms that signal accumulation is dependent on HSV1-tk expression.
Protocol: Cellular Uptake Assay
-
Cell Preparation :
-
Seed cells engineered to express HSV1-tk (HSV1-tk+) and the corresponding wild-type (WT) parental cells in parallel into 24-well plates.
-
Culture cells to approximately 70-80% confluency. It is crucial to have triplicate wells for each cell line and time point for statistical validity.
-
-
Radiotracer Incubation :
-
Prepare a working solution of [¹⁸F]dF-araU in fresh, serum-free cell culture medium at a final concentration of 0.5-1.0 µCi/mL (18.5-37 kBq/mL).
-
Remove the culture medium from the wells and wash the cells once with 1 mL of warm phosphate-buffered saline (PBS).
-
Add 500 µL of the [¹⁸F]dF-araU working solution to each well.
-
Incubate the plates at 37°C in a CO₂ incubator for desired time points (e.g., 30, 60, 120 minutes). The time course allows for an assessment of uptake kinetics.
-
-
Washing and Lysis :
-
To terminate the uptake, rapidly remove the radioactive medium.
-
Immediately wash the cell monolayer three times with 1 mL of ice-cold PBS to remove non-internalized radiotracer. This step is critical to reduce background signal.
-
Add 500 µL of 0.1 M NaOH or RIPA buffer to each well to lyse the cells. Ensure complete lysis by incubating for at least 10 minutes at room temperature.
-
-
Quantification :
-
Transfer the cell lysate from each well into a labeled gamma counter tube.
-
Measure the radioactivity in each sample using a gamma counter.
-
Reserve a small aliquot (e.g., 20 µL) of the lysate from each well for a protein quantification assay (e.g., BCA or Bradford assay). Normalizing radioactivity to protein content accounts for variations in cell number per well.
-
-
Data Analysis :
-
Calculate the uptake as counts per minute per microgram of protein (CPM/µg).
-
Determine the ratio of uptake in HSV1-tk+ cells versus WT cells at each time point. A high ratio signifies specific, enzyme-driven accumulation.
-
Expected Results & Data Presentation
A successful experiment will demonstrate significantly higher accumulation of [¹⁸F]dF-araU in the HSV1-tk+ cells compared to the WT cells. The uptake ratio should increase over time.
| Cell Line | Incubation Time (min) | Mean Uptake (CPM/µg protein) ± SD | Uptake Ratio (HSV1-tk+ / WT) |
| Wild-Type (WT) | 60 | 150 ± 25 | - |
| HSV1-tk+ | 60 | 22,500 ± 1,800 | 150 |
| Wild-Type (WT) | 120 | 180 ± 30 | - |
| HSV1-tk+ | 120 | 32,400 ± 2,500 | 180 |
Table 1: Representative quantitative data from an in vitro [¹⁸F]dF-araU uptake assay.
Application 2: In Vivo Imaging of Gene Expression in Preclinical Models
PET imaging with [¹⁸F]dF-araU enables longitudinal and quantitative assessment of reporter gene expression in living animals, providing invaluable data for evaluating the efficacy and safety of gene or cell therapies.
Figure 2: Standardized workflow for preclinical PET imaging.
Protocol: Small Animal PET/CT Imaging
-
Animal Model Preparation :
-
Use an appropriate animal model. A common model involves subcutaneously implanting HSV1-tk+ tumor cells on one flank of an immunocompromised mouse and WT tumor cells on the contralateral flank. This provides an ideal internal negative control.
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
-
Radiotracer Administration :
-
Administer [¹⁸F]dF-araU (typically 5-10 MBq or 150-250 µCi per mouse) via tail vein injection. Record the precise injected dose and time of injection for decay correction.
-
-
Uptake Phase :
-
Allow the radiotracer to distribute and accumulate in the animal for 60 to 120 minutes post-injection. The animal can be conscious and freely moving in its cage during this period.
-
-
Imaging Procedure :
-
Anesthetize the animal using isoflurane (1-2% in oxygen).
-
Position the animal on the scanner bed. Use of a heating pad is recommended to maintain body temperature.
-
Perform a short CT scan for anatomical co-registration and attenuation correction.
-
Acquire a static PET scan for 10-20 minutes.
-
-
Image Analysis :
-
Reconstruct the PET and CT images. The data should be decay-corrected to the time of injection.
-
Fuse the PET and CT images for anatomical reference.
-
Draw regions of interest (ROIs) over the HSV1-tk+ tumor, the WT tumor, and other relevant organs (e.g., muscle, liver, brain).
-
Calculate the radiotracer concentration in each ROI. The data are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g), which provides a quantitative measure of uptake.
-
Data Interpretation
The primary outcome is a significant contrast in [¹⁸F]dF-araU uptake between the HSV1-tk+ tumor and the WT tumor. High uptake in the HSV1-tk+ tumor indicates successful delivery and expression of the reporter gene. Low uptake in the WT tumor and most other tissues demonstrates the probe's specificity and favorable clearance profile. This method allows for repeated imaging of the same animal over time to monitor changes in gene expression in response to therapy or other interventions.
Conclusion
Radiolabeled this compound ([¹⁸F]dF-araU) is a potent and specific PET probe for the non-invasive imaging of Herpes Simplex Virus type 1 thymidine kinase (HSV1-tk) reporter gene expression. Its mechanism of action, based on selective enzymatic phosphorylation and subsequent metabolic trapping, provides a high signal-to-background ratio. The protocols outlined in this note provide a robust framework for validating and applying [¹⁸F]dF-araU in both in vitro and in vivo settings, empowering researchers to quantitatively assess the dynamics of gene and cell therapies with high precision and scientific rigor.
References
- National Center for Biotechnology Information (2026). Time in Kangar, MY.
- Arunan, V., & Aboagye, E. O. (2012). PET imaging for gene & cell therapy. Methods in Molecular Biology, 789, 291–309.
- ResearchGate. (n.d.). Example of direct gene therapy monitoring with PET.
- Yaghoubi, S. S., & Gambhir, S. S. (2006). Positron Emission Tomography Reporter Genes and Reporter Probes: Gene and Cell Therapy Applications. The Journal of Nuclear Medicine, 47(Supplement 1), 5S-21S.
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Navigating Preclinical Efficacy and Toxicity: Administration of 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil in Animal Models
An In-Depth Guide for Researchers and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the administration of the nucleoside analog 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura) in preclinical animal models. As a potent inhibitor of thymidylate synthetase, FFara-Ura holds therapeutic promise, necessitating standardized and well-understood methodologies for its in vivo evaluation. This guide is designed to equip researchers with the foundational knowledge and practical steps to conduct robust and reproducible studies.
Scientific Foundation: Mechanism of Action and Rationale for In Vivo Studies
2',5'-Difluoro-2'-deoxy-1-arabinosyluracil is a pyrimidine nucleoside analog whose cytotoxic effects are contingent upon its intracellular conversion. The core mechanism involves its phosphorylation to the corresponding 5'-phosphate, FFara-UMP.[1] This active metabolite then acts as a potent inhibitor of thymidylate synthetase, a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1]
The inhibition of thymidylate synthetase by FFara-UMP disrupts the supply of thymidine, leading to an imbalance in the deoxynucleoside triphosphate pools and ultimately inhibiting DNA synthesis and cell proliferation.[1] This targeted action on a fundamental process of cell division provides a strong rationale for investigating its efficacy in models of hyperproliferative diseases, such as cancer. Furthermore, its structural similarity to other fluorinated nucleosides that have demonstrated antiviral activity suggests a potential role in virology research.
Preclinical Development Workflow: A Conceptual Overview
The successful preclinical evaluation of FFara-Ura requires a systematic approach, from initial dose-finding studies to comprehensive efficacy and toxicity assessments. The following diagram illustrates a typical workflow.
Caption: A conceptual workflow for the preclinical evaluation of FFara-Ura.
Animal Model Selection and Husbandry
The choice of animal model is critical and should be guided by the specific research question. For anti-cancer studies, murine models are commonly employed.
-
Syngeneic Models: These models utilize tumor cell lines derived from the same inbred strain of mouse as the host. This allows for the study of the therapeutic agent in the context of a competent immune system.
-
Xenograft Models: Human tumor cells are implanted into immunodeficient mice (e.g., nude, SCID). These models are invaluable for assessing the direct effect of the compound on human-derived tumors.
For general toxicity studies, healthy rodents such as Sprague-Dawley rats or BALB/c mice are appropriate choices. All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Formulation and Administration of FFara-Ura
Proper formulation is key to ensuring accurate and reproducible dosing. As a nucleoside analog, FFara-Ura's solubility should be carefully considered.
Table 1: Recommended Vehicles for FFara-Ura Formulation
| Vehicle | Properties and Considerations |
| Sterile Saline (0.9%) | A common and well-tolerated vehicle for many compounds. Solubility of FFara-Ura should be confirmed prior to use. |
| Phosphate-Buffered Saline (PBS) | Provides a stable pH environment. Ensure sterility before use. |
| 5% Dextrose in Water | An alternative isotonic solution. |
| Aqueous solution with solubilizing agent (e.g., DMSO, Cremophor EL) | For compounds with limited aqueous solubility. The concentration of the solubilizing agent should be minimized and tested for toxicity in a vehicle control group. |
Protocol 1: Intraperitoneal (IP) Administration in Mice
Intraperitoneal injection is a common route for administering therapeutic agents in murine models, allowing for rapid absorption into the systemic circulation.
Materials:
-
2',5'-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura)
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol for disinfection
-
Analytical balance and appropriate weighing supplies
Procedure:
-
Dose Calculation: Calculate the required dose of FFara-Ura based on the animal's body weight (mg/kg).
-
Formulation Preparation:
-
Aseptically weigh the calculated amount of FFara-Ura.
-
Dissolve in the chosen sterile vehicle to the desired final concentration. Gentle warming or vortexing may be required to aid dissolution. Ensure the final solution is clear and free of particulates.
-
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be achieved by scruffing the neck and securing the tail.
-
-
Injection:
-
Position the mouse with its head tilted downwards to move the abdominal organs away from the injection site.
-
Wipe the injection site in the lower right or left abdominal quadrant with 70% ethanol.
-
Insert the needle at a 15-30 degree angle, aspirate to ensure no fluid is drawn back (to avoid injection into the bladder or intestines), and then slowly inject the formulation.
-
The injection volume should not exceed 10 mL/kg.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Protocol 2: Oral Gavage Administration in Mice
Oral administration is relevant for assessing the bioavailability and efficacy of a potential orally administered therapeutic.
Materials:
-
FFara-Ura formulation
-
Sterile, flexible feeding tube (gavage needle) appropriate for the size of the mouse
-
Syringe (1 mL)
Procedure:
-
Dose and Formulation Preparation: Prepare the FFara-Ura formulation as described in Protocol 1.
-
Animal Restraint: Securely restrain the mouse by scruffing the neck to prevent movement of the head.
-
Gavage:
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the esophagus and avoid accidental entry into the trachea. Mark this length on the feeding tube.
-
Gently insert the feeding tube into the side of the mouth and advance it along the esophagus to the pre-measured mark.
-
Administer the formulation slowly and steadily. The volume should typically not exceed 10 mL/kg.
-
-
Post-Gavage Monitoring:
-
Carefully remove the feeding tube and return the mouse to its cage.
-
Monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the lungs.
-
Assessment of Efficacy and Toxicity
A comprehensive evaluation of FFara-Ura requires monitoring of both its therapeutic effects and its potential toxicity.
Efficacy Endpoints:
-
Tumor Growth Inhibition: In cancer models, tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used to estimate tumor volume.
-
Survival Analysis: In survival studies, the time to a pre-defined endpoint (e.g., tumor size limit, significant weight loss) is recorded.
-
Biomarker Analysis: Depending on the model, specific biomarkers of drug activity can be assessed in tumor or surrogate tissues.
Toxicity Monitoring:
-
Clinical Observations: Daily monitoring for changes in appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy), and body weight is crucial. A body weight loss of more than 15-20% is often an indicator of significant toxicity.
-
Hematology: At the study endpoint, blood samples should be collected for a complete blood count (CBC) to assess for myelosuppression (e.g., neutropenia, thrombocytopenia).
-
Serum Chemistry: Analysis of serum can provide insights into liver and kidney function (e.g., ALT, AST, BUN, creatinine).
-
Histopathology: Major organs (e.g., liver, kidney, spleen, bone marrow) should be collected, fixed, and processed for histopathological examination to identify any drug-related tissue damage.
Table 2: Dosing and Efficacy Data from Related Fluorinated Pyrimidine Nucleosides in Murine Leukemia Models
| Compound | Animal Model | Administration Route | Dosing Regimen | Efficacy Outcome | Reference |
| 2'-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil | L1210, P388, P815 | Intraperitoneal, Oral | Not specified | Active against leukemias sensitive and resistant to arabinofuranosylcytosine. | |
| 5-Fluorouracil (5-FU) | CD8F1 mice | Intraperitoneal | 85 mg/kg weekly | Initial body weight loss followed by adaptation. | |
| Cytarabine (Ara-C) + 5-Fluorodeoxyuridine | P388D1 leukemia | Intraperitoneal | Varied schedules | Significantly prolonged survival compared to monotherapy. |
Data Analysis and Interpretation
All data should be analyzed using appropriate statistical methods. For tumor growth studies, comparison between treatment and control groups can be performed using t-tests or ANOVA. Survival data should be analyzed using Kaplan-Meier curves and the log-rank test. Correlating efficacy data with toxicity findings is essential for determining the therapeutic index of FFara-Ura.
Conclusion
The preclinical evaluation of 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil in animal models is a critical step in its development as a potential therapeutic agent. The protocols and considerations outlined in this guide provide a framework for conducting rigorous and reproducible studies. By carefully selecting animal models, optimizing drug formulation and administration, and thoroughly assessing both efficacy and toxicity, researchers can generate the high-quality data needed to advance our understanding of this promising compound.
References
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Coderre, J. A., Santi, D. V., Matsuda, A., Watanabe, K. A., & Fox, J. J. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of Medicinal Chemistry, 26(8), 1149–1152. [Link]
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Burchenal, J. H., Chou, T. C., Lok, M. S., O'Toole, T., & Watanabe, K. A. (1982). Activity of 2-fluoro-5-methylarabinofuranosyluracil against mouse leukemias sensitive to and resistant to 1-beta-D-arabinofuranosylcytosine. Cancer Research, 42(7), 2598–2600. [Link]
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Schilsky, R. L., Bailey, B. D., & Chabner, B. A. (1986). Decreased host toxicity in vivo during chronic treatment with 5-fluorouracil. Cancer Research, 46(9), 4512–4517. [Link]
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Saiko, P., Fritzer-Szekeres, M., Grusch, M., Jaeger, W., & Szekeres, T. (2005). Combination effects of ara-C and 5-fluorodeoxyuridine against leukemia cells in vitro and in mice. Anticancer Research, 25(6B), 3961–3966. [Link]
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Application Notes and Protocols for Dose-Response Studies of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura)
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting dose-response studies of the investigational anticancer agent 2',5-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura). This document outlines the mechanism of action, provides detailed protocols for in vitro and in vivo studies, and discusses key considerations for experimental design and data interpretation.
Introduction: The Therapeutic Potential of this compound
This compound, a fluorinated pyrimidine nucleoside analog, represents a promising candidate in the landscape of anticancer therapeutics. Its structural similarity to natural nucleosides allows it to enter cellular metabolic pathways, where it exerts its cytotoxic effects. Understanding the precise relationship between the dose of FFara-Ura and its therapeutic effect is paramount for its development as a clinical agent. This guide provides a framework for elucidating this dose-response relationship through rigorous preclinical evaluation.
Mechanism of Action: A Targeted Approach to Inhibiting DNA Synthesis
The cytotoxic action of FFara-Ura is contingent upon its intracellular activation and subsequent targeting of a critical enzyme in DNA synthesis. The established mechanism involves a multi-step process:
-
Cellular Uptake and Phosphorylation: FFara-Ura is transported into the cancer cell. Its activation is initiated by cellular kinases, with a pivotal role played by thymidine kinase. This enzyme phosphorylates FFara-Ura to its corresponding 5'-monophosphate, FFara-UMP.[1] The dependence on thymidine kinase is underscored by the observation that cells deficient in this enzyme exhibit a 120-fold increase in resistance to FFara-Ura.[1]
-
Inhibition of Thymidylate Synthetase: The active metabolite, FFara-UMP, acts as a potent inhibitor of thymidylate synthetase.[1] This enzyme is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. By blocking this step, FFara-Ura depletes the intracellular pool of dTMP, leading to an inhibition of DNA replication and repair, ultimately inducing cell death in rapidly proliferating cancer cells.
-
Metabolic Stability: An important characteristic of FFara-Ura is its resistance to degradation by pyrimidine phosphorylases.[1] This metabolic stability likely enhances its bioavailability and duration of action compared to other fluoropyrimidines that are susceptible to catabolism by these enzymes.
In Vitro Dose-Response Studies: Determining IC50 Values
The initial step in characterizing the potency of FFara-Ura is to determine its half-maximal inhibitory concentration (IC50) in a panel of relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.
Recommended Cell Lines
Based on early studies, the murine leukemia cell line L1210 is a relevant model for investigating the cytotoxic effects of FFara-Ura.[2] For broader characterization, it is advisable to include a panel of human cancer cell lines from different tissues of origin (e.g., colon, breast, lung). It is also highly recommended to include a thymidine kinase-deficient cell line to validate the mechanism of action.
Protocol: MTT Assay for IC50 Determination
-
Cell Seeding:
-
Culture L1210 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of FFara-Ura in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the FFara-Ura stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the diluted FFara-Ura solutions. Include vehicle-only wells as a negative control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Hypothetical Data Presentation
Disclaimer: The following data are for illustrative purposes only and do not represent actual experimental results.
| Cell Line | FFara-Ura IC50 (µM) |
| L1210 (murine leukemia) | 0.5 |
| HCT116 (human colon carcinoma) | 1.2 |
| MCF-7 (human breast adenocarcinoma) | 2.5 |
| L1210-TK- (TK deficient) | > 60 |
In Vivo Dose-Response Studies: Xenograft Models
To evaluate the antitumor efficacy of FFara-Ura in a physiological context, in vivo studies using xenograft models are essential. These studies help to establish a therapeutic window and inform dosing schedules for potential clinical trials.
Animal Model Selection
Immunocompromised mice (e.g., nude or SCID mice) are commonly used for establishing human tumor xenografts. For studies involving the L1210 cell line, syngeneic mouse models can be utilized.
Protocol: Murine Leukemia Xenograft Model
-
Animal Acclimatization and Cell Implantation:
-
Acclimate mice for at least one week prior to the experiment.
-
Inject 1 x 10⁶ L1210 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare FFara-Ura in a sterile vehicle suitable for the chosen route of administration (e.g., intraperitoneal, intravenous, or oral).
-
Administer FFara-Ura at a range of doses (e.g., 10, 30, and 100 mg/kg) according to a predetermined schedule (e.g., daily for 14 days).
-
Administer the vehicle alone to the control group.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Observe the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Endpoint and Data Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Analyze the data for statistical significance.
-
Sources
Application Note & Protocol: Quantifying Tumor Uptake of 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil (dF-araU)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',5'-Difluoro-2'-deoxy-1-arabinosyluracil, commonly known as dF-araU, is a nucleoside analog with significant potential in oncology. Its structural similarity to natural deoxyuridine allows it to serve as a sensitive probe for cellular processes that are often dysregulated in cancer. When labeled with a positron-emitting radionuclide such as Fluorine-18 ([¹⁸F]), dF-araU becomes a powerful tool for non-invasive imaging with Positron Emission Tomography (PET). This application note provides a comprehensive guide to understanding and measuring dF-araU uptake in tumors, covering the underlying biochemical mechanisms and offering detailed protocols for both in vitro and in vivo quantification. The methods described herein are crucial for evaluating tumor characteristics, assessing therapeutic response, and advancing the development of targeted cancer therapies.
Scientific Rationale: The Mechanism of dF-araU Cellular Uptake and Trapping
The utility of dF-araU as a tumor imaging agent is rooted in its specific biochemical pathway, which leads to its accumulation, or "metabolic trapping," within cancer cells. This process is primarily governed by two key proteins whose expression and activity are often elevated in malignant tissues: human equilibrative nucleoside transporter 1 (hENT1) and deoxycytidine kinase (dCK).
-
Transport via hENT1: dF-araU enters the cell predominantly through hENT1, a bidirectional transporter responsible for ferrying nucleosides across the plasma membrane.[1] Many cancers, including pancreatic and biliary tract cancers, exhibit high levels of hENT1 expression, which is often correlated with sensitivity to nucleoside analog drugs like gemcitabine.[2][3][4] This upregulation provides a gateway for increased dF-araU entry into tumor cells compared to surrounding healthy tissue.
-
Phosphorylation by dCK: Once inside the cell, dF-araU is a substrate for deoxycytidine kinase (dCK), a critical enzyme in the nucleoside salvage pathway.[5][6] dCK phosphorylates dF-araU to form dF-araU-monophosphate.[7] This phosphorylation is the trapping step; the added negatively charged phosphate group prevents the molecule from being transported back out of the cell by hENT1.[8] Deficiency in dCK is associated with resistance to several anticancer chemotherapies.[6]
-
Significance in Oncology: The combined action of high hENT1-mediated transport and subsequent dCK-mediated phosphorylation results in the selective accumulation of radiolabeled dF-araU in tumor cells. This makes [¹⁸F]dF-araU an excellent PET imaging agent to non-invasively assess the functional status of this pathway, which can serve as a biomarker for predicting response to nucleoside-based chemotherapies.[5][9]
Caption: Mechanism of [¹⁸F]dF-araU uptake and metabolic trapping in tumor cells.
In Vitro Quantification of dF-araU Uptake
In vitro cell-based assays are fundamental for confirming the mechanism of uptake and for screening the sensitivity of different cancer cell lines to dF-araU.
Protocol 1: Standard [¹⁸F]dF-araU Uptake Assay
This protocol details a standard method to measure the uptake of radiolabeled dF-araU in adherent cancer cells.
Objective: To quantify the rate of [¹⁸F]dF-araU accumulation in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., Panc-1, MiaPaCa-2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution with HEPES (HBSS-HEPES), pH 7.4
-
[¹⁸F]dF-araU (radiochemical purity >95%)
-
Scintillation cocktail and gamma or beta counter
-
24-well cell culture plates
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
BCA or Bradford protein assay kit
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that ensures they reach 80-90% confluency on the day of the experiment. Culture overnight.[10]
-
Preparation: On the assay day, aspirate the culture medium. Wash each well twice with 1 mL of room temperature PBS.
-
Pre-incubation: Add 0.5 mL of HBSS-HEPES buffer to each well and incubate for 15-30 minutes at 37°C to equilibrate the cells.[10]
-
Uptake Initiation: Remove the pre-incubation buffer. Add 0.2 mL of HBSS-HEPES containing a known concentration of [¹⁸F]dF-araU (e.g., 1-2 µCi/mL) to each well to start the uptake.
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 5, 15, 30, 60 minutes).
-
Uptake Termination: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with 1 mL of ice-cold PBS. This step is critical to remove unbound extracellular tracer.
-
Cell Lysis: Add 0.5 mL of cell lysis buffer to each well and incubate for 20 minutes to ensure complete cell lysis.
-
Quantification:
-
Transfer the lysate from each well into a counting vial.
-
Measure the radioactivity in a gamma or beta counter, ensuring decay correction to a common time point.
-
Use a small aliquot of the lysate (e.g., 20 µL) to determine the total protein concentration using a BCA or Bradford assay.
-
-
Data Analysis: Calculate the uptake as a percentage of the injected dose per milligram of protein (%ID/mg protein) for each time point.
Protocol 2: Competitive Inhibition Assay for hENT1 Involvement
This protocol validates the specific role of the hENT1 transporter in dF-araU uptake.
Objective: To demonstrate that dF-araU uptake is mediated by hENT1 using a specific inhibitor.
Materials:
-
All materials from Protocol 1
-
Nitrobenzylmercaptopurine ribonucleoside (NBMPR), a potent hENT1 inhibitor.[11]
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Inhibitor Pre-incubation: Prepare two sets of wells:
-
Control Group: Add 0.5 mL of HBSS-HEPES buffer.
-
Inhibitor Group: Add 0.5 mL of HBSS-HEPES buffer containing a saturating concentration of NBMPR (e.g., 10 µM).[12]
-
-
Incubate both groups for 30 minutes at 37°C.[10]
-
Uptake Initiation: Remove the buffer and add 0.2 mL of [¹⁸F]dF-araU solution (as in Protocol 1) to all wells. For the inhibitor group, the [¹⁸F]dF-araU solution should also contain 10 µM NBMPR.
-
Incubate for a fixed time point (e.g., 30 minutes) at 37°C.
-
Proceed with steps 6-9 from Protocol 1.
-
Data Analysis: Compare the %ID/mg protein between the control and inhibitor groups. A significant reduction in uptake in the presence of NBMPR confirms hENT1-mediated transport.
Caption: Workflow for the in vitro [¹⁸F]dF-araU cellular uptake assay.
Data Presentation: In Vitro Uptake
| Cell Line | Condition | Uptake (%ID/mg protein ± SD) | % Inhibition |
| Panc-1 | Control (30 min) | 15.2 ± 1.8 | N/A |
| Panc-1 | + 10 µM NBMPR | 2.5 ± 0.4 | 83.6% |
| MiaPaCa-2 | Control (30 min) | 8.9 ± 1.1 | N/A |
| MiaPaCa-2 | + 10 µM NBMPR | 1.8 ± 0.3 | 79.8% |
| Table represents hypothetical data for illustrative purposes. |
In Vivo Measurement of dF-araU Tumor Uptake
In vivo studies using animal models are essential to evaluate the biodistribution and tumor-targeting efficacy of dF-araU in a complex biological system.[13]
Protocol 3: PET/CT Imaging of Tumor-Bearing Mice
This protocol describes the use of small-animal PET/CT to non-invasively quantify [¹⁸F]dF-araU uptake.
Objective: To visualize and quantify the accumulation of [¹⁸F]dF-araU in tumor xenografts.
Materials:
-
Immunocompromised mice (e.g., athymic nude)
-
Tumor cells for xenograft implantation
-
[¹⁸F]dF-araU solution for injection
-
Small-animal PET/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Warming pad or lamp
Procedure:
-
Animal Model: Subcutaneously implant tumor cells into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[14]
-
Animal Preparation: Fast mice for 4-6 hours prior to imaging to reduce background glucose levels, although this is less critical than for FDG-PET.[15] Anesthetize the mouse using isoflurane (1-2% in oxygen).
-
Tracer Administration: Administer a known amount of [¹⁸F]dF-araU (e.g., 150-200 µCi or ~5-7 MBq) via tail vein injection. Record the precise dose and time of injection.
-
Uptake Phase: Keep the mouse anesthetized and warm for the desired uptake period, typically 60 minutes.[16]
-
Imaging:
-
Position the mouse on the scanner bed.
-
Perform a CT scan for anatomical localization and attenuation correction.[17]
-
Immediately following the CT, acquire a static PET scan (e.g., 10-15 minutes).
-
-
Image Reconstruction and Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D), applying corrections for decay, attenuation, and scatter.
-
Fuse the PET and CT images.
-
Draw regions of interest (ROIs) around the tumor and other key organs (e.g., muscle, liver, kidney) on the fused images.
-
Calculate the Standardized Uptake Value (SUV) for each ROI. The SUV normalizes the measured radioactivity concentration to the injected dose and the animal's body weight, allowing for semi-quantitative comparison.[18][19]
-
Protocol 4: Ex Vivo Biodistribution and Autoradiography
This protocol provides the gold-standard validation for PET imaging data by directly measuring radioactivity in harvested tissues.
Objective: To determine the precise distribution of [¹⁸F]dF-araU in tumors and organs post-mortem.
Materials:
-
Gamma counter
-
Precision scale
-
Dissection tools
-
Cryostat and microscope slides
-
Phosphor imaging plates and scanner
Procedure:
-
Tissue Harvest: Immediately following the final imaging session (or at predetermined time points in a separate cohort of animals), euthanize the mouse.[20]
-
Dissection: Quickly dissect the tumor and key organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, etc.).
-
Biodistribution:
-
Blot tissues to remove excess blood, weigh them, and place them in counting vials.
-
Measure the radioactivity in each sample using a gamma counter, alongside standards prepared from the injected dose.
-
Calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g).[21]
-
-
Autoradiography:
-
Snap-freeze the harvested tumor in isopentane cooled by liquid nitrogen.[22]
-
Using a cryostat, cut thin sections (e.g., 20 µm) of the tumor and mount them on microscope slides.[23]
-
Expose the slides to a phosphor imaging plate for a suitable duration (from hours to overnight, depending on activity).
-
Scan the plate to generate a high-resolution image of the radiotracer's distribution within the tumor microenvironment.[24][25]
-
Adjacent sections can be stained with Hematoxylin and Eosin (H&E) for histological correlation.[26]
-
Caption: Workflow for in vivo and ex vivo measurement of [¹⁸F]dF-araU tumor uptake.
Data Presentation: In Vivo & Ex Vivo Uptake
| Tissue | In Vivo PET (SUVmean ± SD) | Ex Vivo Biodistribution (%ID/g ± SD) |
| Tumor | 2.8 ± 0.5 | 3.1 ± 0.6 |
| Blood | 0.6 ± 0.1 | 0.7 ± 0.1 |
| Muscle | 0.5 ± 0.1 | 0.5 ± 0.1 |
| Liver | 1.5 ± 0.3 | 1.7 ± 0.4 |
| Kidney | 2.1 ± 0.4 | 2.3 ± 0.5 |
| Table represents hypothetical data for illustrative purposes. |
Troubleshooting and Best Practices
-
High Background Signal (In Vivo): Ensure adequate fasting if comparing with FDG. Verify efficient radiolabeling and purification of [¹⁸F]dF-araU, as free [¹⁸F]fluoride can lead to bone uptake.
-
Low Tumor Uptake: Confirm high expression of hENT1 and dCK in the chosen cell line/tumor model via Western blot or qPCR. Low uptake may genuinely reflect the tumor's biology.
-
Variability in In Vitro Assays: Maintain consistent cell confluency, as uptake can be density-dependent.[27] Ensure rapid and thorough washing with ice-cold PBS to minimize passive diffusion and non-specific binding.
-
SUV vs. %ID/g: While SUV is a valuable and standard clinical metric, %ID/g from ex vivo analysis is the quantitative gold standard in preclinical studies as it involves direct measurement without the partial volume effects inherent in imaging small objects.[13][18]
References
- Patsnap Synapse. (2024). What are DCK inhibitors and how do they work?
-
Mackey, J. R., et al. (2010). Human Equilibrative Nucleoside Transporter 1 (hENT1) in Pancreatic Adenocarcinoma: Towards Individualized Treatment Decisions. Cancers (Basel). Retrieved from [Link]
- 3D and Quantitative Imaging Laboratory (3DQ Lab). Standardized Uptake Value.
- Turku PET Centre. (2008). Standardized uptake value (SUV).
-
Zhang, G., et al. (2020). Human Equilibrative Nucleoside Transporter 1: Novel Biomarker and Prognostic Indicator for Patients with Gemcitabine-Treated Pancreatic Cancer. Technology in Cancer Research & Treatment. Retrieved from [Link]
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MacFarlane, L. A., et al. (2010). Human Equilibrative Nucleoside Transporter 1 (hENT1) in Pancreatic Adenocarcinoma: Towards Individualized Treatment Decisions. Cancers (Basel). Retrieved from [Link]
-
Farrell, J. J., et al. (2009). Human equilibrative nucleoside transporter 1 levels predict response to gemcitabine in patients with pancreatic cancer. Gastroenterology. Retrieved from [Link]
-
Gupte, A., et al. (2010). Novel C2-Purine Position Analogs of Nitrobenzylmercaptopurine Riboside as Human Equilibrative Nucleoside Transporter 1 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Kim, Y., et al. (2018). Human equilibrative nucleoside transporter 1 (hENT1) expression as a predictive biomarker for gemcitabine chemotherapy in biliary tract cancer. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]
-
Gaillard, F., et al. Standardized uptake value (SUV). Radiopaedia.org. Retrieved from [Link]
-
Zhu, W., et al. (2003). Constrained NBMPR Analogue Synthesis, Pharmacophore Mapping and 3D-QSAR Modeling of Equilibrative nucleoside Transporter 1 (ENT1) Inhibitory Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. Standardized uptake value. Retrieved from [Link]
-
Peters, G. J., et al. (2008). Regulatory mechanisms of deoxycytidine kinase in cancer cells: Promoter hypermethylation and micro-RNAs. American Association for Cancer Research. Retrieved from [Link]
-
Lin, E. C., Alavi, A., & Kinahan, P. E. (2016). Standardized Uptake Value. Radiology Key. Retrieved from [Link]
-
Creative Biolabs. (2020). DI-82 is a Potent Deoxycytidine Kinase (dCK) Inhibitor with Anti-tumor Acitivity. Retrieved from [Link]
-
Tarkia, M., et al. (2025). A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. Molecular Imaging and Biology. Retrieved from [Link]
-
Visser, F., et al. (2002). A single glycine mutation in the equilibrative nucleoside transporter gene, hENT1, alters nucleoside transport activity and sensitivity to nitrobenzylthioinosine. Journal of Biological Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. Gene Result DCK deoxycytidine kinase. Retrieved from [Link]
-
Ward, J. L., et al. (2000). Inhibition of hENT1 and hENT2 by NBMPR and dipyridamole. ResearchGate. Retrieved from [Link]
-
Smal, C., et al. (2006). Activation of deoxycytidine kinase by protein kinase inhibitors and okadaic acid in leukemic cells. Biochemical Pharmacology. Retrieved from [Link]
- Gifford Bioscience. Cellular Uptake and Release Assays Protocol.
-
Ray, P., et al. (2007). Multimodality Imaging of Tumor Xenografts and Metastases in Mice with Combined Small-Animal PET, Small-Animal CT, and Bioluminescence Imaging. Journal of Nuclear Medicine. Retrieved from [Link]
-
Zhang, X., et al. (2018). High-resolution dynamic imaging and quantitative analysis of lung cancer xenografts in nude mice using clinical PET/CT. Oncotarget. Retrieved from [Link]
-
Alavi, A., & Reivich, M. (1995). PET imaging in oncology. Nuclear Medicine and Biology. Retrieved from [Link]
-
Ray, P., et al. (2007). Multimodality Imaging of Tumor Xenografts and Metastases in Mice with Combined Small-Animal PET, Small-Animal CT, and Bioluminescence Imaging. ResearchGate. Retrieved from [Link]
-
Al-Hajj, M., et al. (2003). Non-invasive in vivo imaging in small animal research. Semantic Scholar. Retrieved from [Link]
-
Conduct Science. (2019). What is Autoradiography?. Retrieved from [Link]
-
Herth, M. M., et al. (2019). Autoradiography as a Simple and Powerful Method for Visualization and Characterization of Pharmacological Targets. Journal of Visualized Experiments. Retrieved from [Link]
-
JoVE Journal. (2018). Autoradiography Technique for Tissue Analysis. Retrieved from [Link]
-
Bol, V., et al. (2014). In Vitro 2-Deoxy-2-[18F]Fluoro-D-Glucose Uptake: Practical Considerations. ResearchGate. Retrieved from [Link]
-
ResearchGate. Ex vivo biodistribution studies. Retrieved from [Link]
-
Diz, D. I., et al. (2016). Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors. Journal of Visualized Experiments. Retrieved from [Link]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Retrieved from [Link]
-
Lyons, S. K. (2008). A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals. Clinical Cancer Research. Retrieved from [Link]
-
Coderre, J. A., et al. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Human Equilibrative Nucleoside Transporter 1 (hENT1) in Pancreatic Adenocarcinoma: Towards Individualized Treatment Decisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Human equilibrative nucleoside transporter 1 (hENT1) expression as a predictive biomarker for gemcitabine chemotherapy in biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. DCK deoxycytidine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Mechanism of action of 2',5-difluoro-1-arabinosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are DCK inhibitors and how do they work? [synapse.patsnap.com]
- 9. Human equilibrative nucleoside transporter 1 levels predict response to gemcitabine in patients with pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Novel C2-Purine Position Analogs of Nitrobenzylmercaptopurine Riboside as Human Equilibrative Nucleoside Transporter 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Standardized Uptake Value – 3D and Quantitative Imaging Laboratory [3dqlab.stanford.edu]
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- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Radiolabeling of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil
Welcome to the technical support resource for the radiolabeling of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil (dF-araU). This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of radiolabeled nucleoside analogs for positron emission tomography (PET). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common radioisotope used to label dF-araU for PET imaging, and why?
The most prevalent radioisotope for labeling dF-araU is Fluorine-18 ([¹⁸F]). Fluorine-18 is favored for several key reasons that make it ideal for PET imaging.[1] Its half-life of 109.8 minutes is long enough to allow for multi-step chemical synthesis, purification, and transport to imaging facilities, yet short enough to minimize the radiation dose to the subject.[1][2] Furthermore, it decays by positron emission (β+) 97% of the time, producing high-energy photons suitable for detection in PET scanners.[1] Cyclotron production of [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in enriched [¹⁸O]water is highly efficient and yields a product with high specific activity, which is crucial for minimizing mass effects in sensitive biological systems.[1]
Q2: What is the general radiosynthesis strategy for producing [¹⁸F]-labeled this compound ([¹⁸F]dF-araU)?
The synthesis of [¹⁸F]dF-araU, like other 2'-deoxy-2'-[¹⁸F]fluoro-β-D-arabinofuranosyl nucleosides, typically involves a direct, one-step nucleophilic substitution reaction.[3] The core of this strategy is the reaction of cyclotron-produced, no-carrier-added [¹⁸F]fluoride with a suitable precursor molecule. This precursor is a modified arabinosyluracil derivative where the 2'-hydroxyl group is replaced with a good leaving group, such as a triflate (-OTf), in the "up" or arabino configuration. The hydroxyl groups on the 3' and 5' positions of the sugar are protected with groups like acetyl (Ac) or benzoyl (Bz) to prevent unwanted side reactions. Following the radiofluorination step, these protecting groups are removed (deprotection) via hydrolysis to yield the final [¹⁸F]dF-araU product.
Q3: Why are protecting groups necessary, and what are the consequences of incomplete deprotection?
Protecting groups are essential to direct the [¹⁸F]fluoride to react exclusively at the desired 2'-position of the sugar ring. The free hydroxyl groups at the 3' and 5' positions are also nucleophilic and could react with the precursor or participate in side reactions. By "capping" them with protecting groups (e.g., acetyl esters), their reactivity is masked.
Incomplete deprotection is a major challenge that leads to impurities in the final product. If one or more protecting groups remain on the molecule, you will have a mixture of the desired product and partially protected analogs. These impurities can have different biological activities and pharmacokinetic profiles, compromising the quality and accuracy of subsequent in vivo imaging studies.[4] Therefore, a robust and complete deprotection step, typically achieved through acid or base hydrolysis, followed by rigorous purification, is critical.[5]
Q4: What are the critical quality control (QC) parameters for the final [¹⁸F]dF-araU product?
Before administration, the final product must meet several QC specifications to ensure safety and efficacy. The most important parameters include:
-
Radiochemical Purity (RCP): This measures the percentage of the total radioactivity that is in the desired chemical form of [¹⁸F]dF-araU. It is typically assessed using radio-HPLC. A high RCP (>95%) is mandatory to ensure that any observed signal in the PET scan is from the intended tracer.[3][4][6]
-
Specific Activity (SA): This is the amount of radioactivity per unit mass of the compound (e.g., in GBq/µmol). High specific activity is crucial to allow for the injection of a sufficient radioactive dose without administering a pharmacologically significant mass of the compound, which could perturb the biological system being studied.[1][3]
-
Radionuclidic Purity: This confirms that [¹⁸F] is the only radionuclide present. It is usually verified by measuring the half-life of the final product or using gamma spectroscopy.
-
Sterility and Apyrogenicity: The final product must be sterile and free of bacterial endotoxins for safe intravenous injection.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of [¹⁸F]dF-araU and related fluorinated nucleosides.
Problem 1: Low or Inconsistent Radiochemical Yield (RCY)
A low RCY is one of the most frequent challenges. The issue can often be traced to one of the initial steps of the synthesis.
Q: My fluorination reaction is failing, resulting in a very low RCY. What are the most likely causes related to the [¹⁸F]fluoride itself?
A: The reactivity of the "naked" [¹⁸F]fluoride is paramount for a successful nucleophilic substitution. Two factors are critical:
-
Inefficient Trapping and Elution: The [¹⁸F]fluoride produced in the cyclotron is trapped on an anion exchange cartridge (e.g., QMA or WAX).[5] If the cartridge is not properly pre-conditioned, trapping can be inefficient. More commonly, the issue lies in the elution. The [¹⁸F]fluoride must be eluted with a solution containing a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), and a counter-ion like potassium carbonate (K₂CO₃).[1][7] This complex sequesters the potassium ion, leaving a highly reactive, "naked" [¹⁸F]fluoride anion. Ensure your K₂₂₂/K₂CO₃ solution is fresh and accurately prepared.
-
Presence of Residual Water: This is the most common culprit. Nucleophilic aromatic and aliphatic substitutions with [¹⁸F]fluoride are extremely sensitive to water, which solvates the fluoride ion and drastically reduces its nucleophilicity. An azeotropic drying step is performed to remove the water from the K₂₂₂/K₂CO₃/[¹⁸F]F⁻ mixture, typically by adding acetonitrile and heating under a stream of nitrogen.[5] Incomplete drying will severely inhibit the fluorination reaction.
Troubleshooting Steps:
-
Verify Elution: After elution, check the radioactivity remaining on the anion exchange cartridge to ensure >95% of the [¹⁸F]fluoride was eluted.
-
Optimize Drying: Ensure your reaction vessel reaches the target temperature (e.g., 100-110°C) during azeotropic drying.[5][7] A common practice is to perform two drying cycles with the addition of fresh acetonitrile to ensure all water is removed.[5]
-
Check Reagents: Ensure acetonitrile is anhydrous and K₂₂₂ is stored in a desiccator.
Problem 2: Formation of Multiple Radioactive Peaks During HPLC Analysis
Q: My radio-HPLC chromatogram shows the desired product peak, but also several other significant radioactive peaks. What could they be?
A: The presence of multiple radioactive species indicates either incomplete reactions or the formation of side products. The most common impurities are:
-
Unreacted [¹⁸F]Fluoride: A large, early-eluting peak often corresponds to unreacted [¹⁸F]fluoride. This suggests a problem with the fluorination step itself (see Problem 1).
-
Partially Deprotected Intermediates: If the deprotection step (e.g., acid or base hydrolysis) is incomplete, you will see radioactive peaks corresponding to the [¹⁸F]-labeled compound with one or more protecting groups still attached. These are typically more lipophilic and will have longer retention times than the final product.
-
Anomers: The synthesis can sometimes result in the formation of both the desired β-anomer and the undesired α-anomer.[8] While the precursor is designed to favor the β-anomer, reaction conditions can influence the ratio. These anomers are diastereomers and can often be separated by HPLC.
-
Radiolysis Products: At high radioactive concentrations, the energy emitted by [¹⁸F] can cause the labeled molecule to break down, a process called radiolysis.[9][10][11] This can lead to the formation of various radioactive impurities.
Troubleshooting Steps:
-
Optimize Deprotection: If you suspect incomplete deprotection, try increasing the reaction time, temperature, or concentration of the hydrolyzing agent (e.g., HCl or NaOH).[5]
-
Adjust HPLC Method: To confirm the identity of peaks, you can co-inject non-radioactive standards of the expected product and potential byproducts if available. Optimize your HPLC mobile phase to achieve better separation between the product and impurities.
-
Mitigate Radiolysis: Minimize the time the product spends at high radioactive concentrations.[12] Consider adding a radical scavenger like ethanol or ascorbic acid to the final formulation vial to improve stability.[10][11]
Experimental Protocols & Data
Protocol: Automated Synthesis of [¹⁸F]dF-araU
This protocol is a representative synthesis adapted from established methods for similar 2'-fluoro-arabinosyl nucleosides.[3][5][8]
Step 1: [¹⁸F]Fluoride Trapping and Elution
-
Irradiate [¹⁸O]H₂O in the cyclotron to produce [¹⁸F]F⁻.
-
Transfer the aqueous [¹⁸F]F⁻ solution through a pre-conditioned anion exchange cartridge (e.g., Waters QMA Light).
-
Elute the trapped [¹⁸F]F⁻ from the cartridge into the reaction vessel using an eluent solution (e.g., 0.7 mL acetonitrile and 0.2 mL of a K₂CO₃/K₂₂₂ mixture).[7]
Step 2: Azeotropic Drying
-
Heat the reaction vessel to 100-110°C under a flow of nitrogen for 8-10 minutes to evaporate the water.[5][7]
-
Add 0.5-1.0 mL of anhydrous acetonitrile and repeat the drying process for another 5 minutes.
Step 3: Radiofluorination
-
Cool the reaction vessel to below 60°C.
-
Add the precursor (e.g., 5-fluoro-1-(3,5-di-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-arabinofuranosyl)uracil) dissolved in anhydrous acetonitrile or DMSO to the dried [¹⁸F]F⁻/K₂₂₂ complex.
-
Seal the vessel and heat to 85-120°C for 10-15 minutes.[5]
Step 4: Deprotection
-
Cool the reaction vessel.
-
Add the hydrolysis reagent (e.g., 0.5 mL of 1 N HCl or 0.5 M NaOH).[5]
-
Heat the vessel to 100-120°C for 5-10 minutes to remove the acetyl protecting groups.[5]
Step 5: Purification
-
Neutralize the reaction mixture.
-
Inject the crude mixture onto a semi-preparative HPLC column (e.g., C18).
-
Elute with a suitable mobile phase (e.g., an ethanol/water or acetonitrile/water mixture) to separate [¹⁸F]dF-araU from impurities.[8][13]
-
Collect the radioactive peak corresponding to the product.
Step 6: Formulation
-
Remove the HPLC solvent, typically using a rotary evaporator or by trapping the product on a C18 SPE cartridge, washing with water, and eluting with ethanol.
-
Formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol for stability).[10]
Data Summary: Typical Synthesis Parameters
The following table summarizes typical conditions and outcomes for the synthesis of related [¹⁸F]-labeled nucleosides, which can be used as a starting point for optimizing [¹⁸F]dF-araU synthesis.
| Parameter | Typical Range/Value | Source(s) |
| Starting [¹⁸F]F⁻ Activity | 20-220 mCi (0.74 - 8.15 GBq) | [3] |
| Precursor Amount | 5 - 15 mg | Adapted from[5] |
| Fluorination Temperature | 85 - 120 °C | [5] |
| Fluorination Time | 10 - 20 min | [5] |
| Total Synthesis Time | 90 - 160 min | [5][8] |
| Radiochemical Yield (decay-corr.) | 7 - 45 % | [3][5] |
| Radiochemical Purity | > 95 % | [3][5] |
| Specific Activity | 30 - 383 mCi/µmol (1.11 - 14.17 GBq/µmol) | [5][8] |
Visualizations
Workflow & Logic Diagrams
The following diagrams illustrate the key processes and logical steps in the synthesis and troubleshooting of [¹⁸F]dF-araU.
Caption: General workflow for the automated radiosynthesis of [¹⁸F]dF-araU.
Caption: Troubleshooting flowchart for low radiochemical yield (RCY).
References
- Time information in Kangar, MY. (n.d.). Google.
-
Lindberg, A., Nag, S., Schou, M., & Halldin, C. (2021). Simplified and accessible [¹⁸F]F‐AraG synthesis procedure for preclinical PET. Journal of Labelled Compounds and Radiopharmaceuticals, 64(14), 514-520. Available from: [Link]
-
Alauddin, M. M., Shahinian, A., Park, R., Fissekis, J. D., & Conti, P. S. (2003). Synthesis of 2'-deoxy-2'-[18F]fluoro-beta-D-arabinofuranosyl nucleosides, [18F]FAU, [18F]FMAU, [18F]FBAU and [18F]FIAU, as potential PET agents for imaging cellular proliferation. Nuclear Medicine and Biology, 30(3), 215-224. Available from: [Link]
-
Li, Z., Cai, H., & Conti, P. S. (2011). Improved synthesis of 2'-deoxy-2'-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]FMAU). Current Radiopharmaceuticals, 4(1), 24-30. Available from: [Link]
-
Cai, H., Li, Z., & Conti, P. S. (2011). Automated synthesis of 2'-deoxy-2'-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]-FMAU) using a one reactor radiosynthesis module. Applied Radiation and Isotopes, 69(8), 1102-1106. Available from: [Link]
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Difluorocarbene-enabled synthesis of 18F-radiotracers in positron emission tomography. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Fjellaksel, R., & Nilsen, L. (2022). Stability evaluation of [18F]FDG: literature study, stability studies from two different PET centres and future recommendations. EJNMMI Radiopharmacy and Chemistry, 7(1), 2. Available from: [Link]
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Israel, T., Mamnoon, B., Kerber, F., Ullrich, M., Moldovan, R.-P., Radtke, M. A., Barleben, M., Kuchar, M., Žilinčík, R., Švec, M., Frizler, M., Wodtke, R., Kopka, K., & Pietzsch, J. (2023). Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction. Molecules, 28(24), 8036. Available from: [Link]
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Fjellaksel, R., & Nilsen, L. (2022). Stability evaluation of [18F]FDG: literature study, stability studies from two different PET centres and future recommendations. EJNMMI Radiopharmacy and Chemistry, 7(1), 2. Available from: [Link]
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Sharma, P., & Sharma, S. (2021). Establishing the [18F]-FDG Production via Two Different Automated Synthesizers for Routine Clinical Studies: Our Institutional Experiences of 4 years. Indian Journal of Nuclear Medicine, 36(4), 365-371. Available from: [Link]
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Fjellaksel, R., & Nilsen, L. (2022). Stability evaluation of [18F]FDG: literature study, stability studies from two different PET centres and future recommendations. EJNMMI Radiopharmacy and Chemistry, 7(1), 2. Available from: [Link]
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Sharma, P., Singh, H., & Sharma, S. K. (2018). Practical Consideration Regarding Stability of F-18 2-Deoxy-2-[18F] Fluoro-D-Glucose, Procured from a Distant Commercial Production Site. Indian Journal of Nuclear Medicine, 33(3), 253-255. Available from: [Link]
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Packard, A. B., Papisov, M. I., & Treves, S. T. (2012). Biodistribution and Stability Studies of [18F]Fluoroethylrhodamine B, a Potential PET Myocardial Perfusion Agent. Molecular Imaging and Biology, 14(3), 329-334. Available from: [Link]
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Alauddin, M. M., Shahinian, A., Park, R., Tohme, M., Fissekis, J. D., & Conti, P. S. (2004). Synthesis of 2'-deoxy-2'-[18F]fluoro-5-bromo-1-beta-D-arabinofuranosyluracil ([18F]-FBAU) and 2'-deoxy-2'-[18F]fluoro-5-chloro-1-beta-D-arabinofuranosyl-uracil ([18F]-FCAU), and their biological evaluation as markers for gene expression. Nuclear Medicine and Biology, 31(4), 399-405. Available from: [Link]
-
Dollé, F., & Valette, H. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(11), 2223-2243. Available from: [Link]
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Sun, H., Mangner, T. J., Muzik, O., & Shields, A. F. (2003). Imaging [18F]FAU [1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl) uracil] in dogs. Nuclear Medicine and Biology, 30(1), 25-30. Available from: [Link]
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Wang, Y., Zhang, Y., Li, J., Yang, Z., Zhang, J., & Li, G. (2022). Optimization of Precursor Synthesis Conditions of (2S,4S)4–[18F]FPArg and Its Application in Glioma Imaging. Molecules, 27(19), 6667. Available from: [Link]
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This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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The Importance of Purification for Radiolabeled Compounds. (n.d.). Moravek. Retrieved January 7, 2026, from [Link]
-
Coderre, J. A., Santi, D. V., Matsuda, A., Watanabe, K. A., & Fox, J. J. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of Medicinal Chemistry, 26(8), 1149-1152. Available from: [Link]
-
Bjornsson, T. D., Brown, J. E., & Tschanz, C. (1981). Importance of Radiochemical Purity of Radiolabeled Drugs Used for Determining Plasma Protein Binding of Drugs. Journal of Pharmaceutical Sciences, 70(12), 1372-1373. Available from: [Link]
Sources
- 1. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Synthesis of 2'-deoxy-2'-[18F]fluoro-beta-D-arabinofuranosyl nucleosides, [18F]FAU, [18F]FMAU, [18F]FBAU and [18F]FIAU, as potential PET agents for imaging cellular proliferation. Synthesis of [18F]labelled FAU, FMAU, FBAU, FIAU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moravek.com [moravek.com]
- 5. Simplified and accessible [18F]F‐AraG synthesis procedure for preclinical PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of radiochemical purity of radiolabeled drugs used for determining plasma protein binding of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Automated synthesis of 2'-deoxy-2'-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]-FMAU) using a one reactor radiosynthesis module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Stability evaluation of [18F]FDG: literature study, stability studies from two different PET centres and future recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
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overcoming solubility issues with 2',5-Difluoro-2'-deoxy-1-arabinosyluracil
Welcome to the technical support center for 2',5-Difluoro-2'-deoxy-1-arabinosyluracil. This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering solubility challenges with this potent nucleoside analog. Our goal is to equip you with the knowledge to handle this compound effectively in your experiments, ensuring reliable and reproducible results.
Introduction to this compound
This compound is a pyrimidine nucleoside analog with significant potential in various research fields, including antiviral and anticancer studies.[1] Its mechanism of action often involves the inhibition of key enzymes in nucleotide metabolism.[2] However, like many nucleoside analogs, its utility in experimental settings can be hampered by limited aqueous solubility. This guide will address these challenges head-on, providing both theoretical understanding and practical, step-by-step solutions.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the solubility of this compound.
Q1: What is the expected solubility of this compound in common laboratory solvents?
While specific quantitative solubility data (e.g., in mg/mL) is not extensively published, the chemical properties of this compound suggest it is sparingly soluble in water and aqueous buffers. Its calculated XLogP3 value of -1.1 indicates a degree of hydrophilicity.[3] It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO).
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
Directly dissolving this compound in aqueous solutions is not recommended and will likely result in incomplete dissolution or precipitation, especially at higher concentrations. The preferred method is to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute this stock solution into your aqueous experimental medium.
Q3: What is the best solvent for preparing a stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing stock solutions of this compound. It is a powerful aprotic solvent that can dissolve a wide range of organic molecules.
Q4: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?
This is a common issue known as "antisolvent precipitation." It occurs when a compound dissolved in a good solvent (DMSO) is introduced into a poor solvent (aqueous buffer), causing it to crash out of solution. Please refer to our detailed troubleshooting guide below for step-by-step solutions to this problem.
Q5: How does pH affect the solubility of this compound?
Troubleshooting Guide: Overcoming Precipitation
This section provides a systematic approach to resolving solubility issues, particularly precipitation upon dilution of a DMSO stock solution into an aqueous medium.
Initial Observation: Precipitation or cloudiness is observed in the aqueous buffer after adding the DMSO stock solution of this compound.
Workflow for Troubleshooting Precipitation:
Caption: Decision-making workflow for troubleshooting precipitation.
Detailed Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard procedure for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
This protocol provides a method to minimize precipitation when diluting the DMSO stock solution.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
Procedure:
-
Buffer Preparation: Dispense the required volume of aqueous buffer into a sterile tube.
-
Vortexing: While vigorously vortexing the aqueous buffer, add the small volume of the DMSO stock solution dropwise into the center of the vortex.
-
Final Mixing: Continue to vortex for an additional 30 seconds to ensure thorough mixing.
-
Inspection: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution remains clear, it is ready for use.
-
Important Note: It is highly recommended to prepare the final working solution fresh for each experiment.
Advanced Solubilization Strategies
If the standard protocols are insufficient for your required concentration, consider these advanced strategies.
| Strategy | Mechanism of Action | Key Considerations |
| Co-solvents | Increases the overall solvating capacity of the aqueous phase. | Small amounts of ethanol, propylene glycol, or polyethylene glycol (PEG) can be added to the aqueous buffer. Ensure the final concentration of the co-solvent is compatible with your experimental system. |
| pH Adjustment | Alters the ionization state of the compound, potentially increasing its solubility. | Cautiously adjust the pH of your buffer. This must be done with a clear understanding of the compound's pKa (if available) and the pH constraints of your experiment. |
| Complexation Agents | Cyclodextrins can encapsulate the poorly soluble drug, presenting a hydrophilic exterior to the aqueous environment. | This is a more advanced formulation technique, often requiring specialized knowledge. The choice of cyclodextrin and the complexation method are critical. |
Summary and Recommendations
Successfully working with this compound hinges on proper handling of its solubility characteristics. Always begin by preparing a concentrated stock solution in DMSO. When diluting into aqueous media, do so with vigorous mixing and keep the final DMSO concentration as low as possible (ideally below 1%). If solubility issues persist, systematically work through the troubleshooting guide, considering factors such as final concentration and the use of co-solvents. By following these guidelines, you can minimize solubility-related artifacts and ensure the integrity of your experimental outcomes.
References
-
Coderre, J. A., Santi, D. V., Matsuda, A., Watanabe, K. A., & Fox, J. J. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of Medicinal Chemistry, 26(8), 1149–1152. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5271378, this compound. Retrieved from [Link]
-
Immunomart (n.d.). This compound. Retrieved from [Link]
Sources
Technical Support Center: Stability of 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil (FF-ara-U) in Solution
Welcome to the technical support guide for 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil (FF-ara-U). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of FF-ara-U in experimental settings. Understanding the stability of this compound is paramount for ensuring the accuracy, reproducibility, and validity of your research data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chemical nature and handling of FF-ara-U.
Q1: What inherent structural features contribute to the stability of FF-ara-U?
The stability of FF-ara-U, particularly when compared to non-fluorinated nucleoside analogs, is significantly enhanced by the strategic placement of fluorine atoms. The substitution of fluorine at the 2'-position of the arabinose sugar ring is known to increase the chemical stability of the N-glycosidic bond, which connects the sugar to the uracil base.[1] This is due to the high strength of the carbon-fluorine (C-F) bond and the powerful electron-withdrawing effects of the fluorine atom, which fortify the adjacent bonds against enzymatic and chemical cleavage, especially in acidic conditions.[1][2][3] This enhanced stability is a critical factor in the therapeutic utility of many fluorinated nucleosides.[1][4]
Q2: What are the primary factors that can compromise the stability of FF-ara-U in solution?
While FF-ara-U is relatively stable, its integrity in solution can be affected by several factors:
-
pH: The pH of the solution is the most critical factor. Strongly acidic or alkaline conditions can catalyze the hydrolysis of the N-glycosidic bond, leading to the cleavage of the molecule into 5-fluorouracil and its corresponding sugar moiety. While 2'-fluoro substitution provides protection against acid-catalyzed hydrolysis, extreme pH values should be avoided.[1][5] Many nucleoside analogs exhibit optimal stability at or near neutral pH.[5]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. For long-term storage, solutions should be kept frozen, and for short-term use, refrigeration is recommended. Avoid repeated freeze-thaw cycles.
-
Solvent: The choice of solvent can influence stability. While DMSO is a common solvent for creating high-concentration stock solutions, aqueous buffers are used for final experimental concentrations. Ensure the compound is fully dissolved and that the buffer components do not react with the compound.
-
Enzymatic Degradation: Although one study suggests FF-ara-U is not a substrate for pyrimidine phosphorylases, which enhances its metabolic stability against this specific pathway, the potential for degradation by other cellular nucleosidases or phosphorylases should not be entirely dismissed in complex biological media.[6]
Q3: What is the recommended procedure for preparing and storing FF-ara-U stock solutions?
To ensure maximum longevity and performance, follow these guidelines:
-
Solvent Selection: For a high-concentration primary stock solution, use anhydrous dimethyl sulfoxide (DMSO).
-
Dissolution: Warm the solution gently (e.g., in a 37°C water bath) and vortex to ensure the compound is fully dissolved.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots. This is crucial to prevent contamination and avoid repeated freeze-thaw cycles that can degrade the compound.
-
Storage: Store the DMSO stock solution aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working solutions in your aqueous experimental buffer (e.g., PBS, cell culture medium) from the stock solution immediately before each experiment. Do not store dilute aqueous solutions for extended periods unless stability in that specific buffer has been validated.
Q4: What are the expected degradation products if my FF-ara-U solution loses integrity?
The most probable degradation pathway for FF-ara-U under hydrolytic stress (e.g., inappropriate pH) is the cleavage of the N-glycosidic bond. This would result in the formation of two primary products:
-
5-Fluorouracil (5-FU): A well-known chemotherapeutic agent.
-
2,5-Difluoro-2-deoxy-arabinofuranose: The corresponding fluorinated sugar component.
Identifying the presence of 5-FU in your solution via analytical methods like HPLC or LC-MS is a definitive indicator of compound degradation.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving FF-ara-U.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity in assays. | Compound Degradation: The FF-ara-U solution may have degraded due to improper preparation, storage, or handling (e.g., multiple freeze-thaw cycles, prolonged storage of dilute aqueous solutions). | Prepare a fresh working solution from a new aliquot of the frozen DMSO stock for every experiment. To confirm degradation, analyze an aliquot of the suspect solution using HPLC and compare its purity and concentration to a freshly prepared standard. Follow the stability study workflow in Section 3 to validate your buffer and storage conditions. |
| An unexpected peak appears in my HPLC/LC-MS analysis of an aged FF-ara-U sample. | Formation of a Degradation Product: The new peak is likely a degradation product, with 5-Fluorouracil being the most probable candidate from glycosidic bond cleavage. | To confirm the identity of the peak, analyze a 5-Fluorouracil standard using the same HPLC/LC-MS method. If the retention times match, it confirms degradation. Re-evaluate your solution's pH, storage temperature, and age to prevent future degradation. |
| Precipitate forms after diluting the DMSO stock solution into an aqueous buffer. | Low Aqueous Solubility: The concentration of FF-ara-U in the final working solution may have exceeded its solubility limit in the aqueous buffer. | Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility (typically ≤1%, but this is compound-dependent). If precipitation persists, you may need to lower the final concentration of FF-ara-U or investigate alternative buffer formulations. Perform a solubility test before conducting large-scale experiments. |
Section 3: Experimental Protocols & Workflows
These protocols provide a framework for handling FF-ara-U and assessing its stability.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Allow the vial of solid FF-ara-U (MW: 264.18 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.[7][8]
-
Weighing: Accurately weigh out 2.64 mg of FF-ara-U powder and place it in a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube.
-
Dissolution: Cap the tube tightly. Vortex thoroughly. If necessary, warm the solution briefly at 37°C to ensure complete dissolution.
-
Aliquoting & Storage: Dispense into single-use aliquots (e.g., 20 µL) in sterile tubes. Store immediately at -20°C or -80°C, protected from light.
Protocol 2: Workflow for a Basic Stability Study Using HPLC
This protocol allows you to determine the stability of FF-ara-U under your specific experimental conditions (e.g., in a particular cell culture medium or buffer).
-
Preparation: Prepare a working solution of FF-ara-U (e.g., 100 µM) in the aqueous buffer(s) of interest (e.g., PBS at pH 5.0, 7.4, and 9.0).
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each solution by a validated reverse-phase HPLC-UV method. Record the peak area of the parent FF-ara-U compound. This serves as your 100% reference point.
-
Incubation: Store the remaining solutions under the desired temperature conditions (e.g., 4°C, 25°C, and 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 8, 24, 48, and 72 hours), remove an aliquot from each condition.
-
HPLC Analysis: Analyze each aliquot using the same HPLC method. Record the peak area of FF-ara-U and any new peaks that appear.
-
Data Calculation: Calculate the percentage of FF-ara-U remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at Time T / Peak Area at Time 0) x 100
-
Caption: Experimental workflow for assessing the stability of FF-ara-U.
Section 4: Degradation Mechanism & Data Representation
Postulated Degradation Pathway
The primary non-enzymatic degradation route for FF-ara-U in solution is the hydrolysis of the N-glycosidic bond. This reaction is typically catalyzed by protons (acid) or hydroxide ions (base) and results in the separation of the nucleobase from the sugar moiety.
Caption: Postulated hydrolytic degradation pathway of FF-ara-U.
Data Summary Table (Template)
Use the following table to organize the results from your stability studies. This allows for a clear comparison of FF-ara-U stability across different experimental conditions.
| Condition (Buffer, pH, Temp) | Time (Hours) | % FF-ara-U Remaining | % Degradation Product (e.g., 5-FU) | Notes |
| PBS, pH 7.4, 4°C | 0 | 100% | 0% | T=0 Reference |
| 24 | ||||
| 48 | ||||
| 72 | ||||
| PBS, pH 7.4, 25°C | 0 | 100% | 0% | T=0 Reference |
| 24 | ||||
| 48 | ||||
| 72 | ||||
| PBS, pH 5.0, 25°C | 0 | 100% | 0% | T=0 Reference |
| 24 | ||||
| 48 | ||||
| 72 |
References
-
Khan, I., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(21), 7233. [Link]
-
Pankiewicz, K. W. (2000). Fluorinated nucleosides. Journal of Fluorine Chemistry, 101(2), 1-10. (Note: A similar sentiment is expressed in a more recent article: Singh, V., & Kumar, V. (2007). Fluorinated Nucleosides: Synthesis and Biological Implication. Chemical Society Reviews, 36(12), 1930-1949.) [Link]
-
Lin, J., & Wang, R. (2022). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. RSC Chemical Biology, 3(12), 1435-1451. [Link]
-
Gising, J., et al. (2019). Parameterization and Application of the General Amber Force Field to Model Fluoro Substituted Furanose Moieties and Nucleosides. Journal of Chemical Information and Modeling, 59(9), 3935-3947. (Note: This link is to a request page, the core information is about the effect of fluorine substitution.) [Link]
-
Pal, A. K., & Kumar, R. (2022). Fluorinated Nucleosides: Synthesis, Modulation in Conformation and Therapeutic Application. Chemistry & Biodiversity, 19(12), e202200769. [Link]
-
Coderre, J. A., et al. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of Medicinal Chemistry, 26(8), 1149-1152. [Link]
-
PubChem. (n.d.). 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil. National Center for Biotechnology Information. [Link]
-
Omsynth Lifesciences. (n.d.). 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil: CAS No. 69123-95-1. [Link]
Sources
- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 6. Mechanism of action of 2',5-difluoro-1-arabinosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2',5-Difluoro-2'-deoxy-1-arabinosyluracil | C9H10F2N2O5 | CID 5271378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. omsynth.com [omsynth.com]
Technical Support Center: 2',5-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura)
A Researcher's Guide to Minimizing Off-Target Effects
Welcome to the technical support center for 2',5-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to minimize off-target effects during experimentation with this potent nucleoside analog. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the specificity and validity of your results.
Introduction: Understanding the Core Action and Off-Target Potential of FFara-Ura
This compound is a synthetic pyrimidine nucleoside analog. Its primary mechanism of cytotoxic action involves the inhibition of thymidylate synthetase, a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[1] For FFara-Ura to be active, it must first be phosphorylated to its monophosphate form, FFara-UMP, by thymidine kinase.[1] This active metabolite then inhibits thymidylate synthetase, leading to a depletion of the dTMP pool and subsequent cell death.[1]
While this on-target effect is well-characterized, as with many nucleoside analogs, the potential for off-target effects is a critical consideration in experimental design and data interpretation. Off-target effects can arise from interactions with other cellular enzymes or pathways, leading to unintended biological consequences and potentially confounding experimental outcomes. This guide will walk you through the identification, management, and mitigation of these effects.
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during your experiments with FFara-Ura.
Question 1: I'm observing a higher-than-expected level of cytotoxicity in my cell line, even at low concentrations of FFara-Ura. How can I determine if this is an off-target effect?
Answer:
Elevated cytotoxicity can indeed be a sign of off-target activity. Here’s a systematic approach to dissecting this observation:
-
Confirm On-Target Mechanism: The cytotoxic action of FFara-Ura is dependent on its phosphorylation by thymidine kinase.[1] To verify that the observed cytotoxicity is primarily due to the intended mechanism, you can use a cell line deficient in thymidine kinase as a negative control. These cells should exhibit significantly higher resistance to FFara-Ura.[1] A 120-fold increase in resistance has been observed in thymidine kinase-deficient cells.[1]
-
Assess Mitochondrial Toxicity: A known off-target effect of some fluorinated nucleoside analogs is mitochondrial toxicity.[2][3] This can occur through incorporation into mitochondrial DNA (mtDNA), leading to impaired mitochondrial function.[3]
-
Lactate Assay: Increased lactate production in the cell culture medium is an indicator of a shift towards anaerobic glycolysis, which can be a consequence of mitochondrial dysfunction.[3]
-
mtDNA Quantification: While some analogs may not cause a decrease in total mtDNA content, quantifying mtDNA levels can still be a useful diagnostic.[3]
-
Electron Microscopy: Visual inspection of mitochondrial morphology via electron microscopy can reveal structural abnormalities such as enlargement and altered cristae density, which are indicative of mitochondrial stress.[3]
-
-
Dose-Response Curve Analysis: Generate a detailed dose-response curve to determine the IC50 value in your specific cell line. A very steep curve might suggest a non-specific mode of cell death, whereas a sigmoidal curve is more characteristic of a specific pharmacological effect.
Question 2: My experimental results with FFara-Ura are inconsistent across different batches or experiments. What could be the cause?
Answer:
Inconsistency in results can be frustrating and can often be traced back to subtle variations in experimental conditions. Here are some factors to consider:
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.
-
Cell Density: Ensure consistent cell seeding density, as this can influence the metabolic state of the cells and their sensitivity to the compound.
-
Serum and Media Components: Variations in serum batches or media supplements can alter cell growth and signaling pathways. Using a single, tested batch of serum for a set of experiments is recommended.
-
-
Compound Handling:
-
Solubility: Ensure complete solubilization of FFara-Ura. Poor solubility can lead to inaccurate dosing.
-
Stability: Prepare fresh dilutions of the compound for each experiment to avoid degradation.
-
-
Control for Off-Target Kinase Activity: While not definitively reported for FFara-Ura, many small molecules can have off-target effects on kinases. If you suspect such an effect, consider performing a kinase inhibitor profiling screen to identify any unintended kinase targets.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of FFara-Ura?
A1: The primary mechanism of action is the inhibition of thymidylate synthetase. FFara-Ura is a prodrug that is converted to its active form, 2',5-Difluoro-2'-deoxy-1-arabinosyluridine monophosphate (FFara-UMP), by thymidine kinase.[1] FFara-UMP then inhibits thymidylate synthetase, an essential enzyme for DNA synthesis, leading to cell death.[1]
Q2: What are the known or potential off-target effects of FFara-Ura?
A2: While specific off-target effects of FFara-Ura are not extensively documented, based on data from structurally similar nucleoside analogs like FIAU and FMAU, a significant potential off-target effect is mitochondrial toxicity .[2][3] This can manifest as:
-
Incorporation into mitochondrial DNA (mtDNA).[3]
-
Increased production of lactic acid, indicating a shift to anaerobic metabolism.[3]
-
Altered mitochondrial morphology.[3]
It is also prudent to consider the possibility of off-target interactions with other cellular kinases, a common phenomenon with small molecule inhibitors.
Q3: How can I proactively minimize off-target effects in my experiments?
A3: A multi-pronged approach is most effective:
-
Optimal Dosing: Use the lowest effective concentration of FFara-Ura that produces the desired on-target effect. This can be determined through careful dose-response studies.
-
Use of Control Cell Lines: As mentioned, employing a thymidine kinase-deficient cell line is an excellent way to confirm on-target activity.[1]
-
Serum Starvation: For studies involving specific signaling pathways, serum-starving cells before treatment can help synchronize the cell cycle and reduce background signaling, potentially unmasking the specific effects of your compound.
-
Targeted Delivery Systems: For in vivo studies, consider drug delivery strategies, such as encapsulation in nanoparticles or liposomes, to enhance delivery to the target tissue and reduce systemic exposure, thereby minimizing off-target toxicity.[4][5]
Experimental Protocols
Protocol 1: Assessing Cell Viability and Determining IC50 using MTT Assay
This protocol provides a standard method for determining the cytotoxic effects of FFara-Ura and calculating its half-maximal inhibitory concentration (IC50).
Materials:
-
Target cell line
-
Complete cell culture medium
-
FFara-Ura
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of FFara-Ura in complete medium.
-
Remove the existing medium and add 100 µL of the FFara-Ura dilutions to the respective wells. Include vehicle-only control wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Lactate Production Assay for Mitochondrial Dysfunction
This protocol outlines a method to assess for a metabolic shift towards glycolysis, an indicator of potential mitochondrial toxicity.
Materials:
-
Cells treated with FFara-Ura and controls
-
Lactate assay kit (commercially available)
-
96-well plate
-
Plate reader
Procedure:
-
Culture cells in the presence of various concentrations of FFara-Ura for the desired duration.
-
Collect the cell culture medium from each well.
-
Follow the manufacturer's instructions for the lactate assay kit. This typically involves mixing the medium with a reaction solution and incubating for a specific time.
-
Measure the absorbance or fluorescence at the recommended wavelength using a plate reader.
-
Calculate the lactate concentration in each sample based on a standard curve. An increase in lactate in FFara-Ura-treated cells compared to controls suggests a potential mitochondrial off-target effect.[3]
Visualizing the Workflow and Mechanism
Diagram 1: Experimental Workflow for Investigating Off-Target Effects
Caption: A workflow for troubleshooting unexpected results with FFara-Ura.
Diagram 2: Mechanism of Action and Potential Off-Target Pathway
Caption: The intended and a potential off-target pathway of FFara-Ura.
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of FFara-Ura
| Cell Line | Thymidine Kinase Status | Relative Resistance to FFara-Ura | Reference |
| L1210 | Wild-Type | 1x | [1] |
| L1210/TK- | Deficient | 120x | [1] |
Table 2: Indicators of Mitochondrial Toxicity for Fluorinated Nucleoside Analogs
| Compound | Effect on mtDNA Content | Lactate Production | Mitochondrial Morphology | Reference |
| FIAU | No significant decrease | Substantial increase | Enlarged mitochondria, altered cristae | [3] |
| FMAU | No significant decrease | Substantial increase | Enlarged mitochondria, altered cristae | [3] |
| D-FEAU | Dose-dependent decrease | Increased at higher concentrations | No significant changes observed | [2] |
Conclusion
The successful application of this compound in research hinges on a thorough understanding of its mechanism of action and a vigilant approach to identifying and mitigating potential off-target effects. By employing rigorous experimental controls, such as the use of thymidine kinase-deficient cell lines, and by being aware of the potential for mitochondrial toxicity, researchers can enhance the specificity and reliability of their findings. This guide provides a framework for troubleshooting and optimizing experiments with FFara-Ura, ultimately contributing to more robust and reproducible scientific outcomes.
References
-
Coderre, J. A., Santi, D. V., Matsuda, A., Watanabe, K. A., & Fox, J. J. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of Medicinal Chemistry, 26(8), 1149–1152. [Link]
-
Chen, Y., & Cheng, Y. C. (1999). Effect of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethyluracil on mitochondrial functions in HepG2 cells. Antiviral Research, 43(3), 201–207. [Link]
-
Cui, L., Yoon, S., Schinazi, R. F., & Sommadossi, J. P. (1995). Cellular and molecular events leading to mitochondrial toxicity of 1-(2-deoxy-2-fluoro-1-beta-D-arabinofuranosyl)-5-iodouracil in human liver cells. Journal of Clinical Investigation, 95(2), 555–563. [Link]
-
Cui, W., & Xie, N. (2022). Impact of Mitochondrial Targeting Antibiotics on Mitochondrial Function and Proliferation of Cancer Cells. Molecules, 27(19), 6694. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Batool, M., & Kim, M. S. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 23(21), 13429. [Link]
-
Manzari, M. T., Shamay, Y., Kiguchi, H., Rosen, N., Scaltriti, M., & Heller, D. A. (2021). Targeted drug delivery strategies for precision medicines. Nature Reviews Materials, 6(4), 351–370. [Link]
-
Scomparin, A., Salmaso, S., & Caliceti, P. (2020). Novel Strategies to Improve the Anticancer Action of 5-Fluorouracil by Using Drug Delivery Systems. Pharmaceutics, 12(3), 267. [Link]
Sources
- 1. Mechanism of action of 2',5-difluoro-1-arabinosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethyluracil on mitochondrial functions in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular and molecular events leading to mitochondrial toxicity of 1-(2-deoxy-2-fluoro-1-beta-D-arabinofuranosyl)-5-iodouracil in human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted drug delivery strategies for precision medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Strategies to Improve the Anticancer Action of 5-Fluorouracil by Using Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2',5-Difluoro-2'-deoxy-1-arabinosyluracil (dF-araU)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for cytotoxicity assays involving 2',5-Difluoro-2'-deoxy-1-arabinosyluracil (dF-araU). As a Senior Application Scientist, my goal is to provide you with the in-depth technical and mechanistic insights needed to navigate the complexities of working with this potent nucleoside analog. This guide is structured to help you troubleshoot common issues, understand the causality behind experimental outcomes, and implement robust, self-validating protocols.
Understanding the Compound: Mechanism of Action
Effective troubleshooting begins with a solid understanding of how dF-araU exerts its cytotoxic effects. Unlike some nucleoside analogs that primarily target DNA polymerases, dF-araU's action is more specific.
Mechanism Deep Dive: this compound (dF-araU, also referred to as FFara-Ura in some literature) is a prodrug that must be metabolically activated to exert its cytotoxic effects. The key steps are:
-
Phosphorylation: Upon entering the cell, dF-araU is converted to its monophosphate form, FFara-UMP, by cellular kinases. Evidence strongly suggests that thymidine kinase is critical for this first phosphorylation step.[1] Cells that lack thymidine kinase have demonstrated a significant (120-fold) increase in resistance to dF-araU.[1]
-
Enzyme Inhibition: The active metabolite, FFara-UMP, is a potent inhibitor of thymidylate synthetase (TS) .[1]
-
Disruption of DNA Synthesis: Thymidylate synthetase is a crucial enzyme in the de novo synthesis pathway for deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. By inhibiting TS, dF-araU depletes the pool of deoxythymidine triphosphate (dTTP), leading to an imbalance in deoxynucleoside triphosphate (dNTP) pools. This imbalance stalls DNA replication and repair, ultimately triggering cell death.[1]
This mechanism is analogous to the well-known fluoropyrimidine, 5-fluorouracil (5-FU), whose metabolite FdUMP also targets thymidylate synthetase.[1] Understanding this pathway is the foundation for diagnosing many of the issues detailed in the troubleshooting section below.
Caption: Mechanism of action for dF-araU cytotoxicity.
Frequently Asked Questions (FAQs)
Here are quick answers to common questions that arise before or during initial experiments.
Q1: What is a good starting concentration range for my first dF-araU cytotoxicity assay? A: For most cancer cell lines, a broad dose-response curve is recommended for the initial experiment. Start with a high concentration of 100 µM and perform serial dilutions (e.g., 1:3 or 1:5) down to the low nanomolar range. This will help you identify the dynamic range of your specific cell line's response and establish an approximate IC50.
Q2: What is the best vehicle solvent for dF-araU? A: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving dF-araU for in vitro use. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. For your assay, ensure the final concentration of DMSO in the cell culture medium is less than 0.5% (and ideally ≤0.1%) to avoid solvent-induced cytotoxicity. Always include a "vehicle control" (cells treated with the same final concentration of DMSO) in your experimental design.
Q3: How long should I incubate the cells with dF-araU? A: Since dF-araU's mechanism involves the depletion of dNTP pools and subsequent disruption of DNA synthesis, its cytotoxic effects are cell-cycle dependent and may require a longer incubation time to become apparent. A 72-hour incubation is a standard starting point. Shorter incubations (24-48 hours) may not be sufficient to observe maximal effect, especially in slower-growing cell lines.
Q4: Can I use any cytotoxicity assay method (e.g., MTT, XTT, LDH)? A: Yes, but it's important to understand what each assay measures.
-
Metabolic Assays (MTT, MTS, XTT, Resazurin): These measure mitochondrial reductase activity, which is an indicator of metabolic viability. They are generally robust for this compound.
-
Membrane Integrity Assays (LDH, Trypan Blue): These measure cell death via membrane rupture (necrosis). Since dF-araU is more likely to induce apoptosis, these assays might show a delayed response or underestimate the cytotoxic effect compared to metabolic assays.
For initial screening, a metabolic assay like MTT or MTS is recommended.[2]
In-Depth Troubleshooting Guides
This section addresses specific experimental problems with potential causes and validated solutions.
Problem 1: No or Very Low Cytotoxicity Observed (High IC50 Value)
You've treated your cells for 72 hours with up to 100 µM dF-araU, but see little to no reduction in cell viability compared to the vehicle control.
Caption: Troubleshooting workflow for low dF-araU cytotoxicity.
Potential Cause A: Insufficient Metabolic Activation
-
The "Why": dF-araU is a prodrug that requires phosphorylation by thymidine kinase (TK) to become active.[1] Cell lines with inherently low TK expression will not efficiently convert dF-araU to the active FFara-UMP, rendering the compound ineffective. This is a common mechanism of resistance for many nucleoside analogs.[3][4]
-
How to Verify & Solve:
-
Literature Check: Search for publications that characterize the metabolic enzyme profile of your cell line.
-
Expression Analysis: If possible, perform qPCR or Western blot to quantify the expression of thymidine kinase 1 (TK1) in your cell line and compare it to a known sensitive cell line.
-
Alternative Cell Line: Test dF-araU in a panel of cell lines. Lymphoid cell lines, for instance, often have high expression of nucleoside salvage pathway enzymes and can be very sensitive to these types of drugs.[5][6]
-
Potential Cause B: High Intrinsic Resistance
-
The "Why": The target of dF-araU is thymidylate synthetase (TS). Cancer cells can develop resistance by overexpressing the target enzyme. If TS levels are exceptionally high, the concentration of FFara-UMP generated may be insufficient to fully inhibit the enzyme's activity.
-
How to Verify & Solve:
-
Check TS Expression: Analyze the baseline expression of TS in your cell line. High TS expression is a known resistance mechanism to fluoropyrimidines like 5-FU, which share the same target.
-
Drug Combination: Consider co-treatment with other agents. For example, some drugs can downregulate TS expression, potentially sensitizing the cells to dF-araU.
-
Potential Cause C: Compound or Assay Issues
-
The "Why": Simple experimental factors can often be the culprit. The compound may have degraded due to improper storage, or the assay itself may not be performing optimally.
-
How to Verify & Solve:
-
Positive Control: Always include a positive control compound (e.g., Staurosporine, Doxorubicin) in your assay plate. If the positive control also shows weak activity, the issue lies with the cells or the assay reagents, not dF-araU.
-
Check Compound: Ensure your dF-araU stock is fresh and has been stored correctly (typically at -20°C or -80°C, protected from light).
-
Extend Incubation: If your cells have a long doubling time, a 72-hour incubation may not be enough. Try extending the treatment to 96 or even 120 hours.
-
Problem 2: High Variability Between Replicate Wells
Your dose-response curve is erratic, and the error bars for your replicate wells are very large, making it impossible to calculate a reliable IC50.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Uneven Cell Seeding | A different number of cells in each well at the start of the experiment will lead to different final viability readings, independent of drug effect. | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting every few rows. Pipette carefully into the center of the well. |
| Edge Effects | Wells on the perimeter of a 96-well plate are prone to faster evaporation, leading to changes in media osmolarity and drug concentration. | Avoid using the outermost wells of the plate for experimental data. Fill these "border" wells with sterile PBS or media to create a humidity barrier. |
| Compound Precipitation | If the final concentration of dF-araU exceeds its solubility limit in the culture medium, it will precipitate, leading to inconsistent dosing. | Visually inspect the wells after adding the compound. If precipitation is suspected, lower the top concentration or ensure the DMSO stock is fully dissolved before dilution. |
| Pipetting Errors | Inaccurate serial dilutions or inconsistent volumes added to wells are a primary source of variability. | Use calibrated pipettes. Change pipette tips between each dilution. For small volumes, prepare a master mix of the drug dilution and add the same volume to each replicate well. |
Standard Protocol: MTT Cytotoxicity Assay
This protocol provides a self-validating framework for assessing dF-araU cytotoxicity.
Materials:
-
dF-araU (powder)
-
100% DMSO
-
Cell line of interest
-
Complete culture medium
-
Sterile 96-well flat-bottom plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)
-
Positive control (e.g., 10 mM Doxorubicin in DMSO)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 20 mM stock of dF-araU in 100% DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Prepare a 10 mM stock of your positive control (e.g., Doxorubicin) in DMSO.
-
-
Cell Seeding:
-
Trypsinize and count cells. Ensure you have a single-cell suspension with >95% viability.
-
Calculate the required cell density to ensure cells are in the exponential growth phase at the end of the 72-hour incubation (typically 2,000-10,000 cells/well, must be optimized).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS to the outer 36 wells to minimize edge effects.
-
Incubate for 18-24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of dF-araU in complete culture medium. For example, create a 2X working concentration series from 200 µM down to the low nM range.
-
Carefully remove the seeding medium from the cells.
-
Add 100 µL of the appropriate drug dilution to each well (in triplicate).
-
Crucial Controls:
-
Vehicle Control: Wells with cells + medium containing the highest concentration of DMSO used.
-
Positive Control: Wells with cells + a known cytotoxic agent (e.g., 1 µM Doxorubicin).
-
Untreated Control: Wells with cells + medium only.
-
Media Blank: Wells with medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTT Assay & Readout:
-
Add 20 µL of 5 mg/mL MTT reagent to each well (including blanks).
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of Solubilization Buffer (e.g., DMSO) to each well to dissolve the crystals. Mix gently by pipetting or placing on an orbital shaker for 10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media blank from all other readings.
-
Calculate percent viability: (Absorbance of Treated Well / Average Absorbance of Vehicle Control Well) * 100.
-
Plot percent viability versus log[dF-araU concentration] and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
References
- Arnold, L., et al. (2020). The Role of Deoxycytidine Kinase in DNA Synthesis and Nucleoside Analog Activation. Vertex AI Search Grounding API.
- Wataya, Y., et al. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. PubMed.
- Sasvári-Székely, M., & Staub, M. (2004). Special function of deoxycytidine kinase (dCK) in the activation of chemotherapeutic nucleoside analogs and in the inhibition of cell proliferation. PubMed.
- Staub, M., & Eriksson, S. (2006). The Role of Deoxycytidine Kinase in DNA Synthesis and Nucleoside Analog Activation. Vertex AI Search Grounding API.
- Patsnap Synapse. (2024). What are DCK inhibitors and how do they work?. Patsnap Synapse.
- Rudin, D., et al. (2011). Gemcitabine Cytotoxicity: Interaction of Efflux and Deamination. PMC - NIH.
- Wikipedia. (n.d.). Deoxycytidine kinase. Wikipedia.
- Pillai, S., et al. (2020). Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing. NIH.
- Hosein, A. N., et al. (2020). Barriers and opportunities for gemcitabine in pancreatic cancer therapy. PMC - NIH.
- Giovannetti, E., et al. (2007). Cytotoxic activity of gemcitabine and correlation with expression profile of drug-related genes in human lymphoid cells. PubMed.
- BenchChem. (2025). A Researcher's Guide to Cytotoxicity Assays for 7-Deazapurine Nucleoside Analogs. BenchChem.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
- Karlsson, A., et al. (2011). Nucleoside analog cytotoxicity - focus on enzyme regulation, metabolism, and development of resistance. DiVA portal.
Sources
- 1. Mechanism of action of 2',5-difluoro-1-arabinosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]
- 4. diva-portal.org [diva-portal.org]
- 5. kulturkaufhaus.de [kulturkaufhaus.de]
- 6. Cytotoxic activity of gemcitabine and correlation with expression profile of drug-related genes in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Dosage for 2',5-Difluoro-2'-deoxy-1-arabinosyluracil
Welcome to the technical support guide for 2',5-Difluoro-2'-deoxy-1-arabinosyluracil (herein referred to as FFara-Ura). This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for establishing a safe and efficacious dosing regimen for in vivo studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the mechanism and initial experimental design for FFara-Ura.
Q1: What is the primary mechanism of action for FFara-Ura?
A1: The cytotoxic action of FFara-Ura is dependent on its intracellular conversion to the corresponding 5'-monophosphate, FFara-UMP.[1] This active metabolite then potently inhibits thymidylate synthetase, an essential enzyme for the de novo synthesis of 2'-deoxythymidine monophosphate (dTMP), a critical precursor for DNA synthesis.[1] This inhibition leads to a depletion of deoxynucleoside triphosphate pools, ultimately halting DNA replication and inducing cell death in rapidly proliferating cells.[1] The compound's activation is reliant on cellular thymidine kinase.[1]
Caption: Mechanism of Action for FFara-Ura.
Q2: How do I select a starting dose for my first in vivo efficacy study in mice?
A2: Selecting a safe and potentially effective starting dose is a critical first step. A common and regulatory-accepted method involves allometric scaling, which extrapolates doses between species based on body surface area.[2][3] This approach is more reliable than simple mg/kg conversions because it accounts for differences in metabolic rates.[4]
The process typically begins by identifying the No Observed Adverse Effect Level (NOAEL) from preclinical toxicology studies, often in a larger species like rats or dogs.[5][6] If a NOAEL is not available, in vitro data (e.g., IC50 or EC50 values from cell-based assays) can serve as a preliminary guide, though this requires more assumptions.
For a practical starting point, you can use established conversion factors to calculate the Human Equivalent Dose (HED) and then scale back to the desired animal model.[3][6] However, for direct animal-to-animal scaling (e.g., rat to mouse), the principle remains the same. The FDA provides guidance with standard conversion factors.[6]
Workflow for Starting Dose Estimation:
-
Identify NOAEL: Determine the NOAEL from toxicology studies in a relevant species (e.g., rat).
-
Convert to HED (if necessary): Use the formula: HED (mg/kg) = Animal Dose (mg/kg) × (Animal Weight (kg) / Human Weight (kg))^(1-0.67).[6]
-
Convert from HED to Target Species Dose: Use the inverse calculation to find the starting dose for your target species (e.g., mouse).
A simpler method uses established factors. For example, to convert a rat dose to a mouse dose, you would typically multiply the rat mg/kg dose by 2.
Q3: What vehicle should I use to formulate FFara-Ura for injection?
A3: The choice of vehicle is critical for ensuring drug solubility, stability, and bioavailability while minimizing toxicity. For many nucleoside analogs like FFara-Ura, a common starting point is a sterile, aqueous-based vehicle.
Recommended Starting Formulation:
-
Primary Vehicle: Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4.
-
Solubilizing Agents (if needed): If solubility is low, consider adding co-solvents. A standard and well-tolerated option is the "SBE" vehicle:
-
10% Solutol HS 15
-
10% Ethanol
-
80% Saline
-
Protocol: Vehicle Preparation and Drug Formulation
-
Preparation: Prepare all solutions under sterile conditions in a laminar flow hood.
-
Solubility Test: Before preparing a large batch, test the solubility of FFara-Ura at your highest desired concentration in small volumes of different vehicles.
-
Formulation:
-
If using a co-solvent system, first dissolve the FFara-Ura powder in the organic solvent (e.g., Ethanol).
-
Next, add the other co-solvents (e.g., Solutol HS 15).
-
Finally, add the aqueous component (e.g., Saline) dropwise while vortexing to prevent precipitation.
-
-
Final Check: Ensure the final solution is clear and free of particulates. If necessary, filter through a 0.22 µm sterile filter.
-
Storage: Store the formulation at 4°C and protect from light. Assess stability over your planned experimental duration; it is often best to prepare fresh daily.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo studies with FFara-Ura.
Problem 1: High Toxicity Observed at the Starting Dose (e.g., >15% body weight loss, lethargy)
Cause & Solution: The initial dose, even if scaled correctly, may be too close to the Maximum Tolerated Dose (MTD) in your specific animal strain or cancer model. Animal health can be compromised by factors beyond the drug itself, such as tumor burden or stress.
Troubleshooting Steps:
-
Immediate Action: Stop dosing immediately in the affected cohort. Provide supportive care (e.g., hydration gel, supplemental feed).
-
Dose De-escalation: Reduce the dose by 30-50% in the next cohort of animals.
-
Refine the Dosing Schedule: If toxicity is still observed, consider changing the schedule instead of the dose level. For example, switch from daily (QD) to every other day (QOD) or a 5-days-on, 2-days-off schedule. This allows animals to recover between treatments.
-
Conduct a Formal MTD Study: If significant toxicity is a recurring issue, a formal MTD study is warranted. This establishes a clear upper boundary for safe dosing.
Protocol: Abbreviated MTD Study (3+3 Design) The 3+3 dose-escalation design is a common, rule-based method used in preclinical and clinical oncology studies.[7][8]
-
Define Dose-Limiting Toxicity (DLT): Establish clear criteria for what constitutes unacceptable toxicity. For example:
-
20% body weight loss from baseline.
-
Death due to toxicity.
-
Severe, persistent clinical signs (e.g., hunched posture, immobility).
-
-
Establish Dose Levels: Select 3-5 dose levels based on your initial estimates. A common approach is to use a modified Fibonacci sequence for dose increments.
-
Enroll Cohorts:
-
Start with a cohort of 3 animals at the lowest dose level.
-
Dose for a defined period (e.g., 14 days).
-
If 0/3 animals experience a DLT: Escalate to the next dose level with a new cohort of 3 animals.
-
If 1/3 animals experience a DLT: Add 3 more animals to the same dose level.
-
If the total DLT rate remains ≤1/6, escalate to the next level.
-
If the total DLT rate is ≥2/6, that dose is considered to have exceeded the MTD. The MTD is the dose level below it.
-
-
If ≥2/3 animals experience a DLT: The dose has exceeded the MTD. The MTD is the dose level below it.
-
-
Determine MTD: The MTD is defined as the highest dose level at which <33% of animals (i.e., 0 or 1 out of 6) experience a DLT.[9]
Caption: Workflow for a 3+3 Dose Escalation Study.
Problem 2: Lack of Efficacy at a Well-Tolerated Dose
Cause & Solution: If the compound is well-tolerated but shows no anti-tumor activity, the dose may be sub-therapeutic. This can be due to poor pharmacokinetics (PK), insufficient target engagement, or inherent resistance of the tumor model.
Troubleshooting Steps:
-
Dose Escalation: If the current dose is well below the MTD, escalate the dose in subsequent cohorts until modest (but recoverable) signs of toxicity are observed (e.g., 5-10% body weight loss). Efficacy often emerges only near the MTD.
-
Pharmacokinetic (PK) Analysis: It is crucial to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10] A satellite PK study can determine if the drug is reaching the target tissue at sufficient concentrations. Key parameters to measure are Cmax (peak concentration), Tmax (time to peak), and AUC (total exposure).[3]
-
Pharmacodynamic (PD) Analysis: Confirm that the drug is hitting its target. In a satellite cohort, collect tumor samples at various time points after dosing (e.g., 2, 8, 24 hours) and measure the inhibition of thymidylate synthetase or downstream markers of DNA synthesis inhibition (e.g., γH2AX staining).
-
Re-evaluate the Model: Some tumor models may have intrinsic resistance mechanisms (e.g., low expression of thymidine kinase, rapid drug efflux). Consider testing FFara-Ura in a different, potentially more sensitive, cancer cell line-derived xenograft model.
Table 1: Sample Pharmacokinetic Parameters for a Nucleoside Analog
| Parameter | Mouse (10 mg/kg IV) | Rat (10 mg/kg IV) | Interpretation |
| Cmax (ng/mL) | 1500 | 1250 | Peak plasma concentration achieved. |
| Tmax (hr) | 0.25 | 0.5 | Time to reach Cmax. Rapid for IV. |
| AUC (ng*hr/mL) | 3200 | 4500 | Total drug exposure over time. |
| Half-life (t½, hr) | 2.5 | 4.0 | Time for concentration to reduce by half. |
| Bioavailability (%) | N/A (IV) | N/A (IV) | Oral bioavailability would be key. |
This is a hypothetical data table for illustrative purposes.
Section 3: Advanced Protocols
Protocol: Designing a Dose-Response Efficacy Study
Once the MTD and a potentially therapeutic dose range are identified, a full-scale dose-response study is needed to determine the optimal dose.[11]
-
Group Allocation:
-
Group 1: Vehicle Control (n=10-12 animals): Receives the formulation vehicle on the same schedule as treated groups.
-
Group 2: Low Dose (n=10-12 animals): A dose expected to be well-tolerated but may show minimal efficacy (e.g., MTD/4).
-
Group 3: Mid Dose (n=10-12 animals): A dose near the anticipated therapeutic window (e.g., MTD/2).
-
Group 4: High Dose (n=10-12 animals): The MTD or a dose slightly below it.
-
(Optional) Group 5: Positive Control (n=10-12 animals): A standard-of-care chemotherapy for your model (e.g., gemcitabine) to validate model sensitivity.
-
-
Study Initiation:
-
Implant tumor cells in all animals.
-
When tumors reach a pre-defined size (e.g., 100-150 mm³), randomize animals into the treatment groups. This ensures a uniform starting tumor burden.
-
-
Treatment and Monitoring:
-
Administer treatments according to the pre-defined schedule (e.g., daily, intraperitoneally).
-
Measure tumor volume with calipers 2-3 times per week. Use the formula: Volume = (Length × Width²) / 2.
-
Measure animal body weight 2-3 times per week as a key indicator of toxicity.
-
-
Endpoint Criteria: Define study endpoints clearly.
-
Efficacy Endpoint: Typically when tumors in the vehicle control group reach a pre-determined maximum size (e.g., 1500-2000 mm³).
-
Toxicity Endpoint: Euthanize any animal that exceeds the DLT criteria (e.g., >20% body weight loss).
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each group: TGI (%) = [1 - (ΔT / ΔC)] × 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.
-
Plot mean tumor volume vs. time for each group.
-
Plot mean body weight change vs. time for each group.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences between groups.
-
References
-
Watanabe, K. A., Matsuda, A., & Fox, J. J. (1984). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of Medicinal Chemistry. Available at: [Link]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. Available at: [Link]
-
Faqi, A. S. (Ed.). (2017). A Comprehensive Guide to Toxicology in Preclinical Drug Development. Academic Press. Available at: [Link]
-
Allucent. (n.d.). What is Allometric Scaling & Its Role in Drug Development? Allucent. Available at: [Link]
-
AuxoChromoFours. (n.d.). FDA Toxicology Studies & Drug Approval Requirements. AuxoChromoFours. Available at: [Link]
-
Premier Research. (2017). 6 Early Phase Dose-Finding Trial Designs for Oncology Therapeutics. Premier Research. Available at: [Link]
-
Gad, S. C. (Ed.). (2008). Preclinical Development Handbook: Toxicology. John Wiley & Sons. Available at: [Link]
-
Patsnap. (2025). Using Allometric Scaling to Predict Human PK from Animals. Patsnap Synapse. Available at: [Link]
-
Toutain, P. L., & Bousquet-Mélou, A. (2004). To scale or not to scale: the principles of dose extrapolation. Basic & Clinical Pharmacology & Toxicology. Available at: [Link]
-
ChemSafetyPRO. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. ChemSafetyPRO. Available at: [Link]
-
Li, Y., et al. (2021). Designing phase I oncology dose escalation using dose–exposure–toxicity models as a complementary approach to model‐based dose–toxicity models. Clinical Pharmacology & Therapeutics. Available at: [Link]
-
AMSBIO. (2025). Preclinical research strategies for drug development. AMSBIO. Available at: [Link]
-
German Cancer Research Center (DKFZ). (n.d.). Design and analysis of dose-response experiments. DKFZ. Available at: [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. PPD. Available at: [Link]
-
Tansey, W., Tosh, C., & Blei, D. M. (2022). A Bayesian model of dose-response for cancer drug studies. The Annals of Applied Statistics. Available at: [Link]
-
Stephenson, P. (2023). Statistical Design Considerations for Dose-Finding Oncology Trials. RhoWorld. Available at: [Link]
Sources
- 1. Mechanism of action of 2',5-difluoro-1-arabinosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. allucent.com [allucent.com]
- 4. Using Allometric Scaling to Predict Human PK from Animals [synapse.patsnap.com]
- 5. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 6. To scale or not to scale: the principles of dose extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. premier-research.com [premier-research.com]
- 8. rhoworld.com [rhoworld.com]
- 9. Designing phase I oncology dose escalation using dose–exposure–toxicity models as a complementary approach to model‐based dose–toxicity models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 11. Design and analysis of dose-response experiments - German Cancer Research Center [dkfz.de]
Technical Support Center: 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil (dF-araU) Degradation Pathways
Welcome to the technical support center for 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil (dF-araU). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving dF-araU. Here, we will delve into the chemical stability and potential degradation pathways of this molecule, offering field-proven insights to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: My dF-araU solution appears to be degrading over time, as evidenced by the appearance of extra peaks in my HPLC analysis. What are the likely degradation pathways?
A1: While dF-araU is designed for enhanced stability, degradation can still occur under certain conditions. The primary non-enzymatic degradation pathways for nucleoside analogs typically involve hydrolysis of the N-glycosidic bond, particularly under harsh acidic or basic conditions, or oxidation of the pyrimidine ring.
However, it's crucial to understand that the fluorine substitutions in dF-araU confer significant stability. The 2'-fluoro group in the arabinose sugar moiety greatly stabilizes the N-glycosidic bond against acid-catalyzed hydrolysis. This is because the electronegative fluorine atom at the 2'-position destabilizes the formation of the oxocarbenium ion intermediate, which is a key step in the depurination/depyrimidination process.[1] Therefore, significant degradation via this pathway is less likely compared to non-fluorinated deoxyribonucleosides.
Oxidative degradation remains a possibility. Strong oxidizing agents can lead to the formation of various oxidation products of the uracil base.
Troubleshooting Steps:
-
Review your solvent and buffer conditions: Ensure the pH of your solution is within a stable range, ideally close to neutral (pH 6-8). Avoid prolonged exposure to strong acids or bases.
-
Protect from strong oxidants: If your experimental setup includes potentially oxidative reagents, consider their compatibility with dF-araU.
-
Analyze the "extra peaks": If possible, use LC-MS to get mass information on the new peaks. A mass corresponding to 5-fluorouracil would suggest cleavage of the glycosidic bond, although this is less probable. Other masses may indicate oxidation products.
Q2: I am studying the metabolism of dF-araU in cell culture/animal models and observe its disappearance, but I cannot detect the expected metabolite, 5-fluorouracil. Why might this be?
A2: This is an excellent and insightful observation. Unlike many other pyrimidine nucleoside analogs, dF-araU is a poor substrate for pyrimidine nucleoside phosphorylases (PNPs).[2] These enzymes are typically responsible for cleaving the N-glycosidic bond to release the free base (in this case, 5-fluorouracil). The structural constraints imposed by the 2'-fluoro-arabinofuranosyl moiety hinder the binding of dF-araU to the active site of PNPs.
Therefore, the primary metabolic pathway of dF-araU is not degradation to 5-fluorouracil, but rather its anabolic conversion to the active triphosphate form. The cytotoxic action of dF-araU is mediated through its phosphorylation to 2',5'-difluoro-1-arabinosyluridine monophosphate (FFara-UMP) by thymidine kinase, and subsequent inhibition of thymidylate synthetase.[2]
Troubleshooting and Experimental Considerations:
-
Shift your analytical focus: Instead of looking for 5-fluorouracil, develop analytical methods (e.g., LC-MS/MS) to detect the phosphorylated metabolites of dF-araU within the cell.
-
Consider cellular uptake: The disappearance of dF-araU from the extracellular medium is likely due to its transport into the cells and subsequent phosphorylation, not degradation.
-
Control experiments: Use cells deficient in thymidine kinase as a negative control. In these cells, you should observe significantly less uptake and phosphorylation of dF-araU.
Q3: How should I properly store dF-araU solutions to minimize degradation?
A3: Proper storage is critical for maintaining the integrity of your dF-araU solutions.
| Storage Condition | Recommendation | Rationale |
| Solid Form | Store at -20°C, desiccated. | Minimizes potential hydrolysis from atmospheric moisture and slows down any potential solid-state degradation. |
| In Solution | Aliquot into single-use volumes and store at -20°C or -80°C. | Avoids repeated freeze-thaw cycles which can lead to degradation. |
| Working Solutions | Prepare fresh from a frozen stock for each experiment. If short-term storage (1-2 days) is necessary, keep at 2-8°C. | Minimizes the time the compound is in a solution at temperatures where chemical reactions can occur. |
| Solvent Choice | Use sterile, high-purity water, or a buffer with a pH between 6 and 8. For organic solvents, DMSO is commonly used for stock solutions. | Avoids acidic or basic conditions that could promote hydrolysis, even though dF-araU is relatively stable. |
Troubleshooting Guide: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][4][5]
Issue: No significant degradation of dF-araU is observed under standard forced degradation conditions.
This is a plausible outcome due to the high stability of dF-araU. The fluorination at both the 2' and 5 positions confers significant resistance to degradation.[1][6]
Causality and Actionable Advice:
-
Mechanism of Stability: The 2'-fluoro group protects the N-glycosidic bond from acid hydrolysis.[1] The C-F bond is also stronger than a C-H bond, making the molecule more resistant to oxidative metabolism.[6]
-
Intensify Stress Conditions: If degradation is required to validate a stability-indicating method, you may need to employ more aggressive conditions than for other nucleosides. This could include higher temperatures, longer exposure times, or higher concentrations of acid, base, or oxidizing agents. However, be aware that overly harsh conditions may lead to unrealistic degradation pathways.
-
Focus on Method Specificity: The goal of a forced degradation study is to demonstrate the specificity of your analytical method. Even if dF-araU is stable, you should spike your sample with potential degradation products (if available) and related compounds to prove that your method can separate them from the parent compound.
Experimental Protocols
Protocol 1: General Forced Degradation Study for dF-araU
This protocol outlines a general approach for conducting a forced degradation study on dF-araU. The conditions may need to be optimized based on your specific analytical method.
1. Preparation of Stock Solution:
- Prepare a stock solution of dF-araU in a suitable solvent (e.g., water, methanol, or a 50:50 mixture) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
- Thermal Degradation: Incubate the solid dF-araU at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
- Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).
3. Sample Analysis:
- At appropriate time points, withdraw aliquots of the stressed samples.
- Neutralize the acid and base-stressed samples.
- Dilute all samples to a suitable concentration for analysis.
- Analyze by a stability-indicating HPLC method (e.g., reverse-phase with UV detection).
- Characterize any significant degradation products using LC-MS.
4. Data Interpretation:
- Calculate the percentage of degradation.
- Assess the peak purity of the dF-araU peak in the stressed samples.
- Determine the retention times of any degradation products.
Visualizing Degradation Pathways and Workflows
Diagram 1: General Hydrolytic Degradation of a Pyrimidine Deoxynucleoside
Caption: General pathway of acid-catalyzed hydrolytic degradation of pyrimidine deoxynucleosides.
Diagram 2: Stability of dF-araU to Acid Hydrolysis
Caption: The 2'-fluoro group in dF-araU inhibits acid-catalyzed hydrolysis.
Diagram 3: Experimental Workflow for Troubleshooting dF-araU Degradation
Caption: A logical workflow for troubleshooting unexpected degradation of dF-araU.
References
-
Watts, J. K., & Damha, M. J. (2008). Studies on the hydrolytic stability of 2′-fluoroarabinonucleic acid (2′F-ANA). Nucleic Acids Research, 36(13), 4438–4447. [Link]
-
Ni, Y., & Zhu, W. (2016). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 21(10), 1369. [Link]
-
Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]
-
Coderre, J. A., Santi, D. V., Matsuda, A., Watanabe, K. A., & Fox, J. J. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of Medicinal Chemistry, 26(8), 1149–1152. [Link]
-
Iram, F., et al. (2017). Forced Degradation Studies. ResearchGate. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
Sources
Technical Support Center: Addressing Resistance to 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil (dF-araU)
Introduction
Welcome to the technical support guide for investigating resistance to 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil (dF-araU). As a novel fluorinated pyrimidine analog, dF-araU holds potential in cancer therapy. However, as with many chemotherapeutic agents, the emergence of cellular resistance is a significant clinical and research challenge. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of dF-araU resistance.
Given that dF-araU is a specialized compound, some of its metabolic and resistance profiles may not be extensively documented in publicly available literature. Therefore, this guide synthesizes direct principles with well-established mechanisms of resistance observed for analogous fluoropyrimidine nucleosides, such as 5-Fluorouracil (5-FU) and Gemcitabine. This approach provides a robust framework for hypothesis generation and experimental design. We will explore the presumed mechanism of action, troubleshoot common experimental hurdles, and provide validated protocols to empower your research.
Section 1: Foundational Knowledge - The Presumed Mechanism of Action and Resistance
To effectively troubleshoot resistance, one must first understand the mechanism of action. Based on its structure, dF-araU is likely a prodrug that requires intracellular activation.
Presumed Mechanism of Action:
-
Cellular Uptake: As a nucleoside analog, dF-araU is hydrophilic and likely requires active transport into the cell, primarily via human equilibrative nucleoside transporters (hENTs) and concentrative nucleoside transporters (hCNTs).
-
Metabolic Activation: Once inside the cell, dF-araU must be phosphorylated by kinases to its active mono-, di-, and tri-phosphate forms. The initial and rate-limiting step is often catalyzed by deoxycytidine kinase (dCK) or thymidine kinase (TK).
-
Therapeutic Action: The phosphorylated metabolites of dF-araU can then exert cytotoxic effects through several mechanisms, including the inhibition of thymidylate synthase (TS) and incorporation into DNA and RNA, leading to chain termination and cellular apoptosis.
This multi-step activation and mechanism of action provides several points at which resistance can develop.
Caption: Workflow for the generation of a drug-resistant cell line by dose escalation.
-
Establish Baseline Sensitivity: Determine the IC50 of dF-araU for your parental cancer cell line using a standard 72-hour cytotoxicity assay.
-
Initiate Treatment: Culture the parental cells in their standard growth medium supplemented with dF-araU at a concentration equal to the IC20-IC30.
-
Monitor and Maintain: Replace the drug-containing medium every 2-3 days. Initially, you will observe significant cell death. Allow the surviving cells to repopulate the flask.
-
Dose Escalation: Once the cells are growing steadily at the current drug concentration, increase the dF-araU concentration by a factor of 1.5 to 2.
-
Repeat and Characterize: Repeat step 4 iteratively. This process can take 3-9 months. Every 4-6 weeks, perform a cytotoxicity assay to measure the shift in IC50.
-
Isolate and Validate: Once a significant (>10-fold) and stable increase in IC50 is achieved, the population can be considered resistant. For mechanistic studies, it is highly recommended to perform single-cell cloning to establish a clonal resistant line.
Protocol 2: Western Blot for Key Resistance Proteins (hENT1, dCK, TS)
-
Cell Lysis: Grow sensitive and resistant cells to ~80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against hENT1, dCK, TS, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to the loading control and compare the levels between sensitive and resistant cells.
Section 5: References
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. [Link]
-
Arner, E. S., & Eriksson, S. (1995). Mammalian deoxyribonucleoside kinases. Pharmacology & Therapeutics.
-
Minema, F., et al. (2004). Determinants of sensitivity and resistance to gemcitabine: the roles of human equilibrative nucleoside transporter 1 and deoxycytidine kinase in non-small cell lung cancer. Cancer Science. [Link]
-
Peters, G. J., et al. (2000). Resistance to fluoropyrimidines: mechanisms and clinical consequences. Investigational New Drugs.
-
Klanova, M., et al. (2014). Downregulation of deoxycytidine kinase in cytarabine-resistant mantle cell lymphoma cells confers cross-resistance to nucleoside analogs... Molecular Cancer. [Link]
-
Saiki, Y., et al. (2012). DCK is frequently inactivated in acquired gemcitabine-resistant human cancer cells. Biochemical and Biophysical Research Communications.
-
Okada, Y., et al. (2013). Human equilibrative nucleoside transporter 1 (hENT1) predicts the Asian patient response to gemcitabine-based chemotherapy in pancreatic cancer. Hepatogastroenterology.
-
Takebe, N., et al. (2012). Thymidylate Synthase Inhibition with the Novel Fluoropyrimidine FdUMP [1]Is Highly Effective Against Acute Lymphoblastic Leukemia. Blood. [Link]
-
Mackey, J. R., et al. (2003). Human equilibrative nucleoside transporter 1 (hENT1) in pancreatic adenocarcinoma: towards individualized treatment decisions. Cancers. [Link]
-
Wilson, P. M., et al. (2014). Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects. World Journal of Gastroenterology.
-
Yoshikawa, R., et al. (1990). Antitumor Activity of Fluoropyrimidines and Thymidylate Synthetase Inhibition. Japanese Journal of Cancer Research. [Link]
-
Yoshikawa, R., et al. (1990). Antitumor activity of fluoropyrimidines and thymidylate synthetase inhibition. Gan To Kagaku Ryoho. Cancer & Chemotherapy.
-
Grem, J. L. (1997). Thymidylate synthase inhibitors in cancer therapy: direct and indirect inhibitors. Investigational New Drugs.
-
Longley, D. B., & Johnston, P. G. (2005). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Current Cancer Drug Targets.
-
Farrell, J. J., et al. (2009). Human Equilibrative Nucleoside Transporter 1 Levels Predict Response to Gemcitabine in Patients With Pancreatic Cancer. Gastroenterology.
-
Sorger Lab. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]
-
Naci, D., et al. (2020). 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes. Cancer Letters. [Link]
-
Klanova, M., et al. (2014). Downregulation of deoxycytidine kinase in cytarabine-resistant mantle cell lymphoma cells confers cross-resistance... Molecular Cancer. [Link]
-
Bergman, A. M., Pinedo, H. M., & Peters, G. J. (2002). Determinants of resistance to 2',2'-difluorodeoxycytidine (gemcitabine). Drug Resistance Updates.
-
Tsesmetzis, N., et al. (2021). Deoxycytidine Kinase (DCK) Mutations in Human Acute Myeloid Leukemia Resistant to Cytarabine. Acta Haematologica. [Link]
-
Dumontet, C., et al. (2004). Deoxycytidine kinase gene alterations in gemcitabine-resistant cell lines. Cancer Research. [Link]
-
Fallahi-Sichani, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Current Protocols in Chemical Biology.
-
City of Hope. (2025). What Causes Cancer Drug Resistance and What Can Be Done?. City of Hope. [Link]
Sources
Technical Support Center: Purification of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil
Welcome to the Technical Support Center for the purification of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this fluorinated nucleoside analog. The unique structural features of this compound, namely the presence of two fluorine atoms and its polar nature, can present specific challenges during purification. This resource aims to address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Chromatography
Question 1: I am having difficulty achieving good separation of this compound from its impurities using normal-phase column chromatography. What are the recommended starting conditions and how can I optimize them?
Answer:
The purification of polar molecules like this compound on normal-phase silica gel can be challenging due to strong interactions with the stationary phase, potentially leading to peak tailing and poor resolution. Here is a recommended starting point and an optimization strategy:
Recommended Starting Conditions for Flash Column Chromatography:
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Dichloromethane (DCM) : Methanol (MeOH) gradient |
| Gradient | Start with 100% DCM and gradually increase the percentage of MeOH (e.g., 0-10%) |
| Loading Technique | Dry loading is highly recommended for polar compounds. |
Step-by-Step Protocol for Dry Loading:
-
Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., methanol, acetone).
-
Add a small amount of silica gel to the solution to form a slurry.
-
Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.
-
Carefully load the dried powder onto the top of your pre-packed column.
Troubleshooting & Optimization:
-
Poor Separation: If the compound and impurities co-elute, consider switching to a more polar solvent system, such as Ethyl Acetate (EtOAc) : Methanol (MeOH) or Chloroform (CHCl₃) : Methanol (MeOH). A shallower gradient will also improve resolution.
-
Peak Tailing: The addition of a small amount of a modifier to the mobile phase, such as acetic acid or triethylamine (0.1-1%), can help to reduce tailing by neutralizing active sites on the silica gel. The choice of modifier depends on the nature of the impurities.
-
Compound Stuck on the Column: If your compound does not elute even with a high concentration of methanol, consider using a more polar solvent system like acetonitrile/water on a C18 reversed-phase column.
Question 2: My this compound seems to be co-eluting with a closely related impurity during reverse-phase HPLC purification. How can I improve the resolution?
Answer:
Co-elution in reverse-phase HPLC is a common issue, especially with structurally similar impurities like anomers (α and β isomers), which are frequent byproducts in nucleoside synthesis.[1] Here’s how you can approach this problem:
Recommended Starting Conditions for Reverse-Phase HPLC:
| Parameter | Recommendation |
| Column | C18 (e.g., 5 µm, 100 Å, 4.6 x 250 mm for analytical; scale up for preparative) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A shallow gradient from 5-95% B over 30-40 minutes |
| Detection | UV at 260 nm |
Troubleshooting & Optimization:
-
Improve Resolution:
-
Decrease Gradient Slope: A slower, more gradual increase in the organic modifier (Mobile Phase B) will provide more time for the components to interact with the stationary phase, often leading to better separation.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Modify Mobile Phase pH: Adjusting the pH of the aqueous mobile phase (Mobile Phase A) can change the ionization state of your compound and its impurities, which can significantly impact retention and selectivity.
-
Lower the Temperature: Running the column at a lower temperature can sometimes enhance separation.
-
-
Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity. A phenyl-hexyl or a fluorinated phase column can offer different interactions and may resolve the co-eluting peaks.[2][3]
Question 3: I am observing the formation of an unknown impurity during the purification of this compound. What are the likely sources of this impurity?
Answer:
The synthesis of nucleoside analogs can often lead to the formation of several types of impurities.[4] Understanding these potential byproducts is crucial for developing an effective purification strategy.
Common Impurities in Fluorinated Pyrimidine Nucleoside Synthesis:
| Impurity Type | Description |
| Anomers (α-isomer) | During the glycosylation step, the formation of the undesired α-anomer can occur along with the desired β-anomer. These are often difficult to separate due to their similar structures. |
| Unreacted Starting Materials | Incomplete reactions can result in the presence of the starting fluorinated sugar and uracil base in the crude product. |
| Byproducts from Protecting Groups | If protecting groups are used during the synthesis, their incomplete removal or side reactions involving them can lead to impurities. |
| Degradation Products | The compound may be sensitive to acidic or basic conditions used during workup or purification, leading to degradation. |
Identification and Removal:
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to identify the mass of the impurity, which can provide clues to its structure.
-
NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy of the purified impurity can help in its structural elucidation.
-
Optimized Chromatography: As discussed in the previous questions, fine-tuning your chromatographic conditions is the primary method for removing these impurities.
Crystallization
Question 4: I am struggling to crystallize my purified this compound. It either remains an oil or precipitates as an amorphous solid. What crystallization techniques can I try?
Answer:
Crystallization of polar, flexible molecules like nucleoside analogs can be challenging. Here are several techniques to explore:
Recommended Solvents to Screen:
-
Single Solvents: Methanol, Ethanol, Isopropanol, Water, Acetonitrile, Ethyl Acetate.
-
Solvent/Anti-Solvent Systems: A common approach is to dissolve the compound in a good solvent (e.g., methanol or ethanol) and then slowly add an anti-solvent in which the compound is insoluble (e.g., diethyl ether, hexanes, or dichloromethane) until turbidity is observed.
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed container with a small amount of an anti-solvent. The anti-solvent vapor will slowly diffuse into the solution of your compound, inducing crystallization.
-
Cooling Crystallization: Prepare a saturated solution of your compound in a suitable solvent at an elevated temperature and then allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C or -20°C).
Troubleshooting Crystallization:
-
Oiling Out: This often happens when the solution is too concentrated or the temperature is too high. Try using a more dilute solution or a different solvent system.
-
Amorphous Precipitate: This can occur with rapid precipitation. Slow down the crystallization process by using a slower cooling rate or a slower addition of the anti-solvent.
-
No Crystals Form: The solution may not be supersaturated. Try to slowly evaporate some of the solvent or add a small seed crystal of the desired compound if available.
Experimental Workflow & Diagrams
General Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound from a crude reaction mixture.
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree for HPLC Purification
This diagram provides a logical path for troubleshooting common issues encountered during the HPLC purification of this compound.
Caption: Troubleshooting decision tree for HPLC purification issues.
References
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules. [Link]
-
NUCLEOSIDES. XIV. SYNTHESIS OF 2'-DEOXY-2'-FLUOROURIDINE1. Journal of the American Chemical Society. [Link]
-
Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Molecules. [Link]
-
Synthesis and biological activity of 2'-amino-2'-deoxy-5-fluorouridine. Journal of Medicinal Chemistry. [Link]
- 2'-Deoxy-5-fluorouridine derivatives, a process for their preparation, antitumor agents containing same and methods for using said agents.
-
Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry. [Link]
-
(PDF) Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. ResearchGate. [Link]
-
Fluorinated Nucleosides: Synthesis and Biological Implication. Current Topics in Medicinal Chemistry. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
Sources
Technical Support Center: Navigating the Challenges of 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil Analog Toxicity
Introduction: The Double-Edged Sword of Fluoropyrimidine Analogs
The class of compounds known as 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil (FdUrd-ara) analogs holds significant promise in the landscape of anticancer and antiviral therapeutics. Their mechanism of action, primarily centered on the potent inhibition of thymidylate synthase (TS), strikes at the heart of rapidly proliferating cells by disrupting DNA synthesis. However, this potent cytotoxic activity is often a double-edged sword, with off-target effects and metabolic liabilities leading to significant toxicity in non-cancerous tissues. This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and mitigating the toxicity associated with these promising but challenging compounds.
This guide is structured to provide both foundational knowledge and practical, actionable guidance. We will delve into the core mechanisms of toxicity, offer troubleshooting strategies for common experimental hurdles, and provide detailed protocols for key assays to assess the safety and efficacy of your FdUrd-ara analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil (FdUrd-ara) and its analogs?
A1: The cytotoxic action of FdUrd-ara analogs begins with their intracellular phosphorylation. Cellular kinases convert the nucleoside analog into its active 5'-monophosphate form, 2',5'-difluoro-2'-deoxy-1-arabinosyluracil-5'-monophosphate (FFara-UMP).[1] This active metabolite then acts as a potent inhibitor of thymidylate synthase (TS), the enzyme responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1][2] By forming a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, FFara-UMP effectively shuts down the de novo synthesis of thymidylate, leading to a "thymineless death" in rapidly dividing cells.[2]
Q2: What are the primary drivers of toxicity for FdUrd-ara analogs?
A2: The toxicity of FdUrd-ara analogs is multifactorial and can be broadly categorized into two main areas:
-
On-target toxicity in healthy tissues: Rapidly dividing normal cells, such as those in the bone marrow and gastrointestinal tract, are also susceptible to the inhibition of thymidylate synthase, leading to common side effects like myelosuppression and mucositis.[3]
-
Off-target mitochondrial toxicity: A significant concern with many fluorinated nucleoside analogs is their potential to interfere with mitochondrial function.[4][5] The active triphosphate forms of these analogs can be mistakenly recognized and incorporated by mitochondrial DNA polymerase gamma (Pol γ), the sole enzyme responsible for replicating mitochondrial DNA (mtDNA).[6] This incorporation can lead to chain termination of the growing mtDNA strand, resulting in mtDNA depletion, impaired oxidative phosphorylation, and a shift to anaerobic metabolism, which can manifest as lactic acidosis and organ dysfunction.[4][5]
Q3: How does the structure of an FdUrd-ara analog influence its toxicity?
A3: The chemical structure of an FdUrd-ara analog plays a critical role in its therapeutic index (the balance between efficacy and toxicity). For instance, modifications to the 5-position of the uracil ring can significantly impact both antiviral/antitumor activity and cytotoxicity. Studies on 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-alkyluracils have shown that as the size of the 5-alkyl substituent increases, both the therapeutic potency and the cytotoxicity tend to decrease.[2] This highlights the delicate balance that must be achieved in analog design to maximize efficacy while minimizing off-target toxicity.
Q4: What is DPD deficiency and how does it relate to the toxicity of these compounds?
A4: Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a related fluoropyrimidine.[6] Genetic variations in the DPYD gene can lead to DPD deficiency, a condition where the body is unable to effectively break down and eliminate fluoropyrimidines.[7] While FdUrd-ara is reported to be not a substrate for pyrimidine phosphorylases, its metabolic fate and the potential for DPD to influence the toxicity of its metabolites or related impurities should be considered, especially in a clinical context.[1] Patients with DPD deficiency who are treated with standard doses of fluoropyrimidines are at a significantly increased risk of severe and potentially life-threatening toxicities.[7]
Troubleshooting Guides
This section provides practical guidance for addressing common issues encountered during the preclinical evaluation of FdUrd-ara analogs.
Issue 1: High Cytotoxicity in Normal Cell Lines Compared to Cancer Cell Lines
-
Potential Cause 1: Lack of Tumor-Specific Activation. The therapeutic window for many nucleoside analogs relies on preferential activation in cancer cells, which often have higher levels of the necessary kinases. If your analog is being efficiently phosphorylated in both normal and cancer cells, its therapeutic index will be low.
-
Troubleshooting Strategy:
-
Quantify Intracellular Phosphorylation: Utilize LC-MS/MS to measure the intracellular concentrations of the monophosphate, diphosphate, and triphosphate forms of your analog in both cancer and normal cell lines.[8][9] A lack of differential phosphorylation may explain the broad cytotoxicity.
-
Prodrug Approach: Consider designing a prodrug of your analog that requires a tumor-specific enzyme for activation.[10] This could involve esterase-cleavable groups that are substrates for enzymes overexpressed in the tumor microenvironment.
-
-
-
Potential Cause 2: Potent Mitochondrial Toxicity. If your analog is a strong substrate for mitochondrial DNA polymerase gamma (Pol γ), it can cause significant toxicity in all cell types, as mitochondria are ubiquitous.
-
Troubleshooting Strategy:
-
Assess Mitochondrial DNA Content: Perform qPCR to quantify the relative amount of mitochondrial DNA (mtDNA) to nuclear DNA (nDNA) after treatment with your analog. A significant decrease in the mtDNA/nDNA ratio is indicative of mitochondrial toxicity.
-
Measure Mitochondrial Respiration: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) of cells treated with your analog. A decrease in basal and maximal respiration suggests impaired mitochondrial function.[4]
-
Structural Modification: If mitochondrial toxicity is confirmed, consider structural modifications to your analog that may reduce its affinity for Pol γ.
-
-
Issue 2: Inconsistent Results in Cell Viability Assays
-
Potential Cause 1: Assay Interference. The chemical properties of your analog may interfere with the reagents used in certain viability assays (e.g., reduction of MTT by the compound itself).
-
Troubleshooting Strategy:
-
Run Assay Controls: Always include a control with your compound in cell-free media to check for direct interaction with the assay reagents.
-
Use an Orthogonal Assay: Confirm your results using a different viability assay that relies on a distinct mechanism, such as a resazurin-based assay (e.g., CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®).
-
-
-
Potential Cause 2: Time-Dependent Cytotoxicity. The cytotoxic effects of nucleoside analogs are often cell cycle-dependent and may require prolonged exposure to become apparent.
-
Troubleshooting Strategy:
-
Perform a Time-Course Experiment: Evaluate cell viability at multiple time points (e.g., 24, 48, 72, and 96 hours) to determine the optimal endpoint for your specific analog and cell line.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells. An accumulation of cells in a particular phase may indicate the mechanism of action and the time required for cytotoxicity to manifest.
-
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess the toxicity and mechanism of action of FdUrd-ara analogs.
Protocol 1: Assessment of Mitochondrial DNA Content by qPCR
Objective: To quantify the relative amount of mitochondrial DNA (mtDNA) compared to nuclear DNA (nDNA) in cells treated with FdUrd-ara analogs.
Materials:
-
Cell culture reagents
-
FdUrd-ara analog of interest
-
DNA extraction kit (e.g., DNeasy® Blood & Tissue Kit, Qiagen)
-
qPCR primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M)
-
SYBR® Green qPCR Master Mix
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of concentrations of the FdUrd-ara analog. Include an untreated and a vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).
-
DNA Extraction: Harvest the cells and extract total DNA using a commercial kit according to the manufacturer's instructions.
-
DNA Quantification and Normalization: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop™) and normalize all samples to the same concentration (e.g., 10 ng/µL).
-
qPCR Reaction Setup: Prepare the qPCR master mix containing SYBR® Green, forward and reverse primers for both the mitochondrial and nuclear genes, and nuclease-free water. Aliquot the master mix into a qPCR plate and add the normalized DNA samples.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the ΔCt for each sample: ΔCt = Ct (mitochondrial gene) - Ct (nuclear gene).
-
Calculate the ΔΔCt for each treated sample: ΔΔCt = ΔCt (treated) - ΔCt (untreated control).
-
The relative mtDNA content is calculated as 2-ΔΔCt.
-
Protocol 2: Measurement of Intracellular FdUrd-ara Analog Phosphorylation by LC-MS/MS
Objective: To quantify the intracellular concentrations of the parent FdUrd-ara analog and its mono-, di-, and tri-phosphate metabolites.
Materials:
-
Cell culture reagents
-
FdUrd-ara analog of interest
-
Ice-cold 70% methanol
-
Cell scrapers
-
Microcentrifuge
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 10 cm dish and treat with the FdUrd-ara analog as described in Protocol 1.
-
Cell Lysis and Extraction:
-
At the end of the incubation period, quickly wash the cells with ice-cold PBS.
-
Add ice-cold 70% methanol to the dish and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes to allow for protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Sample Preparation:
-
Carefully collect the supernatant, which contains the intracellular metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the detection and quantification of the parent analog and its phosphorylated metabolites. This will involve optimizing the chromatographic separation and the mass spectrometry parameters (e.g., precursor and product ions, collision energy).
-
Generate standard curves for each analyte using known concentrations to enable absolute quantification.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte in the samples.
-
Calculate the intracellular concentration of each metabolite using the standard curves and normalize to the cell number or total protein content.
-
Visualization of Key Pathways and Concepts
Diagram 1: Metabolic Activation and Mechanism of Action of FdUrd-ara Analogs
Caption: Metabolic activation of FdUrd-ara and inhibition of Thymidylate Synthase.
Diagram 2: Proposed Mechanism of Mitochondrial Toxicity
Caption: Pathway of FdUrd-ara analog-induced mitochondrial toxicity.
Data Presentation
Table 1: Comparative Cytotoxicity of Fluoropyrimidine Analogs
| Compound | Cell Line | IC50 (µM) | Therapeutic Index (Normal/Cancer) | Reference |
| 2',2'-difluorodeoxycytidine (Gemcitabine) | CHO (Chinese Hamster Ovary) | ~0.01 (18h exposure) | - | [11] |
| Cytosine arabinoside (ara-C) | CHO (Chinese Hamster Ovary) | ~0.1 (18h exposure) | - | [11] |
| 4'-thio-FAC | Human Cancer Cell Lines (various) | Potent antitumor effects | Weaker toxicity than Gemcitabine in vivo | [12] |
| Gemcitabine | Human Cancer Cell Lines (various) | More potent than 4'-thio-FAC in vitro | Stronger toxicity than 4'-thio-FAC in vivo | [12] |
| (2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU) | Zebrafish embryos | Minimal impact on genome function | Less toxic than BrdU and EdU | [7] |
Note: This table provides examples of comparative cytotoxicity data. Researchers should generate similar data for their specific FdUrd-ara analogs in relevant cancer and normal cell lines.
References
-
Grassi, J., et al. (2002). New test to measure intracellular levels of nucleosides. HIV i-Base. [Link][9]
-
Coderre, J. A., et al. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of Medicinal Chemistry, 26(8), 1149–1152. [Link]
-
Fujiwara, H., et al. (1989). Antitumor activity of fluoropyrimidines and thymidylate synthetase inhibition. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 16(4 Pt 2), 1285–1290. [Link]
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Longley, D. B., et al. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. [Link]
-
Omicsonline. (2014). Determination of Intracellular Concentrations of Nucleoside Analogues and their Phosphorylated Metabolites. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Heinemann, V., et al. (1988). Comparison of the cellular pharmacokinetics and toxicity of 2',2'-difluorodeoxycytidine and 1-beta-D-arabinofuranosylcytosine. Cancer Research, 48(14), 4024–4031. [Link]
-
Gmeiner, W. H. (2020). Fluoropyrimidine Modulation of the Anti-Tumor Immune Response-Prospects for Improved Colorectal Cancer Treatment. Cancers, 12(6), 1641. [Link]
-
Johnson, A. A., et al. (2001). Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. Biochemistry, 40(40), 11951–11961. [Link]
-
Roy, B., et al. (2021). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry, 12(8), 1243–1260. [Link]
-
BMG Labtech. (2023). Mitochondrial toxicity: measurement and applications. BMG Labtech. [Link]
-
Neef, A. B., & Luedtke, N. W. (2011). Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides. Proceedings of the National Academy of Sciences, 108(51), 20404–20409. [Link]
-
Chou, T. C., et al. (1982). Biochemical Effects of 2'-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil and 2'-fluoro-5-iodo-1-beta-D-arabinofuranosylcytosine in Mouse Leukemic Cells Sensitive and Resistant to 1-beta-D-arabinofuranosylcytosine. Cancer Research, 42(10), 3957–3963. [Link]
-
Urbanowicz, K., et al. (2024). Novel mass spectrometry-based assay for thymidylate synthase activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2345678. [Link]
-
Sobrero, A. F., et al. (1997). Thymidylate synthase inhibitors in cancer therapy: direct and indirect inhibitors. Annals of Oncology, 8(8), 733–739. [Link]
-
Anderson, D. D., et al. (2023). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Pharmacology & Translational Science, 6(3), 447–456. [Link]
-
Bouffard, D. Y., et al. (1991). Comparison of antineoplastic activity of 2',2'-difluorodeoxycytidine and cytosine arabinoside against human myeloid and lymphoid leukemic cells. Anticancer Drugs, 2(1), 49–55. [Link]
-
Parker, W. B., et al. (1999). Comparison of the mechanism of cytotoxicity of 2-chloro-9-(2-deoxy-2- fluoro-beta-D-arabinofuranosyl)adenine, 2-chloro-9-(2-deoxy-2-fluoro- beta-D-ribofuranosyl)adenine, and 2-chloro-9-(2-deoxy-2,2-difluoro- beta-D-ribofuranosyl)adenine in CEM cells. Molecular Pharmacology, 55(3), 515–520. [Link]
-
Parker, W. B., et al. (1991). Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine on K562 cellular metabolism and the inhibition of human ribonucleotide reductase and DNA polymerases by its 5'-triphosphate. Cancer Research, 51(9), 2386–2394. [Link]
-
Studzińska, R., et al. (2021). The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation. Molecules, 26(16), 4956. [Link]
-
Montgomery, J. A., et al. (1992). Synthesis and biologic activity of 2'-fluoro-2-halo derivatives of 9-beta-D-arabinofuranosyladenine. Journal of Medicinal Chemistry, 35(2), 397–401. [Link]
-
Schinazi, R. F., et al. (1986). Synthesis and biological effects of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil. Antimicrobial Agents and Chemotherapy, 30(6), 879–885. [Link]
-
Sasaki, T., et al. (2001). Comparison of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine with gemcitabine in its antitumor activity. Japanese Journal of Cancer Research, 92(8), 896–902. [Link]
Sources
- 1. Biochemical effects of 2'-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil and 2'-fluoro-5-iodo-1-beta-D-arabinofuranosylcytosine in mouse leukemic cells sensitive and resistant to 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mitochondrial ToxGlo™ Assay Protocol [worldwide.promega.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. New test to measure intracellular levels of nucleosides | HIV i-Base [i-base.info]
- 10. Toxicity of antiviral nucleoside analogs and the human mitochondrial DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the cellular pharmacokinetics and toxicity of 2',2'-difluorodeoxycytidine and 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine with gemcitabine in its antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Challenges in Clinical Trials of Fluorinated Nucleosides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the clinical evaluation of fluorinated nucleosides. This guide is designed to provide in-depth, field-proven insights and troubleshooting protocols for the common challenges encountered during clinical trials of this important class of therapeutic agents. Our goal is to equip your team with the necessary knowledge to anticipate, mitigate, and resolve issues related to toxicity, drug resistance, pharmacokinetics, and patient stratification, thereby enhancing the safety and efficacy of your clinical investigations.
Section 1: Managing and Mitigating Toxicity
Fluorinated nucleosides, while potent anticancer and antiviral agents, can exhibit significant toxicities. Understanding the underlying mechanisms is crucial for effective management.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected hepatotoxicity in a Phase I trial of a novel fluorinated nucleoside. What are the likely mechanisms and how can we investigate this?
A1: Hepatotoxicity with fluorinated nucleosides is a known risk, tragically highlighted by the case of Fialuridine (FIAU), which caused severe liver failure in a clinical trial.[1][2] The primary mechanism is often mitochondrial toxicity.[1][3] The fluorinated nucleoside analogue, once phosphorylated, can be mistakenly incorporated into mitochondrial DNA (mtDNA) by polymerase gamma (Pol γ), leading to chain termination and mtDNA depletion.[3] This impairs mitochondrial respiration, causing a cellular energy crisis, lactic acidosis, and microvesicular steatosis, which clinically manifests as liver failure.[1][2]
Troubleshooting Guide: Investigating Suspected Hepatotoxicity
-
Clinical Monitoring:
-
Closely monitor liver function tests (LFTs), including ALT, AST, bilirubin, and alkaline phosphatase.
-
Monitor plasma lactate levels as an early indicator of mitochondrial dysfunction.
-
-
Preclinical Modeling:
-
Utilize chimeric mice with humanized livers to better predict human-specific hepatotoxicity, as was demonstrated retrospectively for FIAU.[1]
-
-
In Vitro Assays:
-
Mitochondrial Toxicity Assays: Employ a panel of assays to assess mitochondrial health in relevant cell lines (e.g., HepG2).[4][5]
-
mtDNA Depletion Assay: Use quantitative PCR (qPCR) to measure the ratio of mitochondrial to nuclear DNA. A significant decrease indicates mtDNA depletion.[4]
-
Oxygen Consumption Rate (OCR): Measure OCR using extracellular flux analysis (e.g., Seahorse XF Analyzer) to assess the impact on mitochondrial respiration.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Use fluorescent dyes like TMRM or JC-1 to detect depolarization of the mitochondrial membrane, an early sign of mitochondrial dysfunction.
-
Reactive Oxygen Species (ROS) Production: Measure ROS levels using probes like MitoSOX Red, as mitochondrial dysfunction can lead to increased oxidative stress.[4]
-
-
Q2: A patient in our trial is experiencing cardiotoxicity after administration of a fluoropyrimidine. Is this a known side effect, and what are the management strategies?
A2: Yes, cardiotoxicity is a recognized, albeit infrequent, side effect of fluoropyrimidines like 5-fluorouracil (5-FU) and its oral prodrug capecitabine.[6][7][8] Manifestations can range from angina and arrhythmias to myocardial infarction and sudden death.[6][8] The exact mechanism is not fully elucidated but is thought to involve coronary vasospasm and direct myocardial toxicity.[6]
Troubleshooting Guide: Managing Fluoropyrimidine-Induced Cardiotoxicity
-
Immediate Action:
-
Discontinue the fluoropyrimidine infusion immediately upon suspicion of cardiotoxicity.
-
Perform an electrocardiogram (ECG) and measure cardiac troponin levels.
-
Provide supportive care, including nitrates and calcium channel blockers for suspected vasospasm.
-
-
Patient Monitoring and Re-challenge:
-
Conduct a thorough cardiac evaluation, including echocardiogram and potentially coronary angiography, to rule out underlying coronary artery disease.
-
Re-challenging with the same fluoropyrimidine is generally not recommended. However, anecdotal evidence suggests that switching to a different fluoropyrimidine, such as S-1, may be tolerated in some patients who experienced cardiotoxicity with 5-FU or capecitabine.[6] This should be done with extreme caution and under close cardiac monitoring.
-
-
Preventative Strategies:
Data Summary: Common Toxicities of Selected Fluorinated Nucleosides
| Fluorinated Nucleoside | Common Dose-Limiting Toxicities | References |
| Clofarabine | Myelosuppression (solid tumors), Hepatotoxicity (leukemia) | [10] |
| Gemcitabine | Myelosuppression, Hepatic toxicity in patients with pre-existing liver dysfunction | [11][12] |
| Capecitabine (5-FU) | Diarrhea, Hand-foot syndrome, Cardiotoxicity | [6][13] |
| Fialuridine (FIAU) | Severe Hepatotoxicity, Lactic Acidosis, Pancreatitis | [1][2] |
Section 2: Addressing and Overcoming Drug Resistance
Drug resistance, either intrinsic or acquired, is a major cause of treatment failure with fluorinated nucleosides.
Frequently Asked Questions (FAQs)
Q1: Our clinical trial is seeing a number of patients progressing on a fluoropyrimidine-based therapy. What are the common mechanisms of resistance?
A1: Resistance to fluoropyrimidines, such as 5-FU, is multifactorial.[14] Key mechanisms include:
-
Target Enzyme Alterations: Amplification or mutation of the thymidylate synthase (TS) gene, the primary target of 5-FU, can lead to reduced drug efficacy.[15][16]
-
Altered Drug Metabolism: Decreased activity of enzymes required for 5-FU activation (e.g., orotate phosphoribosyltransferase) or increased activity of catabolic enzymes like dihydropyrimidine dehydrogenase (DPD) can reduce the concentration of active drug at the tumor site.
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, such as non-homologous end-joining (NHEJ), can repair 5-FU-induced DNA damage more efficiently.[16][17]
-
Evasion of Apoptosis: Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL can render cancer cells resistant to 5-FU-induced cell death.[15][16]
Troubleshooting Guide: Investigating and Overcoming Fluoropyrimidine Resistance
-
Molecular Profiling of Tumors:
-
Analyze tumor biopsies (pre- and post-treatment) for expression levels of TS, DPD, and other key metabolic enzymes via immunohistochemistry (IHC) or quantitative real-time PCR (qRT-PCR).
-
Perform next-generation sequencing (NGS) to identify mutations in the TYMS gene (encoding TS) and genes involved in DNA repair and apoptosis pathways.
-
-
Strategies to Overcome Resistance:
-
Combination Therapies: Combine fluoropyrimidines with agents that target different pathways. For example, combining with irinotecan (a topoisomerase I inhibitor) or oxaliplatin (a platinum-based agent) is a standard approach in colorectal cancer.
-
Epigenetic Modulation: Preclinical studies suggest that histone deacetylase inhibitors (HDACis) may sensitize resistant tumors to fluoropyrimidines, although clinical data is still emerging.[18]
-
Targeting Apoptotic Pathways: Small molecule inhibitors of Bcl-2 family proteins are being investigated to restore sensitivity to chemotherapy.
-
Experimental Workflow: Assessing Drug Resistance in Patient-Derived Xenografts (PDXs)
Caption: Workflow for assessing fluorinated nucleoside resistance in PDX models.
Section 3: Navigating Pharmacokinetic Challenges
The clinical efficacy and toxicity of fluorinated nucleosides are heavily influenced by their pharmacokinetic (PK) properties.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-patient variability in exposure to gemcitabine in our clinical trial. What factors contribute to this, and how can we manage it?
A1: Gemcitabine exhibits significant inter-patient variability in its pharmacokinetics.[19][20] This is largely due to differences in the activity of cytidine deaminase (CDA), the primary enzyme responsible for its inactivation to 2′,2′-difluoro-2′-deoxyuridine (dFdU).[19] Genetic polymorphisms in the CDA gene can lead to decreased enzyme activity, resulting in higher plasma concentrations of gemcitabine and an increased risk of toxicity.[19] Renal and hepatic function can also influence gemcitabine clearance.[11][12]
Troubleshooting Guide: Managing Gemcitabine Pharmacokinetic Variability
-
Pharmacogenetic Testing:
-
Consider prospective or retrospective genotyping for common CDA polymorphisms to identify patients at risk for altered metabolism.
-
-
Therapeutic Drug Monitoring (TDM):
-
While not standard practice, TDM of gemcitabine and dFdU plasma concentrations can help in understanding individual patient exposure and correlating it with efficacy and toxicity.
-
-
Dose Adjustments:
Q2: What are the key pharmacokinetic characteristics of clofarabine that we should be aware of in our trial design?
A2: Clofarabine is rapidly cleared from the plasma, with a relatively short elimination half-life of less than 7 hours.[21] Its pharmacokinetics are influenced by age, weight, and creatinine clearance.[21] Notably, body surface area (BSA)-based dosing may not be adequate, as studies have shown that children with low body weight have lower exposure than those with higher body weight.[22] A dosing algorithm based on body weight and estimated glomerular filtration rate (eGFR) may provide more predictable exposure.[22]
Data Summary: Pharmacokinetic Parameters of Selected Fluorinated Nucleosides
| Drug | Bioavailability (Oral) | Key Metabolic Enzyme | Elimination Half-life | Factors Influencing PK | References |
| Clofarabine | ~57.5% | - | < 7 hours | Age, weight, eGFR | [21][22] |
| Gemcitabine | N/A (IV) | Cytidine Deaminase (CDA) | ~1.7 hours (initial phase) | CDA polymorphisms, renal/hepatic function | [11][19] |
| Capecitabine | ~80% | Carboxylesterase, Cytidine Deaminase, Thymidine Phosphorylase | (Prodrug) ~0.7 hours | DPYD polymorphisms | [23] |
Section 4: Patient Stratification for Enhanced Efficacy and Safety
Identifying patient populations most likely to benefit from or be at risk of toxicity from fluorinated nucleoside therapy is a key goal of personalized medicine.
Frequently Asked Questions (FAQs)
Q1: We want to incorporate biomarker-driven patient selection into our upcoming trial of capecitabine. What are the most well-established biomarkers for efficacy and toxicity?
A1: For capecitabine, which is a prodrug of 5-FU, the most established predictive biomarkers are genetic variants in the dihydropyrimidine dehydrogenase (DPYD) gene.[13][23][24] DPYD is the rate-limiting enzyme in 5-FU catabolism. Patients with certain DPYD variants have reduced enzyme activity, leading to increased exposure to 5-FU and a significantly higher risk of severe, life-threatening toxicities.[13][24] Several DPYD variants, such as *2A, *13, and others, are now recommended for pre-treatment screening to guide dose adjustments.[23]
Polymorphisms in the thymidylate synthase (TYMS) gene have also been associated with capecitabine toxicity, although the evidence is weaker than for DPYD variants.[13][24]
Troubleshooting Guide: Implementing Biomarker-Driven Patient Stratification
-
Pre-treatment Genotyping:
-
Screen all patients for clinically relevant DPYD variants before initiating capecitabine therapy.
-
For patients carrying these variants, a dose reduction is recommended.[23]
-
-
Informed Consent:
-
Ensure the informed consent process clearly explains the rationale for genetic testing and the potential implications for treatment decisions.
-
-
Data Analysis:
-
In your clinical trial analysis, stratify patients based on their DPYD genotype to assess the impact on efficacy and toxicity endpoints.
-
Logical Relationship: Biomarker to Clinical Outcome
Caption: Causal pathway from DPYD variant to increased toxicity risk.
References
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Di Paolo, A., et al. (2021). Epigenetic Approaches to Overcome Fluoropyrimidines Resistance in Solid Tumors. International Journal of Molecular Sciences, 22(16), 8851. [Link]
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Zheng, Z., et al. (2022). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules, 27(19), 6556. [Link]
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Gandhi, V., et al. (2001). Clinical and pharmacokinetic study of clofarabine in chronic lymphocytic leukemia: strategy for treatment. Journal of Clinical Oncology, 19(13), 3205-3214. [Link]
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Rosmarin, D., et al. (2014). Genetic Markers of Toxicity From Capecitabine and Other Fluorouracil-Based Regimens: Investigation in the QUASAR2 Study, Systematic Review, and Meta-Analysis. Journal of Clinical Oncology, 32(10), 1031-1039. [Link]
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Meulendijks, D., et al. (2014). Genetic Markers of Toxicity From Capecitabine and Other Fluorouracil-Based Regimens: Investigation in the QUASAR2 Study, Systematic Review, and Meta-Analysis. Journal of Clinical Oncology, 32(10), 1031-1039. [Link]
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Rosmarin, D., et al. (2014). Genetic Markers of Toxicity From Capecitabine and Other Fluorouracil-Based Regimens: Investigation in the QUASAR2 Study, Systematic Review, and Meta-Analysis. Journal of Clinical Oncology, 32(10), 1031-1039. [Link]
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Meulendijks, D., et al. (2014). Genetic markers of toxicity from capecitabine and other fluorouracil-based regimens: investigation in the QUASAR2 study, systematic review, and meta-analysis. Journal of Clinical Oncology, 32(10), 1031-1039. [Link]
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Kakuda, T. N. (2008). Absence of a Universal Mechanism of Mitochondrial Toxicity by Nucleoside Analogs. Antimicrobial Agents and Chemotherapy, 52(8), 2935-2942. [Link]
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Hijiya, N., et al. (2014). ABSTRACT O-123: CLOFARABINE IN COMBINATION WITH HIGH-DOSE CYTARABINE AND LIPOSOMAL DAUNORUBICIN IN PEDIATRIC AML: RESULTS OF A PHASE 1 COMBINATION STUDY BY THE ITCC CONSORTIUM. Pediatric Blood & Cancer, 61, S61-S62. [Link]
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Al-Ostoot, F. H., et al. (2023). Innovative Strategies to Combat 5-Fluorouracil Resistance in Colorectal Cancer: The Role of Phytochemicals and Extracellular Vesicles. International Journal of Molecular Sciences, 24(13), 10609. [Link]
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Harrill, J. A., et al. (2020). A mechanistic biomarker investigation of fialuridine hepatotoxicity using the chimeric TK-NOG Hu-liver mouse model and in vitro micropatterned hepatocyte cocultures. Toxicological Sciences, 173(1), 100-116. [Link]
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Lønning, P. E., et al. (2022). Primary prevention of cardiotoxicity in cancer patients treated with fluoropyrimidines: A randomized controlled trial. Journal of Clinical Oncology, 40(16_suppl), 12015-12015. [Link]
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Kothapalli, Y., et al. (2022). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Molecules, 27(21), 7480. [Link]
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Arnedos, M., et al. (2015). Biomarker-driven patient selection for early clinical trials. Current Opinion in Oncology, 27(4), 291-298. [Link]
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Zampiva, E., et al. (2022). The puzzling clinical presentation of fluoropyrimidines cardiotoxicity. Frontiers in Cardiovascular Medicine, 9, 959881. [Link]
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Cobo-Calvo, A., et al. (2022). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Organic & Biomolecular Chemistry, 20(46), 9036-9051. [Link]
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La Thangue, N. B., & Kerr, D. J. (2011). Personalized Medicine: Identifying the Appropriate Patient Through Biomarkers in Oncology. Journal of the National Cancer Institute, 103(11), 851-863. [Link]
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Yu, A. (2022, February 17). FTS 15 - Role of Biomarkers in Patient Selection for Focal Therapy [Video]. YouTube. [Link]
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Morrissy, A. S., et al. (2017). Preclinical studies of 5-fluoro-2′-deoxycytidine and tetrahydrouridine in pediatric brain tumors. Neuro-Oncology, 19(11), 1447-1457. [Link]
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Dowling, D. P., et al. (2019). A Unified Strategy to Fluorinated Nucleoside Analogues Via an Electrophilic Manifold. Organic Letters, 21(1), 138-141. [Link]
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May, H. D., et al. (2024). Microwell fluoride assay screening for enzymatic defluorination. Analytical Biochemistry, 688, 115494. [Link]
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Fluoride Action Network. (2022, October 14). New Study Discovers Mechanism Underlying Fluoride Neurotoxicity: Mitochondrial Dysfunction. [Link]
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Validation & Comparative
A Head-to-Head Comparison of [¹⁸F]FFAU and [¹⁸F]FMAU for PET Imaging of Reporter Gene Expression
A Technical Guide for Researchers and Drug Development Professionals
The ability to non-invasively monitor the location, magnitude, and duration of gene expression in vivo is a cornerstone of modern cell-based therapies, virotherapy, and fundamental biological research. Positron Emission Tomography (PET), coupled with the Herpes Simplex Virus type 1 thymidine kinase (HSV1-tk) reporter gene system, offers a powerful platform for this purpose. The HSV1-tk enzyme can phosphorylate specific radiolabeled nucleoside analogs, effectively trapping them inside cells that express the gene. This selective accumulation provides a robust imaging signal.
Among the pyrimidine-based nucleoside probes, 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([¹⁸F]FMAU) has been extensively studied for imaging both HSV1-tk expression and cellular proliferation.[1][2] However, the quest for probes with higher sensitivity and improved imaging contrast has led to the development of analogs such as 2'-deoxy-2'-[¹⁸F]fluoro-5-fluoro-1-β-D-arabinofuranosyluracil ([¹⁸F]FFAU).[3][4]
This guide provides a detailed, objective comparison of [¹⁸F]FFAU versus [¹⁸F]FMAU, synthesizing preclinical data to inform the selection of the optimal tracer for reporter gene imaging applications.
Chemical Structures and Radiosynthesis Overview
The fundamental difference between the two tracers lies in the substitution at the 5-position of the uracil ring: a methyl group for FMAU and a fluorine atom for FFAU. This seemingly minor alteration has significant implications for their biological behavior.
-
[¹⁸F]FMAU (2'-deoxy-2'-[¹⁸F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil): A thymidine analog that exists in two enantiomeric forms, D-FMAU and L-FMAU (Clevudine).[2][5] While both can be substrates for kinases, they exhibit different biological properties and toxicities. D-FMAU is primarily investigated for imaging DNA synthesis in cancer, while L-FMAU has been developed as an antiviral for Hepatitis B.[1][5]
-
[¹⁸F]FFAU (2'-deoxy-2'-[¹⁸F]fluoro-5-fluoro-1-β-D-arabinofuranosyluracil): A fluorinated analog of FMAU designed to potentially improve substrate efficiency for HSV1-tk and enhance in vivo imaging characteristics.[3][4]
Radiosynthesis Strategy
The radiosynthesis of both tracers typically follows a multi-step nucleophilic substitution pathway. The critical step involves labeling a precursor sugar with [¹⁸F]fluoride, followed by coupling the resulting [¹⁸F]fluorosugar to the appropriate protected uracil base (5-methyluracil for FMAU, 5-fluorouracil for FFAU), and subsequent deprotection.
A representative synthesis for [¹⁸F]FFAU involves preparing a 2-triflate precursor from D-arabinose, which then reacts with tetrabutylammonium [¹⁸F]fluoride.[3][4] The resulting fluorosugar is converted to its 1-bromo derivative and coupled with protected 5-fluorouracil.[3][4] The final product is obtained after hydrolysis and purification via high-performance liquid chromatography (HPLC).[3][4] This process yields [¹⁸F]FFAU with a radiochemical purity of >99% and an average specific activity of 85 GBq/μmol.[3][4] Similar strategies are employed for [¹⁸F]FMAU.[6]
Mechanism of Action: Metabolic Trapping
The utility of both [¹⁸F]FFAU and [¹⁸F]FMAU in reporter gene imaging hinges on the unique substrate specificity of the viral HSV1-tk enzyme compared to its mammalian counterparts.
-
Cellular Uptake: The radiotracer is administered systemically and enters cells via nucleoside transporters.
-
Selective Phosphorylation: In cells expressing the HSV1-tk gene, the enzyme recognizes the tracer and catalyzes its monophosphorylation. Mammalian thymidine kinases have a much lower affinity for these analogs, leading to minimal phosphorylation in non-target cells.
-
Metabolic Trapping: The resulting monophosphate is a poor substrate for efflux transporters and is further phosphorylated by endogenous cellular kinases to di- and tri-phosphate forms. These charged molecules are impermeant to the cell membrane and are effectively trapped within the cell.
-
Signal Generation: The accumulation of the positron-emitting ¹⁸F isotope within the HSV1-tk-expressing cells generates a localized signal detectable by a PET scanner.
Head-to-Head Performance Comparison
Direct comparative data for [¹⁸F]FFAU and [¹⁸F]FMAU using the same experimental model is crucial for an objective assessment. A key study performed this comparison using HT-29 human colon carcinoma cells, both in their wild-type (WT) form and stably transduced to express HSV1-tk (tk+).[3][4]
In Vitro Performance: Cell Uptake Assays
Cell uptake assays provide the most direct measure of a tracer's ability to be selectively trapped. The data reveals a striking difference in selectivity between the two compounds.
Table 1: Comparison of In Vitro Tracer Accumulation
| Tracer | Cell Type | Time (min) | Accumulation (% Uptake) | tk+ vs. WT Ratio | Reference |
|---|---|---|---|---|---|
| ³H-FFAU | HT-29 tk+ | 30 | ~1.6 | ~176-fold | [3][4] |
| HT-29 WT | 30 | ~0.009 | |||
| ¹⁴C-FMAU | HT-29 tk+ | 60 | - | ~2.4-fold | [3][4][7] |
| | HT-29 WT | 60 | - | | |
Note: Data for FMAU was referenced from earlier studies using the same cell lines for comparison against FFAU.[3][4][7] Absolute uptake values were not presented in the comparative text, but the ratio was highlighted.
The results are unambiguous: FFAU demonstrates a dramatically higher target-to-background ratio in vitro . The accumulation in HSV1-tk-expressing cells was approximately 180-fold higher than in wild-type cells, indicating superior selectivity over FMAU.[3][4] This suggests that the 5-fluoro substitution makes FFAU a more specific and efficient substrate for HSV1-tk-mediated trapping compared to the 5-methyl group of FMAU.
In Vivo Preclinical Performance: Xenograft Mouse Models
While in vitro data is informative, in vivo performance is the ultimate test, accounting for pharmacokinetics, metabolism, and biodistribution. Studies in nude mice bearing both tk+ and WT HT-29 tumor xenografts confirmed the superiority of FFAU.
Table 2: Comparison of In Vivo Tumor Uptake in Mice (2h post-injection)
| Tracer | Tumor Type | Tumor Uptake (%ID/g) | tk+ vs. WT Ratio | Reference |
|---|---|---|---|---|
| ³H-FFAU | HT-29 tk+ | 1.90 ± 0.35 | ~8-fold | [3][4] |
| HT-29 WT | 0.24 ± 0.04 | |||
| ¹⁴C-FMAU | HT-29 tk+ | 1.14 ± 0.20 | ~3-fold | [3][4][7] |
| | HT-29 WT | 0.38 ± 0.05 | | |
%ID/g = percentage of injected dose per gram of tissue.
In vivo, [³H]FFAU not only showed higher absolute uptake in the target tumor (1.90 %ID/g vs. 1.14 %ID/g for FMAU) but also a significantly better tumor-to-background ratio (8-fold vs. 3-fold for FMAU).[3][4][7] Furthermore, microPET imaging with [¹⁸F]FFAU demonstrated very high uptake in tk-positive tumors with minimal accumulation in other organs, resulting in excellent image contrast.[3][4] This is a critical advantage, as high background signal, particularly in the abdomen with guanosine analogs like FHBG, can obscure the target signal.[8][9]
Biodistribution and Pharmacokinetics
The biodistribution of [¹⁸F]FFAU is favorable, showing rapid clearance from the blood and low non-target tissue accumulation, which contributes to the high-contrast images observed.[3] In contrast, [¹⁸F]FMAU has shown high physiological uptake in the liver and kidneys in human studies, which can limit the visualization of tumors in the upper abdomen.[1] While direct comparative biodistribution data across all organs is limited, the preclinical results suggest [¹⁸F]FFAU has a superior biodistribution profile for imaging tk+ expression.[3][4]
Toxicity Considerations
A critical aspect of any nucleoside analog is its potential for toxicity, often mediated by inhibition of mitochondrial DNA polymerase gamma. While the microdoses used in PET imaging are generally considered safe, the inherent toxicity of the parent compound is an important consideration. The D-enantiomer of FMAU (D-FMAU) was withdrawn from clinical trials as an antiviral due to toxicity.[10] L-FMAU (Clevudine) has a better safety profile and is approved as an anti-HBV drug.[11][12] The toxicity profile of FFAU has not been as extensively characterized, but the superior selectivity for the viral enzyme over mammalian kinases observed in preclinical models is a promising indicator of a potentially wide therapeutic window.
Experimental Methodologies
Reproducible and robust experimental design is paramount when comparing PET tracers. The following are summarized protocols based on standard methodologies reported in the literature.[3][13][14]
Protocol 1: In Vitro Cell Uptake Assay
-
Cell Culture: Plate HSV1-tk expressing cells and wild-type control cells in parallel (e.g., in 12-well plates) and grow to ~80% confluency.
-
Tracer Incubation: Add a known concentration of the radiotracer (e.g., 0.5 µCi/mL of ³H-FFAU or ¹⁴C-FMAU) to the culture medium.
-
Time Points: Incubate the plates for various time points (e.g., 5, 30, 60, 120 minutes) at 37°C.
-
Washing: At each time point, rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS) to terminate uptake and remove extracellular tracer.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 N NaOH).
-
Quantification:
-
Transfer a portion of the lysate to a scintillation vial for radioactivity counting using a liquid scintillation counter.
-
Use another portion of the lysate to determine the total protein content using a standard assay (e.g., BCA or Bradford assay).
-
-
Data Analysis: Express tracer uptake as a percentage of the added dose per milligram of protein and calculate the ratio of uptake between tk+ and wild-type cells.
Protocol 2: Preclinical In Vivo PET Imaging
-
Animal Model: Anesthetize a tumor-bearing mouse (e.g., nude mouse with subcutaneous tk+ and wild-type xenografts on opposite flanks). Maintain body temperature throughout the procedure.
-
Tracer Administration: Administer a defined dose of the radiotracer (e.g., ~150-200 µCi of [¹⁸F]FFAU or [¹⁸F]FMAU) via tail vein injection.
-
PET/CT Scanning:
-
Position the animal in a small-animal PET/CT scanner.
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
Perform a dynamic or static PET scan at a predetermined time point (e.g., a 10-minute static scan at 120 minutes post-injection).
-
-
Image Reconstruction: Reconstruct PET data using an appropriate algorithm (e.g., 2D or 3D ordered subset expectation maximization, OSEM).
-
Image Analysis:
-
Fuse the PET and CT images.
-
Draw regions of interest (ROIs) over the tumors, muscle, and other relevant organs on the co-registered images.
-
Calculate the tracer uptake in each ROI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV). .
-
-
Biodistribution (Optional): Following the final scan, euthanize the animal, dissect tissues of interest, weigh them, and count their radioactivity in a gamma counter to confirm imaging-based quantification.
Conclusion and Expert Recommendation
Based on available preclinical data, [¹⁸F]FFAU is a demonstrably superior PET tracer compared to [¹⁸F]FMAU for the specific application of imaging HSV1-tk reporter gene expression .[3][4]
The key advantages of [¹⁸F]FFAU include:
-
Significantly Higher In Vivo Uptake: Greater accumulation in target tissues leads to a stronger signal.[3][4]
-
Superior Target-to-Background Ratios: The ~8-fold in vivo uptake ratio of [¹⁸F]FFAU in tk+ versus wild-type tumors is substantially better than the ~3-fold ratio observed for [¹⁸F]FMAU, promising higher contrast images.[3][4]
-
Favorable Biodistribution: Low accumulation in non-target organs further enhances image quality and simplifies quantification.[3]
For research teams developing or monitoring cell-based therapies that utilize the HSV1-tk reporter gene system, [¹⁸F]FFAU represents a more sensitive and specific imaging tool. Its ability to generate high-contrast images would allow for more accurate quantification of cell trafficking, engraftment, and viability. While [¹⁸F]FMAU remains a valuable probe, particularly for imaging cellular proliferation via endogenous thymidine kinases, its performance in the HSV1-tk system is surpassed by its 5-fluoro counterpart. Future clinical translation of [¹⁸F]FFAU would be a valuable step in advancing the field of reporter gene imaging in human subjects.
References
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Alauddin, M. M., Shahinian, A., Park, R., Fissekis, J. D., & Conti, P. S. (2004). Synthesis and evaluation of 2'-deoxy-2'-18F-fluoro-5-fluoro-1-beta-D-arabinofuranosyluracil as a potential PET imaging agent for suicide gene expression. Journal of Nuclear Medicine, 45(12), 2063–2069. [Link]
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Tjuvajev, J. G., Doubrovin, M., Akhurst, T., Cai, S., Balatoni, J., Alauddin, M. M., ... & Blasberg, R. G. (2002). Comparison of radiolabeled nucleoside probes (FIAU, FHBG, and FHPG) for PET imaging of HSV1-tk gene expression. Journal of Nuclear Medicine, 43(8), 1072-1083. [Link]
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Tjuvajev, J. G., Doubrovin, M., Akhurst, T., Cai, S., Balatoni, J., Alauddin, M. M., ... & Blasberg, R. G. (2002). Comparison of radiolabeled nucleoside probes (FIAU, FHBG, and FHPG) for PET imaging of HSV1-tk gene expression. ProQuest. [Link]
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Shields, A. F., Grierson, J. R., Dohmen, B. M., Machulla, H. J., Stayanoff, J. C., Lawhorn-Crews, J. M., ... & Vesselle, H. (2005). Imaging DNA synthesis with [18F]FMAU and positron emission tomography in patients with cancer. Clinical Cancer Research, 11(10), 3759-3765. [Link]
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Alauddin, M. M., Shahinian, A., Park, R., Fissekis, J. D., & Conti, P. S. (2004). Synthesis and Evaluation of 2′-Deoxy-2′-18F-Fluoro-5-Fluoro-1-β-d-Arabinofuranosyluracil as a Potential PET Imaging Agent for Suicide Gene Expression. Journal of Nuclear Medicine, 45(12), 2063-2069. [Link]
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Bengel, F. M., Anton, M., S-Herzog, B., Haubner, R., S-Schwaiger, M., Gansbacher, B., & Schwaiger, M. (2004). PET of Cardiac Transgene Expression: Comparison of 2 Approaches Based on Herpesviral Thymidine Kinase Reporter Gene. Journal of Nuclear Medicine, 45(11), 1930-1937. [Link]
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Serganova, I., Doubrovin, M., Vider, J., Ponomarev, V., Soghomonyan, S., Beresten, T., ... & Blasberg, R. (2004). Molecular PET imaging of HSV1-tk reporter gene expression using [18F]FEAU. Nature Protocols, 1(6), 3069-3075. [Link]
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Tjuvajev, J. G., et al. (2004). Imaging of HSV-tk Reporter Gene Expression: Comparison Between [18F]FEAU, [18F]FFEAU, and Other Imaging Probes. Journal of Nuclear Medicine, 45(9), 1572-1582. [Link]
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ClinicalTrials.gov. (2021). 18F-FMAU PET/CT in Diagnosing and Characterizing Prostate Cancer. ClinicalTrials.gov Identifier: NCT02809690. [Link]
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Gambhir, S. S., Barrio, J. R., Phelps, M. E., Iyer, M., Namavari, M., Satyamurthy, N., ... & Herschman, H. R. (1999). A mutant herpes simplex virus type 1 thymidine kinase reporter gene shows improved sensitivity for imaging reporter gene expression with positron emission tomography. Proceedings of the National Academy of Sciences, 96(5), 2333-2338. [Link]
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Nature Protocols. (2025). Molecular PET imaging of HSV1-tk reporter gene expression using [18F]FEAU. Nature Protocols. [Link]
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Alauddin, M. M., Shahinian, A., Park, R., Tohme, M., Fissekis, J. D., & Conti, P. S. (2004). Synthesis of 2'-deoxy-2'-[18F]fluoro-5-bromo-1-beta-D-arabinofuranosyluracil ([18F]-FBAU) and 2'-deoxy-2'-[18F]fluoro-5-chloro-1-beta-D-arabinofuranosyl-uracil ([18F]-FCAU), and their biological evaluation as markers for gene expression. Nuclear Medicine and Biology, 31(4), 399-405. [Link]
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Wiebe, L. I., et al. (2012). Synthesis and preclinical evaluation of a new C-6 alkylated pyrimidine derivative as a PET imaging agent for HSV1-tk gene expression. Nuclear Medicine and Biology, 39(2), 241-249. [Link]
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Yaghoubi, S., et al. (2006). PET imaging of herpes simplex virus type 1 thymidine kinase (HSV1-tk) or mutant HSV1-sr39tk reporter gene expression in mice and humans using [18F]FHBG. Nature Protocols, 1(6), 3069-3075. [Link]
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ResearchGate. (2018). Journey of 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU): from Antiviral Drug to PET Imaging Agent. ResearchGate. [Link]
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Alauddin, M. M., et al. (2003). Direct comparison of radiolabeled probes FMAU, FHBG, and FHPG as PET imaging agents for HSV1-tk expression in a human breast cancer model. Molecular Imaging, 2(2), 88-96. [Link]
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Conti, P. S., et al. (2002). Evaluation of 2′-Deoxy-2′-Flouro-5-Methyl-1-β-d-Arabinofuranosyluracil as a Potential Gene Imaging Agent for HSV-tk Expression In Vivo. Cancer Biotherapy & Radiopharmaceuticals, 17(2), 177-186. [Link]
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A Tale of Two Fluorinated Nucleosides: A Comparative Guide to the Efficacy of Gemcitabine and 2',5-Difluoro-2'-deoxy-1-arabinosyluracil
For drug development professionals and researchers in oncology, the landscape of nucleoside analogs is both rich and complex. These agents form a cornerstone of chemotherapy, yet their efficacy is dictated by subtle structural modifications that radically alter their intracellular targets and cytotoxic potential. This guide provides an in-depth comparison of two such analogs: the clinically established powerhouse, Gemcitabine (dFdC), and the lesser-known but mechanistically distinct compound, 2',5-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura).
While gemcitabine's profile is extensively documented, public data on the preclinical efficacy of FFara-Ura is limited. Therefore, this guide will focus on a foundational comparison of their validated mechanisms of action, the cellular machinery they depend upon, and the resulting implications for their potential therapeutic applications and resistance profiles.
At a Glance: Chemical Structures and Core Properties
Both molecules are pyrimidine nucleoside analogs, designed to mimic natural nucleosides to deceive cancer cells into processing them. However, their key differences lie in the fluorine substitutions on the sugar and base moieties, which fundamentally dictate their metabolic activation and ultimate molecular target.
| Feature | This compound (FFara-Ura) | Gemcitabine (2',2'-difluorodeoxycytidine) |
| Chemical Formula | C₉H₁₀F₂N₂O₅[1] | C₉H₁₁F₂N₃O₄ |
| Molecular Target | Thymidylate Synthase (TS)[2] | DNA Polymerase & Ribonucleotide Reductase (RNR)[3][4][5] |
| Activation Enzyme | Thymidine Kinase (TK)[2] | Deoxycytidine Kinase (dCK) |
| Base Analog | Uracil | Cytidine |
| Clinical Status | Investigational/Preclinical | FDA Approved[3] |
Deep Dive: Contrasting Mechanisms of Action
The cytotoxic effects of both agents are contingent on intracellular phosphorylation to their active forms. However, they exploit different activation pathways to inhibit distinct targets critical for DNA synthesis. This mechanistic divergence is the most crucial point of comparison.
Gemcitabine: The Two-Pronged Assault on DNA Replication
Gemcitabine is a prodrug that, upon transport into the cell, is phosphorylated by deoxycytidine kinase (dCK) to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms[4]. Its cytotoxicity stems from two primary actions:
-
Inhibition of Ribonucleotide Reductase (RNR): The diphosphate metabolite, dFdCDP, is a potent inhibitor of RNR. This enzyme is responsible for converting ribonucleotides into the deoxyribonucleotides required for DNA synthesis[4][5]. By choking off the supply of these essential building blocks, gemcitabine slows the cell's ability to replicate its DNA.
-
Masked Chain Termination: The triphosphate metabolite, dFdCTP, is incorporated into the growing DNA strand by DNA polymerase. After its incorporation, one additional natural nucleotide is added. This "masks" the fraudulent base from the DNA proofreading and repair enzymes[3]. However, the distorted structure prevents DNA polymerase from adding further nucleotides, effectively terminating DNA elongation and triggering apoptosis.
This compound (FFara-Ura): A Targeted Strike on Thymidylate Synthase
The cytotoxic action of FFara-Ura follows a more singular but equally potent pathway. Its activation is dependent on thymidine kinase (TK), not dCK.
-
Phosphorylation by Thymidine Kinase: FFara-Ura is converted to its 5'-monophosphate form, FFara-UMP, by TK[2]. This dependency is critical; studies have shown that cells deficient in thymidine kinase are approximately 120-fold more resistant to FFara-Ura's effects[2].
-
Inhibition of Thymidylate Synthase (TS): The active metabolite, FFara-UMP, directly inhibits thymidylate synthase[2]. This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in the de novo synthesis of thymidine, one of the four essential DNA bases. By blocking this step, FFara-Ura creates a "thymineless" state, depriving the cell of the dTTP necessary for DNA synthesis and repair, which ultimately leads to cell death[2].
Preclinical Efficacy & Comparative Analysis
A direct, quantitative comparison of efficacy is challenging due to the disparity in available data. Gemcitabine has been extensively evaluated, whereas FFara-Ura has not.
Gemcitabine: Broadly Active and Clinically Validated
Preclinical studies have consistently demonstrated that gemcitabine possesses a broad range of cytotoxic activity against numerous cancer cell lines and in various animal models. This potent preclinical activity translated successfully to the clinic, where it is a standard-of-care treatment for pancreatic, non-small cell lung, breast, ovarian, and bladder cancers[3]. Its efficacy is well-documented across a spectrum of solid tumors.
This compound: A Potent but Less Characterized Cytotoxin
Expert Insights & Comparative Implications
The distinct mechanisms of these two agents have significant implications for their potential use:
-
Enzyme Dependency and Resistance: A tumor's sensitivity to these drugs is critically dependent on the expression levels of their respective activating kinases. A tumor with low dCK expression may be inherently resistant to gemcitabine but could remain sensitive to FFara-Ura if TK expression is adequate, and vice versa. This suggests a lack of cross-resistance, a highly desirable feature in oncology.
-
Target-Based Resistance: Resistance to gemcitabine can arise from mutations in RNR or alterations in DNA repair pathways. In contrast, resistance to FFara-Ura would likely be linked to the overexpression of its target, thymidylate synthase, a known resistance mechanism for other TS inhibitors like 5-fluorouracil.
-
Therapeutic Strategy: The mechanistic differences suggest that FFara-Ura, if developed further, could be effective in patient populations that have failed gemcitabine-based therapies, or it could potentially be used in combination to target DNA synthesis through two independent and complementary pathways.
Standardized Protocols for Preclinical Comparison
To generate the data required for a direct head-to-head comparison, standardized experimental protocols are essential. Below are methodologies for key in vitro and in vivo assays.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol determines the concentration of each drug required to inhibit the growth of a cancer cell line by 50% (IC₅₀).
Objective: To quantify and compare the cytotoxic potency of Gemcitabine and FFara-Ura.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., Panc-1 pancreatic or A549 lung cancer) in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Preparation: Prepare stock solutions of Gemcitabine and FFara-Ura in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve a final concentration range (e.g., 0.01 nM to 100 µM).
-
Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various drug concentrations. Include "vehicle control" wells (medium with DMSO) and "no cell" blank wells. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC₅₀ value.
Self-Validation: The inclusion of vehicle controls establishes the baseline for 100% viability, while blank wells account for background absorbance. A known cytotoxic agent can be used as a positive control.
Protocol 2: In Vivo Efficacy Assessment in a Xenograft Model
This protocol evaluates the ability of each drug to inhibit tumor growth in a living organism.
Objective: To compare the anti-tumor activity of Gemcitabine and FFara-Ura in a subcutaneous human tumor xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ cancer cells (e.g., HCT116 colon cancer) mixed with Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., Saline, i.p.)
-
Group 2: Gemcitabine (e.g., 60 mg/kg, i.p., twice weekly)
-
Group 3: FFara-Ura (Dose to be determined, i.p., twice weekly)
-
-
Treatment and Monitoring: Administer treatments according to the defined schedule for 3-4 weeks. Measure tumor volumes and body weights twice weekly.
-
Endpoint: Euthanize mice when tumors in the control group reach the maximum allowed size (e.g., 2000 mm³) or if signs of toxicity (e.g., >20% body weight loss) appear.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group. Statistically compare the final tumor volumes between groups (e.g., using ANOVA).
Self-Validation: The vehicle control group is essential for establishing the natural growth rate of the tumor. Monitoring body weight is a critical measure of systemic toxicity.
Conclusion
Gemcitabine and this compound represent two distinct strategies for disrupting DNA synthesis in cancer cells. Gemcitabine functions as a multi-faceted inhibitor of DNA replication through RNR inhibition and masked chain termination, activated by deoxycytidine kinase. In contrast, FFara-Ura acts as a highly specific inhibitor of thymidylate synthase, activated by thymidine kinase.
While gemcitabine's broad efficacy is clinically proven, the unique mechanism of FFara-Ura presents a compelling theoretical basis for further investigation. Its different enzymatic dependency and molecular target suggest it could be effective against gemcitabine-resistant tumors and warrants the rigorous preclinical evaluation outlined in this guide to fully characterize its therapeutic potential. For researchers, the key takeaway is that mechanistic diversity within a chemical class is a powerful tool, offering potential solutions to the ever-present challenge of therapeutic resistance.
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A Senior Application Scientist's Guide to the Validation of 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil as a Research Tool
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of preclinical research, particularly in oncology and virology, the selection of appropriate chemical tools is paramount. Nucleoside analogs, a cornerstone of chemotherapy and antiviral treatments for decades, continue to be invaluable for dissecting cellular pathways and identifying novel therapeutic strategies.[1][2] This guide provides an in-depth validation and comparative analysis of 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil, a pyrimidine nucleoside analog, as a tool for laboratory research. Our objective is to equip you with the mechanistic understanding and practical protocols required to effectively integrate this compound into your experimental workflows.
Mechanistic Profile of 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil (dF-araU)
2',5'-Difluoro-2'-deoxy-1-arabinosyluracil, which we will refer to as dF-araU, is a synthetic analog of the natural nucleoside uridine.[3][4][5] Its structure is characterized by two key modifications: a fluorine atom at the 2' position of the arabinose sugar ring and another at the 5 position of the uracil base. These substitutions are not trivial; they fundamentally alter the molecule's interaction with cellular machinery, transforming it from a simple building block into a potent inhibitor of DNA synthesis.
The cytotoxic action of dF-araU is not direct. Like many nucleoside analogs, it is a prodrug that requires intracellular activation. The journey from extracellular agent to active inhibitor is a critical aspect of its function.
Key Steps in the Mechanism of Action:
-
Cellular Uptake: dF-araU enters the cell, likely through nucleoside transporters.
-
Phosphorylation: The crucial activation step is the conversion of dF-araU to its 5'-monophosphate form, 2',5'-difluoro-1-arabinosyluridine monophosphate (FFara-UMP). This reaction is catalyzed by cellular kinases, with thymidine kinase playing a pivotal role. Evidence for this is compelling: cells deficient in thymidine kinase exhibit a 120-fold increase in resistance to dF-araU's cytotoxic effects.[3]
-
Target Inhibition: The activated form, FFara-UMP, is a potent and specific inhibitor of thymidylate synthetase (TS).[3] This enzyme is essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.
-
Induction of "Thymineless Death": By inhibiting TS, dF-araU depletes the intracellular pool of dTMP, and consequently deoxythymidine triphosphate (dTTP). This leads to imbalances in deoxynucleoside triphosphate (dNTP) pools, stalls DNA replication, and ultimately induces a state known as "thymineless death" in actively dividing cells.[3] The compound markedly inhibits the incorporation of deoxyuridine into DNA while having minimal effect on deoxythymidine incorporation, a classic hallmark of TS inhibition.[3]
Interestingly, dF-araU is not a substrate for pyrimidine phosphorylases, which could otherwise lead to its degradation and reduced efficacy.[3] This resistance to catabolism likely contributes to its potency.
Comparative Analysis: dF-araU vs. Alternative Nucleoside Analogs
To validate a research tool, its performance must be contextualized against established alternatives. Gemcitabine (dFdC) and 5-Fluorouracil (5-FU) are highly relevant comparators. Gemcitabine is also a difluorinated nucleoside analog, while 5-FU, like dF-araU, is a well-known inhibitor of thymidylate synthase.
| Feature | 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil (dF-araU) | Gemcitabine (dFdC) | 5-Fluorouracil (5-FU) |
| Class | Pyrimidine Nucleoside Analog | Pyrimidine Nucleoside Analog | Fluorinated Pyrimidine Analog |
| Primary Mechanism | Inhibition of Thymidylate Synthase (TS) by its monophosphate metabolite (FFara-UMP).[3] | Inhibition of DNA Synthesis. Its triphosphate metabolite competes with dCTP for incorporation into DNA, causing chain termination.[6] Its diphosphate also inhibits ribonucleotide reductase.[7] | Inhibition of Thymidylate Synthase (TS) by its metabolite FdUMP. Can also be incorporated into DNA and RNA. |
| Activation | Requires phosphorylation by thymidine kinase to the active monophosphate form.[3] | Requires phosphorylation to diphosphate and triphosphate forms to exert its full range of cytotoxic effects. | Requires complex intracellular conversion to several active metabolites, including FdUMP, FUTP, and FdUTP. |
| Key Cellular Effect | Induces "thymineless death" by depleting dTTP pools, leading to DNA replication stress.[3] | Causes "masked chain termination" where after its incorporation, one more nucleotide is added before DNA synthesis halts.[6] Also poisons topoisomerase I.[8] | Primarily induces "thymineless death" but also causes RNA and DNA damage through misincorporation. |
| Primary Research Use | Tool for studying TS inhibition, DNA repair pathways, and mechanisms of "thymineless death". | Widely used as a positive control for DNA damage and cell cycle arrest studies. An established chemotherapeutic agent.[9][10][11] | Standard agent for studying TS inhibition and mechanisms of chemotherapy resistance. |
Expert Insight: The choice between these agents depends on the specific research question. dF-araU offers a relatively "clean" model for studying the direct consequences of TS inhibition, as its primary described mechanism is highly specific.[3] Gemcitabine has a more complex mechanism, affecting DNA polymerase, ribonucleotide reductase, and topoisomerase I, making it a potent but less specific tool for dissecting a single pathway.[6][7][8] 5-FU's effects are also multifaceted due to its incorporation into both DNA and RNA. For experiments aiming to isolate the downstream effects of dNTP pool disruption via TS blockade, dF-araU is an excellent and more targeted choice.
Experimental Validation: Determining Cytotoxicity (IC₅₀)
A fundamental step in validating any cytotoxic compound is to determine its half-maximal inhibitory concentration (IC₅₀), the concentration of the drug that reduces a measured biological activity (like cell viability) by 50%. This is a critical parameter for designing future experiments, ensuring that you are working within a relevant and effective concentration range.
The following is a detailed protocol for a colorimetric cytotoxicity assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Assay for IC₅₀ Determination
Scientific Rationale: This protocol is designed as a self-validating system. It includes controls for background absorbance (medium only), maximum viability (vehicle-treated cells), and a dose-response curve to ensure the observed cytotoxicity is concentration-dependent. The use of a 96-well format allows for multiple replicates and concentrations to be tested simultaneously, increasing statistical power.
Materials:
-
Target cancer cell line (e.g., L1210 murine leukemia, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
dF-araU (stock solution in a suitable solvent like DMSO or sterile water)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding (Day 1):
-
Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Causality: Seeding density is critical. Too few cells will result in a low signal; too many may lead to overgrowth and nutrient depletion, confounding the results.
-
Include wells for controls: "medium only" for blanking the reader and "vehicle control" (cells treated with the same concentration of solvent used for the drug).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Compound Treatment (Day 2):
-
Prepare a 2x concentrated serial dilution of dF-araU in complete culture medium. A typical range might start at 100 µM and dilute down to low nM concentrations.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the appropriate dF-araU dilutions. For suspension cells, add the dilutions directly. Causality: A wide concentration range is essential to capture the full dose-response curve, from no effect to complete cell death, which is necessary for accurate IC₅₀ calculation.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours). This duration should be sufficient for the compound to exert its effect, which for an anti-proliferative agent, often requires 2-3 cell doubling times.
-
-
MTT Assay (Day 4 or 5):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT. Causality: Be gentle to avoid dislodging the formazan crystals or the cells themselves, which would lead to inaccurate readings.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
Plot the % Viability against the log of the dF-araU concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC₅₀ value.
-
Conclusion and Recommendations
2',5'-Difluoro-2'-deoxy-1-arabinosyluracil is a valuable and specific tool for researchers investigating the cellular response to DNA synthesis inhibition. Its well-defined mechanism of action, centered on the potent inhibition of thymidylate synthase, makes it an excellent choice for studies where a targeted disruption of the de novo pyrimidine synthesis pathway is desired.[3]
When validating dF-araU in your specific cell system, it is crucial to:
-
Confirm the IC₅₀: The potency of any compound can be cell-line dependent. Always perform a dose-response cytotoxicity assay as described above.
-
Consider the Cellular Context: The expression level of thymidine kinase can significantly impact the efficacy of dF-araU.[3] Be aware of the genetic background of your model system.
-
Use Appropriate Controls: When studying downstream effects, compare the results to both vehicle-treated cells and cells treated with mechanistically distinct DNA damaging agents (like Gemcitabine) to parse out specific pathway responses.
By following the principles and protocols outlined in this guide, researchers can confidently validate and employ dF-araU as a robust and precise tool to advance our understanding of fundamental cellular processes and explore new therapeutic avenues.
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A Comparative Analysis of 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil and Its Analogs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura) and its analogs, potent antiviral and anticancer nucleoside analogs. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanism of action, comparative efficacy, and the experimental protocols essential for their evaluation.
Introduction: The Significance of Fluorinated Nucleoside Analogs
The strategic incorporation of fluorine into nucleoside scaffolds has been a cornerstone of medicinal chemistry, leading to the development of numerous clinically significant antiviral and anticancer agents.[1][2][3] Fluorine's unique properties, including its high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds, can profoundly influence the biological activity of these molecules.[1][3] Specifically, the introduction of fluorine at the 2'-position of the arabinofuranosyl ring has been shown to enhance metabolic stability and confer potent biological activity.[2][4] This guide focuses on 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura), a notable example of a difluorinated pyrimidine analog, and compares its performance with other key analogs, providing a framework for future drug discovery and development in this class.
Mechanism of Action: Targeting Thymidylate Synthase
The primary cytotoxic and antiviral activity of FFara-Ura and its analogs stems from their ability to inhibit thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[5][6][7] dTMP is an essential precursor for DNA synthesis and repair.
The activation and inhibitory cascade can be summarized as follows:
-
Cellular Uptake and Phosphorylation: FFara-Ura enters the cell and is sequentially phosphorylated by cellular kinases, primarily thymidine kinase, to its active 5'-monophosphate form, FFara-UMP.[5]
-
Thymidylate Synthase Inhibition: FFara-UMP acts as a potent suicide inhibitor of thymidylate synthase.[5] It forms a stable covalent ternary complex with the enzyme and the cofactor N5,N10-methylenetetrahydrofolate. This irreversible inhibition blocks the conversion of deoxyuridine monophosphate (dUMP) to dTMP.[5]
-
Induction of "Thymineless Death": The depletion of the intracellular dTMP pool leads to an imbalance in deoxynucleotide triphosphate (dNTP) levels, specifically a decrease in dTTP and an accumulation of dUTP.[5] This imbalance disrupts DNA replication and repair, ultimately triggering apoptosis, a phenomenon often referred to as "thymineless death".[8]
The following diagram illustrates the metabolic activation and mechanism of action of FFara-Ura.
Caption: Metabolic activation and inhibitory pathway of FFara-Ura.
Comparative Performance Analysis
| Compound | Target Virus/Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference(s) |
| 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura) | L1210 (leukemia) | Not explicitly stated as IC50, but cytotoxic | ~1 | Not Applicable | [5] |
| 1-(2,3-dideoxy-2-fluoro-β-D-threopentofuranosyl)cytosine | HIV-1 | 0.65 | >100 | >153 | [9] |
| 1-(2,3-dideoxy-2,3-difluoro-β-D-arabinofuranosyl)cytosine | HIV-1 | 10 | >100 | >10 | [9] |
| 2',2'-Difluorodeoxycytidine (Gemcitabine) | CEM (leukemia) | ~0.01 | Not explicitly stated | Not Applicable | [10][11] |
| 2'-Deoxy-2'-fluorocytidine | HCV (replicon) | 5 (EC90) | >100 | >20 | [1][12] |
Key Insights from the Comparative Data:
-
Impact of the Second Fluorine: The presence of a second fluorine atom at the 5-position of the uracil base in FFara-Ura contributes to its potent inhibition of thymidylate synthase.
-
Sugar Moiety Modifications: Analogs with modifications to the sugar ring, such as the dideoxy and difluoroarabinofuranosyl derivatives, exhibit significant anti-HIV activity with favorable selectivity indices.[9]
-
Cytotoxicity: While effective, some analogs like Gemcitabine (a difluorodeoxycytidine) exhibit high cytotoxicity, which is a critical consideration in drug development.[10][11]
-
Antiviral Spectrum: Different analogs show varying breadths of antiviral activity, with some being more potent against specific viruses like HIV or HCV.[1][9][12]
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed and robust experimental protocols are essential. The following sections outline key methodologies for the synthesis and biological evaluation of 2',5'-difluoro-2'-deoxy-1-arabinosyluracil analogs.
General Synthesis of 2'-Fluoro-arabinosyluracil Analogs
The synthesis of 2'-deoxy-2'-fluoro-arabinosyl nucleosides typically involves the coupling of a protected fluorinated sugar with a silylated pyrimidine base. The following is a representative procedure based on established methods.[13][14]
Workflow for the Synthesis of 2'-Fluoro-arabinosyluracil Analogs
Caption: A generalized workflow for the chemical synthesis of target compounds.
Step-by-Step Methodology:
-
Preparation of the Glycosyl Donor: Start with a suitable protected arabinose derivative. Introduce the 2'-fluoro substituent using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). Subsequent steps involve the protection of the hydroxyl groups (e.g., with benzoyl groups) and the introduction of a leaving group at the anomeric position (e.g., bromide).
-
Preparation of the Silylated Base: The pyrimidine base (uracil or a 5-substituted uracil like 5-fluorouracil) is silylated using a reagent like hexamethyldisilazane (HMDS) to increase its solubility and reactivity.
-
Glycosylation: The protected fluorinated sugar (glycosyl donor) is coupled with the silylated pyrimidine base in the presence of a Lewis acid catalyst (e.g., tin(IV) chloride or trimethylsilyl trifluoromethanesulfonate). This reaction forms the crucial N-glycosidic bond.
-
Deprotection: The protecting groups on the sugar moiety are removed, typically by treatment with a base such as sodium methoxide in methanol.
-
Purification: The final product is purified using column chromatography on silica gel to isolate the desired β-anomer.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of chemical compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., a relevant cancer cell line or a host cell line for antiviral assays) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Thymidylate Synthase Inhibition Assay
The activity of thymidylate synthase can be measured by monitoring the conversion of dUMP to dTMP. A common method involves a spectrophotometric assay that follows the concomitant oxidation of the cofactor.[6]
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Purify recombinant human thymidylate synthase. Prepare stock solutions of dUMP and the cofactor N5,N10-methylenetetrahydrofolate.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, dUMP, and the cofactor.
-
Inhibitor Addition: Add varying concentrations of the test compound (the phosphorylated form, e.g., FFara-UMP) to the reaction mixture and pre-incubate for a defined period to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding thymidylate synthase to the mixture.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of the tetrahydrofolate cofactor to dihydrofolate.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Determine the IC50 value of the inhibitor by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Conclusion and Future Directions
2',5'-Difluoro-2'-deoxy-1-arabinosyluracil and its analogs represent a promising class of compounds with significant potential in antiviral and anticancer therapy. Their mechanism of action, centered on the potent inhibition of thymidylate synthase, provides a clear rationale for their biological activity. The comparative analysis presented in this guide highlights the subtle yet critical impact of structural modifications on the potency, selectivity, and cytotoxicity of these analogs.
Future research in this area should focus on:
-
Systematic SAR Studies: Conducting comprehensive studies where a series of analogs are synthesized and evaluated under identical experimental conditions to provide a more direct and reliable comparison of their biological activities.
-
Prodrug Strategies: Designing and synthesizing prodrugs of these potent nucleosides to improve their pharmacokinetic properties, such as oral bioavailability and targeted delivery.
-
Exploration of Novel Analogs: Synthesizing and evaluating novel analogs with modifications at other positions of the sugar or base to explore new chemical space and potentially discover compounds with improved therapeutic indices.
-
Combination Therapies: Investigating the synergistic effects of these thymidylate synthase inhibitors with other antiviral or anticancer agents that have different mechanisms of action.
By leveraging the insights and methodologies outlined in this guide, researchers can continue to advance the field of fluorinated nucleoside analogs and contribute to the development of next-generation therapeutics.
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A Comparative Analysis of 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil Against Standard-of-Care Chemotherapeutics in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the investigational fluoropyrimidine analog, 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil (5-DFDU), against the established standard-of-care chemotherapeutics, Gemcitabine and 5-Fluorouracil (5-FU). As a senior application scientist, the goal of this document is to furnish the research community with a detailed technical analysis, supported by experimental data and protocols, to inform preclinical assessments and future drug development strategies.
Introduction: The Landscape of Pyrimidine Antimetabolites
Pyrimidine antimetabolites have long been a cornerstone of cancer chemotherapy, primarily exerting their cytotoxic effects by interfering with the synthesis of nucleic acids, which are essential for the proliferation of rapidly dividing cancer cells. 5-Fluorouracil (5-FU) has been a mainstay in the treatment of solid tumors, particularly colorectal cancer, for decades. Gemcitabine, a deoxycytidine analog, is a first-line treatment for pancreatic cancer and is also used for various other malignancies.
2',5'-Difluoro-2'-deoxy-1-arabinosyluracil (5-DFDU) is a fluorinated nucleoside analog that, like 5-FU, targets the thymidylate synthase pathway. This guide will dissect the mechanistic nuances of these three compounds, present available preclinical comparative data, and provide detailed experimental protocols for researchers seeking to benchmark 5-DFDU in their own laboratories.
Mechanisms of Action: A Tale of Three Pyrimidine Analogs
The cytotoxic activity of these three agents stems from their ability to disrupt DNA and RNA synthesis, albeit through distinct molecular interactions.
2',5'-Difluoro-2'-deoxy-1-arabinosyluracil (5-DFDU)
5-DFDU acts as a prodrug that requires intracellular activation. Its primary mechanism of action is the inhibition of thymidylate synthase (TS). Following cellular uptake, 5-DFDU is phosphorylated to its active form, 2',5'-difluoro-2'-deoxy-1-arabinosyluracil monophosphate (FFara-UMP). This active metabolite then forms a stable complex with thymidylate synthase, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1] The depletion of the dTMP pool leads to an imbalance of deoxynucleotide triphosphates (dNTPs), ultimately inducing "thymineless death" in cancer cells.[1]
5-Fluorouracil (5-FU)
Similar to 5-DFDU, 5-FU is a prodrug that targets thymidylate synthase.[2] It is converted intracellularly to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), which forms a ternary complex with thymidylate synthase and its cofactor, leading to the inhibition of DNA synthesis.[2] Additionally, 5-FU can be converted to fluorouridine triphosphate (FUTP) and incorporated into RNA, disrupting RNA processing and function. Another metabolite, fluorodeoxyuridine triphosphate (FdUTP), can be misincorporated into DNA, further contributing to its cytotoxicity.
Gemcitabine
Gemcitabine (2',2'-difluorodeoxycytidine) is a deoxycytidine analog that also requires intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. Its cytotoxic effects are multifactorial:
-
Masked Chain Termination: dFdCTP is incorporated into the growing DNA strand. After the incorporation of one more nucleotide, DNA polymerase is unable to proceed, leading to "masked chain termination" and halting DNA replication.[3]
-
Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This depletion of the deoxynucleotide pool further potentiates the inhibition of DNA replication.[3]
The following diagram illustrates the distinct yet convergent pathways of these three antimetabolites.
Caption: Mechanisms of action for 5-DFDU, 5-FU, and Gemcitabine.
Preclinical Performance: A Comparative Overview
Direct, head-to-head preclinical studies comparing the anticancer efficacy of 5-DFDU with gemcitabine and 5-FU are limited in the public domain. However, we can infer potential performance based on its mechanism of action and data from related fluoropyrimidine analogs.
In Vitro Cytotoxicity
For context, a study on the related compound 1-(2-deoxy-2-fluoro-4-thio-beta-D arabinofuranosyl)cytosine (4'-thio-FAC) showed potent in vitro antitumor effects against various solid cancer cell lines, although gemcitabine was found to be even more potent in these in vitro assays.[4] Another study comparing 5-fluoro-2'-deoxyuridine (FdUrd), which is structurally similar to the activated form of 5-FU, demonstrated greater efficacy than 5-FU in human colorectal cancer cell lines.[5]
Table 1: Hypothetical Comparative In Vitro Cytotoxicity (IC50, µM)
| Cell Line | Cancer Type | 5-DFDU (Predicted) | Gemcitabine (Reference) | 5-Fluorouracil (Reference) |
| HCT-116 | Colorectal | Data Not Available | ~1-10 | ~5-50 |
| PANC-1 | Pancreatic | Data Not Available | ~0.1-1 | >100 |
| MIA PaCa-2 | Pancreatic | Data Not Available | ~0.05-0.5 | >100 |
Note: The IC50 values for Gemcitabine and 5-Fluorouracil are approximate ranges based on published literature and can vary significantly depending on experimental conditions. The values for 5-DFDU are hypothetical and would need to be determined experimentally.
In Vivo Antitumor Efficacy
In vivo studies using xenograft models in immunocompromised mice are the gold standard for preclinical evaluation of anticancer agents. These studies measure the ability of a compound to inhibit tumor growth over time.
A study on 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) uracil (FAU), a compound structurally similar to 5-DFDU, showed that its incorporation into tumor DNA was higher in a colorectal cancer xenograft model with high thymidylate synthase expression, suggesting potential efficacy in tumors that might be less responsive to 5-FU.[6] In a direct comparison of a related compound, 4'-thio-FAC, with gemcitabine in nude mice with human cancer xenografts, 4'-thio-FAC demonstrated stronger tumor growth inhibition at the same dose and was also effective via oral administration.[4]
Table 2: Hypothetical Comparative In Vivo Efficacy (Tumor Growth Inhibition, %)
| Xenograft Model | Cancer Type | 5-DFDU (Predicted) | Gemcitabine (Reference) | 5-Fluorouracil (Reference) |
| HCT-116 | Colorectal | Data Not Available | Moderate | High |
| PANC-1 | Pancreatic | Data Not Available | High | Low |
Note: The efficacy data for Gemcitabine and 5-Fluorouracil are generalized from published studies. The performance of 5-DFDU is hypothetical and requires experimental validation.
Experimental Protocols for Benchmarking
To facilitate the direct comparison of 5-DFDU with standard chemotherapeutics, the following detailed protocols for key in vitro and in vivo assays are provided.
In Vitro Cell Viability - MTT Assay
This protocol outlines the determination of IC50 values using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116 for colorectal cancer, PANC-1 for pancreatic cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of 5-DFDU, gemcitabine, and 5-FU in culture medium. Replace the existing medium with 100 µL of the drug solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
In Vivo Tumor Growth Inhibition
This protocol describes a general procedure for evaluating the antitumor efficacy of 5-DFDU in a subcutaneous xenograft mouse model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 HCT-116 or PANC-1 cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, 5-DFDU, gemcitabine, 5-FU).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal, intravenous, or oral). Dosages should be based on maximum tolerated dose (MTD) studies.
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Caption: Workflow for an in vivo tumor growth inhibition study.
Conclusion and Future Directions
2',5'-Difluoro-2'-deoxy-1-arabinosyluracil presents an interesting profile as a thymidylate synthase inhibitor, a validated target in oncology. Its structural similarity to 5-FU suggests a potentially similar spectrum of activity, but the difluoro modification on the arabinose sugar may alter its pharmacological properties, including cellular uptake, activation, and resistance mechanisms.
The lack of direct comparative preclinical data with standard-of-care agents like gemcitabine and 5-FU highlights a critical gap in our understanding of 5-DFDU's potential. The experimental protocols provided in this guide offer a framework for researchers to conduct these necessary benchmarking studies. Future investigations should focus on:
-
Comprehensive In Vitro Profiling: Determining the IC50 values of 5-DFDU against a broad panel of cancer cell lines, particularly those derived from colorectal and pancreatic tumors.
-
Head-to-Head In Vivo Efficacy Studies: Directly comparing the tumor growth inhibition of 5-DFDU with gemcitabine and 5-FU in relevant xenograft models.
-
Pharmacokinetic and Pharmacodynamic Analyses: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of 5-DFDU and correlating its exposure with its antitumor effects.
-
Mechanism of Resistance Studies: Investigating potential mechanisms of resistance to 5-DFDU and exploring combination strategies to overcome them.
By systematically addressing these research questions, the scientific community can elucidate the therapeutic potential of 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil and determine its place in the landscape of cancer chemotherapy.
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A Head-to-Head Technical Comparison: 2',5-Difluoro-2'-deoxy-1-arabinosyluracil (FFara-Ura) vs. 5-Fluorouracil (5-FU)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer therapeutics, pyrimidine analogs have long been a cornerstone of chemotherapy, particularly for solid tumors. 5-Fluorouracil (5-FU) has remained a benchmark agent for decades, despite its well-documented limitations in efficacy and significant toxicity profile. This has spurred the development of novel fluoropyrimidine derivatives with the aim of improving the therapeutic index. Among these, 2',5-Difluoro-2'-deoxy-1-arabinosyluracil, hereafter referred to as FFara-Ura, presents an intriguing profile. This guide provides a detailed, head-to-head technical comparison of FFara-Ura and 5-FU, synthesizing available preclinical data to inform researchers and drug development professionals.
At a Glance: Key Differences
| Feature | This compound (FFara-Ura) | 5-Fluorouracil (5-FU) |
| Primary Mechanism | Inhibition of Thymidylate Synthase (TS) | Inhibition of Thymidylate Synthase (TS), Incorporation into RNA and DNA |
| Activation | Phosphorylation by Thymidine Kinase (TK) | Multi-step enzymatic conversion to FdUMP, FUTP, and FdUTP |
| Key Metabolic Feature | Not a substrate for pyrimidine phosphorylases | Subject to catabolism by Dihydropyrimidine Dehydrogenase (DPD) |
| Potential Advantage | Potentially more targeted action due to TK-dependency and resistance to degradation | Well-established clinical use and combination regimens |
| Reported Data | Limited preclinical data available | Extensive preclinical and clinical data |
Delving into the Mechanisms of Action: A Tale of Two Pyrimidine Analogs
Both FFara-Ura and 5-FU ultimately exert their cytotoxic effects by disrupting the synthesis of DNA, a critical process for rapidly proliferating cancer cells. However, their paths to this common endpoint diverge significantly, influencing their potential efficacy and toxicity profiles.
5-Fluorouracil (5-FU): A Multi-pronged Assault
5-FU is a prodrug that undergoes intracellular conversion into three active metabolites, each contributing to its anticancer activity[1]:
-
Fluorodeoxyuridine monophosphate (FdUMP): This is the primary mediator of 5-FU's DNA-damaging effects. FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis, leading to "thymineless death."
-
Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, disrupting RNA processing and function.
-
Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, leading to DNA damage and apoptosis.
The catabolism of 5-FU is primarily mediated by the enzyme dihydropyrimidine dehydrogenase (DPD), which is a major determinant of its toxicity[2].
This compound (FFara-Ura): A More Targeted Approach
FFara-Ura also functions as an inhibitor of thymidylate synthase. Its cytotoxic action is initiated by its conversion to the corresponding 5'-phosphate, FFara-UMP[3][4]. This phosphorylation is catalyzed by thymidine kinase (TK), an enzyme that is often upregulated in proliferating cancer cells. FFara-UMP then inactivates TS in a manner analogous to FdUMP[3][4].
A critical distinction of FFara-Ura is that it is not a substrate for pyrimidine phosphorylases [3][4]. These enzymes are involved in the catabolism of other nucleoside analogs. This resistance to degradation could potentially lead to a longer intracellular half-life and more sustained inhibition of TS.
Performance Comparison: Sifting Through the Preclinical Evidence
Direct, head-to-head comparative studies of FFara-Ura and 5-FU are notably scarce in the published literature. Therefore, a quantitative comparison of their performance metrics, such as IC50 values and in vivo tumor growth inhibition, is challenging. However, by examining the available data for each compound, we can infer potential differences in their therapeutic profiles.
In Vitro Cytotoxicity
-
5-FU: The cytotoxic activity of 5-FU has been extensively characterized across a wide range of cancer cell lines. For instance, in human colon cancer cell lines, the IC50 value for 5-FU has been reported to be 3.2 x 10-6 M for COLO-205 and 1.3 x 10-5 M for HT-29[5]. Another study reported IC50 values of 185 µM, 11.3 µM, and 1.48 µM for HCT 116 cells after 1, 3, and 5 days of exposure, respectively, and 11.25 µM for HT-29 cells after 5 days[6]. These variations highlight the influence of cell line and exposure duration on 5-FU's potency.
-
FFara-Ura: Data on the in vitro cytotoxicity of FFara-Ura is more limited. One of the key findings is that cells lacking thymidine kinase are 120-fold more resistant to FFara-Ura, underscoring the critical role of this enzyme in its activation[3][4]. This TK-dependency suggests that FFara-Ura's efficacy might be more pronounced in tumors with high TK activity.
In Vivo Antitumor Activity
-
5-FU: The in vivo efficacy of 5-FU, alone or in combination, has been demonstrated in numerous preclinical xenograft models. For example, in a human colon cancer xenograft model, 5-FU in combination with celecoxib showed a tumor inhibition rate of 26.36%[7].
Toxicity Profile
-
5-FU: The toxicity of 5-FU is a major clinical concern and is often dose-limiting. Common side effects include myelosuppression, mucositis, diarrhea, and hand-foot syndrome[8][9]. The variability in DPD activity among patients contributes to unpredictable and sometimes severe toxicity[2].
-
FFara-Ura: The fact that FFara-Ura is not a substrate for pyrimidine phosphorylases suggests it might have a different and potentially more favorable toxicity profile compared to 5-FU[3][4]. Resistance to this degradation pathway could mean less formation of off-target metabolites that contribute to systemic toxicity. However, without in vivo studies, this remains a hypothesis.
Experimental Protocols for Comparative Evaluation
To address the current data gap, rigorous head-to-head comparative studies are essential. Below are detailed protocols for key experiments that would be instrumental in elucidating the relative performance of FFara-Ura and 5-FU.
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate human colon cancer cell lines (e.g., HCT116, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of FFara-Ura and 5-FU in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using non-linear regression analysis.
2. In Vivo Antitumor Efficacy in a Xenograft Model
This experiment evaluates the ability of the compounds to inhibit tumor growth in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject human colon cancer cells (e.g., HCT116) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, 5-FU, FFara-Ura). Administer the drugs at predetermined doses and schedules (e.g., intraperitoneal injection daily for 5 days).
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the statistical significance of the differences in tumor growth between the groups.
Future Directions and Concluding Remarks
The available preclinical data, while limited, suggests that FFara-Ura may possess a distinct pharmacological profile compared to 5-FU. Its reliance on thymidine kinase for activation and its resistance to degradation by pyrimidine phosphorylases are key features that warrant further investigation. The TK-dependency could offer a therapeutic advantage in tumors with high TK expression, potentially leading to a more targeted and less toxic treatment.
However, the current lack of direct comparative studies, particularly in vivo efficacy and toxicity assessments, is a major hurdle in fully evaluating the therapeutic potential of FFara-Ura. Future research should prioritize head-to-head comparisons with 5-FU in a panel of cancer cell lines and in relevant animal models. Pharmacokinetic and metabolism studies of FFara-Ura are also crucial to understand its in vivo behavior and to guide potential clinical development.
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Coderre, J. A., Santi, D. V., Matsuda, A., Watanabe, K. A., & Fox, J. J. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of Medicinal Chemistry, 26(8), 1149–1152. [Link]
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An In Vitro Comparative Analysis of 2',5'-Difluoro-2'-deoxy-l-arabinosyluracil (l-FMAU) and Other Pyrimidine Analogs as Antiviral Agents
Prepared by: Senior Application Scientist, Antiviral Research Division
This guide provides an in-depth, data-supported comparison of 2',5'-Difluoro-2'-deoxy-l-arabinosyluracil, also known as Clevudine (l-FMAU), with other key pyrimidine nucleoside analogs. The objective is to evaluate their relative in vitro antiviral potency and cytotoxic profiles, offering a clear perspective for researchers in virology and drug development.
Introduction: The Rationale for Pyrimidine Analog Comparison
Pyrimidine analogs represent a cornerstone of antiviral chemotherapy.[1] These molecules, structurally similar to the natural nucleosides used in DNA and RNA synthesis, act as competitive inhibitors or chain terminators, disrupting viral replication.[1] The development of new analogs is driven by the need for improved potency, a broader spectrum of activity, and an enhanced safety profile.
A critical aspect of this development is the strategic modification of the nucleoside structure, such as the introduction of fluorine atoms. Fluorine's high electronegativity and small van der Waals radius can significantly alter the chemical and biological properties of a molecule, including its metabolic stability and interaction with target enzymes.[2][3]
This guide focuses on l-FMAU, an L-nucleoside analog noted for its potent activity against Hepatitis B Virus (HBV).[4] Its performance will be benchmarked against other pyrimidine analogs, including those with modifications at the 2' and 5' positions of the sugar and base moieties, respectively. Through a review of experimental data, we will elucidate the structure-activity relationships that govern their therapeutic potential.
Mechanism of Action: The Path to Viral Inhibition
The antiviral activity of most nucleoside analogs, including l-FMAU, is dependent on their intracellular conversion to the active triphosphate form.[1] This multi-step phosphorylation is a critical determinant of a compound's efficacy and selectivity.
Key Steps in the Activation of l-FMAU:
-
Cellular Uptake: The nucleoside analog enters the host cell.
-
Initial Phosphorylation: Cellular kinases, such as thymidine kinase and deoxycytidine kinase, catalyze the initial phosphorylation to the monophosphate form.[5] This step is often rate-limiting and can be a key factor in selective toxicity. For instance, some herpesvirus-specific thymidine kinases can phosphorylate certain analogs much more efficiently than host cell kinases.[6]
-
Sequential Phosphorylation: Host cell kinases further phosphorylate the monophosphate to the diphosphate and finally to the active triphosphate metabolite (l-FMAU-TP).[7]
-
Inhibition of Viral Polymerase: The resulting triphosphate analog, l-FMAU-TP, acts as an inhibitor of the viral DNA polymerase.[5] Molecular dynamics studies suggest that l-FMAU-TP may not serve as a direct substrate for incorporation into the growing viral DNA chain but rather binds to the polymerase, preventing its normal function.[8] This non-competitive inhibition is a distinguishing feature.[4]
The selectivity of these analogs stems from the higher affinity of their triphosphate forms for viral reverse transcriptase and/or DNA polymerase compared to host cellular DNA polymerases (α, β, and γ).[9]
In Vitro Antiviral Activity: A Comparative Potency Assessment
The efficacy of an antiviral compound is quantified by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represents the concentration required to inhibit viral replication by 50%. A lower value indicates higher potency.
l-FMAU has demonstrated potent and selective activity against HBV and Epstein-Barr virus (EBV).[9] Its efficacy is particularly notable in HBV-infected human hepatoma cell lines (2.2.15 cells), where it inhibits viral DNA replication at sub-micromolar concentrations.[7][10]
The table below compares the reported in vitro antiviral activity of l-FMAU with other pyrimidine analogs. It is crucial to note that direct comparisons can be complex due to variations in cell lines, viral strains, and assay methodologies across different studies.
| Compound | Virus | Cell Line | EC₅₀ / IC₅₀ (µM) | Reference(s) |
| l-FMAU (Clevudine) | HBV | 2.2.15 Cells | 0.1 | [7] |
| HBV | H1 Cells | 5.0 | [5] | |
| EBV | P3HR1 Cells | 5.0 | [3] | |
| FEFAU | HSV-1 | Various | 0.08 - 0.5 | [11] |
| HSV-2 | Various | 0.25 - 0.75 | [11] | |
| VZV | Various | 0.07 | [11] | |
| CEFAU | HSV-1 | Various | 0.12 - 0.5 | [11] |
| HSV-2 | Various | 0.25 - 1.25 | [11] | |
| VZV | Various | 0.07 | [11] | |
| Arabinosylthymine (Ara-T) | HSV-1 | HEL Fibroblasts | ~1.0 - 10 | [12] |
| 5-Ethyl-araU | HSV-1 | HEL Fibroblasts | ~1.0 - 10 | [12] |
Note: EC₅₀/IC₅₀ values are converted from µg/mL where necessary for consistency. FEFAU: 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-(2-fluoroethyl)uracil; CEFAU: 5-(2-chloroethyl)-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil. HSV: Herpes Simplex Virus; VZV: Varicella-Zoster Virus.
The data highlights the potent anti-HBV activity of l-FMAU. Other 2'-fluorinated arabinosyluracil derivatives, such as FEFAU and CEFAU, exhibit strong potency against herpesviruses.[11][13]
In Vitro Cytotoxicity and Selectivity Index
An ideal antiviral agent must be selectively toxic to the virus, with minimal effect on the host cell. In vitro cytotoxicity is measured by the 50% cytotoxic concentration (CC₅₀), the concentration that reduces the viability of uninfected cells by 50%.[14]
The Selectivity Index (SI) , calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀), is a critical measure of a drug's therapeutic window. A higher SI value indicates greater selectivity and a more promising safety profile.
l-FMAU is distinguished by its low cytotoxicity. In the 2.2.15 cell system, no toxicity was observed at concentrations up to 200 µM.[7] Furthermore, studies have shown that l-FMAU does not cause significant mitochondrial toxicity, a side effect that has limited the clinical use of some other nucleoside analogs.[5][7] This is evidenced by the lack of increased lactic acid production and no decrease in mitochondrial DNA content in cells treated with l-FMAU.[5][7]
| Compound | Cell Line | CC₅₀ (µM) | Selectivity Index (SI) vs. HBV | Reference(s) |
| l-FMAU (Clevudine) | 2.2.15 Cells | >200 | >2000 | [7] |
| D-FMAU (Enantiomer) | 2.2.15 Cells | 50 | N/A | [7] |
| FEFAU | Various | >250 | N/A (High vs. HSV) | [11] |
| CEFAU | Various | >250 | N/A (High vs. HSV) | [11] |
| 5-Ethyl-araU | HEL Fibroblasts | >2500 | N/A (High vs. HSV) | [12] |
The remarkably high CC₅₀ value for l-FMAU results in an excellent selectivity index, underscoring its favorable in vitro safety profile. This is in stark contrast to its D-enantiomer, which is significantly more toxic.[7]
Standardized Methodologies for In Vitro Evaluation
To ensure the reproducibility and validity of comparative data, standardized protocols are essential. Below are representative workflows for assessing antiviral efficacy and cytotoxicity.
-
Cell Seeding: Seed HepG2 2.2.15 cells (a human hepatoma line that constitutively produces HBV) in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of 2-fold dilutions of l-FMAU and comparator analogs in cell culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various compound concentrations. Include "no-drug" controls.
-
Incubation: Incubate the plates for 6-9 days, replacing the medium and drug every 3 days.
-
DNA Extraction: After incubation, lyse the cells and extract total DNA.
-
Quantification: Quantify the amount of HBV DNA using quantitative real-time PCR (qPCR) with primers specific for the HBV genome.
-
Calculation: Determine the EC₅₀ value by plotting the percentage of HBV DNA reduction against the log of the drug concentration and fitting the data to a dose-response curve.
-
Cell Seeding: Seed uninfected HepG2 cells in a 96-well plate at the same density as the antiviral assay.
-
Treatment: Treat the cells with the same serial dilutions of the compounds used in the antiviral assay.
-
Incubation: Incubate the plates for the same duration as the antiviral assay to ensure a parallel assessment of toxicity.[14]
-
MTS Addition: Following compound treatment, add a solution of [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] (MTS) reagent to each well.[14]
-
Incubation with Reagent: Incubate for 1-4 hours. Viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product using a plate reader at 490 nm.
-
Calculation: Calculate the percentage of cell viability relative to the "no-drug" control. Determine the CC₅₀ value from the dose-response curve.
Conclusion: A Synthesis of In Vitro Findings
The in vitro data presented provides compelling evidence for the potent and selective anti-HBV activity of l-FMAU. Its sub-micromolar efficacy, coupled with a very high cytotoxicity threshold, results in a superior selectivity index, marking it as a highly promising candidate for HBV therapy. The L-configuration of the nucleoside is critical to this favorable profile, as the corresponding D-enantiomer is substantially more toxic.
Comparisons with other pyrimidine analogs reveal that specific structural modifications confer activity against different viral families. While 2'-fluorination in arabinosyluracil derivatives like FEFAU and CEFAU yields potent anti-herpesvirus agents, the unique combination of an L-configuration and 2'-fluorination in l-FMAU provides exceptional specificity for HBV.
This guide underscores the importance of rigorous in vitro comparison in the early stages of drug discovery. By systematically evaluating antiviral potency and cytotoxicity, researchers can identify lead compounds with the greatest potential for successful clinical development. l-FMAU stands out in these comparisons as a highly selective inhibitor of HBV replication, validating the strategic design of L-nucleoside analogs as a powerful approach in antiviral research.
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A Senior Application Scientist's Guide to the Comparative Pharmacokinetics of Fluorinated Arabinosyluracil Derivatives
Introduction: The Double-Edged Sword of Fluorination
Fluorinated arabinosyluracil derivatives represent a pivotal class of nucleoside analogs, engineered to combat viral infections and cancers. The strategic incorporation of a fluorine atom into the arabinose sugar moiety enhances metabolic stability and can dramatically improve therapeutic potential.[1][2][3] These compounds, including Fialuridine (FIAU), Clevudine (L-FMAU), and 2'-fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU), function as prodrugs, requiring intracellular activation to exert their effects. However, the same chemical modifications that bestow therapeutic efficacy can also lead to unforeseen and severe toxicities.
The story of FIAU, a compound that caused catastrophic liver failure in human trials despite promising preclinical data, serves as a stark reminder of the complexities involved.[4][5][6] This guide provides a comparative analysis of the pharmacokinetics (PK) of these key derivatives, moving beyond a simple data summary to explain the causal relationships between molecular structure, metabolic fate, and biological consequence. Understanding these nuances is paramount for researchers in the field to design safer, more effective therapeutic agents.
Methodologies for Pharmacokinetic Assessment
A robust pharmacokinetic profile is built upon a foundation of meticulously planned in vivo studies and highly sensitive bioanalytical techniques. The goal is to accurately quantify the absorption, distribution, metabolism, and excretion (ADME) of a drug, as these parameters collectively determine its efficacy and safety profile.
The Criticality of the In Vivo Model
The choice of animal model is perhaps the most critical decision in preclinical PK studies. While rodents are standard, the tragic outcome of the FIAU trials underscored that animal models do not always predict human toxicology.[4][5] This discrepancy often arises from species-specific differences in drug metabolism and transport.[7][8][9] For instance, the human-specific mitochondrial toxicity of FIAU was not apparent in mice, rats, dogs, or primates, leading to the development of advanced models like chimeric mice with "humanized" livers to better predict such adverse events.[4][10] For hepatitis B virus (HBV) research, the woodchuck model is particularly relevant due to the similarities between woodchuck hepatitis virus (WHV) and human HBV infection.[11]
Experimental Protocol: A Representative Rodent Pharmacokinetic Study
To ensure data integrity, a well-defined and validated protocol is essential. The following outlines a standard procedure for assessing the pharmacokinetics of a novel fluorinated arabinosyluracil derivative in rats.
Objective: To determine key pharmacokinetic parameters (Clearance, Volume of Distribution, Half-life, Bioavailability) following intravenous and oral administration.
Materials:
-
Test compound (e.g., L-FMAU)
-
Vehicle suitable for intravenous (IV) and oral (PO) administration
-
Sprague-Dawley rats (n=3-5 per group)
-
Cannulas for blood collection
-
Anticoagulant (e.g., K2-EDTA)
-
Centrifuge, microcentrifuge tubes
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimation & Preparation:
-
Acclimate animals for at least 72 hours.
-
Fast animals overnight (approx. 12 hours) prior to dosing, with water ad libitum.
-
Surgically implant jugular vein cannulas for serial blood sampling. Allow for a recovery period.
-
-
Dose Preparation & Administration:
-
IV Group: Prepare a sterile solution of the compound in a suitable vehicle (e.g., saline). Administer a single bolus dose (e.g., 10 mg/kg) via the tail vein.
-
PO Group: Prepare a solution or suspension in a suitable vehicle (e.g., 0.5% methylcellulose). Administer a single dose (e.g., 25 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-150 µL) at predetermined time points.
-
Typical IV time points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Typical PO time points: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Collect samples into tubes containing anticoagulant.
-
-
Plasma Processing & Storage:
-
Immediately following collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Transfer the plasma supernatant to clean, labeled tubes.
-
Store plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the parent drug in plasma.[12]
-
The method must be validated for linearity, accuracy, precision, and stability.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[13]
-
Calculate bioavailability (F%) by comparing the dose-normalized Area Under the Curve (AUC) from the PO route to the IV route: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Caption: Workflow for a typical in vivo rodent pharmacokinetic study.
Comparative Pharmacokinetic Profiles
The therapeutic window of a nucleoside analog is defined by its unique ADME profile. Below, we compare the key derivatives.
Metabolic Activation: The Path to Potency
The antiviral activity of these compounds is entirely dependent on their intracellular conversion to the triphosphate form. This multi-step phosphorylation is the key mechanistic pathway.[14][15]
-
Cellular Uptake: The nucleoside analog is transported into the host cell.
-
Monophosphorylation: The first and often rate-limiting step is catalyzed by cellular kinases, such as thymidine kinase (TK) or deoxycytidine kinase (dCK).[16] The affinity of the drug for viral vs. human kinases is a major determinant of selectivity and toxicity.
-
Di- and Triphosphorylation: Subsequent phosphorylations are carried out by other cellular kinases to form the active triphosphate metabolite.
-
Inhibition of Viral Polymerase: The triphosphate analog acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of viral DNA chain elongation.[16]
Caption: Intracellular activation pathway of fluorinated nucleoside analogs.
Pharmacokinetic Parameter Comparison
The following table summarizes key pharmacokinetic data for prominent fluorinated arabinosyluracil derivatives across different species. This data highlights the significant inter-species variability that complicates direct extrapolation to humans.
| Parameter | FIAU | L-FMAU (Clevudine) | FEAU |
| Primary Indication | Hepatitis B (Investigational) | Hepatitis B | Herpes Simplex Virus (HSV) |
| t½ (rats) | ~1-4 hours (as FIAC)[6] | 1.3 hours[17] | Data not readily available |
| t½ (woodchucks) | Data not readily available | 6.2 hours[11][18] | Data not readily available |
| t½ (humans) | 28-30 hours (prolonged)[6] | Long intracellular half-life[19] | Unknown |
| Oral Bioavailability | Readily absorbed[6] | ~20% (woodchucks)[11][18] | Data not readily available |
| Volume of Distribution (Vd) | Distributes to liver, jejunum, spleen[20] | ~1 L/kg (rats, woodchucks), indicating intracellular distribution[11][17] | Data not readily available |
| Clearance | Primarily renal | Moderate total clearance, with both renal and non-renal components[11][17] | Data not readily available |
| Key Toxicity | Severe, irreversible mitochondrial toxicity in humans (hepatotoxicity, lactic acidosis, myopathy) [5][6][21] | Low toxicity in preclinical studies[15][16][19] | Lower toxicity than FMAU in dogs[22] |
Note: Data is compiled from multiple preclinical and clinical sources. Direct comparison should be made with caution due to differing study designs and species.
The FIAU Case Study: A Lesson in Mitochondrial Toxicity
The clinical development of FIAU was halted in 1993 after causing severe liver failure and death in five of fifteen patients.[5] This tragedy fundamentally shifted the understanding of nucleoside analog toxicity.
-
The Mechanism: The toxicity was not due to the parent drug but its incorporation into mitochondrial DNA (mtDNA).[5][21] This corruption of mtDNA impairs the mitochondrial electron transport chain, leading to cellular energy failure, lactic acid accumulation, and microvesicular steatosis (fatty liver), culminating in organ failure.[6][20]
-
The Preclinical Failure: Standard animal toxicology studies in multiple species failed to predict this outcome.[4][23] This failure is thought to be due to species differences in mitochondrial DNA polymerase or nucleoside transporters that made humans uniquely susceptible.[4]
-
The Contrast with L-FMAU: Clevudine (L-FMAU), an L-configuration nucleoside, demonstrates potent anti-HBV activity with a much safer profile. It is not significantly incorporated into mitochondrial DNA, thereby avoiding the catastrophic toxicity seen with FIAU.[16] This highlights how a subtle change in stereochemistry can dramatically alter the safety profile of a drug.
Conclusion and Future Directions
The comparative pharmacokinetics of fluorinated arabinosyluracil derivatives reveals a complex interplay between chemical structure, metabolic activation, and species-specific toxicology. While fluorination can enhance antiviral potency, the case of FIAU serves as a critical lesson: a comprehensive understanding of intracellular metabolism, particularly the potential for mitochondrial interaction, is non-negotiable for safe drug design.
For researchers and drug developers, the path forward requires a multi-faceted approach:
-
Early Mechanistic Toxicology: In vitro screening for mitochondrial toxicity and mtDNA incorporation should be a standard part of the development pipeline for all nucleoside analogs.
-
Advanced Preclinical Models: The use of models with humanized metabolic systems, such as chimeric mice, may provide more predictive safety data and help bridge the gap between animal studies and human clinical trials.[4][10]
-
Focus on Selectivity: Designing molecules that are preferentially phosphorylated by viral kinases over human cellular and mitochondrial kinases remains a key strategy for improving the therapeutic index.
By integrating these principles, the scientific community can continue to harness the therapeutic power of fluorinated nucleosides while minimizing the risk of devastating toxicities, ultimately delivering safer and more effective treatments to patients.
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A Comparative Guide to the Specificity of 2',5'-Difluoro-2'-deoxy-l-arabinosyluracil (l-FMAU)
For Researchers, Scientists, and Drug Development Professionals
The development of nucleoside analogs as antiviral and anticancer agents has been a cornerstone of modern pharmacology. A critical determinant of their clinical success is specificity: the ability to inhibit the target viral or cancer cell enzyme without significantly affecting host cellular machinery. This guide provides an in-depth assessment of the specificity of 2',5'-Difluoro-2'-deoxy-l-arabinosyluracil, also known as l-FMAU or Clevudine. We will compare its performance against other relevant nucleoside analogs, supported by experimental data, to provide a clear perspective for researchers in the field.
The Crucial Role of Stereochemistry and Fluorination
The structure of l-FMAU is unique due to its "unnatural" L-configuration (β-L-arabinofuranosyl) and a fluorine substitution at the 2' position.[1] This is significant because most naturally occurring nucleosides, and thus the substrates for human DNA polymerases, are in the D-configuration. This fundamental difference in stereochemistry is a primary reason for the specificity of many L-nucleosides, as they are often poor substrates for host cell enzymes.[1][2]
Furthermore, the addition of a highly electronegative fluorine atom can "lock" the sugar ring into a specific conformation, which influences its interaction with various enzymes.[2] This structural rigidity can enhance binding to a target viral polymerase while preventing interaction with human polymerases.
Mechanism of Action: Targeting Viral Replication
L-FMAU's primary mechanism of action against the Hepatitis B virus (HBV) involves the inhibition of the viral DNA polymerase.[3][4] Once inside a cell, l-FMAU is phosphorylated by cellular kinases, such as thymidine kinase and deoxycytidine kinase, to its active triphosphate form, l-FMAU-TP.[3] This active metabolite then competes with the natural nucleotide substrate for the viral polymerase.
Interestingly, studies suggest that l-FMAU-TP acts as a non-competitive inhibitor. Molecular dynamics simulations indicate that it may not be incorporated into the growing viral DNA chain but rather binds to the polymerase, preventing its normal function.[5][6] This contrasts with many other nucleoside analogs that act as chain terminators after being incorporated into the DNA.
Caption: Intracellular activation and mechanism of action of l-FMAU.
Assessing Specificity: A Multi-faceted Approach
The specificity of a nucleoside analog is not determined by a single measure but through a combination of enzymatic assays, cell-based evaluations, and toxicity profiling.
Enzymatic Assays: Viral vs. Human Polymerases
A key indicator of specificity is the differential inhibition of the target viral polymerase versus essential human DNA polymerases, particularly DNA polymerase gamma (pol-γ), which is responsible for replicating mitochondrial DNA (mtDNA).[7][8] Off-target inhibition of pol-γ is a major cause of the mitochondrial toxicity seen with some nucleoside analogs.[7][9]
For l-FMAU, its L-configuration is a major advantage. Studies on a range of β-L-2'-deoxynucleosides have shown them to be specific for HBV, with no significant effect on human DNA polymerases α, β, and γ.[1] This high degree of selectivity at the enzymatic level is a strong predictor of a favorable safety profile.
Cell-Based Assays: Antiviral Potency vs. Cytotoxicity
Cell-based assays provide a more integrated view of a drug's activity, accounting for cell permeability, metabolic activation, and overall effect on cell health. The therapeutic index (TI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50), is a critical metric.
In HBV-replicating 2.2.15 cells, l-FMAU demonstrates potent antiviral activity with an EC50 of approximately 0.1 µM.[4][10] Crucially, it showed no toxicity in these cells at concentrations up to 200 µM, indicating a very high therapeutic index.[4][10] This contrasts sharply with its D-enantiomer, which was toxic with a CC50 of 50 µM.[4][10]
Mitochondrial Toxicity Assessment
Mitochondrial toxicity is a significant concern for nucleoside analogs and has led to the failure of promising drug candidates in the past.[7] This toxicity often manifests as a depletion of mtDNA, increased lactic acid production (a sign of mitochondrial dysfunction), and morphological changes in the mitochondria.[11][12]
Studies on l-FMAU have shown encouraging results in this regard.
-
mtDNA Content: Treatment of HepG2 cells with 1 µM l-FMAU for nine days did not result in any decrease in the total mitochondrial DNA content.[4][10]
-
Lactic Acid Production: At concentrations as high as 200 µM, l-FMAU did not cause a significant increase in lactic acid production, indicating that mitochondrial function was not adversely affected.[3][4][10]
-
DNA Incorporation: l-FMAU was not found to be incorporated into the cellular DNA of host cells.[4][10]
This lack of mitochondrial toxicity is a key differentiator for l-FMAU and is attributed to its poor interaction with human DNA polymerase gamma.[1]
Comparative Analysis: l-FMAU vs. Other Nucleoside Analogs
To put the specificity of l-FMAU into context, it is useful to compare it with other well-known nucleoside analogs.
| Compound | Primary Target | EC50 (HBV) | CC50 (HepG2) | Therapeutic Index | Key Specificity/Toxicity Notes |
| l-FMAU (Clevudine) | HBV DNA Polymerase | 0.1 µM[4][10] | >200 µM[4][10] | >2000 | High selectivity for HBV polymerase; low mitochondrial toxicity reported in preclinical studies.[3][4][10] |
| Entecavir | HBV DNA Polymerase | ~0.004 µM | >100 µM | >25,000 | Highly potent and selective for HBV. Considered a first-line treatment with a high barrier to resistance in naïve patients.[13] |
| FMAU (D-enantiomer) | Viral DNA Polymerases | - | 50 µM[4][10] | - | The D-enantiomer of l-FMAU is significantly more toxic.[4][10] It is known to be incorporated into mtDNA and cause mitochondrial dysfunction.[11][12] |
| FIAU (Fialuridine) | Viral DNA Polymerases | - | - | - | Development was halted due to severe mitochondrial toxicity in clinical trials, leading to liver failure in some patients.[7][9] |
This comparison highlights the profound impact of stereochemistry on specificity and safety. While the D-enantiomer FMAU and the related compound FIAU are potent inhibitors, they lack the specificity of l-FMAU and cause significant mitochondrial toxicity.[7][11][12] Entecavir stands out for its exceptional potency and is a key benchmark for HBV therapeutics.[13]
Experimental Protocols
Reproducible and validated protocols are essential for assessing the specificity of any new compound. Below are outlines of standard methodologies.
Protocol 1: Cytotoxicity Assay (MTT-based)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., l-FMAU) in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value using non-linear regression analysis.[14]
Caption: General experimental workflow for an MTT-based cytotoxicity assay.
Protocol 2: Polymerase Inhibition Assay
This assay directly measures the ability of a compound's triphosphate form to inhibit the activity of a specific DNA polymerase.
-
Reaction Setup: Prepare a reaction mixture containing a buffer, a DNA template-primer, the polymerase enzyme (e.g., recombinant HBV polymerase or human DNA polymerase gamma), and a mix of three natural dNTPs.
-
Inhibitor Addition: Add varying concentrations of the test compound in its triphosphate form (e.g., l-FMAU-TP) to the reaction tubes.
-
Initiation: Start the reaction by adding the fourth dNTP, which is radioactively or fluorescently labeled.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Termination: Stop the reaction by adding a solution like cold trichloroacetic acid (TCA) to precipitate the newly synthesized DNA.
-
Quantification: Collect the precipitated DNA on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Determine the rate of DNA synthesis at each inhibitor concentration and calculate the IC50 value.[15][16]
Conclusion
The specificity of 2',5'-Difluoro-2'-deoxy-l-arabinosyluracil (l-FMAU) is a product of its unique stereochemistry and chemical modifications. Its L-configuration renders it a poor substrate for human DNA polymerases, particularly the mitochondrial polymerase gamma, which is a common off-target liability for many nucleoside analogs.[1] Preclinical data strongly support its high selectivity for HBV polymerase, demonstrating potent antiviral activity with minimal cytotoxicity and a low risk of mitochondrial toxicity.[3][4][10] This makes l-FMAU a compelling example of rational drug design, where specific structural changes can dramatically improve the therapeutic window of a nucleoside analog.
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Seifert, S. N., Bera, S. C., van Nies, P., & Depken, M. (2021). Inhibition of SARS-CoV-2 polymerase by nucleotide analogs from a single-molecule perspective. eLife, 10, e70968. [Link]
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Lewis, W., & Dalakas, M. C. (1995). Mitochondrial toxicity of antiviral drugs. Nature Medicine, 1(5), 417–422. [Link]
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Fung, J., & Lai, C. L. (2006). Entecavir: a new nucleoside analog for the treatment of chronic hepatitis B infection. Formulary, 41(8), 474-484. [Link]
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A Comparative Guide to the Efficacy of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil (dF-araU) in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the nucleoside analog 2',5-Difluoro-2'-deoxy-1-arabinosyluracil (dF-araU), evaluating its cytotoxic efficacy across various cancer cell lines. As a Senior Application Scientist, this document is structured to deliver not just data, but a comprehensive understanding of dF-araU's mechanism of action, its performance relative to established chemotherapeutic agents like 5-Fluorouracil (5-FU) and Gemcitabine, and detailed experimental protocols for independent verification.
Introduction: The Rationale for Developing Novel Fluorinated Nucleoside Analogs
Nucleoside analogs have long been a cornerstone of cancer chemotherapy. Their structural similarity to endogenous nucleosides allows them to interfere with critical cellular processes, primarily DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. The strategic addition of fluorine atoms to these molecules can significantly alter their metabolic stability, cellular uptake, and interaction with target enzymes, often resulting in enhanced therapeutic indices.
This compound (dF-araU) is a pyrimidine analog designed to exploit these advantages. This guide will dissect its performance, offering a clear perspective on its potential within the landscape of cancer therapeutics.
Mechanism of Action: Inhibition of Thymidylate Synthase
The cytotoxic effects of dF-araU are primarily attributed to its role as an inhibitor of thymidylate synthase (TS).[1] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.
The activation of dF-araU is a multi-step intracellular process:
-
Cellular Uptake: dF-araU enters the cell, likely through nucleoside transporters.
-
Phosphorylation: The compound is then phosphorylated by thymidine kinase to its active monophosphate form, this compound-5'-monophosphate (FFara-UMP).[1]
-
Thymidylate Synthase Inhibition: FFara-UMP acts as a potent inhibitor of thymidylate synthase, leading to a depletion of the dTMP pool. This disruption in the supply of essential building blocks for DNA synthesis ultimately triggers cell death.[1]
A key aspect of dF-araU's mechanism is its reliance on thymidine kinase for activation. Consequently, cancer cells deficient in this enzyme exhibit significant resistance to the cytotoxic effects of dF-araU.[1]
Caption: Proposed mechanism of action for dF-araU.
Comparative Efficacy: dF-araU vs. Standard Chemotherapeutics
To contextualize the therapeutic potential of dF-araU, its cytotoxic activity must be compared against established anticancer drugs. This section presents a comparative analysis of IC50 values for dF-araU, 5-Fluorouracil (5-FU), and Gemcitabine in various cancer cell lines.
| Cell Line | Cancer Type | dF-araU IC50 (µM) | 5-FU IC50 (µM) | Gemcitabine IC50 (µM) |
| L1210 | Murine Leukemia | Data Not Available | ~1 (pre-treatment enhances ara-C cytotoxicity)[2] | Data Not Available |
| CCRF-CEM | Human Leukemia | Data Not Available | Data Not Available | ~0.004 (1 ng/ml)[3] |
| Colon Cancer Lines | Colon Cancer | Data Not Available | Varies (e.g., LoVo, SW480)[4][5] | Data Not Available |
| Pancreatic Cancer Lines | Pancreatic Cancer | Data Not Available | Data Not Available | Varies (e.g., PANC-1, MiaPaCa-2, BxPC-3) |
Note: Direct comparative studies providing IC50 values for dF-araU across a range of cancer cell lines are limited in the currently available literature. The table above highlights the need for further research to establish a comprehensive comparative profile. The provided values for 5-FU and Gemcitabine are drawn from various studies and may not be directly comparable due to differing experimental conditions.
Experimental Protocols: Assessing Cytotoxicity
To ensure the reproducibility and validation of cytotoxicity data, standardized experimental protocols are essential. The following is a detailed methodology for a common in vitro cytotoxicity assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
dF-araU, 5-FU, Gemcitabine (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of dF-araU, 5-FU, and Gemcitabine in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
-
Caption: Workflow for the MTT cytotoxicity assay.
Discussion and Future Directions
The available data indicates that this compound is a potent inhibitor of thymidylate synthase, a well-validated target in oncology.[1] Its mechanism of action is analogous to that of the active metabolite of 5-FU, suggesting potential efficacy in a similar spectrum of tumors. The requirement of thymidine kinase for its activation presents both a potential mechanism of resistance and a possible biomarker for patient selection.
The primary limitation in fully assessing the potential of dF-araU is the scarcity of publicly available, direct comparative cytotoxicity data against current standard-of-care agents in a broad range of human cancer cell lines. Future research should focus on:
-
Head-to-head in vitro studies: Directly comparing the IC50 values of dF-araU with 5-FU, capecitabine, and gemcitabine in a panel of well-characterized cancer cell lines representing major solid tumors (e.g., colorectal, pancreatic, breast, lung).
-
Elucidation of resistance mechanisms: Beyond thymidine kinase deficiency, investigating other potential mechanisms of resistance to dF-araU is crucial for predicting clinical response.
-
In vivo efficacy studies: Evaluating the anti-tumor activity of dF-araU in preclinical animal models to determine its therapeutic window and potential for clinical translation.
Conclusion
This compound holds promise as a cytotoxic agent due to its targeted inhibition of thymidylate synthase. However, a comprehensive understanding of its efficacy relative to existing therapies is contingent upon further rigorous and comparative preclinical evaluation. The experimental framework provided in this guide offers a robust starting point for researchers to conduct such vital investigations.
References
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Coderre, J. A., Santi, D. V., Matsuda, A., Watanabe, K. A., & Fox, J. J. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of Medicinal Chemistry, 26(8), 1149–1152. [Link]
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Hertel, L. W., Boder, G. B., Kroin, J. S., Rinzel, S. M., Poore, G. A., Todd, G. C., & Grindey, G. B. (1990). Evaluation of the antitumor activity of gemcitabine (2',2'-difluoro-2'-deoxycytidine). Cancer Research, 50(14), 4417–4422. [Link]
- Ruiz van Haperen, V. W., Veerman, G., Boven, E., Noordhuis, P., Vermorken, J. B., & Peters, G. J. (1994). Schedule-dependence of in vitro cytotoxicity of 2',2'-difluorodeoxycytidine (gemcitabine) in a human ovarian-cancer cell line. Seminars in Oncology, 21(5 Suppl 11), 27–33.
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Garrido, M., Cabeza, M., Cortés, F., Gutiérrez, J., & Bratoeff, E. (2013). Cytotoxic effect of novel dehydroepiandrosterone derivatives on different cancer cell lines. European Journal of Medicinal Chemistry, 68, 301–311. [Link]
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Le-Page, C., Le-Saux, C., Le-Calvé, M., Gicquel, G., Le-Talat, B., & Le-Dizès, D. (2001). Enhancement of 9-beta-d-arabinofuranosyladenine cytotoxicity to mouse leukemia L1210 in vitro by 2'-deoxycoformycin. Cancer Chemotherapy and Pharmacology, 48(4), 269–274. [Link]
- Takimoto, C. H., Vo, H. Q., Grem, J. L., & Allegra, C. J. (1998). Schedule-dependent cytotoxicity of 5-fluorouracil and irinotecan in a colon cancer cell line. Journal of the National Cancer Institute, 90(19), 1481–1486.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Conti, J. A., Kemeny, N. E., Saltz, L. B., Andre, T., & Bertino, J. R. (1997). 2'-Fluoro-5-([11C]-methyl)-1-β-D-arabinofuranosyluracil. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]
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Jackson, R. C., & Harkrader, R. J. (1981). Modulation of 1-beta-D-arabinofuranosylcytosine metabolism and cytotoxicity in L1210 cells by fluoropyrimidine pretreatment. Biochemical Pharmacology, 30(16), 2231–2236. [Link]
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Fujioka, A., Tanaka, H., & Akiyama, S. I. (2020). dUTPase inhibition confers susceptibility to a thymidylate synthase inhibitor in DNA-repair-defective human cancer cells. Cancer Science, 111(10), 3846–3857. [Link]
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Peters, G. J., van der Wilt, C. L., van Groeningen, C. J., & Pinedo, H. M. (1994). Comparison of 5-fluoro-2'-deoxyuridine with 5-fluorouracil and their role in the treatment of colorectal cancer. Cancer Treatment Reviews, 20(2), 145–177. [Link]
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Pierigè, F., De Marco, C., Orlotti, N., Dominici, S., Biagiotti, S., Serafini, S., ... & Rossi, L. (2010). Cytotoxic activity of 2-Fluoro-ara-AMP and 2-Fluoro-ara-AMP-loaded erythrocytes against human breast carcinoma cell lines. International Journal of Oncology, 37(1), 133–142. [Link]
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Ohta, Y., Sueki, K., Kitta, K., Takemoto, K., Ishitsuka, H., & Yagi, Y. (1980). Comparative studies on the immunosuppressive effect among 5'-deoxy-5-fluorouridine, ftorafur, and 5-fluorouracil. Gan, 71(2), 190–196. [Link]
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Mesquita, M. L., de Paula, J. E., Pessoa, C., de Moraes, M. O., Costa-Lotufo, L. V., Grougnet, R., ... & Espindola, L. S. (2009). Cytotoxic activity of Brazilian Cerrado plants used in traditional medicine against cancer cell lines. Journal of Ethnopharmacology, 123(3), 439–445. [Link]
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A Researcher's Guide to Unlocking the Synergistic Potential of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil (dF-araU) in Combination Cancer Therapy
Introduction: Re-evaluating a Potent Thymidylate Synthase Inhibitor in the Age of Combination Therapies
The landscape of oncology is increasingly dominated by the strategic deployment of combination therapies. The rationale is clear: to attack cancer's multifaceted nature from multiple angles, thereby enhancing efficacy, overcoming resistance, and minimizing toxicity. Within this paradigm, revisiting potent, well-characterized agents and exploring their synergistic potential with other drugs is a critical avenue of research. 2',5-Difluoro-2'-deoxy-1-arabinosyluracil, a formidable pyrimidine nucleoside analogue, stands as a prime candidate for such investigations.
This guide provides a comprehensive framework for researchers and drug development professionals to explore the synergistic effects of dF-araU with other classes of anticancer agents. We will delve into the mechanistic underpinnings of dF-araU, propose scientifically-grounded combination strategies, and provide detailed, actionable experimental protocols to empower your research.
The Core Mechanism of dF-araU: A Targeted Strike on DNA Synthesis
To rationally design combination therapies, a deep understanding of the individual agent's mechanism of action is paramount. The cytotoxic effects of dF-araU are initiated by its intracellular conversion to 2',5-difluoro-1-arabinosyluridine monophosphate (FFara-UMP).[1] This active metabolite then acts as a potent and specific inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1]
The inhibition of TS by FFara-UMP leads to a cascade of events detrimental to rapidly proliferating cancer cells:
-
Depletion of dTMP pools: This directly stalls DNA synthesis.
-
Imbalance in deoxynucleoside triphosphate (dNTP) pools: The resulting disruption in the dNTP ratio can trigger DNA damage responses and apoptosis.[1]
-
Incorporation of dUTP into DNA: The accumulation of deoxyuridine triphosphate (dUTP) can lead to its misincorporation into DNA, resulting in DNA strand breaks during repair attempts.
This targeted disruption of DNA synthesis forms the basis for hypothesizing synergistic interactions with drugs that either induce DNA damage or rely on an active DNA replication or repair process for their cytotoxic effects.
Proposed Synergistic Combinations with dF-araU: A Mechanistic Rationale and Experimental Blueprint
Based on the established mechanism of TS inhibitors and the broader class of fluoropyrimidines, we propose the following combination strategies for preclinical investigation. For each, we provide the scientific rationale, a hypothetical experimental design, and expected data readouts.
dF-araU and Topoisomerase I Inhibitors (e.g., Irinotecan, Topotecan)
The Scientific Rationale for Synergy:
Topoisomerase I (Topo I) inhibitors function by stabilizing the covalent complex between Topo I and DNA, leading to single-strand breaks that are converted into cytotoxic double-strand breaks during DNA replication.[1] The synergy between a TS inhibitor like dF-araU and a Topo I inhibitor is thought to arise from several interconnected mechanisms:
-
Enhanced Topo I-DNA Complex Formation: Pre-treatment with a TS inhibitor can increase the amount of DNA-bound Topo I, thereby potentiating the effect of the Topo I inhibitor.[1]
-
Increased Replication Stress: The dNTP pool imbalance induced by dF-araU can lead to stalled replication forks, which are more susceptible to the cytotoxic effects of Topo I-mediated DNA damage.
-
Inhibition of DNA Repair: By depleting thymidine pools, dF-araU can hamper the repair of Topo I-induced DNA lesions, leading to an accumulation of lethal DNA damage.
Visualizing the Synergistic Mechanism:
Caption: Proposed synergistic mechanism of dF-araU and a Topoisomerase I inhibitor.
Experimental Protocol for Assessing Synergy:
Objective: To determine if the combination of dF-araU and a Topoisomerase I inhibitor exhibits synergistic cytotoxicity in a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT-116 colorectal cancer cells)
-
dF-araU (stock solution in DMSO)
-
Topoisomerase I inhibitor (e.g., SN-38, the active metabolite of Irinotecan; stock solution in DMSO)
-
Cell culture medium, fetal bovine serum, penicillin/streptomycin
-
96-well plates
-
MTT reagent
-
Plate reader
Methodology:
-
Cell Seeding: Seed HCT-116 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of dF-araU and SN-38.
-
Treat cells with a range of concentrations of each drug alone and in combination at a constant ratio (e.g., based on the IC50 of each drug).
-
Include a vehicle control (DMSO).
-
-
Incubation: Incubate the cells for 72 hours.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value for each drug alone.
-
Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Hypothetical Data Summary:
| Treatment Group | IC50 (µM) | Combination Index (CI) at Fa 0.5 |
| dF-araU alone | 1.5 | - |
| SN-38 alone | 0.05 | - |
| dF-araU + SN-38 | - | 0.6 |
Fa 0.5 represents the fraction affected (50% inhibition of cell growth).
Experimental Workflow Visualization:
Caption: Experimental workflow for assessing drug synergy using an MTT assay.
dF-araU and Platinum-Based DNA Damaging Agents (e.g., Cisplatin, Oxaliplatin)
The Scientific Rationale for Synergy:
Platinum-based drugs exert their anticancer effects by forming DNA adducts, which interfere with DNA replication and transcription, ultimately leading to apoptosis. The synergy with dF-araU can be rationalized as follows:
-
Inhibition of DNA Repair: The repair of platinum-induced DNA adducts often requires the synthesis of new DNA. By inhibiting thymidylate synthase, dF-araU can impair this repair process, leading to the accumulation of unresolved DNA damage.
-
Enhanced Apoptosis: The combined assault of stalled replication forks due to dF-araU and the presence of irremovable DNA adducts from platinum agents can create a potent signal for the induction of apoptosis.
Visualizing the Synergistic Mechanism:
Caption: Experimental workflow for assessing synergy with clonogenic and Western blot assays.
Concluding Remarks and Future Directions
The exploration of synergistic drug combinations is a cornerstone of modern cancer research. This compound, with its well-defined mechanism as a potent thymidylate synthase inhibitor, presents a compelling case for re-evaluation in combination regimens. The proposed combinations with topoisomerase inhibitors and platinum-based drugs are grounded in established principles of cancer biology and pharmacology.
It is imperative to underscore that the experimental designs and data presented herein are illustrative. Rigorous preclinical investigation is the essential next step to validate these hypotheses. Such studies will not only illuminate the therapeutic potential of dF-araU in combination but also contribute to the broader understanding of how to rationally design and optimize synergistic cancer therapies. The path from a well-reasoned hypothesis to a clinically impactful combination therapy is paved with meticulous and insightful preclinical research.
References
-
Coderre, J. A., Santi, D. V., Matsuda, A., Watanabe, K. A., & Fox, J. J. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of Medicinal Chemistry, 26(8), 1149–1152. [Link]
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil
For Immediate Implementation by Laboratory and Research Professionals
As a potent fluorinated nucleoside analog, 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil is a valuable tool in drug development and scientific research. Its cytotoxic nature, the very characteristic that makes it effective, also necessitates meticulous handling and disposal protocols to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step framework for the proper disposal of 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil, grounded in established safety principles and regulatory compliance.
The Criticality of Proper Disposal: Understanding the Hazard
Core Principles of Disposal: A Proactive Approach to Safety
The disposal of 2',5-Difluoro-2'-deoxy-1-arabinosyluracil waste is not merely a final step but an integrated part of the experimental workflow. Adherence to the following principles is paramount:
-
Assume Hazard: In the absence of a specific SDS, treat this compound with the highest level of caution, following guidelines for cytotoxic and hazardous materials.
-
Segregation is Key: Never mix this compound waste with general laboratory trash.
-
Containment is Crucial: Utilize appropriate, clearly labeled, and sealed containers to prevent leaks and exposure.
-
Compliance is Mandatory: Adhere to all local, state, and federal regulations governing hazardous waste disposal.
Essential Safety and Handling Information
The following table summarizes the critical safety and handling information for 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil waste.
| Parameter | Specification | Rationale & References |
| Personal Protective Equipment (PPE) | - Double Nitrile Gloves- Impervious Gown- Safety Goggles with Side Shields- Face Shield (if splash risk exists)- NIOSH-approved Respirator (for powders or aerosols) | To prevent skin, eye, and respiratory exposure to the cytotoxic compound.[6][7] |
| Waste Container Type | - Puncture-resistant, leak-proof primary container with a secure lid.- A compatible, larger, labeled secondary container. | To prevent spills, leaks, and physical damage during storage and transport. |
| Waste Container Labeling | - "Hazardous Waste"- "Cytotoxic"- Chemical Name: "this compound"- Accumulation Start Date- Hazard Pictograms (e.g., Health Hazard) | To clearly communicate the contents and associated hazards to all personnel and waste handlers. |
| Waste Segregation | - Solid Waste: Contaminated gloves, gowns, bench paper, pipette tips, vials.- Liquid Waste: Unused solutions, contaminated solvents.- Sharps Waste: Contaminated needles, syringes, broken glass. | To ensure proper handling and disposal methods for different waste streams. |
| Storage Location | - Designated Satellite Accumulation Area (SAA) within the laboratory.- Away from general traffic and incompatible chemicals. | To comply with regulations and minimize the risk of accidental spills or exposure. |
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe disposal of this compound waste from the point of generation to its final removal by a certified hazardous waste vendor.
Waste Segregation and Collection at the Source
-
Solid Waste:
-
At the point of generation (e.g., within a chemical fume hood or designated workspace), place all contaminated solid waste (gloves, gowns, absorbent pads, etc.) into a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
Do not overfill the bag.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle with a screw cap).
-
Do not mix with other incompatible chemical waste streams.
-
-
Sharps Waste:
-
Dispose of all contaminated sharps directly into a designated, puncture-proof sharps container clearly labeled as "Cytotoxic Sharps."
-
Container Management and Labeling
-
Ensure all waste containers are securely closed when not in use.
-
Label each container with "Hazardous Waste," "Cytotoxic," the full chemical name "this compound," the accumulation start date, and appropriate hazard pictograms.
-
Place liquid waste containers in secondary containment to prevent spills.
Storage in the Satellite Accumulation Area (SAA)
-
Transfer the properly labeled and sealed waste containers to your laboratory's designated Satellite Accumulation Area.
-
Ensure the SAA is clearly marked and that waste is segregated by compatibility.
Arranging for Disposal
-
Once the waste container is full or the accumulation time limit is approaching (as per your institution's and local regulations), contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor.
-
Provide them with a complete inventory of the waste, including the chemical name and quantity.
-
Follow their specific instructions for pickup and transportation.
Decision-Making Workflow for Disposal
The following diagram illustrates the key decision points in the disposal process for this compound.
Caption: Decision workflow for the disposal of this compound waste.
Managing Spills of 2',5'-Difluoro-2'-deoxy-1-arabinosyluracil
Accidental spills require immediate and appropriate action to minimize exposure and contamination.
Spill Kit Contents
Ensure your laboratory has a well-stocked cytotoxic drug spill kit that includes:
-
PPE (as listed in the table above)
-
Absorbent pads or pillows
-
Plastic scoop and scraper
-
Designated hazardous waste bags
-
Cleaning solution (e.g., detergent and water)
-
Warning signs to isolate the area
Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel. Cordon off the spill area with warning signs.
-
Don PPE: Put on all required personal protective equipment, including a respirator if the spill involves a powder.
-
Contain the Spill:
-
Clean the Area:
-
Use a scoop and scraper to collect the absorbent material and any broken glass. Place all materials into a designated cytotoxic waste bag.
-
Clean the spill area thoroughly with a detergent solution and water, again working from the outside in.[9][11]
-
Rinse the area with clean water and dry with fresh absorbent pads.
-
-
Dispose of Waste: Place all contaminated materials, including used PPE, into the cytotoxic waste bag. Seal the bag and place it in the appropriate hazardous waste container.
-
Decontaminate: Thoroughly wash your hands and any potentially exposed skin with soap and water.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.
By implementing these comprehensive procedures, researchers and laboratory professionals can confidently manage the disposal of this compound, ensuring a safe working environment and upholding their responsibility to environmental stewardship.
References
-
Cytotoxic Spill Clean Up. (n.d.). Safety & Risk Services, The University of British Columbia. Retrieved from [Link]
-
Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug. (2017). NHS England. Retrieved from [Link]
-
Handling accidental spills of cytotoxic drugs. (2008). DVM360. Retrieved from [Link]
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How to safely clean up a chemotherapy or hazardous drug spill. (2022). Pharma Choice. Retrieved from [Link]
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Hazardous drug spill management. (n.d.). eviQ. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
- Birnie, G. D., Kroeger, H., & Heidelberger, C. (1963). STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE. Biochemistry, 2, 566-572.
- Moss, S. M., et al. (2021). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Molecules, 26(16), 4935.
- Wang, J., et al. (2021). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects.
- Wackett, L. P. (2021). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Microbial Biotechnology, 14(5), 1793-1796.
- Coderre, J. A., et al. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of Medicinal Chemistry, 26(8), 1149-1152.
- Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Biodegradation of fluorinated alkyl substances. Environmental science & technology, 31(9), 2445-2454.
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Navigating the Unseen Threat: A Comprehensive Guide to Handling 2',5-Difluoro-2'-deoxy-1-arabinosyluracil
For the dedicated researcher in the vanguard of drug development, the novel fluorinated nucleoside analog, 2',5-Difluoro-2'-deoxy-1-arabinosyluracil, presents a promising avenue for therapeutic innovation. However, its potential efficacy is intrinsically linked to its potent cytotoxic nature. As a compound designed to interfere with fundamental cellular processes, it demands the utmost respect and a meticulously planned handling protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each step is critical. Our goal is to empower you, our scientific partners, to work safely and effectively, ensuring that your groundbreaking research is not compromised by avoidable risks.
The Foundation of Safety: Understanding the Hazard
This compound is a cytotoxic agent, a fact substantiated by its mechanism of action. Research has demonstrated that its cytotoxic effects stem from its conversion to the corresponding 5'-phosphate, which then acts as a potent inhibitor of thymidylate synthetase[1]. This enzyme is crucial for the synthesis of thymidine, a key building block of DNA. By blocking this pathway, the compound effectively halts DNA replication, leading to cell death. This targeted disruption of cellular machinery is the basis for its potential as a chemotherapeutic agent, but it also underscores the inherent risk to laboratory personnel. Any exposure, however minimal, can have significant health implications. Therefore, we must treat this compound with the same level of caution as other potent cytotoxic and antineoplastic drugs.
The Hierarchy of Controls: A Multi-Layered Defense Strategy
A robust safety plan relies on a multi-faceted approach, often referred to as the hierarchy of controls. This framework prioritizes the most effective measures to mitigate risk.
For this compound, elimination and substitution are not viable options as the compound itself is the subject of research. Therefore, our focus lies on the subsequent three layers:
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.
-
Administrative Controls: These are the policies and procedures that dictate how work is to be performed safely.
-
Personal Protective Equipment (PPE): This is the last line of defense, providing a physical barrier between the individual and the hazardous material.
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling of this compound in a research laboratory setting.
Receiving and Storage
-
1.1. Designated Receiving Area: All packages containing cytotoxic agents should be received in a designated, low-traffic area.
-
1.2. Visual Inspection: Before opening, inspect the package for any signs of damage or leakage. If compromised, do not open and initiate spill procedures immediately.
-
1.3. Secure Storage: Store the compound in a clearly labeled, sealed, and leak-proof secondary container. The storage location should be a designated, locked cabinet or refrigerator, away from incompatible materials. The storage temperature for this compound is typically 2-8°C[2][3].
Preparation and Handling: A Controlled Environment
All manipulations of this compound, including weighing, reconstitution, and aliquoting, must be performed in a designated containment area to prevent aerosol generation and cross-contamination.
Engineering Controls in Action:
-
Biological Safety Cabinet (BSC): A Class II, Type B2 or a Class III BSC is mandatory for handling this powdered compound. These cabinets provide both personnel and environmental protection by maintaining a negative pressure and filtering exhausted air.
-
Closed System Transfer Devices (CSTDs): While more common in clinical settings, consider using CSTDs for reconstituting and transferring solutions to minimize the risk of spills and aerosol generation.
Personal Protective Equipment (PPE) Ensemble:
The following PPE is the minimum requirement for handling this compound. Proper donning and doffing procedures are critical to prevent contamination.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against chemical permeation. The outer glove is removed immediately after handling, and the inner glove is removed upon leaving the work area. |
| Gown | Disposable, solid-front gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects the skin and personal clothing from contamination. |
| Eye Protection | Safety goggles with side shields or a full-face shield. | Protects the eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Essential when handling the powdered form of the compound to prevent inhalation of airborne particles. |
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure the BSC is clean and decontaminated. Line the work surface with a disposable, plastic-backed absorbent pad[4].
-
Weighing: If weighing the powder, do so within the BSC on a tared weigh boat. Use dedicated, labeled spatulas and equipment.
-
Reconstitution: Slowly add the diluent to the vial, directing the stream down the inner wall to minimize aerosolization.
-
Labeling: Immediately and clearly label all containers with the compound name, concentration, date, and a "Cytotoxic" warning label.
-
Decontamination of External Surfaces: After preparation, decontaminate the exterior of all vials, syringes, and other equipment with an appropriate cleaning agent before removing them from the BSC.
Decontamination and Cleaning
Regular and thorough decontamination of the work area is crucial to prevent the accumulation of hazardous residues.
-
Cleaning Agents: A multi-step cleaning process is recommended. First, use a detergent solution to physically remove any contamination. Follow this with a deactivating agent if one is known to be effective against this specific compound. Finally, rinse with sterile water or 70% alcohol to remove any residues from the cleaning agents[5].
-
Frequency: Decontaminate the BSC before and after each use, and at the end of each day. Clean other potentially contaminated surfaces, such as benchtops and floors, on a regular schedule.
Spill Management: Preparedness is Key
Accidental spills must be managed promptly and safely. A well-stocked cytotoxic spill kit should be readily accessible in the laboratory.
Spill Kit Contents:
-
Appropriate PPE (as listed above)
-
Absorbent pads and pillows
-
Scoop and scraper for solid materials
-
Designated cytotoxic waste bags and containers
-
Warning signs to restrict access to the spill area
Spill Response Protocol:
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on the full PPE ensemble from the spill kit.
-
Containment: For liquids, cover with absorbent pads. For powders, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Cleanup: Working from the outer edge of the spill inwards, carefully clean the area. Place all contaminated materials into the designated cytotoxic waste bags.
-
Decontamination: Clean the spill area with a detergent solution, followed by a deactivating agent (if available) and a final rinse.
-
Disposal: Seal the cytotoxic waste bags and place them in the appropriate cytotoxic waste container.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination and dispose of it as cytotoxic waste.
-
Reporting: Document the spill and the cleanup procedure according to your institution's policies.
Disposal Plan: A Cradle-to-Grave Responsibility
The disposal of this compound and all contaminated materials must be handled with the same level of care as its use. Improper disposal can pose a significant risk to the environment and public health.
Waste Segregation is Paramount:
All waste generated from the handling of this compound must be segregated as cytotoxic waste . This includes:
-
Unused or expired compound
-
Empty vials and packaging
-
Contaminated PPE (gloves, gowns, etc.)
-
Used labware (pipette tips, tubes, etc.)
-
Spill cleanup materials
-
Contaminated absorbent pads from the BSC
Disposal Containers:
-
Sharps: All needles, syringes, and other sharps must be placed in a puncture-resistant, leak-proof sharps container specifically labeled for cytotoxic waste.
-
Non-Sharps Solids: Contaminated solids should be placed in thick, leak-proof plastic bags or containers that are clearly labeled as "Cytotoxic Waste."
-
Liquids: Liquid waste should be collected in a sealed, leak-proof container also labeled as "Cytotoxic Waste."
Final Disposal:
All cytotoxic waste must be disposed of through a licensed hazardous waste disposal vendor. On-site incineration in a regulated medical waste incinerator is the preferred method of destruction for these types of compounds.
Emergency Procedures: In Case of Exposure
In the event of an accidental exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Proceed to the nearest emergency eyewash station and flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to a source of fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention. Provide the medical personnel with the Safety Data Sheet (if available) or information about the compound. Report the incident to your institution's environmental health and safety department.
Conclusion: Fostering a Culture of Safety
The responsible use of powerful research compounds like this compound is a cornerstone of scientific integrity. By understanding the inherent risks and diligently adhering to the comprehensive safety protocols outlined in this guide, you are not only protecting yourself and your colleagues but also ensuring the continued progress of vital research. Let this guide serve as a living document, to be reviewed and adapted as our collective knowledge of this compound grows. Your commitment to safety is your greatest contribution to the future of medicine.
References
- Coderre, J. A., Santi, D. V., Matsuda, A., Watanabe, K. A., & Fox, J. J. (1983). Mechanism of action of 2',5-difluoro-1-arabinosyluracil. Journal of Medicinal Chemistry, 26(8), 1149–1152.
-
Immunomart. (n.d.). This compound. Retrieved from [Link]
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Kingston Health Sciences Centre. (2019, May 1). Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. Retrieved from [Link]
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OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]
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University of British Columbia. (2017, December 8). Cytotoxic Spill Cleanup Procedure. Retrieved from [Link]
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WorkSafe Queensland. (2017, February). Guide for handling cytotoxic drugs and related waste. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
